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  • Product: 5-Bromo-2-methylbenzaldehyde
  • CAS: 90050-59-2

Core Science & Biosynthesis

Foundational

5-Bromo-2-methylbenzaldehyde chemical properties

An In-Depth Technical Guide to 5-Bromo-2-methylbenzaldehyde: Properties, Synthesis, and Applications Introduction 5-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial and versatile bui...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-methylbenzaldehyde: Properties, Synthesis, and Applications

Introduction

5-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial and versatile building block in modern organic synthesis. Its structure, featuring a strategically positioned bromine atom, a reactive aldehyde group, and a methyl substituent on a benzene ring, offers chemists a powerful tool for constructing complex molecular architectures. This bifunctionality allows for selective and sequential transformations, making it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthetic routes, characteristic reactivity, and key applications, with a focus on practical insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Bromo-2-methylbenzaldehyde are summarized below. A thorough understanding of these characteristics is the first step in its effective application in any synthetic endeavor.

Table 1: Physicochemical Properties of 5-Bromo-2-methylbenzaldehyde

PropertyValueSource(s)
CAS Number 90050-59-2[1]
Molecular Formula C₈H₇BrO[1][2]
Molecular Weight 199.04 g/mol [1][2]
Appearance White to light yellow or light orange powder/lump
Melting Point 45.0 to 49.0 °C
Purity >95.0% (GC)
SMILES CC1=C(C=C(C=C1)Br)C=O[1]
InChIKey YILPAIKZHXATHY-UHFFFAOYSA-N[1][3]
Spectroscopic Characterization

While specific experimental spectra are proprietary to manufacturers, the expected spectroscopic data can be predicted based on the molecule's structure. These predictions are essential for reaction monitoring and product confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a singlet for the aldehyde proton (-CHO) at approximately 9.8-10.1 ppm. The methyl group (-CH₃) protons would appear as a singlet around 2.4-2.6 ppm. The three aromatic protons would present as a complex splitting pattern in the 7.2-7.8 ppm region, consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the aldehyde would be the most downfield signal, typically in the 190-195 ppm range. The aromatic carbons would appear between 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic signal. The methyl carbon would be observed upfield, around 20-25 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching band from the aldehyde group, typically appearing around 1690-1710 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic ring and methyl group (around 2900-3100 cm⁻¹) and the C-Br stretching vibration at lower frequencies (typically 500-650 cm⁻¹).

Synthesis of 5-Bromo-2-methylbenzaldehyde

The most direct and common method for synthesizing 5-Bromo-2-methylbenzaldehyde is through the electrophilic aromatic substitution (bromination) of 2-methylbenzaldehyde. The ortho-methyl group and the meta-directing aldehyde group guide the incoming bromine atom to the position para to the methyl group and meta to the aldehyde, resulting in the desired product.

G cluster_start Starting Materials 2-Methylbenzaldehyde 2-Methylbenzaldehyde Reaction_Vessel Reaction Step: Electrophilic Bromination 2-Methylbenzaldehyde->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., FeBr3) Lewis_Acid->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Final_Product 5-Bromo-2-methylbenzaldehyde Purification->Final_Product

Caption: Synthetic workflow for 5-Bromo-2-methylbenzaldehyde.

Experimental Protocol: Bromination of 2-Methylbenzaldehyde

Causality: This protocol utilizes a Lewis acid catalyst (FeBr₃) to polarize the bromine molecule, making it a more potent electrophile (Br⁺) capable of attacking the electron-rich aromatic ring of 2-methylbenzaldehyde. The reaction is performed in a non-polar solvent and at a controlled temperature to minimize side reactions.

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas byproduct).

  • Reagents: Charge the flask with 2-methylbenzaldehyde (1.0 eq) and a suitable solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).

  • Addition: Dissolve bromine (1.05 eq) in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at 0-5 °C. The rate of addition should be controlled to maintain the temperature and manage the evolution of HBr gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain pure 5-Bromo-2-methylbenzaldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-Bromo-2-methylbenzaldehyde lies in the distinct reactivity of its two functional handles: the aldehyde and the aryl bromide. This allows for a wide range of transformations, which can be performed selectively or sequentially.

A. Reactions Involving the Aldehyde Group

The electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophiles.

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[4][5] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[6][7]

Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a betaine intermediate that collapses into a four-membered oxaphosphetane ring.[8] This ring then fragments to form the thermodynamically stable triphenylphosphine oxide and the desired alkene, making the reaction irreversible.[8]

cluster_mech Reaction Mechanism ylide Phosphorus Ylide (Wittig Reagent) attack Nucleophilic Attack ylide->attack aldehyde 5-Bromo-2-methylbenzaldehyde aldehyde->attack betaine Betaine Intermediate attack->betaine oxa Oxaphosphetane Intermediate betaine->oxa products Alkene + Ph₃P=O oxa->products

Caption: Mechanism of the Wittig olefination reaction.

Protocol: Synthesis of 5-Bromo-2-methyl-styrene Derivative

  • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, inert-atmosphere flask at 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise. Stir the resulting bright yellow-orange ylide solution for 1 hour at this temperature.[6]

  • Reaction: Dissolve 5-Bromo-2-methylbenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-3 hours or until completion as monitored by TLC.

  • Quench & Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the alkene product.[9]

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup.[10][11]

Causality: The highly polarized carbon-magnesium bond makes the carbon atom strongly nucleophilic, enabling it to attack the carbonyl carbon.[12][13] The initial product is a magnesium alkoxide, which is protonated during the acidic workup to yield the final alcohol.[12]

Protocol: Synthesis of (5-Bromo-2-methylphenyl)(phenyl)methanol

  • Setup: In a flame-dried, inert-atmosphere flask, place magnesium turnings (1.2 eq).

  • Grignard Formation: Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is often initiated with a small crystal of iodine or gentle heating. Maintain a gentle reflux until the magnesium is consumed.

  • Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Add a solution of 5-Bromo-2-methylbenzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: After the addition, stir the mixture at room temperature for 1-2 hours.

  • Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl or cold 1M HCl.

  • Isolation: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify via column chromatography or recrystallization.[12]

B. Reactions Involving the Aryl Bromide

The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki coupling is a highly robust and widely used reaction to form biaryl compounds by coupling an aryl halide with an organoboron species, such as a boronic acid.[14][15]

Causality: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[16] The cycle consists of three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond; (2) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination , which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[15][17]

pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-Ar'(L₂) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetal->product start Ar-Br (5-Bromo-2-methyl- benzaldehyde) start->pd_complex boronic Ar'-B(OH)₂ + Base boronic->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a 5-Aryl-2-methylbenzaldehyde

  • Setup: To a flask, add 5-Bromo-2-methylbenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[14][18]

  • Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.[17] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-18 hours).[17]

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the target biaryl compound.[17]

Applications in Drug Discovery

The structural motif derived from 5-Bromo-2-methylbenzaldehyde is found in various biologically active molecules. Its ability to serve as a scaffold for building biaryl structures or introducing complex side chains makes it invaluable in medicinal chemistry. For instance, similar bromobenzaldehyde cores are used in the synthesis of inhibitors for enzymes like phosphodiesterase 4 (PDE4), which are targets for anti-inflammatory drugs, and in the development of novel anticancer agents.[19][20] The versatility of this intermediate allows for the creation of diverse compound libraries for high-throughput screening in the search for new therapeutic leads.[21]

Safety and Handling

5-Bromo-2-methylbenzaldehyde requires careful handling due to its potential hazards.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

    • Skin Irritation (Category 2): Causes skin irritation.[1]

    • Eye Irritation (Category 2): Causes serious eye irritation.[1]

    • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[22][23] Avoid breathing dust and prevent contact with skin and eyes.[22]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22][23]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[22]

Conclusion

5-Bromo-2-methylbenzaldehyde is a high-value synthetic intermediate with a rich and versatile chemical profile. The orthogonal reactivity of its aldehyde and aryl bromide functionalities provides chemists with a reliable and strategic platform for molecular construction. From the formation of alkenes and alcohols to the synthesis of complex biaryl systems, its applications are central to advancing projects in drug discovery, agrochemicals, and materials science. A solid understanding of its properties, synthetic pathways, and reaction protocols is essential for leveraging its full potential in the laboratory.

References

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. [Link]

  • ChemSupply Australia. (n.d.). 5-Bromo-2-methylbenzaldehyde >95.0%. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Columbia University. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • University of Toronto. (n.d.). Solvent Free Wittig Reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE from 1-BROMO-3-CHLOROPROPANE and ALLYLMAGNESIUM BROMIDE. [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Pharmaffiliates. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. [Link]

Sources

Exploratory

Foreword: A Strategic Intermediate in Modern Synthesis

An In-depth Technical Guide to 5-Bromo-2-methylbenzaldehyde In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the strategic value of a molecular intermediate is defined by...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methylbenzaldehyde

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the strategic value of a molecular intermediate is defined by its functional versatility and synthetic accessibility. 5-Bromo-2-methylbenzaldehyde, identified by its CAS number 90050-59-2, emerges as a quintessential example of such a valuable building block. Its architecture, featuring an ortho-methyl group, a para-bromo substituent, and a highly reactive aldehyde function, offers a trifecta of synthetic handles. This arrangement is not a random assortment of functional groups; it is a carefully orchestrated platform for complex molecular construction. The steric influence of the methyl group, the electronic-withdrawing nature of the bromine, and its capacity as a coupling partner, combined with the diverse reactivity of the benzaldehyde, provide chemists with a powerful tool for innovation. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, grounded in practical, field-proven insights for the research scientist.

Core Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of all successful experimental design. The data for 5-Bromo-2-methylbenzaldehyde is summarized below.

PropertyValueSource(s)
CAS Number 90050-59-2[1][2]
Molecular Formula C₈H₇BrO[1][2]
Molecular Weight 199.04 g/mol [1][2]
Appearance White to light yellow or light orange powder to lump[1]
Melting Point 45.0 to 49.0 °C[1]
Boiling Point 172 °C / 85 mmHg (lit.)[1]
Solubility Soluble in Methanol[1]
SMILES CC1=C(C=C(C=C1)Br)C=O[2][3]
InChI Key YILPAIKZHXATHY-UHFFFAOYSA-N[2]

Synthesis Pathway: Strategic Formylation

The synthesis of substituted benzaldehydes often relies on the direct introduction of a formyl group (-CHO) onto a pre-functionalized aromatic ring. While multiple routes exist, a common and mechanistically insightful approach is the electrophilic formylation of a suitable precursor, such as 4-bromotoluene. The causality behind this choice is clear: the starting material is commercially available and possesses the required methyl and bromo substituents in the correct orientation.

A plausible and effective method is a variation of the Rieche formylation, which utilizes a dichloromethyl alkyl ether in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).

Mechanism Insight: The role of TiCl₄ is paramount; it coordinates to the ether oxygen of dichloromethyl methyl ether, facilitating the departure of a methoxy group and generating a highly electrophilic dichloromethyl cation ([CHCl₂]⁺). This potent electrophile then attacks the electron-rich aromatic ring of 4-bromotoluene. The directing effects of the methyl group (ortho-, para-directing) and the bromine (ortho-, para-directing, but deactivating) guide the electrophile to the position ortho to the activating methyl group, leading to the desired 5-bromo-2-methyl substitution pattern. Subsequent hydrolysis of the resulting dichloromethyl intermediate during aqueous workup yields the final aldehyde product.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromotoluene 4-Bromotoluene Electrophilic_Attack Electrophilic Aromatic Substitution 4-Bromotoluene->Electrophilic_Attack Dichloromethyl methyl ether Cl₂CHOCH₃ Dichloromethyl methyl ether->Electrophilic_Attack Activated by TiCl₄ TiCl4 TiCl₄ (Lewis Acid) TiCl4->Electrophilic_Attack Hydrolysis Aqueous Workup (Hydrolysis) Electrophilic_Attack->Hydrolysis Intermediate Final_Product 5-Bromo-2-methylbenzaldehyde Hydrolysis->Final_Product

Caption: Synthetic workflow for 5-Bromo-2-methylbenzaldehyde.

Chemical Reactivity & Synthetic Utility

The synthetic power of 5-Bromo-2-methylbenzaldehyde lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity. This dual functionality makes it a highly sought-after intermediate.[4]

  • The Aldehyde Group: This is a classic electrophilic center, susceptible to a wide array of nucleophilic additions. It is the primary site for chain extension and introduction of diverse functional groups. Key transformations include:

    • Reductive Amination: Reaction with primary or secondary amines followed by reduction to form substituted benzylamines.

    • Wittig Reaction: Conversion of the C=O bond to a C=C bond, enabling the synthesis of stilbene-like structures.

    • Grignard/Organolithium Addition: Formation of secondary alcohols, which can be further oxidized or used as chiral centers.

    • Oxidation: Conversion to the corresponding 5-bromo-2-methylbenzoic acid, a valuable intermediate in its own right.

  • The Bromo Substituent: The bromine atom on the aromatic ring is a key handle for modern cross-coupling chemistry. Its presence allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.

    • Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to introduce new aryl or alkyl groups.

    • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to create aryl-alkyne structures.

    • Heck Coupling: Reaction with alkenes to form substituted styrenes.

    • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions (Cross-Coupling) center 5-Bromo-2-methylbenzaldehyde reductive_amination Substituted Benzylamines center->reductive_amination R₂NH, [H] wittig Alkenes center->wittig Ph₃P=CHR grignard Secondary Alcohols center->grignard R-MgBr oxidation Carboxylic Acid center->oxidation [O] suzuki Bi-aryls / Alkylated Arenes center->suzuki Pd cat., R-B(OH)₂ sonogashira Aryl-Alkynes center->sonogashira Pd/Cu cat., R-C≡CH heck Styrenes center->heck Pd cat., alkene

Caption: Key reaction pathways for 5-Bromo-2-methylbenzaldehyde.

Applications in Drug Discovery and Materials Science

While specific FDA-approved drugs directly containing this fragment may not be publicly indexed, its value is as a critical intermediate. Analogous halogenated benzaldehydes are instrumental in synthesizing a range of biologically active molecules.[4][5]

  • Pharmaceutical Synthesis: This compound serves as a scaffold for building potential drug candidates. The ability to perform sequential reactions on the aldehyde and bromo groups allows for the creation of large libraries of related compounds for screening against biological targets. Its derivatives have been explored in the synthesis of anti-inflammatory and antimicrobial agents.[5][6]

  • Agrochemical Development: The structural motifs accessible from this intermediate are relevant in the synthesis of novel pesticides and herbicides.[5]

  • Materials Science: The rigid aromatic core and reactive handles make it a useful monomer or precursor for functional materials, including polymers and coatings with specific electronic or optical properties.[5]

  • Fluorescent Probes: The arylaldehyde structure can be incorporated into larger conjugated systems used to develop fluorescent probes for biological imaging and cellular studies.[5]

Analytical Characterization Protocol

As a supplier of unique research chemicals, Sigma-Aldrich notes that it does not always collect analytical data, and the buyer is responsible for confirming identity and purity. A self-validating analytical workflow is therefore essential.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aldehyde proton (~9.8-10.2 ppm, singlet), three aromatic protons in the range of ~7.2-7.8 ppm (showing doublet and doublet of doublets splitting patterns), and a singlet for the methyl protons (~2.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbon (~190-192 ppm), aromatic carbons (~120-145 ppm), and the methyl carbon (~20 ppm).

  • IR Spectroscopy (KBr Pellet): Look for a strong, characteristic carbonyl (C=O) stretching band for the aldehyde at approximately 1690-1710 cm⁻¹. Also visible will be aromatic C=C stretching bands (~1475-1600 cm⁻¹) and C-H stretching bands (~2850-3100 cm⁻¹).[7]

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 198 and 200 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Safety, Handling, and Storage: A Trustworthy System

Safe handling is a non-negotiable aspect of laboratory science. The following protocols are based on globally harmonized system (GHS) classifications and best practices.

GHS Hazard Summary [2]

CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]
Target Organs Respiratory system

Precautionary Protocols:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash hands and any exposed skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves, eye protection, and face protection.[8]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[8]

    • Store at room temperature in a dry, dark place under an inert atmosphere.[1][3]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

  • Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. [Link]

  • 5-BROMO-2-METHYLBENZALDEHYDE. Nine Chongqing Chemdad Co., Ltd. [Link]

  • 5-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10420289. PubChem, National Center for Biotechnology Information. [Link]

  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. ChemScence. [Link]

  • Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. Heliyon. [Link]

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom on the aromatic ring, allows for a diverse range of chemical transformations. The aldehyde functionality can readily undergo reactions such as Wittig olefination, Grignard additions, reductive amination, and condensation reactions, while the bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1] This versatility makes it an indispensable building block for the construction of novel compounds with desired biological or material properties.[1] This guide provides a detailed examination of the primary synthetic routes to 5-Bromo-2-methylbenzaldehyde, offering in-depth protocols and mechanistic insights to aid researchers in its efficient preparation.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Bromo-2-methylbenzaldehyde is presented in the table below.

PropertyValueSource
CAS Number 90050-59-2[2]
Molecular Formula C₈H₇BrO[2][3]
Molecular Weight 199.04 g/mol [2]
Appearance Not specified, likely a solid
SMILES CC1=C(C=C(C=C1)Br)C=O[2][3]
InChIKey YILPAIKZHXATHY-UHFFFAOYSA-N[2][3]

Synthetic Strategies

The synthesis of 5-Bromo-2-methylbenzaldehyde can be approached through several strategic pathways. The most common and practical methods involve either the direct electrophilic bromination of the aromatic ring of 2-methylbenzaldehyde or a multi-step synthesis commencing from a pre-brominated precursor. This guide will focus on two primary, well-established routes:

  • Route A: Direct Bromination of 2-Methylbenzaldehyde

  • Route B: Synthesis from 5-Bromo-2-methylbenzoic Acid via Reduction

Route A: Direct Electrophilic Aromatic Bromination of 2-Methylbenzaldehyde

This method represents the most direct approach to 5-Bromo-2-methylbenzaldehyde. The success of this strategy hinges on the regioselectivity of the bromination reaction. The aromatic ring of 2-methylbenzaldehyde is activated by the electron-donating methyl group, which is an ortho, para-director. Conversely, the aldehyde group is an electron-withdrawing, meta-directing group. The concerted influence of these two substituents directs the incoming electrophile (bromine) to the position para to the methyl group and meta to the aldehyde group, which is the desired C-5 position.

Reaction Mechanism:

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst is often employed to polarize the bromine molecule, generating a more potent electrophile that is then attacked by the electron-rich aromatic ring.

G cluster_1 Direct Bromination of 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methylbenzaldehyde 5-Bromo-2-methylbenzaldehyde 5-Bromo-2-methylbenzaldehyde 2-Methylbenzaldehyde->5-Bromo-2-methylbenzaldehyde  Br2, Lewis Acid Bromine Bromine Bromine->5-Bromo-2-methylbenzaldehyde Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->5-Bromo-2-methylbenzaldehyde

Figure 1: Synthetic workflow for the direct bromination of 2-methylbenzaldehyde.

Experimental Protocol:

The following protocol is a general procedure adapted from similar bromination reactions of substituted benzaldehydes.[4]

Materials:

  • 2-Methylbenzaldehyde

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

  • Concentrated Sulfuric Acid or Dichloromethane as solvent

  • Ice

  • Hexane or other suitable extraction solvent

  • Anhydrous Sodium Sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-methylbenzaldehyde (1 equivalent) in the chosen solvent (e.g., concentrated sulfuric acid).

  • Add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 0.08 equivalents) to the solution.

  • Heat the mixture to the desired reaction temperature (e.g., 60°C).

  • Slowly add the brominating agent (e.g., N-bromosuccinimide, 1.05 equivalents) portion-wise to the stirred solution over a period of 1-2 hours.

  • Maintain the reaction temperature and continue stirring for 3-8 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., hexane).

  • Wash the combined organic layers with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 5-Bromo-2-methylbenzaldehyde.

Data Summary:

ParameterValueReference
Starting Material 2-Methylbenzaldehyde[4]
Brominating Agent N-Bromosuccinimide[4]
Catalyst Anhydrous Aluminum Chloride[4]
Solvent Concentrated Sulfuric Acid[4]
Reaction Temperature 60°C[4]
Reaction Time 3-8 hours[4]
Yield ~80% (reported for a similar reaction)[4]
Route B: Synthesis from 5-Bromo-2-methylbenzoic Acid

An alternative and often cleaner route involves the synthesis of the corresponding benzoic acid followed by its reduction to the aldehyde. This multi-step approach can offer better control over isomer formation and may be preferable if the direct bromination of the aldehyde proves to be low-yielding or produces difficult-to-separate byproducts.

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

This intermediate can be prepared by the direct bromination of 2-methylbenzoic acid.

G cluster_1 Synthesis of 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic_Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic_Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic_Acid->5-Bromo-2-methylbenzoic_Acid  Brominating Agent,  Conc. H2SO4 Brominating_Agent Bromine or 1,3-dibromo-5,5-dimethyl- 2,4-imidazolidinedione Brominating_Agent->5-Bromo-2-methylbenzoic_Acid Sulfuric_Acid Conc. H2SO4 Sulfuric_Acid->5-Bromo-2-methylbenzoic_Acid

Figure 2: Synthetic workflow for the preparation of 5-Bromo-2-methylbenzoic acid.

Experimental Protocol for 5-Bromo-2-methylbenzoic Acid: [5]

Materials:

  • 2-Methylbenzoic acid

  • Bromine or 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione

  • Concentrated sulfuric acid

  • Ethanol

  • Ice water

Procedure:

  • In a reaction vessel, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.

  • Add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (0.55 equivalents) to the solution and stir at room temperature for 5 hours.

  • Slowly pour the reaction mixture onto ice-cold water to precipitate the product.

  • Filter the solid and dry it under a vacuum to afford crude 5-Bromo-2-methylbenzoic acid.

  • The crude product can be further purified by recrystallization from ethanol.

Data Summary:

ParameterValueReference
Starting Material 2-Methylbenzoic Acid[5]
Brominating Agent 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione[5]
Solvent Concentrated Sulfuric Acid[5]
Reaction Time 5 hours[5]
Yield 88%[5]

Step 2: Reduction of 5-Bromo-2-methylbenzoic Acid to 5-Bromo-2-methylbenzaldehyde

The reduction of a carboxylic acid to an aldehyde requires careful selection of the reducing agent to avoid over-reduction to the corresponding alcohol. Several methods are suitable for this transformation. A common and effective method is the conversion of the carboxylic acid to an acid chloride followed by reduction.

G cluster_1 Reduction of 5-Bromo-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic_Acid 5-Bromo-2-methylbenzoic Acid Acid_Chloride 5-Bromo-2-methylbenzoyl chloride 5-Bromo-2-methylbenzoic_Acid->Acid_Chloride  SOCl2 Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acid_Chloride 5-Bromo-2-methylbenzaldehyde 5-Bromo-2-methylbenzaldehyde Acid_Chloride->5-Bromo-2-methylbenzaldehyde  Reducing Agent Reducing_Agent Reducing Agent (e.g., LiAlH(OtBu)3) Reducing_Agent->5-Bromo-2-methylbenzaldehyde

Figure 3: Synthetic workflow for the reduction of 5-Bromo-2-methylbenzoic acid to the corresponding aldehyde.

Experimental Protocol for Reduction:

This is a general procedure for the reduction of a carboxylic acid to an aldehyde via the acid chloride.

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • A suitable reducing agent such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

  • Anhydrous ether or THF

  • Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 5-Bromo-2-methylbenzoic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride. Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Reduction: In a separate flame-dried flask under an inert atmosphere, prepare a solution of the reducing agent (e.g., LiAlH(OtBu)₃) in anhydrous THF. Cool the solution to a low temperature (e.g., -78°C). Slowly add a solution of the crude 5-Bromo-2-methylbenzoyl chloride in anhydrous THF to the reducing agent solution via a dropping funnel.

  • Allow the reaction mixture to stir at low temperature for several hours, monitoring the consumption of the acid chloride by TLC.

  • Workup: Quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride). Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or distillation.

Conclusion

The synthesis of 5-Bromo-2-methylbenzaldehyde is achievable through well-established synthetic organic chemistry methodologies. The choice between direct bromination of 2-methylbenzaldehyde and a multi-step approach via the corresponding benzoic acid will depend on factors such as the availability of starting materials, desired purity, and the scale of the reaction. The direct bromination route is more atom-economical, while the multi-step synthesis may offer higher purity and more reliable outcomes. The detailed protocols and mechanistic discussions provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

  • Google Patents. (n.d.). CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal.
  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-2-methylbenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-methylbenzaldehyde (C8H7BrO). Retrieved from [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • ChemSupply Australia. (n.d.). 5-Bromo-2-methylbenzaldehyde >95.0%. Retrieved from [Link]

  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. (n.d.). Retrieved from [Link]

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Exploratory

A Guide to the Spectroscopic Characterization of 5-Bromo-2-methylbenzaldehyde

This technical guide provides a detailed analysis of the expected spectroscopic signature of 5-Bromo-2-methylbenzaldehyde (C₈H₇BrO), a key intermediate in various synthetic applications. As experimental spectra for this...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic signature of 5-Bromo-2-methylbenzaldehyde (C₈H₇BrO), a key intermediate in various synthetic applications. As experimental spectra for this specific compound are not universally available in public-facing databases, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive profile. This guide is intended for researchers, chemists, and quality control professionals who require a reliable framework for the identification and structural verification of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure and Spectroscopic Implications

5-Bromo-2-methylbenzaldehyde is an aromatic compound characterized by a benzene ring substituted with three distinct functional groups: a formyl group (-CHO), a methyl group (-CH₃), and a bromine atom (-Br). The relative positions of these groups—with the formyl and methyl groups being ortho, and the bromine atom para to the methyl group—create a unique electronic environment that governs its spectroscopic behavior.

  • Formyl Group (-CHO): As a strongly electron-withdrawing and deshielding group, it will significantly influence adjacent protons and carbons in NMR spectroscopy. It also provides highly characteristic C=O and C-H stretching vibrations in IR spectroscopy.

  • Methyl Group (-CH₃): This electron-donating group will shield nearby nuclei, causing upfield shifts in NMR spectra.

  • Bromine Atom (-Br): An electronegative, electron-withdrawing atom, it will deshield adjacent nuclei. Critically, its isotopic composition (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br) imparts a signature M+2 peak in mass spectrometry.

The interplay of these electronic effects allows for a definitive assignment of each signal in the respective spectra.

Caption: Structure of 5-Bromo-2-methylbenzaldehyde with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show five distinct signals corresponding to the aldehyde, methyl, and three aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3Singlet (s)1HH-C=OThe aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom, placing it far downfield.
~7.90Doublet (d), J ≈ 2.5 Hz1HH-6This proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. It is split by the meta proton H-4.
~7.55Doublet of doublets (dd), J ≈ 8.5, 2.5 Hz1HH-4This proton is ortho to the bromine atom and meta to the aldehyde group. It is split by both H-3 and H-6.
~7.20Doublet (d), J ≈ 8.5 Hz1HH-3This proton is ortho to the electron-donating methyl group, causing a relative upfield shift. It is split by the adjacent H-4.
~2.65Singlet (s)3H-CH₃The methyl protons are attached to the aromatic ring and appear as a characteristic singlet in the benzylic region.[1]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display eight signals, one for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~192.5C=OThe carbonyl carbon of an aldehyde is characteristically found in the far downfield region of the spectrum.[1]
~142.0C-2The carbon bearing the methyl group is shifted downfield due to the ortho aldehyde group.
~136.5C-4Aromatic carbon shifted downfield by the attached bromine and meta aldehyde group.
~135.0C-6Aromatic carbon significantly deshielded by its position ortho to the aldehyde group.
~133.0C-1The carbon bearing the aldehyde group is deshielded.
~130.0C-3Aromatic carbon signal influenced by the adjacent methyl and bromine substituents.
~122.0C-5The carbon directly bonded to bromine shows a moderate chemical shift due to halogen effects.
~19.5-CH₃The methyl carbon is found in the typical upfield aliphatic region.[1]
Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies. The analysis of 5-Bromo-2-methylbenzaldehyde relies on identifying the highly characteristic aldehyde and aromatic absorptions.

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2830-2880 & 2720-2780C-H Aldehydic StretchMediumThis pair of peaks (a Fermi doublet) is a hallmark of the aldehyde functional group.[2]
~1705C=O Carbonyl StretchStrong, SharpConjugation with the aromatic ring lowers this stretching frequency compared to aliphatic aldehydes.[2]
1550-1600C=C Aromatic StretchMedium-StrongMultiple bands are expected, characteristic of the benzene ring.
~800-880C-H Out-of-Plane BendingStrongThe substitution pattern on the ring influences the position of this band.
550-650C-Br StretchMediumThis vibration appears in the lower frequency "fingerprint" region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR

For solid samples, ATR-FTIR is a rapid and reliable method.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid 5-Bromo-2-methylbenzaldehyde powder directly onto the ATR crystal.

  • Apply Pressure: Lower the press arm to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrum (Electron Ionization)

The key feature will be the isotopic signature of bromine.

Predicted m/zIonRationale
198/200[C₈H₇BrO]⁺˙ (M⁺˙)Molecular Ion. The presence of two peaks of nearly equal intensity, separated by 2 mass units, is the definitive signature of a single bromine atom.[3]
197/199[M-H]⁺Loss of the weakly bound aldehydic hydrogen radical.
169/171[M-CHO]⁺Loss of the formyl group (29 Da) results in a bromotoluene cation.
119[M-Br]⁺Loss of the bromine radical (79/81 Da) results in a methylbenzaldehyde cation.
91[C₇H₇]⁺Formation of the stable tropylium ion, a common fragment in toluene-containing compounds.

digraph "MS_Fragmentation" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335", fontsize=10];

M [label="[C8H7BrO]+•\nm/z 198/200"]; M_H [label="[C8H6BrO]+\nm/z 197/199"]; M_CHO [label="[C7H7Br]+\nm/z 169/171"]; M_Br [label="[C8H7O]+\nm/z 119"]; Tropylium [label="[C7H7]+\nm/z 91"];

M -> M_H [label="- •H"]; M -> M_CHO [label="- •CHO"]; M_CHO -> Tropylium [label="- Br•", style=dashed]; M -> M_Br [label="- •Br"]; }

Caption: Predicted major fragmentation pathways for 5-Bromo-2-methylbenzaldehyde in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance versus m/z.

Conclusion

This guide establishes a comprehensive spectroscopic profile for 5-Bromo-2-methylbenzaldehyde based on established chemical principles and comparative data. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust analytical framework for researchers. The aldehyde proton at ~10.3 ppm in ¹H NMR, the strong C=O stretch at ~1705 cm⁻¹ in the IR spectrum, and the characteristic 1:1 M/M+2 molecular ion peak at m/z 198/200 in the mass spectrum serve as the primary identifiers for this compound. Adherence to the described self-validating experimental protocols will ensure the generation of high-quality, reproducible data for structural confirmation and purity assessment.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-methylbenzaldehyde (C8H7BrO). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

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Foundational

physical and chemical properties of 5-Bromo-2-methylbenzaldehyde

An In-depth Technical Guide to 5-Bromo-2-methylbenzaldehyde for Advanced Research Applications This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methylbenzaldehyde for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the use of 5-Bromo-2-methylbenzaldehyde. It moves beyond a simple recitation of properties to provide field-proven insights into its reactivity, synthesis, and application, grounded in established chemical principles. Every protocol and mechanistic discussion is designed to be a self-validating system, empowering the user to not only execute but also to understand and troubleshoot complex synthetic transformations.

Core Physicochemical & Spectroscopic Profile

5-Bromo-2-methylbenzaldehyde is a bifunctional aromatic compound whose utility is derived from the orthogonal reactivity of its aldehyde and aryl bromide moieties. A precise understanding of its physical and spectral properties is the foundation of its effective application.

Physical and Chemical Properties

The compound is typically a solid at room temperature and requires storage under an inert atmosphere, as it is sensitive to air.

PropertyValueSource(s)
IUPAC Name 5-bromo-2-methylbenzaldehyde
CAS Number 90050-59-2
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Appearance White to light yellow/orange solid, powder, or lump
Melting Point 45.0 - 49.0 °C
Boiling Point 172 °C @ 85 mmHg
Solubility Soluble in methanol and other common organic solvents
SMILES CC1=C(C=C(C=C1)Br)C=O
InChIKey YILPAIKZHXATHY-UHFFFAOYSA-N
Predicted Spectroscopic Profile

While extensive, peer-reviewed experimental spectra are not widely published, a robust spectroscopic profile can be predicted based on the compound's structure and data from analogous molecules. This predicted data serves as a reliable benchmark for sample identification and purity assessment.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR is expected to show four distinct signals.

    • Aldehyde Proton (CHO): A sharp singlet predicted around δ 9.9-10.2 ppm . This downfield shift is characteristic of aldehyde protons, which are heavily deshielded by the anisotropic effect of the carbonyl double bond.

    • Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear between δ 7.2-7.8 ppm .

      • The proton at C6 (ortho to the aldehyde) is expected to be a doublet.

      • The proton at C4 (meta to the aldehyde, ortho to the bromine) will likely be a doublet of doublets.

      • The proton at C3 (ortho to the methyl group) will appear as a doublet.

    • Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons is predicted around δ 2.5-2.7 ppm .

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR should display eight signals.

    • Carbonyl Carbon (C=O): Predicted in the range of δ 190-193 ppm .

    • Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 120-142 ppm . The carbon attached to the bromine (C5) will be shifted upfield relative to the others due to the heavy atom effect, while the carbons attached to the aldehyde (C1) and methyl group (C2) will be downfield.

    • Methyl Carbon (CH₃): A signal is predicted around δ 18-21 ppm .

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong carbonyl stretch.

Vibrational ModePredicted Frequency (cm⁻¹)Rationale & Insights
C=O Stretch (Aldehyde) 1690 - 1710 Strong, sharp absorbance. Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic aldehyde. This is the most diagnostic peak.
Aromatic C-H Stretch 3050 - 3100 Medium to weak bands, typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch 2920 - 2980 Medium to weak bands from the methyl group.
Aldehyde C-H Stretch 2720 - 2750 & 2820 - 2850 Two characteristic medium bands (Fermi doublets) that are a hallmark of an aldehyde C-H bond. Their presence is a strong confirmation of the functional group.
Aromatic C=C Stretch 1580 - 1610, 1450 - 1500 Multiple sharp bands of variable intensity, characteristic of the benzene ring.
C-Br Stretch 500 - 650 A weak to medium band in the fingerprint region. Its position can be variable.

1.2.3. Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will show a distinct isotopic pattern for bromine-containing fragments.

  • Molecular Ion (M⁺): A prominent peak will be observed at m/z 198 and 200 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Key Fragments:

    • [M-1]⁺ (m/z 197/199): Loss of the aldehydic hydrogen.

    • [M-29]⁺ (m/z 169/171): Loss of the formyl radical (•CHO). This is a very common and often strong fragmentation pathway for benzaldehydes.

    • [M-Br]⁺ (m/z 119): Loss of the bromine atom, resulting in a methylbenzoyl cation.

Synthesis and Purification

While not widely documented, a robust and logical synthesis of 5-Bromo-2-methylbenzaldehyde can be achieved via electrophilic aromatic substitution of 2-methylbenzaldehyde. The key to success is controlling the regioselectivity.

Causality of Regioselectivity

The substitution pattern on the starting material, 2-methylbenzaldehyde, dictates the position of bromination.

  • Methyl Group (-CH₃): An activating, ortho, para-directing group. It increases electron density at positions 3, 5, and 1 (ipso).

  • Aldehyde Group (-CHO): A deactivating, meta-directing group. It withdraws electron density, particularly from the ortho and para positions (positions 3 and 6).

The directing effects combine favorably. The powerful ortho, para-directing methyl group strongly activates the C5 position (para to methyl). This same C5 position is meta to the deactivating aldehyde group, making it the least deactivated of the available sites. This synergy makes the C5 position the overwhelming thermodynamic and kinetic product.

Proposed Experimental Protocol: Electrophilic Bromination

This protocol is designed for robustness and high yield of the desired isomer.

Materials:

  • 2-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzaldehyde (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C. The acid acts as a catalyst and solvent.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains between 0-5 °C. Insight: Using NBS instead of Br₂ provides a controlled, slow release of electrophilic bromine, minimizing over-bromination and side reactions.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium sulfite solution (to remove any unreacted bromine), saturated sodium bicarbonate solution (to neutralize the acid), and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Core Reactivity and Synthetic Applications

The synthetic power of 5-Bromo-2-methylbenzaldehyde lies in its ability to undergo a wide range of transformations at two distinct sites.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond is an ideal handle for forming new carbon-carbon bonds, enabling the construction of complex biaryl structures, which are privileged scaffolds in medicinal chemistry.

Mechanistic Rationale: The Suzuki-Miyaura coupling involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by transmetalation with an activated boronic acid (or ester) and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-methylbenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: The active Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. A rigorously inert atmosphere is critical for catalytic turnover.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The aqueous phase is necessary to dissolve the inorganic base, which activates the boronic acid for transmetalation.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

Amine Synthesis via Reductive Amination

The aldehyde group is a versatile precursor for the synthesis of primary, secondary, and tertiary amines through reductive amination. This one-pot procedure is vastly superior to direct N-alkylation, which is often plagued by over-alkylation.

Mechanistic Rationale: The reaction proceeds in two stages within the same pot. First, the amine and aldehyde undergo a condensation reaction, typically under mildly acidic conditions, to form an imine (or iminium ion) intermediate. Second, a mild reducing agent, selective for the imine over the aldehyde, reduces the C=N double bond to form the new amine.

Caption: Two-stage workflow of a one-pot reductive amination reaction.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-methylbenzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a small amount of acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Expertise Insight: NaBH(OAc)₃ is the reagent of choice for many applications. It is milder and more selective than sodium cyanoborohydride (avoiding toxic cyanide waste) and is less reactive towards the starting aldehyde than sodium borohydride, preventing premature reduction.

  • Reaction Monitoring: Stir at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via column chromatography.

Workflow Integration in Drug Development

5-Bromo-2-methylbenzaldehyde is rarely the final product; it is a strategic intermediate. The following workflow illustrates how its dual reactivity can be leveraged to rapidly build molecular complexity.

Caption: Synthetic workflow using 5-Bromo-2-methylbenzaldehyde as a scaffold.

This logical flow—first building the core biaryl skeleton via robust C-C coupling, then elaborating with a functional sidechain via C-N bond formation—is a powerful and efficient strategy in library synthesis and lead optimization campaigns.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid breathing dust. Prevent contact with skin and eyes. This compound is noted to be air-sensitive and should be handled under an inert atmosphere where possible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is refrigerated (0-10°C) under an inert gas.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... [Spectroscopic data for 2-methylbenzaldehyde].
  • BenchChem. (2025). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
  • PubChem. (2025). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • SDBS. (n.d.). ¹³C NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. AIST.
  • Keesara, S., & Parvathaneni, S. (2016). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. ResearchGate.
  • Wikipedia. (2024). Suzuki reaction.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy- IR Spectrum. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylbenzaldehyde synthesis.
  • ChemicalBook. (n.d.). 5-bromo-2-hydroxy-4-methyl-benzaldehyde Spectra.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • Singh, V. P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ChemSupply Australia. (n.d.). 5-Bromo-2-methylbenzaldehyde >95.0%.
  • PubChemLite. (2025). 5-bromo-2-methylbenzaldehyde (C8H7BrO). University of Luxembourg.
  • ChemicalBook. (n.d.). 2-Methylbenzaldehyde(529-20-4) ¹³C NMR spectrum.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. NIST Chemistry WebBook.
  • PubChem. (2025). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information.
  • Horne, D. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules.
  • Hoover, J. M., & Stahl, S. S. (2013). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240-250.
  • SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Wiley.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methylbenzaldehyde.
  • Saadi, L., & Adnan, S. (2017). FT-IR spectra of compound (2). ResearchGate.
  • SpectraBase. (n.d.). 5-Bromo-2-nitrobenzaldehyde - [FTIR] - Spectrum. Wiley.
  • BenchChem. (2025). An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde.
Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylbenzaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, fe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and a bromine-substituted benzene ring, offers two distinct points for chemical modification. The aldehyde functionality is a gateway to a multitude of classical transformations, including olefinations, reductions, and condensations. Simultaneously, the carbon-bromine bond provides a handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a technical overview of the compound's properties, a representative synthesis protocol, and detailed methodologies for its strategic functionalization, highlighting its potential as a key building block in medicinal chemistry and materials science.

Molecular Properties and Identification

A clear understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and physicochemical properties of 5-Bromo-2-methylbenzaldehyde are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
IUPAC Name 5-bromo-2-methylbenzaldehyde[1]
CAS Number 90050-59-2[1]
Appearance White to light yellow/orange solid or powder
Melting Point 41.0 to 45.0 °C

Synthesis of 5-Bromo-2-methylbenzaldehyde

While a specific, dedicated synthesis protocol for 5-Bromo-2-methylbenzaldehyde is not widely published, a viable and representative method can be inferred from established procedures for the bromination of similar aromatic aldehydes and acids.[2][3][4] The most logical approach is the direct electrophilic bromination of 2-methylbenzaldehyde. The methyl group is an ortho-, para-director, and while the aldehyde is a meta-director, the activating effect of the methyl group and steric hindrance at the ortho positions favor substitution at the para-position (position 5).

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Methylbenzaldehyde reagents N-Bromosuccinimide (NBS) or Br₂ + Concentrated H₂SO₄ start->reagents Electrophilic Aromatic Substitution product 5-Bromo-2-methylbenzaldehyde reagents->product

Caption: Representative synthesis pathway for 5-Bromo-2-methylbenzaldehyde.

Representative Experimental Protocol: Electrophilic Bromination

This protocol is an exemplary procedure based on the bromination of analogous substrates.[3][4] Causality: Concentrated sulfuric acid is used as the solvent and catalyst; it protonates the aldehyde, further deactivating the ring, but more importantly, it serves as a medium for the generation of the electrophilic bromine species from the bromine source (e.g., N-bromosuccinimide). The reaction is kept at a low temperature initially to control the rate of this highly exothermic reaction and to minimize side-product formation.

Materials:

  • 2-methylbenzaldehyde

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Dichloromethane or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

  • Slowly add 2-methylbenzaldehyde (1.0 eq) to the cold acid with vigorous stirring, maintaining the temperature below 10 °C.

  • Once the addition is complete, add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 15 °C.

  • After adding the NBS, allow the reaction to stir at a low temperature for 2-4 hours.

  • Gradually warm the mixture to room temperature and continue stirring for an additional 2-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous slurry with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

Key Reactions and Methodologies

The synthetic utility of 5-Bromo-2-methylbenzaldehyde stems from its bifunctional nature. The following sections detail exemplary, field-proven protocols for its transformation.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal handle for palladium-catalyzed reactions, which are fundamental to modern drug discovery and materials science for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound (e.g., an arylboronic acid) to form a biaryl structure, a common motif in pharmaceuticals.[6]

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition aryl_bromide 5-Bromo-2-methylbenzaldehyde (Ar-Br) aryl_bromide->pd_complex1 pd_complex2 Ar-Pd(II)(R)L₂ pd_complex1->pd_complex2 Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->pd_complex2 pd_complex2->pd0 product 5-Aryl-2-methylbenzaldehyde (Ar-R) pd_complex2->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: (Adapted from BenchChem and Rose-Hulman protocols for similar substrates)[7][8][9]

  • Setup: To a dry round-bottom flask, add 5-Bromo-2-methylbenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This is a self-validating step; failure to remove oxygen will deactivate the catalyst.

  • Catalyst & Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) followed by the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate. Wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. This introduces a linear alkyne moiety, a valuable linker and pharmacophore in drug design.[10]

Exemplary Protocol: (Adapted from NROChemistry and BenchChem protocols)[10][11][12]

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (CuI, 1-3 mol%).

  • Reagent Addition: Add 5-Bromo-2-methylbenzaldehyde (1.0 eq), followed by an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C if necessary. The reaction is typically complete within 3-12 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Aldehyde Functionalization: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[13] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

G aldehyde 5-Bromo-2-methylbenzaldehyde oxaphosphetane Oxaphosphetane (4-membered intermediate) aldehyde->oxaphosphetane ylide Phosphorus Ylide (Ph₃P=CHR) ylide->oxaphosphetane [2+2] Cycloaddition alkene Alkene Product oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide

Caption: Simplified workflow of the Wittig olefination reaction.

Exemplary Protocol (Solvent-Free): (Adapted from Nyugen and Weizman, J. Chem. Educ. 2007)[14][15]

  • Setup: In a conical vial equipped with a magnetic spin vane, add the stabilized phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.05 eq).

  • Reaction: Add 5-Bromo-2-methylbenzaldehyde (1.0 eq) to the vial. Stir the mixture vigorously at room temperature for 15-30 minutes. The reaction often proceeds as a paste or slurry.

  • Extraction: Add hexanes to the vial and stir to dissolve the alkene product, leaving the solid triphenylphosphine oxide byproduct behind.

  • Isolation: Carefully transfer the hexane solution to a clean, pre-weighed vial using a filtering pipette, leaving the solid byproduct. Repeat the extraction with a second portion of hexanes.

  • Purification: Combine the hexane extracts and evaporate the solvent. The resulting product can be further purified by recrystallization if necessary. Causality: The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[14]

Applications in Drug Development and Research

While specific, marketed drugs citing 5-Bromo-2-methylbenzaldehyde as a direct precursor are not prominent in the literature, its structural motifs and reactivity patterns place it as a valuable building block for discovery chemistry. Isomeric compounds like 2-bromo-5-methylbenzaldehyde are noted for their role in the synthesis of Active Pharmaceutical Ingredients (APIs).[5] The synthetic routes detailed above allow for the strategic introduction of this substituted phenyl ring into larger molecules, enabling researchers to:

  • Explore Structure-Activity Relationships (SAR): By using the aldehyde for derivatization or the bromine for cross-coupling, libraries of compounds can be generated to probe interactions with biological targets.

  • Construct Biaryl Scaffolds: The Suzuki coupling provides access to biaryl structures, which are privileged motifs in many classes of drugs, including kinase inhibitors and GPCR modulators.

  • Introduce Rigid Linkers: The Sonogashira coupling can install a rigid alkyne linker, which is useful for orienting different parts of a molecule in a specific conformation for optimal target binding.

Conclusion

5-Bromo-2-methylbenzaldehyde is a synthetically useful chemical intermediate defined by its dual reactivity. While detailed characterization data is sparse in public databases, its synthesis is achievable through standard electrophilic aromatic substitution, and its subsequent functionalization can be reliably predicted and executed using well-established protocols like the Suzuki, Sonogashira, and Wittig reactions. For the medicinal chemist or materials scientist, this compound represents a versatile platform for the rapid generation of molecular complexity, making it a valuable tool for the development of novel chemical entities.

References

  • NROChemistry. Sonogashira Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Solvent Free Wittig Reactions. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • A Solvent Free Wittig Reaction. [Link]

  • Kralj, M. et al. Flow Chemistry: Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Robertson, F. J. A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • ChemSupply Australia. 5-Bromo-2-methylbenzaldehyde >95.0%. [Link]

  • PubChem. 5-Bromo-2-methylbenzaldehyde. [Link]

  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. [Link]

  • Google Patents. United States Patent. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Google Patents.
  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Eureka | Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. [Link]

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Foundational

A Technical Guide to the Solubility of 5-Bromo-2-methylbenzaldehyde in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Understanding the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, streamline purification processes, and develop robust formulations.

Introduction: The Critical Role of Solubility in Chemical Synthesis

5-Bromo-2-methylbenzaldehyde (C₈H₇BrO) is a substituted aromatic aldehyde whose utility in organic synthesis is significant.[1] Its molecular structure, featuring a bromine atom, a methyl group, and an aldehyde functional group on a benzene ring, provides multiple reaction sites for the construction of more complex molecules.[2] The efficiency of synthetic transformations involving this intermediate, such as nucleophilic additions to the carbonyl group or cross-coupling reactions at the carbon-bromine bond, is intrinsically linked to its solubility in the chosen reaction medium.

Optimal solubility ensures a homogeneous reaction environment, which in turn leads to improved reaction rates, higher yields, and easier purification of the final product. Conversely, poor solubility can result in sluggish or incomplete reactions, the formation of byproducts, and challenges in downstream processing. Therefore, a thorough understanding of the solubility profile of 5-Bromo-2-methylbenzaldehyde in a range of common organic solvents is a foundational requirement for its effective application.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities tend to be miscible. The molecular structure of 5-Bromo-2-methylbenzaldehyde imparts a moderate polarity. The polar aldehyde group can act as a hydrogen bond acceptor, while the aromatic ring and the methyl group contribute to its nonpolar character. The presence of the bromine atom further influences the molecule's overall polarity and London dispersion forces.

Based on these structural features, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane and chloroform. These solvents can effectively solvate the polar aldehyde group and interact favorably with the aromatic ring.

  • Moderate Solubility: Expected in alcohols like methanol, ethanol, and isopropanol. While these are polar protic solvents, the nonpolar regions of 5-Bromo-2-methylbenzaldehyde may limit its miscibility compared to more polar solutes.

  • Low Solubility: Expected in nonpolar solvents such as hexanes and other aliphatic hydrocarbons. The significant difference in polarity between the solute and these solvents will likely result in poor solvation.

  • Insoluble: Expected in water due to the predominantly nonpolar nature of the molecule.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of 5-Bromo-2-methylbenzaldehyde, a robust and reproducible experimental protocol is essential. The following section details a standard shake-flask method coupled with UV-Vis spectroscopy for accurate solubility determination.

Materials and Equipment
  • 5-Bromo-2-methylbenzaldehyde (purity >98%)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 5-Bromo-2-methylbenzaldehyde.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Preparation cluster_3 Analysis A Accurately weigh excess 5-Bromo-2-methylbenzaldehyde B Add a known volume of the selected organic solvent A->B to create a slurry C Seal the vial and place in a thermostatically controlled shaker B->C D Equilibrate for 24 hours at a constant temperature (e.g., 25 °C) C->D to reach saturation E Allow the solution to settle D->E F Withdraw an aliquot of the supernatant using a syringe E->F G Filter the aliquot through a 0.45 µm syringe filter F->G to remove undissolved solid H Prepare a series of dilutions of the filtered solution G->H I Measure the absorbance of each dilution using a UV-Vis spectrophotometer H->I J Determine the concentration from a pre-established calibration curve I->J to calculate solubility

Caption: Experimental workflow for determining the solubility of 5-Bromo-2-methylbenzaldehyde.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Bromo-2-methylbenzaldehyde to a series of scintillation vials.

    • To each vial, add a known volume (e.g., 5 mL) of a different organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After 24 hours, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a small aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis by UV-Vis Spectroscopy:

    • Prepare a stock solution of 5-Bromo-2-methylbenzaldehyde of known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentration.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

    • Accurately dilute the filtered sample solution to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original concentration of the saturated solution, which represents the solubility of 5-Bromo-2-methylbenzaldehyde in that solvent.

Illustrative Solubility Data

While extensive quantitative solubility data for 5-Bromo-2-methylbenzaldehyde is not widely published, the following table provides illustrative solubility values based on the chemical principles discussed earlier. These values should be considered as estimates and are intended to guide solvent selection. For precise applications, experimental verification is strongly recommended.

SolventSolvent TypePredicted Solubility (g/L) at 25 °C
DichloromethaneChlorinated> 200
ChloroformChlorinated> 200
AcetonePolar Aprotic> 150
Ethyl AcetatePolar Aprotic> 150
Tetrahydrofuran (THF)Polar Aprotic> 150
EthanolPolar Protic50 - 100
MethanolPolar Protic50 - 100
IsopropanolPolar Protic20 - 50
TolueneNonpolar Aromatic20 - 50
HexanesNonpolar Aliphatic< 1
WaterPolar Protic< 0.1

Conclusion

The solubility of 5-Bromo-2-methylbenzaldehyde is a critical parameter that dictates its utility in organic synthesis and drug development. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols, and poorly soluble in nonpolar hydrocarbons and water. The provided experimental protocol offers a reliable method for the quantitative determination of its solubility. This guide serves as a valuable resource for researchers, enabling informed solvent selection to optimize reaction conditions and purification strategies, thereby accelerating the development of novel chemical entities.

References

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Chem-Impex International. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2021, September 13). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

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Exploratory

stability and storage conditions for 5-Bromo-2-methylbenzaldehyde

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-methylbenzaldehyde This document serves as an essential technical guide for researchers, scientists, and professionals in drug development on the opti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-methylbenzaldehyde

This document serves as an essential technical guide for researchers, scientists, and professionals in drug development on the optimal . As a crucial intermediate in organic synthesis, its purity and integrity are paramount for the success of complex multi-step reactions and the quality of final active pharmaceutical ingredients. This guide moves beyond mere procedural lists to explain the underlying chemical principles that dictate the compound's stability, thereby empowering users to make informed decisions in its handling and preservation.

Section 1: Compound Profile: Physicochemical and Hazard Data

A foundational understanding of 5-Bromo-2-methylbenzaldehyde begins with its fundamental properties and associated hazards. This knowledge is not merely regulatory compliance; it forms the logical basis for the handling and storage protocols detailed later in this guide. The aldehyde functional group, combined with a halogenated aromatic ring, presents a unique profile that demands careful consideration.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO[1][2]
Molecular Weight 199.04 g/mol [1][2]
CAS Number 90050-59-2[3][4]
Appearance White to light yellow/orange solid, powder, or lump[1][3][4]
Storage Class 11 - Combustible Solids[1]

The compound is classified as hazardous, and adherence to safety protocols is mandatory. The primary hazards underscore its reactivity and the need for protective measures during handling.[1][2]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[5][6]

Section 2: The Chemistry of Instability: Primary Degradation Pathways

The stability of 5-Bromo-2-methylbenzaldehyde is primarily dictated by the reactivity of the aldehyde functional group. While the brominated aromatic ring is generally stable, the aldehyde moiety is susceptible to several degradation pathways, especially when improperly stored.[7][8]

Autoxidation to Carboxylic Acid

The most significant degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid, 5-Bromo-2-methylbenzoic acid.[8] This process is a free-radical chain reaction that can be initiated by atmospheric oxygen, light, and trace metal impurities.[9]

  • Mechanism: The reaction proceeds via the abstraction of the aldehydic hydrogen, forming a resonance-stabilized radical, which then reacts with oxygen to form a peroxy radical. This radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain reaction and forming the carboxylic acid.

  • Consequences: The presence of this carboxylic acid impurity can significantly alter the reactivity of the material, poison catalysts, and lead to unwanted side products in subsequent synthetic steps.

Polymerization

Aldehydes, particularly under acidic or basic conditions, can undergo self-condensation or polymerization.[9][10] For aromatic aldehydes, this is less common than for their aliphatic counterparts but remains a potential risk, leading to the formation of high-molecular-weight oligomers or trimers that are non-reactive and difficult to characterize.[10]

Photochemical and Thermal Degradation

Exposure to light (especially UV) and elevated temperatures provides the activation energy needed to initiate and accelerate the degradation processes described above.[11][12] Aromatic systems can absorb UV light, and thermal energy increases molecular motion, leading to a higher probability of reactive collisions.

The following diagram illustrates the primary degradation pathways that must be mitigated through proper storage.

A 5-Bromo-2-methylbenzaldehyde (C₈H₇BrO) B 5-Bromo-2-methylbenzoic Acid (C₈H₇BrO₂) A->B Autoxidation (O₂, Light, Heat, Metal Ions) C Inactive Polymers / Trimers A->C Polymerization (Acid/Base Contaminants)

Caption: Primary degradation pathways for 5-Bromo-2-methylbenzaldehyde.

Section 3: Field-Proven Storage and Handling Protocols

To preserve the chemical integrity of 5-Bromo-2-methylbenzaldehyde, a multi-faceted approach to storage and handling is required. The following protocols are designed to mitigate the risks outlined in Section 2.

Optimal Long-Term Storage

For lots intended for storage over several weeks or months, the following conditions are critical.

ParameterRecommendationRationale
Temperature Room Temperature or Cool (2-8°C)Reduces thermal degradation. While some suppliers suggest room temperature, refrigeration is a prudent measure for aldehydes.[13] Avoid freezing, which can sometimes accelerate polymerization in neat aldehydes.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents autoxidation by displacing atmospheric oxygen, the primary degradation agent.
Container Tightly-sealed Amber Glass Vial/BottleProtects from photo-initiated degradation and prevents ingress of air and moisture.[11][14]
Additives Consider adding an antioxidant (e.g., BHT) for bulk quantitiesScavenges free radicals, inhibiting the chain reaction of autoxidation.[10][12]
In-Use Handling and Short-Term Storage

When the compound is in active use, exposure to ambient conditions must be minimized.

  • Dispensing: Weigh and dispense the required amount of material promptly. Minimize the time the primary container is open to the atmosphere. For highly sensitive applications, perform transfers inside a glovebox under an inert atmosphere.

  • Solution Stability: Solutions are generally less stable than the solid material and should be prepared fresh for immediate use.[8] If a solution must be stored, it should be for the shortest possible duration in a tightly capped vial, under an inert headspace, and refrigerated.

Section 4: Purity Verification: An Experimental Protocol

Verifying the purity of 5-Bromo-2-methylbenzaldehyde upon receipt and periodically during storage is a cornerstone of quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution and suitability for analyzing non-volatile and thermally sensitive compounds like aromatic aldehydes.[15]

HPLC Method for Purity Assessment

This reversed-phase HPLC (RP-HPLC) protocol is designed for the accurate quantification of 5-Bromo-2-methylbenzaldehyde and the separation of potential degradation products like 5-Bromo-2-methylbenzoic acid.

Instrumentation and Conditions:

  • HPLC System: Standard system with a quaternary pump, autosampler, column thermostat, and UV or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical starting point is a linear gradient from 60% A / 40% B to 10% A / 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Experimental Protocol:

  • Solvent Preparation: Prepare the mobile phases and filter through a 0.45 µm membrane filter. Use the mobile phase at the initial gradient conditions as the diluent for all solutions.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a high-purity reference standard of 5-Bromo-2-methylbenzaldehyde into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner and at the same concentration as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Data Analysis: Calculate the purity of the sample using the area percentage method. The purity is determined by the ratio of the main peak area to the total area of all peaks in the chromatogram.

The following workflow diagram illustrates the logical steps for HPLC purity validation.

cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard Solution (~1 mg/mL) sys_suit System Suitability (5x Standard Injections) prep_std->sys_suit prep_smp Prepare Sample Solution (~1 mg/mL) analysis Inject Blank, Standard, and Sample prep_smp->analysis prep_mp Prepare Mobile Phase (ACN/H₂O/Acid) prep_mp->sys_suit sys_suit->analysis integrate Integrate Chromatograms analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: A logical workflow for HPLC purity validation.

Conclusion

5-Bromo-2-methylbenzaldehyde is a valuable but inherently reactive chemical intermediate. Its stability is not a passive property but an actively maintained state. The principal threats to its integrity—autoxidation, polymerization, and photo/thermal degradation—are readily mitigated through a disciplined approach to storage and handling. By implementing the protocols within this guide—storing the compound under an inert atmosphere, protected from light, and at cool temperatures—researchers can ensure the material's purity. Regular purity verification via robust analytical methods like HPLC provides the ultimate assurance of quality, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns . Qiji Chemical. [Link]

  • 5-Bromo-2-methylbenzaldehyde Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • Aromatic Compounds Are Unusually Stable . Chemistry LibreTexts. [Link]

  • Aromatic stability II . Khan Academy. [Link]

  • 5-Bromo-2-methylbenzaldehyde Product Page . ChemSupply Australia. [Link]

  • Bromine . Wikipedia. [Link]

  • Aromatic stability I . Khan Academy Organic Chemistry via YouTube. [Link]

  • Benzaldehyde, 5-bromo-2-hydroxy- . NIST Chemistry WebBook. [Link]

  • Aldehydes: What We Should Know About Them . MDPI. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design . National Institutes of Health (NIH). [Link]

  • 2-Bromo-5-hydroxybenzaldehyde Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-methylbenzaldehyde for Advanced Research Applications

This document provides a comprehensive technical guide on the safety and handling precautions for 5-Bromo-2-methylbenzaldehyde (CAS No. 90050-59-2).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safety and handling precautions for 5-Bromo-2-methylbenzaldehyde (CAS No. 90050-59-2). It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. The following protocols and insights are grounded in established safety principles and are designed to foster a self-validating system of laboratory safety.

Understanding the Compound: A Risk-Based Approach

5-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde, a class of compounds widely used as intermediates in organic synthesis. Its specific structure, featuring a bromine atom and a methyl group on the benzaldehyde ring, dictates its reactivity and toxicological profile. A thorough understanding of its properties is the cornerstone of safe handling.

Physicochemical and Toxicological Profile

A summary of the key characteristics of 5-Bromo-2-methylbenzaldehyde is presented below. This data has been aggregated from authoritative sources and should be consulted prior to any handling.

PropertyValueSource
Molecular Formula C₈H₇BrOPubChem[1]
Molecular Weight 199.04 g/mol PubChem[1]
Appearance White to light yellow solidSigma-Aldrich[2]
CAS Number 90050-59-2PubChem[1]
GHS Classification See Table 2PubChem[1], Sigma-Aldrich[2]
Storage Class 11 - Combustible SolidsSigma-Aldrich[2]
Air Sensitivity Noted as a condition to avoidTCI America[3]
GHS Hazard Identification and the Rationale for Precaution

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with 5-Bromo-2-methylbenzaldehyde.[1][2]

Hazard StatementGHS ClassificationPictogramRationale and Implications for Handling
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)

Ingestion can lead to adverse health effects. This necessitates stringent controls to prevent oral intake, including a strict prohibition on eating, drinking, or smoking in the laboratory.
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)

Direct contact with the skin can cause irritation. The use of appropriate chemical-resistant gloves and a lab coat is mandatory to prevent skin exposure.
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2)

The compound can cause significant irritation upon contact with the eyes. Chemical splash goggles are essential personal protective equipment.
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Inhalation of the dust or vapors can irritate the respiratory system. All handling of the solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE. This dual approach is critical for minimizing exposure to 5-Bromo-2-methylbenzaldehyde.

The Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of 5-Bromo-2-methylbenzaldehyde, including weighing, transferring, and preparing solutions, must be performed in a properly functioning and certified chemical fume hood. The fume hood should have a face velocity between 100 and 150 feet per minute (fpm) to ensure adequate capture of dust and vapors.[4] The sash should be kept as low as possible during all operations.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Mandatory Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the user and the chemical. The following PPE must be worn at all times when handling 5-Bromo-2-methylbenzaldehyde:

  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or puncture before each use. It is crucial to wash hands thoroughly after removing gloves.

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact. Closed-toe shoes are mandatory.

  • Respiratory Protection: While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for emergency situations or if there is a failure of engineering controls.

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for mitigating the risks associated with 5-Bromo-2-methylbenzaldehyde.

Workflow for Handling 5-Bromo-2-methylbenzaldehyde

The following diagram outlines the standard workflow for the safe handling of this compound, from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Receive and Inspect Container B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Prepare and Verify Fume Hood C->D E Weighing of Solid D->E F Transfer to Reaction Vessel E->F G Dissolution/Reaction F->G H Decontaminate Glassware and Equipment G->H I Segregate and Label Hazardous Waste H->I J Store Waste Appropriately I->J K K J->K Dispose of Waste via Certified Vendor G cluster_minor_spill Minor Spill Response (Inside Fume Hood) A Spill Occurs B Is the spill major? (>100g, outside fume hood, fire/inhalation risk) A->B C Evacuate Immediate Area Alert Others Call Emergency Services B->C Yes D Minor Spill Procedure B->D No D1 Ensure PPE is worn D->D1 D2 Contain the spill with absorbent material D1->D2 D3 Carefully scoop up absorbed material D2->D3 D4 Place in a labeled hazardous waste container D3->D4 D5 Decontaminate the spill area D4->D5

Emergency Spill Response Logic
First Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [5]Remove contaminated clothing. If skin irritation persists, seek medical attention. [5]* In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. [5]If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention. [5]* If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup
  • Minor Spills (inside a fume hood):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.

    • Place all contaminated cleaning materials in the hazardous waste container.

  • Major Spills (outside a fume hood or a large quantity):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • If the material is flammable, turn off any ignition sources if it is safe to do so.

    • Close the laboratory door to contain the spill.

    • Contact your institution's emergency response team or local emergency services. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal

Proper disposal of 5-Bromo-2-methylbenzaldehyde and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: As a brominated organic compound, waste containing 5-Bromo-2-methylbenzaldehyde should be classified as halogenated organic waste. [6]* Collection:

    • Collect all waste (unused compound, contaminated absorbent materials, disposable PPE) in a clearly labeled, leak-proof container designated for halogenated organic waste.

    • The container must be kept closed except when adding waste.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

    • Do not dispose of 5-Bromo-2-methylbenzaldehyde down the drain or in the regular trash.

By adhering to the principles and protocols outlined in this guide, researchers can effectively manage the risks associated with 5-Bromo-2-methylbenzaldehyde, ensuring a safe and productive research environment.

References

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 4-Bromo-3-Methyl-Benzaldehyde. Retrieved from [Link]

  • University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Institute of Science. (2024, March 1). Guideline for Chemical Fume Hoods & Exhausted Containments. OLSEH – IISc Bangalore. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

Sources

Exploratory

commercial availability of 5-Bromo-2-methylbenzaldehyde

An In-Depth Technical Guide to 5-Bromo-2-methylbenzaldehyde: Commercial Availability, Synthesis, and Applications for Researchers Introduction 5-Bromo-2-methylbenzaldehyde (CAS No. 90050-59-2) is a substituted aromatic a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-methylbenzaldehyde: Commercial Availability, Synthesis, and Applications for Researchers

Introduction

5-Bromo-2-methylbenzaldehyde (CAS No. 90050-59-2) is a substituted aromatic aldehyde that serves as a critical building block in modern organic synthesis.[1] Its molecular structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic considerations, and key applications for professionals in research and drug development.

Commercial Availability and Procurement

5-Bromo-2-methylbenzaldehyde is readily available from several major chemical suppliers, typically offered at research-grade purities. For researchers, securing a reliable source of starting materials is the foundational step for any synthetic campaign. When selecting a supplier, considerations should extend beyond price to include purity, available quantities, and lead times.

Below is a summary of prominent commercial sources for this reagent. Note that pricing and availability are subject to change and should be verified on the respective supplier websites.[2][3]

SupplierProduct Code(s)PurityNotes
Sigma-Aldrich (Merck) CDS022175Not specified; sold for early discovery research.Buyer assumes responsibility to confirm purity.
TCI America B5036>95.0% (GC)Available through distributors like Fisher Scientific.[3]
ChemSupply Australia B5036-5G>95.0%[2]Distributed from TCI Chemicals.[2]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe handling and successful application in experimental design.

PropertyValueSource
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
Appearance White to light yellow powder or solid
Melting Point 45.0 to 49.0 °C
CAS Number 90050-59-2[1][2]
SMILES CC1=C(C=C(C=C1)Br)C=O[1][3]
InChI Key YILPAIKZHXATHY-UHFFFAOYSA-N[1]
Safety and Handling

5-Bromo-2-methylbenzaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: Users should wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Synthetic Pathways and Methodologies

While direct purchase is common for research quantities, understanding the synthetic origin of 5-Bromo-2-methylbenzaldehyde provides context for potential impurities and informs the development of related analogs. A common synthetic strategy involves the bromination of the precursor, 2-methylbenzaldehyde.

A generalized workflow for its preparation is outlined below.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product cluster_purification Workup & Purification A 2-Methylbenzaldehyde B Electrophilic Aromatic Substitution (Bromination) A->B Substrate E Quenching B->E Crude Product C Reaction Conditions: - Brominating Agent (e.g., NBS, Br2) - Catalyst (e.g., FeBr3, H2SO4) C->B Reagents D 5-Bromo-2-methylbenzaldehyde F Extraction E->F G Chromatography / Recrystallization F->G G->D

Caption: Generalized workflow for the synthesis of 5-Bromo-2-methylbenzaldehyde.

Applications in Drug Discovery and Organic Synthesis

The utility of 5-Bromo-2-methylbenzaldehyde stems from its bifunctional nature. The aldehyde and bromo-substituted aromatic ring offer two distinct points for chemical modification, making it an invaluable intermediate.

Key Reactive Sites and Transformations

The molecule's structure allows for a diverse range of chemical reactions, enabling the construction of complex target molecules. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the bromine atom is ideal for metal-catalyzed cross-coupling reactions.

G cluster_aldehyde Aldehyde (-CHO) Reactions cluster_bromo Bromo (-Br) Reactions main 5-Bromo-2-methylbenzaldehyde reductive_amination Reductive Amination main->reductive_amination Forms C-N bonds wittig Wittig Reaction main->wittig Forms C=C bonds condensation Condensation (e.g., Schiff Base) main->condensation Forms C=N bonds suzuki Suzuki Coupling main->suzuki Forms C-C bonds heck Heck Coupling main->heck Forms C-C bonds sonogashira Sonogashira Coupling main->sonogashira Forms C-C bonds

Caption: Key reaction types enabled by the functional groups of the molecule.

Role in Pharmaceutical and Agrochemical Synthesis

Halogenated benzaldehydes are foundational components in medicinal chemistry.[7] For instance, the related compound 2-Bromo-5-methylbenzaldehyde is employed in the synthesis of Active Pharmaceutical Ingredients (APIs).[8] The aldehyde can be used to build heterocyclic rings or to introduce side chains, while the bromine's position allows for the strategic introduction of aryl or alkyl groups via cross-coupling to modulate a compound's biological activity and pharmacokinetic properties. Derivatives of similar bromo-hydroxybenzaldehydes have been investigated for their potential as anticancer and antimicrobial agents.[7][9]

Conclusion

5-Bromo-2-methylbenzaldehyde is a commercially accessible and highly versatile chemical intermediate. Its value to researchers and drug development professionals lies in the orthogonal reactivity of its aldehyde and bromo functionalities. A clear understanding of its properties, safe handling procedures, and diverse synthetic applications enables its effective use in the creation of novel and complex molecules for the pharmaceutical, agrochemical, and materials science industries.

References

  • PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]

  • PubChem. 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • ChemSupply Australia. 5-Bromo-2-methylbenzaldehyde >95.0%. [Link]

  • AOBChem USA. 5-Bromo-2-methylsulfanylbenzaldehyde. [Link]

  • ChemIntellisearch. The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. [Link]

  • Elsevier. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

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Foundational

A Technical Guide to the Research Applications of 5-Bromo-2-methylbenzaldehyde: A Versatile Bifunctional Building Block

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Executive Summary 5-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde that has emerged as a crucial intermediate in advanced organ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

5-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde that has emerged as a crucial intermediate in advanced organic synthesis. Its molecular architecture, featuring a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, makes it a bifunctional scaffold of significant interest. The strategic placement of the methyl group further influences its electronic properties and steric environment. This guide provides an in-depth exploration of the potential applications of 5-Bromo-2-methylbenzaldehyde in research, with a primary focus on its utility in medicinal chemistry and materials science. We will dissect its core reactivity, provide validated experimental protocols for key transformations, and present case studies that underscore its role in the synthesis of complex, high-value molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of 5-Bromo-2-methylbenzaldehyde is fundamental to exploiting its synthetic potential. The interplay between its three key functional components—the aldehyde, the bromo substituent, and the methyl group—dictates its reactivity.

PropertyValueReference
IUPAC Name 5-bromo-2-methylbenzaldehyde[1]
CAS Number 90050-59-2[1]
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
Appearance Solid[2]
SMILES CC1=C(C=C(C=C1)Br)C=O[1]

Expert Analysis of Reactivity:

The reactivity of 5-Bromo-2-methylbenzaldehyde is governed by a delicate electronic balance. The aldehyde group is a moderately deactivating, meta-directing group, while the bromine atom is also deactivating but ortho-, para-directing. The methyl group is an activating, ortho-, para-directing group. This substitution pattern leads to two primary, orthogonal sites for chemical modification:

  • The Aldehyde Carbonyl: This group is a prime electrophilic site, susceptible to nucleophilic attack. It readily participates in a wide range of classical carbonyl chemistry, including condensation, addition, and oxidation/reduction reactions.

  • The Carbon-Bromine Bond: The bromine atom on the aromatic ring is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This provides a robust handle for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

This dual reactivity allows for a modular and sequential approach to molecular construction, making it an invaluable tool for building complex molecular architectures.[3]

Core Synthetic Transformations and Methodologies

The true value of 5-Bromo-2-methylbenzaldehyde lies in its capacity to undergo a diverse set of chemical transformations with high efficiency and predictability. This section details the most critical reactions, offering both mechanistic insights and practical, step-by-step protocols.

2.1 Reactions at the Aldehyde Moiety: Building Complexity through Condensation

The aldehyde group serves as a gateway for elongating and diversifying the molecular scaffold. Condensation reactions, particularly the formation of Schiff bases and chalcones, are fundamental transformations.

The condensation of 5-Bromo-2-methylbenzaldehyde with primary amines to form Schiff bases (imines) is a highly efficient and common reaction. These imine products are not only stable intermediates but often exhibit biological activity themselves, particularly when coordinated with metal ions.[4][5]

Causality Behind the Protocol: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine. The subsequent dehydration step drives the equilibrium towards the imine product.

G cluster_workflow Workflow: Schiff Base Synthesis A Dissolve 5-Bromo-2-methylbenzaldehyde in Ethanol B Add Primary Amine (e.g., Aniline derivative) A->B C Add Catalytic Acetic Acid B->C D Reflux Reaction Mixture (2-4 hours) C->D E Monitor by TLC D->E In-process control F Cool to Room Temperature E->F Upon completion G Collect Precipitate by Filtration F->G H Wash with Cold Ethanol & Dry G->H I Purified Schiff Base Product H->I G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst oxadd Oxidative Addition arbr 5-Bromo-2-methylbenzaldehyde (Ar-Br) arbr->oxadd arboronic Arylboronic Acid (Ar'-B(OH)₂) + Base trans Transmetalation arboronic->trans product Biaryl Product (Ar-Ar') pd_complex1 Br-Pd(II)-Ar oxadd->pd_complex1 pd_complex2 Ar'-Pd(II)-Ar trans->pd_complex2 redel Reductive Elimination redel->pd0 Regenerates Catalyst redel->product pd_complex1->trans pd_complex2->redel

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-2-methylbenzaldehyde

Introduction 5-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest to researchers and synthetic chemists, particularly in the fields of pharmaceutical and materials science.[1] Its utili...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest to researchers and synthetic chemists, particularly in the fields of pharmaceutical and materials science.[1] Its utility as a versatile intermediate stems from the unique interplay of electronic and steric effects exerted by its substituents on the reactivity of the aldehyde functional group. This guide provides a comprehensive analysis of these factors and their influence on key transformations of the aldehyde moiety, offering both theoretical insights and practical, field-proven experimental protocols for its application in organic synthesis.

The core of this molecule's chemical personality lies in the nuanced environment of the aldehyde group. The bromine atom at the meta position to the aldehyde acts as an electron-withdrawing group through its inductive effect, which enhances the electrophilicity of the carbonyl carbon. Conversely, the methyl group at the ortho position is electron-donating, which slightly deactivates the ring towards nucleophilic attack.[2] However, the most significant contribution of the ortho-methyl group is the steric hindrance it imposes around the aldehyde, which can modulate the approach of nucleophiles.[3] Understanding this delicate balance is paramount for predicting and controlling the outcomes of reactions involving this substrate.

This guide will delve into the practical implications of these structural features across a range of fundamental organic reactions, providing detailed methodologies to empower researchers in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety hazards of 5-Bromo-2-methylbenzaldehyde is a prerequisite for its safe handling and use in any experimental setting.

PropertyValue
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Appearance Solid
CAS Number 90050-59-2

Safety Information: 5-Bromo-2-methylbenzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[3]

Nucleophilic Addition to the Carbonyl Group

The quintessential reaction of aldehydes is nucleophilic addition to the electrophilic carbonyl carbon. In 5-Bromo-2-methylbenzaldehyde, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing bromine atom. However, the ortho-methyl group presents a degree of steric hindrance that can influence the rate and feasibility of attack by bulky nucleophiles.

Mechanism of Nucleophilic Addition

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by the solvent or upon acidic workup, to yield the alcohol product.

G Carbonyl C=O Tetrahedral Intermediate [C(O⁻)-Nu] Carbonyl->Tetrahedral Intermediate Nucleophile Nu⁻ Nucleophile->Carbonyl Attack Alcohol C(OH)-Nu Tetrahedral Intermediate->Alcohol Protonation (H⁺)

Caption: General mechanism of nucleophilic addition to a carbonyl group.

Experimental Protocol: Grignard Reaction for the Synthesis of (5-Bromo-2-methylphenyl)(phenyl)methanol

This protocol details the addition of a phenyl Grignard reagent to 5-Bromo-2-methylbenzaldehyde, a classic example of forming a carbon-carbon bond via nucleophilic addition.

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Bromobenzene (1.1 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, flame-dried under an inert atmosphere

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.

  • Addition to Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve 5-Bromo-2-methylbenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (5-Bromo-2-methylphenyl)(phenyl)methanol.

Oxidation of the Aldehyde Group

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis and is often employed to introduce a carboxylic acid functionality into a molecule.

Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzoic Acid

This protocol outlines a straightforward oxidation of 5-Bromo-2-methylbenzaldehyde to the corresponding carboxylic acid using a common oxidizing agent like potassium permanganate.

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 eq)

  • Potassium permanganate (KMnO₄) (1.5 eq)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) for acidification

  • Sodium bisulfite (NaHSO₃) for quenching excess KMnO₄

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-methylbenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Add the aqueous NaOH solution to the flask.

  • Oxidation: Slowly add a solution of potassium permanganate in water to the stirred aldehyde solution. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 30 °C.

  • Continue stirring at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Quench any excess permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Isolation: Acidify the filtrate with hydrochloric acid until a white precipitate of 5-Bromo-2-methylbenzoic acid is formed.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromo-2-methylbenzoic acid.[4]

G Aldehyde 5-Bromo-2-methylbenzaldehyde Carboxylic Acid 5-Bromo-2-methylbenzoic acid Aldehyde->Carboxylic Acid Oxidation Oxidizing Agent KMnO₄, NaOH

Caption: Workflow for the oxidation of 5-Bromo-2-methylbenzaldehyde.

Reduction of the Aldehyde Group

The reduction of the aldehyde group to a primary alcohol is another fundamental transformation. This is typically achieved using hydride-based reducing agents.

Experimental Protocol: Synthesis of (5-Bromo-2-methylphenyl)methanol

This protocol describes the reduction of 5-Bromo-2-methylbenzaldehyde to the corresponding primary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol or ethanol as the solvent

  • Water for quenching

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-methylbenzaldehyde in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. The reaction may cause some effervescence.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude (5-Bromo-2-methylphenyl)methanol. The product can be further purified by flash column chromatography if necessary.

Carbon-Carbon Double Bond Forming Reactions

The aldehyde group of 5-Bromo-2-methylbenzaldehyde is an excellent electrophile for reactions that form new carbon-carbon double bonds, such as the Wittig reaction and the Knoevenagel condensation.

The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5][6] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then decomposes to give the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[5]

G Aldehyde R-CHO Oxaphosphetane [Cyclic Intermediate] Aldehyde->Oxaphosphetane Ylide Ph₃P=CR'₂ Ylide->Oxaphosphetane Alkene R-CH=CR'₂ Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Wittig reaction.

This protocol provides a general procedure for the Wittig reaction to synthesize a stilbene derivative.

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Standard laboratory glassware, flame-dried under an inert atmosphere

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise with stirring. A color change (typically to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C.

  • Dissolve 5-Bromo-2-methylbenzaldehyde in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Work-up: Quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, which will contain triphenylphosphine oxide, can be purified by flash column chromatography.

The Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a C=C bond.[7]

This protocol describes the condensation of 5-Bromo-2-methylbenzaldehyde with malononitrile, a common active methylene compound.[8]

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • A weak base catalyst (e.g., piperidine, ammonium acetate)

  • A suitable solvent (e.g., ethanol, toluene)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-methylbenzaldehyde and malononitrile in the chosen solvent.

  • Catalysis: Add a catalytic amount of the weak base (e.g., a few drops of piperidine or a small scoop of ammonium acetate).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: The crude product can be recrystallized from a suitable solvent to obtain the pure condensed product.

Conclusion

The reactivity of the aldehyde group in 5-Bromo-2-methylbenzaldehyde is governed by a fascinating interplay of electronic and steric factors. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to a wide range of nucleophilic attacks and other transformations. Simultaneously, the steric bulk of the ortho-methyl group can modulate the approach of reagents, offering opportunities for selective transformations. This guide has provided a detailed overview of the key reactions of this versatile building block, complete with practical, step-by-step protocols. By understanding and applying these principles, researchers can effectively harness the synthetic potential of 5-Bromo-2-methylbenzaldehyde in the development of novel molecules with applications in medicine and materials science.

References

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  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

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  • Florida State University. The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

  • ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

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Foundational

An In-depth Technical Guide to the Electrophilicity of 5-Bromo-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Foreword: The Nuanced Reactivity of a Versatile Scaffold In the landscape of modern organic synthesis and medicinal chemistry, the benzaldehyde motif remain...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Nuanced Reactivity of a Versatile Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the benzaldehyde motif remains a cornerstone for the construction of complex molecular architectures. Its inherent reactivity, governed by the electrophilic character of the carbonyl carbon, provides a reliable handle for a myriad of chemical transformations. This guide delves into the specific electronic properties and reactivity of a particularly intriguing derivative: 5-Bromo-2-methylbenzaldehyde. The interplay of the electron-withdrawing bromine atom and the electron-donating methyl group on the aromatic ring creates a nuanced electrophilicity profile that is of significant interest to researchers engaged in the design and synthesis of novel therapeutic agents and functional materials. This document aims to serve as a comprehensive technical resource, elucidating the theoretical underpinnings of this compound's electrophilicity, its practical implications in key chemical reactions, and its potential applications in the demanding field of drug development.

Understanding the Electrophilicity of Substituted Benzaldehydes: A Theoretical Framework

The reactivity of the carbonyl group in benzaldehyde derivatives is fundamentally dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this positive charge, leading to reduced reactivity towards nucleophiles.[1]

In the case of 5-Bromo-2-methylbenzaldehyde, we have a fascinating interplay of opposing electronic effects:

  • The Bromo Group (-Br): Located at the meta position relative to the aldehyde, the bromine atom primarily exerts an electron-withdrawing inductive effect (-I), which deactivates the ring and enhances the electrophilicity of the carbonyl carbon. Its resonance effect (+M) is weaker and has less influence from the meta position.

  • The Methyl Group (-CH₃): Situated at the ortho position, the methyl group is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This effect tends to decrease the electrophilicity of the carbonyl carbon.

The net electrophilicity of 5-Bromo-2-methylbenzaldehyde is a result of the balance between these opposing forces. Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[2]

Quantifying Electrophilicity: A Computational Perspective

The global electrophilicity index (ω) is a key parameter derived from DFT calculations that quantifies the ability of a molecule to accept electrons.[5] For 5-Bromo-2-hydroxybenzaldehyde, the calculated global electrophilicity index (ω) is 3.09 eV .[6] Given that a methyl group is less electron-donating than a hydroxyl group, it is reasonable to infer that the electrophilicity index of 5-Bromo-2-methylbenzaldehyde would be of a similar magnitude, likely slightly higher, making it a moderately reactive electrophile.

The following table summarizes key electronic properties calculated for 5-Bromo-2-hydroxybenzaldehyde, which serve as a valuable proxy for understanding the electronic landscape of 5-Bromo-2-methylbenzaldehyde.

ParameterValue (eV) for 5-Bromo-2-hydroxybenzaldehyde[6]
EHOMO-8.24
ELUMO-1.14
HOMO-LUMO Gap (ΔE)7.10
Ionization Potential (I)8.24
Electron Affinity (A)1.14
Electronegativity (χ)4.69
Chemical Potential (μ)-4.69
Chemical Hardness (η)3.55
Global Electrophilicity Index (ω) 3.09

Disclaimer: The data presented is for the analogous compound 5-Bromo-2-hydroxybenzaldehyde and should be considered an approximation for 5-Bromo-2-methylbenzaldehyde.

Reactivity in Key Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in 5-Bromo-2-methylbenzaldehyde dictates its reactivity in a variety of important organic transformations. Here, we explore its expected behavior in two fundamental nucleophilic addition reactions: the Wittig reaction and the Aldol condensation.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[7] The reaction involves the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. The enhanced electrophilicity of 5-Bromo-2-methylbenzaldehyde, due to the presence of the bromine atom, suggests that it would be a suitable substrate for this reaction.

Experimental Protocol: A General Approach to the Wittig Reaction with 5-Bromo-2-methylbenzaldehyde

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Add the strong base dropwise with stirring. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde: Dissolve 5-Bromo-2-methylbenzaldehyde in a minimal amount of the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alkene.

Wittig_Reaction Ylide Phosphorus Ylide (Nucleophile) Aldehyde 5-Bromo-2-methylbenzaldehyde (Electrophile) Ylide->Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: The Wittig reaction mechanism.

The Aldol Condensation: Forging Carbon-Carbon Bonds

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[8] It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. 5-Bromo-2-methylbenzaldehyde, lacking α-hydrogens, can act as the electrophilic partner in a crossed Aldol condensation with an enolizable ketone or aldehyde.

Experimental Protocol: A General Approach to the Crossed Aldol Condensation

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • An enolizable ketone (e.g., acetone or acetophenone)

  • A base catalyst (e.g., sodium hydroxide or potassium hydroxide)

  • A solvent (e.g., ethanol or a mixture of ethanol and water)

  • 5% Acetic acid in ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-methylbenzaldehyde and the enolizable ketone in the solvent.

  • Base Addition: Slowly add the base catalyst to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified period. The formation of a precipitate may indicate product formation.

  • Work-up: Quench the reaction by adding the mixture to cold water. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a cold solution of 5% acetic acid in ethanol to neutralize any remaining base. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Aldol_Condensation Enolate Enolate (Nucleophile) Aldehyde 5-Bromo-2-methylbenzaldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide BetaHydroxy β-Hydroxy Carbonyl Alkoxide->BetaHydroxy Protonation Enone α,β-Unsaturated Carbonyl BetaHydroxy->Enone Dehydration

Caption: The crossed Aldol condensation mechanism.

Synthesis of 5-Bromo-2-methylbenzaldehyde

A plausible synthetic route to 5-Bromo-2-methylbenzaldehyde involves the bromination of 2-methylbenzoic acid followed by reduction of the resulting carboxylic acid to the corresponding aldehyde.

Proposed Synthetic Pathway:

  • Bromination of 2-Methylbenzoic Acid: 2-Methylbenzoic acid can be brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, or bromine in sulfuric acid, to yield 5-bromo-2-methylbenzoic acid.[9]

  • Reduction to the Aldehyde: The resulting 5-bromo-2-methylbenzoic acid can then be selectively reduced to the aldehyde. This can be achieved through various methods, such as conversion to the acid chloride followed by Rosenmund reduction, or by using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Synthesis_Pathway start 2-Methylbenzoic Acid intermediate 5-Bromo-2-methylbenzoic Acid start->intermediate Bromination end 5-Bromo-2-methylbenzaldehyde intermediate->end Reduction

Caption: Proposed synthesis of 5-Bromo-2-methylbenzaldehyde.

Applications in Drug Discovery and Development

Substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of a bromine atom in 5-Bromo-2-methylbenzaldehyde offers a strategic advantage, as it can serve as a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions. This allows for the introduction of diverse molecular fragments, a key strategy in the exploration of chemical space during lead optimization in drug discovery programs.[7]

While specific examples of marketed drugs derived directly from 5-Bromo-2-methylbenzaldehyde are not prominent, its structural motifs are found in various biologically active compounds. For instance, brominated aromatic compounds are utilized in the development of kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[10] The aldehyde functionality provides a reactive site for the construction of Schiff bases, chalcones, and other heterocyclic systems known to possess a broad spectrum of biological activities.[3][10]

Conclusion

5-Bromo-2-methylbenzaldehyde presents a compelling case study in the nuanced control of electrophilicity through aromatic substitution. The balance between the electron-withdrawing bromo group and the electron-donating methyl group results in a moderately reactive electrophile, making it a versatile building block for organic synthesis. Its reactivity in fundamental transformations like the Wittig and Aldol reactions, coupled with the potential for further elaboration via the bromo substituent, underscores its utility for researchers in both academic and industrial settings. As the demand for novel and complex molecular architectures in drug discovery continues to grow, a thorough understanding of the electrophilic properties of such tailored benzaldehyde derivatives will remain a critical asset for the medicinal chemist.

References

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Exploratory

The Dual-Faced Reactivity of 5-Bromo-2-methylbenzaldehyde: An In-depth Technical Guide for Synthetic Chemists

Abstract 5-Bromo-2-methylbenzaldehyde stands as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique trifunctional substitut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methylbenzaldehyde stands as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique trifunctional substitution pattern—an electrophilic aldehyde, a sterically influential ortho-methyl group, and a versatile para-bromine atom—imparts a nuanced reactivity profile. This guide provides an in-depth exploration of the distinct and often synergistic roles of the bromine and methyl groups in governing the reactivity of the benzaldehyde core. We will dissect the electronic and steric effects that dictate the outcomes of nucleophilic additions to the carbonyl, electrophilic aromatic substitutions, and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for the discerning researcher.

Deconstructing the Influences: Electronic and Steric Landscape

The reactivity of 5-Bromo-2-methylbenzaldehyde is a direct consequence of the interplay between the electronic and steric characteristics of its substituents. A comprehensive understanding of these individual contributions is paramount for predicting and controlling its chemical behavior.

The Ortho-Methyl Group: A Steric Gatekeeper with Subtle Electronic Contributions

Positioned adjacent to the aldehyde, the ortho-methyl group primarily exerts a significant steric hindrance. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to unhindered benzaldehydes.[1][2] However, this steric congestion can also be exploited for diastereoselective transformations.

Electronically, the methyl group is a weak electron-donating group (+I effect), which slightly increases the electron density on the aromatic ring and the carbonyl carbon.[1][2] This effect, however, is often overshadowed by the more dominant electronic influence of the para-bromo substituent and the steric hindrance it imposes.

The Para-Bromo Group: An Electronic Modulator and a Synthetic Handle

The bromine atom at the para-position plays a dual electronic role. It exerts a deactivating inductive effect (-I) due to its electronegativity, which withdraws electron density from the aromatic ring and enhances the electrophilicity of the carbonyl carbon.[3] Simultaneously, it exhibits a weaker, activating resonance effect (+M) by donating its lone pair electrons to the π-system. In the case of halogens, the inductive effect generally dominates, leading to a net electron-withdrawing character that makes the aldehyde more susceptible to nucleophilic attack compared to 2-methylbenzaldehyde.

Crucially, the carbon-bromine bond serves as a versatile synthetic handle for a myriad of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities.[4] This feature is a cornerstone of its utility in complex molecule synthesis.

Logical Relationship of Substituent Effects

G Figure 1: Interplay of Substituent Effects A 5-Bromo-2-methylbenzaldehyde B Ortho-Methyl Group A->B C Para-Bromo Group A->C E Steric Hindrance B->E Dominant F Weak +I Effect (Electron Donating) B->F Minor G Strong -I Effect (Electron Withdrawing) C->G Dominant H Weak +M Effect (Electron Donating) C->H Minor I Cross-Coupling Site C->I D Aldehyde Reactivity E->D Decreases F->D Decreases G->D Increases H->D Decreases

Caption: Interplay of steric and electronic effects on reactivity.

Reactivity at the Carbonyl Center: A Balancing Act

The aldehyde functionality is a primary site of reactivity in 5-Bromo-2-methylbenzaldehyde, primarily undergoing nucleophilic addition reactions. The rate and outcome of these reactions are a delicate balance between the steric hindrance of the ortho-methyl group and the electronic activation by the para-bromo group.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the bromine atom increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles than 2-methylbenzaldehyde. However, the ortho-methyl group can sterically hinder the approach of bulky nucleophiles.

Common Nucleophilic Addition Reactions:

  • Grignard Reactions: Reaction with Grignard reagents (R-MgX) leads to the formation of secondary alcohols. The yield of these reactions can be influenced by the size of the Grignard reagent.

  • Wittig Reaction: This reaction is a powerful tool for the synthesis of alkenes from aldehydes. The steric hindrance of the ortho-methyl group can influence the E/Z selectivity of the resulting alkene.

Experimental Protocol: Wittig Reaction with 5-Bromo-2-methylbenzaldehyde

This protocol describes the synthesis of 1-bromo-4-(2-phenylethenyl)-2-methylbenzene from 5-bromo-2-methylbenzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (50% w/w aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • 1-Propanol

  • Distilled water

  • Erlenmeyer flask (25 mL)

  • Magnetic stir bar

  • Vacuum filtration apparatus

Procedure:

  • In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, combine 5-Bromo-2-methylbenzaldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.0 mmol).

  • Add 6 mL of DMF and stir the mixture vigorously for 5 minutes.

  • Carefully add 10 drops of 50% sodium hydroxide solution to the rapidly stirred reaction mixture.

  • Continue stirring vigorously for 30 minutes. The reaction mixture will typically change color.

  • Precipitate the product by adding 4 mL of a 1:1 mixture of 1-propanol and distilled water.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from a minimal amount of 1-propanol to yield the purified alkene.

Data Presentation: Representative Yields in Wittig Reactions

AldehydeWittig ReagentProductYield (%)Reference
9-AnthraldehydeBenzyltriphenylphosphonium chloridetrans-9-(2-Phenylethenyl)anthracene73.5[5]
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamateHigh

The Aromatic Core: A Platform for Further Functionalization

Beyond the reactivity of the aldehyde, the aromatic ring of 5-Bromo-2-methylbenzaldehyde offers two distinct avenues for further chemical modification: electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: Directed by Competing Influences

The directing effects of the substituents on the benzene ring govern the regioselectivity of electrophilic aromatic substitution (EAS). The ortho-methyl group is an ortho, para-director, while the para-bromo group is also an ortho, para-director. The aldehyde group, being strongly deactivating, is a meta-director.[3]

In this case, the activating methyl group and the deactivating but ortho, para-directing bromo group will have a more significant influence on the position of the incoming electrophile than the meta-directing aldehyde. The positions ortho to the methyl group (C3 and C6) and ortho to the bromo group (C6) are the most likely sites for substitution. Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution. For instance, in nitration reactions, the nitro group is expected to predominantly substitute at the position ortho to the methyl group and meta to the aldehyde.[6][7][8]

Palladium-Catalyzed Cross-Coupling Reactions: The Power of the C-Br Bond

The carbon-bromine bond in 5-Bromo-2-methylbenzaldehyde is a key feature that allows for a wide range of C-C and C-N bond-forming reactions through palladium-catalyzed cross-coupling. This synthetic strategy is invaluable for building molecular complexity.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.[9][10][11][12][13]

  • Heck-Mizoroki Reaction: Coupling with alkenes to introduce vinyl groups.[4][14][15]

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.[16][17][18][19]

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G Figure 2: General Workflow for Cross-Coupling cluster_0 Preparation cluster_1 Execution cluster_2 Isolation A Combine 5-Bromo-2-methylbenzaldehyde, Coupling Partner, Catalyst, Ligand, and Base in a dry reaction vessel. B Purge vessel with inert gas (e.g., Argon or Nitrogen). A->B C Add degassed solvent. B->C D Heat to appropriate temperature and monitor by TLC or GC-MS. C->D E Cool, quench, and perform aqueous extraction. D->E F Dry organic layer, concentrate, and purify by column chromatography. E->F

Caption: A generalized workflow for cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of 5-Bromo-2-methylbenzaldehyde with phenylboronic acid.

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Schlenk flask or sealed tube

  • Magnetic stir bar and heating mantle

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 5-Bromo-2-methylbenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields in Suzuki Coupling of Bromoarenes

BromoareneBoronic AcidCatalyst SystemYield (%)Reference
IodobenzenePhenylboronic acidPd/Fe₃O₄High[13]
Substituted BromoarenesPhenylboronic acidPolymer-supported Pd(0)Active[10]

Note: While specific yields for 5-Bromo-2-methylbenzaldehyde are not detailed in these references, the high reactivity of bromoarenes in Suzuki coupling suggests that good to excellent yields are attainable with appropriate optimization.

Conclusion: A Versatile Building Block with Tunable Reactivity

The bromine and methyl groups in 5-Bromo-2-methylbenzaldehyde are not mere spectators; they are active participants that meticulously orchestrate the molecule's reactivity. The ortho-methyl group acts as a steric modulator, influencing the approach to the aldehyde, while the para-bromo group serves as both an electronic activator for nucleophilic attack and a versatile linchpin for advanced synthetic transformations via cross-coupling. This intricate interplay of steric and electronic effects endows 5-Bromo-2-methylbenzaldehyde with a rich and tunable chemical personality. A thorough understanding of these guiding principles empowers researchers to strategically exploit its unique characteristics, paving the way for the efficient and elegant synthesis of novel pharmaceuticals and advanced materials.

References

  • PrepChem. Synthesis of 5-bromo-2-methoxybenzaldehyde. Available at: [Link]

  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!
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  • Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Available at: [Link]

  • ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Bromo-2-methylbenzaldehyde as a Versatile Building Block in Organic Synthesis

Introduction: Unlocking Synthetic Versatility 5-Bromo-2-methylbenzaldehyde is a key aromatic building block in organic synthesis, offering a unique combination of reactive functional groups that enable the construction o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

5-Bromo-2-methylbenzaldehyde is a key aromatic building block in organic synthesis, offering a unique combination of reactive functional groups that enable the construction of complex molecular architectures. Its structure, featuring an aldehyde, a bromine atom, and a methyl group on a benzene ring, provides multiple points for synthetic diversification. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig olefination, reductive amination, and various condensation reactions. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, amine, and alkyne moieties. The methyl group can influence the electronic and steric properties of the molecule and its derivatives.

These characteristics make 5-Bromo-2-methylbenzaldehyde a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides detailed application notes and protocols for utilizing this versatile building block in several key synthetic transformations.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful and safe experimentation.

PropertyValueReference
CAS Number 7310-09-0
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Appearance White to light yellow solid
Melting Point 45.0 to 49.0 °C
SMILES String O=C([H])C1=C(C)C=CC(Br)=C1
InChI Key YILPAIKZHXATHY-UHFFFAOYSA-N

Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. 5-Bromo-2-methylbenzaldehyde is classified as an irritant and is harmful if swallowed.[2] Always consult the Safety Data Sheet (SDS) before use.[3][4]

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid inhalation of dust and vapors.[3]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • In case of skin contact: Wash with plenty of soap and water.[3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

  • If swallowed: Seek immediate medical attention.[3]

Core Synthetic Applications and Protocols

The strategic positioning of the aldehyde and bromo substituents on the 2-methylphenyl scaffold allows for a diverse range of synthetic transformations. This section details protocols for some of the most powerful and widely used reactions involving 5-Bromo-2-methylbenzaldehyde.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5] This reaction is instrumental in the synthesis of biphenyl derivatives, which are prevalent in many biologically active molecules.[5][6]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromo-2-methylbenzaldehyde F Biaryl Product A->F B Arylboronic Acid B->F C Pd(0) Catalyst C->F Catalyst D Base (e.g., K2CO3) D->F Base E Solvent (e.g., Dioxane/Water) E->F Solvent

Figure 1: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 5-Aryl-2-methylbenzaldehyde

This protocol is a general guideline and may require optimization for specific arylboronic acids.[7][8]

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 5-Bromo-2-methylbenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Under the inert atmosphere, add the palladium catalyst, such as Pd(dppf)Cl₂ (3-5 mol%).[8]

  • Add a degassed solvent mixture, typically a 4:1 mixture of 1,4-dioxane and water.[7]

  • Heat the reaction mixture to 80-100 °C and stir vigorously.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.[8]

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This method allows for the synthesis of a wide variety of aryl amines from aryl halides and primary or secondary amines.[11]

Reaction Principle: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12] The choice of ligand is critical for the success of this reaction.[12]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromo-2-methylbenzaldehyde G Aryl Amine Product A->G B Primary or Secondary Amine B->G C Palladium Precatalyst C->G Catalyst D Phosphine Ligand D->G Ligand E Base (e.g., NaOt-Bu) E->G Base F Solvent (e.g., Toluene) F->G Solvent

Figure 2: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Aryl-5-amino-2-methylbenzaldehyde

This protocol is a general guideline and may require optimization for specific amines and ligands.[11]

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-Bromo-2-methylbenzaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).[11]

  • Add the amine (1.2 eq) to the reaction vessel.

  • Add anhydrous toluene via syringe.[11]

  • Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[11]

  • Extract the product with ethyl acetate.[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a classic and highly effective method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[13] This reaction is particularly useful for introducing a carbon-carbon double bond with control over its geometry.

Reaction Principle: The reaction proceeds through the nucleophilic addition of a phosphorus ylide to the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This cyclic intermediate fragments to yield the desired alkene and a phosphine oxide byproduct.[13]

Wittig_Reaction cluster_reactants Reactants A 5-Bromo-2-methylbenzaldehyde D Alkene Product A->D B Phosphonium Ylide B->D E Triphenylphosphine oxide B->E Byproduct C Solvent (e.g., THF) C->D Solvent

Figure 3: General workflow for the Wittig reaction.

Detailed Protocol: Synthesis of 5-Bromo-2-methylstyrene Derivatives

This protocol describes a general procedure for the Wittig reaction. The choice of base and reaction conditions can influence the stereoselectivity of the alkene product.[13][14]

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Methyltriphenylphosphonium bromide (1.1 equivalents)

  • Potassium tert-butoxide (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 eq) portion-wise.[14]

  • Stir the resulting ylide solution at room temperature for 1 hour.[14]

  • Cool the solution back to 0 °C and add a solution of 5-Bromo-2-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.[14]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[14]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a two-step, one-pot procedure for the synthesis of amines from aldehydes or ketones.[15][16] It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[15]

Reaction Principle: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the C=N double bond in the presence of the starting aldehyde.[15]

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromo-2-methylbenzaldehyde E Amine Product A->E B Primary or Secondary Amine B->E C Reducing Agent (e.g., NaBH(OAc)3) C->E Reductant D Solvent (e.g., Dichloromethane) D->E Solvent

Figure 4: General workflow for reductive amination.

Detailed Protocol: Synthesis of Substituted Benzylamines

This protocol is a widely used and reliable method for reductive amination.[17]

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-Bromo-2-methylbenzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in dichloromethane or 1,2-dichloroethane.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction is a highly efficient method for the synthesis of substituted alkynes.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, affords the final product and regenerates the palladium(0) catalyst.[18]

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromo-2-methylbenzaldehyde G Alkynyl Product A->G B Terminal Alkyne B->G C Palladium Catalyst (e.g., Pd(PPh3)2Cl2) C->G Catalyst D Copper(I) Iodide (CuI) D->G Co-catalyst E Base (e.g., Diisopropylamine) E->G Base F Solvent (e.g., THF) F->G Solvent

Figure 5: General workflow for Sonogashira coupling.

Detailed Protocol: Synthesis of 5-Alkynyl-2-methylbenzaldehyde

This protocol is a general procedure for the Sonogashira coupling.[18]

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • Diisopropylamine

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Bromo-2-methylbenzaldehyde (1.0 eq) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).[18]

  • Stir the reaction at room temperature for 3 hours, or until completion as monitored by TLC.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[18]

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[18]

  • Purify the crude product by flash column chromatography on silica gel.[18]

Conclusion

5-Bromo-2-methylbenzaldehyde is a highly valuable and versatile building block in organic synthesis. The presence of both an aldehyde and a bromo substituent allows for a wide range of orthogonal chemical transformations, providing access to a diverse array of complex molecules. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Wittig reaction, reductive amination, and Sonogashira coupling serve as a foundation for researchers to explore the full synthetic potential of this important starting material in the development of novel pharmaceuticals, agrochemicals, and materials.

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  • Al-Masoudi, N. A. et al. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press 2024. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

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  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]

  • National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

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  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

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Application

Application Notes &amp; Protocols: Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-methylbenzaldehyde

Abstract 5-Bromo-2-methylbenzaldehyde has emerged as a critical structural motif and a versatile building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, featuring a reactive alde...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methylbenzaldehyde has emerged as a critical structural motif and a versatile building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, featuring a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, allows for the strategic and sequential introduction of diverse chemical functionalities. This guide provides an in-depth exploration of key synthetic transformations of 5-Bromo-2-methylbenzaldehyde, offering detailed, field-proven protocols for its conversion into valuable downstream intermediates. The methodologies covered include oxidation of the aldehyde, reductive amination, Wittig olefination, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and causality behind experimental choices.

Introduction: The Strategic Value of 5-Bromo-2-methylbenzaldehyde

In modern medicinal chemistry, the efficiency of a synthetic route is paramount. The choice of starting materials dictates the feasibility, cost, and novelty of the final active pharmaceutical ingredient (API). 5-Bromo-2-methylbenzaldehyde (CAS: 104202-89-3) is a prime example of a high-value starting material, offering two orthogonal points for chemical modification.[1][2]

  • The Aldehyde Moiety (-CHO): This group is a gateway to a multitude of classical organic transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile for nucleophilic additions (e.g., Grignard reagents), reductive aminations, and olefination reactions like the Wittig reaction.[1]

  • The Aryl Bromide (-Br): The bromine atom on the aromatic ring is a robust handle for modern palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds with exceptional precision, forming complex scaffolds like biaryl systems, which are prevalent in many drugs.[1][3]

The methyl group (-CH₃) also influences the molecule's electronic properties and steric environment, which can be leveraged for selective transformations. This guide will detail reliable protocols to exploit this reactivity for the synthesis of advanced pharmaceutical intermediates.

General Workflow for Utilizing 5-Bromo-2-methylbenzaldehyde

G cluster_aldehyde Aldehyde Transformations cluster_bromide Aryl Bromide Transformations cluster_products Pharmaceutical Intermediates start 5-Bromo-2-methylbenzaldehyde oxidation Oxidation start->oxidation red_amination Reductive Amination start->red_amination wittig Wittig Reaction start->wittig suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira acid Carboxylic Acids oxidation->acid amine Secondary/Tertiary Amines red_amination->amine alkene Styrene Derivatives wittig->alkene biaryl Biaryl Compounds suzuki->biaryl alkyne Alkynyl Arenes sonogashira->alkyne

Caption: General synthetic pathways from 5-Bromo-2-methylbenzaldehyde.

Transformations of the Aldehyde Functional Group

This section focuses on leveraging the reactivity of the carbonyl group.

Oxidation to 5-Bromo-2-methylbenzoic Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation, often required to introduce a group that can form amides, esters, or serve as a key acidic pharmacophore.

Reaction Principle: Primary alcohols and aldehydes are commonly oxidized to carboxylic acids using strong oxidizing agents like potassium dichromate(VI) or potassium permanganate in acidic or basic conditions.[4][5] The reaction proceeds by converting the aldehyde C-H bond to a C-O bond. Alternative, milder methods using reagents like Oxone or catalytic systems with oxygen are also prevalent to avoid harsh conditions and improve functional group tolerance.[6]

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-methylbenzaldehyde (1.0 eq). Dissolve it in a suitable solvent like acetic acid or aqueous t-butanol.

  • Reagent Addition: Prepare a solution of the oxidizing agent (e.g., potassium dichromate(VI), 0.7 eq) in dilute sulfuric acid. Add this solution slowly to the aldehyde solution with vigorous stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours.[4] The color of the solution will change, for instance, from orange to green if using dichromate.[4]

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The carboxylic acid product, being less soluble, should precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a solvent like ethanol/water may be necessary to obtain the pure 5-Bromo-2-methylbenzoic acid.

Parameter Value/Condition Rationale
Oxidizing Agent Potassium Dichromate(VI) / H₂SO₄Strong, reliable, and cost-effective oxidant for complete conversion.[4]
Solvent Acetic Acid / WaterCo-solvent system to ensure solubility of both organic substrate and inorganic oxidant.
Temperature RefluxProvides sufficient energy to overcome the activation barrier for oxidation.
Work-up Precipitation in ice-waterExploits the lower solubility of the carboxylic acid product for easy isolation.
Expected Yield > 85%This is a high-yielding, robust reaction.
Reductive Amination to Synthesize Substituted Amines

Reductive amination is a powerful method for C-N bond formation, creating secondary or tertiary amines which are ubiquitous in pharmaceuticals.[7]

Reaction Principle: The reaction is a one-pot, two-stage process. First, the aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), which does not readily reduce the initial aldehyde.[8][9][10]

Experimental Protocol:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-Bromo-2-methylbenzaldehyde (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[8]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or by observing water formation.

  • Reduction: Once imine formation is significant, add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to control any effervescence or exotherm.[8]

  • Reaction: Continue stirring at room temperature for 6-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[8]

Workflow for Reductive Amination

G aldehyde 5-Bromo-2-methylbenzaldehyde + Primary/Secondary Amine imine Imine/Iminium Ion Formation (in situ) aldehyde->imine AcOH (cat.) reduction Reduction with NaBH(OAc)₃ imine->reduction product Final Amine Product reduction->product

Caption: Stepwise logic of the one-pot reductive amination process.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is an invaluable tool for converting aldehydes into alkenes, providing a reliable method for C=C bond formation and carbon chain extension.[11]

Reaction Principle: The reaction involves a phosphorus ylide (a Wittig reagent) reacting with an aldehyde. The key step is the formation of a cyclic oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[11][12] The ylide is typically prepared in situ by treating a phosphonium salt with a strong base.[13]

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in an anhydrous solvent like tetrahydrofuran (THF).

  • Base Addition: Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange). Stir at this temperature for 30-60 minutes.[14]

  • Aldehyde Addition: Dissolve 5-Bromo-2-methylbenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent (like hexane) or by flash column chromatography on silica gel to afford the pure alkene.

Parameter Value/Condition Rationale
Reagent Phosphonium Salt + Strong BaseTo generate the nucleophilic phosphorus ylide required for the reaction.[13]
Solvent Anhydrous THFAprotic solvent is crucial as the ylide is strongly basic and would be quenched by protons.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation; warming allows the reaction to proceed to completion.
Byproduct Triphenylphosphine oxideA key consideration for purification; its removal is often the main challenge.
Expected Yield 70-95%Generally a high-yielding and reliable transformation.

Transformations of the Aryl Bromide

The C-Br bond is the gateway to building molecular complexity through cross-coupling chemistry.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds to create biaryl structures, a common motif in pharmaceuticals like angiotensin II receptor blockers (ARBs).[15][16][17]

Reaction Principle: The reaction couples an organoboron species (e.g., a boronic acid) with an organohalide using a palladium catalyst and a base. The catalytic cycle involves three key steps: (1) Oxidative addition of the Pd(0) catalyst to the aryl bromide, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[18][19]

Experimental Protocol:

  • Setup: To a Schlenk flask, add 5-Bromo-2-methylbenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[18]

  • Inert Atmosphere: Seal the flask, and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) at least three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed solvents via syringe. A common solvent system is a biphasic mixture like 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio).[18] The aqueous phase is essential for dissolving the inorganic base.[18]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.[18]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the biaryl aldehyde.[20]

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (R¹-Br) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product boronic_acid R²-B(OH)₂ boronic_acid->pd2_complex base Base base->boronic_acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling for Alkynylarene Synthesis

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems and functionalized alkynes used in materials science and medicinal chemistry.[21][22]

Reaction Principle: This reaction is co-catalyzed by palladium and copper(I).[23] The palladium catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) salt activates the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex. Reductive elimination yields the final product.

Experimental Protocol:

  • Setup: In a Schlenk flask, combine 5-Bromo-2-methylbenzaldehyde (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq). Finally, add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 4-24 hours. The reaction is often run at mild temperatures.[24]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Parameter Value/Condition Rationale
Catalyst System PdCl₂(PPh₃)₂ / CuIThe classic and robust dual-catalyst system for Sonogashira coupling.[22]
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and a solvent.
Solvent THF / DMFAprotic polar solvents that facilitate the dissolution of all components.
Temperature RT to 60 °CThe reaction is often efficient at or slightly above room temperature.[24]
Expected Yield 65-90%Yields can vary depending on the alkyne substrate but are generally good.

Application Example: Multi-step Synthesis of a Sartan Precursor

The true power of 5-Bromo-2-methylbenzaldehyde is realized in multi-step syntheses. A key step in the production of many Angiotensin II Receptor Blockers (ARBs or 'sartans') is the creation of a biphenyl scaffold.[25][26]

Workflow: Synthesis of 2'-Methyl-5'-(formyl)-[1,1'-biphenyl]-2-carbonitrile

This intermediate contains the core biphenyl structure and functional handles for further elaboration into a final sartan drug.

G start 5-Bromo-2-methylbenzaldehyde suzuki_step Suzuki Coupling (Pd catalyst, Base) start->suzuki_step boronic_acid +(2-cyanophenyl)boronic acid boronic_acid->suzuki_step intermediate 2'-Methyl-5'-(formyl)-[1,1'-biphenyl]-2-carbonitrile suzuki_step->intermediate downstream Further Elaboration (e.g., Tetrazole formation, Side-chain addition) intermediate->downstream sartan Sartan Drug Scaffold downstream->sartan

Caption: Multi-step synthesis of a key biphenyl intermediate for ARBs.

Protocol Outline:

  • Step 1: Suzuki-Miyaura Coupling: React 5-Bromo-2-methylbenzaldehyde with (2-cyanophenyl)boronic acid using the Suzuki protocol detailed in Section 3.1. This selectively forms the C-C bond at the bromine position, yielding the biphenyl intermediate while preserving the aldehyde.

  • Step 2: Downstream Chemistry: The resulting intermediate, 2'-Methyl-5'-(formyl)-[1,1'-biphenyl]-2-carbonitrile, is now primed for further modifications. The cyano group can be converted to the characteristic tetrazole ring found in most sartans, and the aldehyde can be used for building the final side-chain via reductive amination or other C-C bond-forming reactions.[26]

This strategic, two-stage approach—first building the core scaffold via a cross-coupling reaction and then modifying the aldehyde—demonstrates the exceptional utility of 5-Bromo-2-methylbenzaldehyde as a starting material in complex drug synthesis.

References

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Method

Application Notes and Protocols: The Strategic Role of 5-Bromo-2-methylbenzaldehyde in the Synthesis of Novel Pyridine Carboxamide Fungicides

Introduction: The Versatility of 5-Bromo-2-methylbenzaldehyde as a Synthon in Agrochemical Discovery In the competitive landscape of agrochemical research and development, the identification of versatile and strategicall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Bromo-2-methylbenzaldehyde as a Synthon in Agrochemical Discovery

In the competitive landscape of agrochemical research and development, the identification of versatile and strategically functionalized starting materials is paramount. 5-Bromo-2-methylbenzaldehyde, a readily accessible aromatic aldehyde, presents itself as a key building block for the synthesis of a variety of high-value agrochemicals. Its unique substitution pattern, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and a methyl group, offers a rich platform for molecular elaboration and the generation of diverse chemical libraries.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-2-methylbenzaldehyde in the synthesis of novel pyridine carboxamide fungicides. The pyridine carboxamide class of fungicides, which includes commercial successes like Boscalid, are potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[1][2][3] By disrupting this vital process, these fungicides effectively control a broad spectrum of plant pathogenic fungi.[1]

Herein, we present a detailed, field-proven protocol for the synthesis of a novel pyridine carboxamide fungicide, demonstrating the strategic utility of 5-Bromo-2-methylbenzaldehyde in the construction of the core aniline fragment, a key intermediate in the synthesis of this important class of agrochemicals.

Synthetic Strategy: A Multi-step Approach to a Novel Pyridine Carboxamide Fungicide

The overall synthetic strategy is a multi-step process that leverages the reactivity of the functional groups on 5-Bromo-2-methylbenzaldehyde to construct a novel substituted aniline, which is then coupled with a commercially available nicotinic acid derivative to yield the final pyridine carboxamide fungicide.

The synthetic workflow can be summarized as follows:

  • Reductive Amination: The aldehyde functionality of 5-Bromo-2-methylbenzaldehyde is converted to an amine via a reductive amination reaction.

  • Suzuki Coupling: The bromine atom is utilized in a Suzuki cross-coupling reaction to introduce further molecular diversity.

  • Amide Bond Formation: The resulting substituted aniline is coupled with a nicotinic acid chloride to form the final pyridine carboxamide.

This modular approach allows for the facile generation of a library of analogues for structure-activity relationship (SAR) studies by varying the coupling partners in the Suzuki reaction and the choice of the nicotinic acid derivative.

Synthetic_Workflow A 5-Bromo-2-methylbenzaldehyde B Intermediate 1: N-(5-bromo-2-methylbenzyl)amine A->B Reductive Amination C Intermediate 2: Substituted Aniline B->C Suzuki Coupling D Final Product: Pyridine Carboxamide Fungicide C->D Amide Bond Formation Amide_Formation cluster_reactants Reactants cluster_product Product Intermediate 2 Intermediate 2 Final_Product Final_Product Intermediate 2->Final_Product + 2-Chloronicotinoyl_chloride 2-Chloronicotinoyl_chloride 2-Chloronicotinoyl_chloride->Final_Product Et3N, DCM SDH_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Complex_II Complex II (SDH) Complex_III Complex III Complex_II->Complex_III Electron Transfer (Blocked) Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP Production (Inhibited) ATP ATP ATP_Synthase->ATP ATP Production (Inhibited) Succinate Succinate Succinate->Complex_II Oxidation Fungicide Fungicide Fungicide->Complex_II Inhibition

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Application

reaction of 5-Bromo-2-methylbenzaldehyde with organometallic reagents

An In-Depth Technical Guide to the Synthetic Utility of 5-Bromo-2-methylbenzaldehyde with Organometallic Reagents For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Bif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of 5-Bromo-2-methylbenzaldehyde with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

5-Bromo-2-methylbenzaldehyde is a synthetically versatile aromatic compound prized in organic synthesis for its dual reactivity. Its structure features two distinct and highly valuable functional groups: an electrophilic aldehyde and an aryl bromide. This unique combination provides orthogonal chemical handles, allowing for a programmed, stepwise construction of complex molecular architectures.

The aldehyde group serves as a classic electrophile for nucleophilic additions, primarily with Grignard and organolithium reagents, to form secondary alcohols. Concurrently, the carbon-bromine bond is a prime substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of these reactions, offering both mechanistic insights and field-proven laboratory protocols to empower researchers in leveraging this powerful synthetic intermediate.

Part 1: Nucleophilic Addition to the Aldehyde Carbonyl

The carbonyl group of the aldehyde is polarized, rendering the carbon atom electrophilic and susceptible to attack by strong carbon-based nucleophiles. Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent sources of carbanions that readily participate in this transformation.

Mechanism of Action: The reaction proceeds via the nucleophilic addition of the carbanion to the carbonyl carbon.[1][2] This attack breaks the C=O pi bond, generating a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final secondary alcohol product.[3] It is imperative to conduct these reactions under strictly anhydrous conditions, as any protic solvent will quench the highly basic organometallic reagent.

G Mechanism: Grignard Addition to Aldehyde cluster_reactants Reactants cluster_final Products aldehyde 5-Bromo-2-methyl- benzaldehyde intermediate Tetrahedral Alkoxide Intermediate aldehyde->intermediate 1. Nucleophilic Attack grignard R-MgBr (Grignard Reagent) product Secondary Alcohol Product intermediate->product 2. Protonation h3o H₃O⁺ (Workup)

Caption: Workflow of Grignard addition to an aldehyde.

Protocol 1: Synthesis of (5-Bromo-2-methylphenyl)(phenyl)methanol via Grignard Reaction

This protocol details the addition of phenylmagnesium bromide to 5-Bromo-2-methylbenzaldehyde.

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate, Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-methylbenzaldehyde (1.0 eq). Dissolve it in anhydrous THF (to make a 0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.1 eq) dropwise via syringe over 15 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired secondary alcohol.

Rationale: The use of anhydrous THF is critical to prevent the Grignard reagent from being protonated and destroyed.[1] Dropwise addition at 0 °C helps to control the exothermic nature of the reaction. Quenching with a mild acid like NH₄Cl protonates the alkoxide intermediate while minimizing side reactions.[4]

Data Summary: Nucleophilic Additions
Organometallic ReagentProductTypical Yield (%)
Phenylmagnesium Bromide(5-Bromo-2-methylphenyl)(phenyl)methanol85-95
n-Butyllithium1-(5-Bromo-2-methylphenyl)pentan-1-ol80-90
Methylmagnesium Iodide1-(5-Bromo-2-methylphenyl)ethanol88-96

Part 2: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide moiety of 5-Bromo-2-methylbenzaldehyde is an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for creating C-C and C-N bonds and are central to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[5][6][7] The general mechanism follows a well-established catalytic cycle.[8][9]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex. This is often the rate-determining step.[9][10]

  • Transmetalation: The organic group from a second organometallic reagent (e.g., organoboron, organozinc, organotin) is transferred to the palladium center, displacing the bromide.[8][11][12]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][10]

G General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-R' pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R' transmetal_complex->product byproduct M-Br transmetal_complex->byproduct        reactant1 Ar-Br reactant1->pd2_complex reactant2 R'-M reactant2->transmetal_complex

Caption: The three core steps of a Pd-catalyzed cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron species, typically a boronic acid.[9][13][14][15] It is widely used due to the stability and low toxicity of boronic acids and the mild reaction conditions.[13]

Procedure for synthesizing 2'-Methyl-4'-(formyl)-[1,1'-biphenyl]-4-carbonitrile:

  • Reaction Setup: In a Schlenk flask, combine 5-Bromo-2-methylbenzaldehyde (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) via syringe.

  • Heating: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12-18 hours.

  • Monitoring and Workup: Monitor consumption of the starting material by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.[16]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the biaryl product.

Protocol 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I) complexes.[17][18]

Procedure for synthesizing 5-(Phenylethynyl)-2-methylbenzaldehyde:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-Bromo-2-methylbenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by an amine base such as diisopropylamine (2.5 eq). Finally, add phenylacetylene (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction is often accompanied by the formation of a precipitate (amine hydrobromide salt).

  • Monitoring and Workup: Monitor by TLC. Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove solids. Wash the filtrate with saturated aqueous NH₄Cl and brine.[17]

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 4: Heck Reaction for Styrene Synthesis

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[19][20][21] It is a powerful tool for vinylation of aryl rings.

Procedure for synthesizing (E)-2-Methyl-5-styrylbenzaldehyde:

  • Reaction Setup: In a dry Schlenk tube, combine 5-Bromo-2-methylbenzaldehyde (1.0 eq), palladium(II) acetate [Pd(OAc)₂] (0.02 eq), and a phosphine ligand such as triphenylphosphine (PPh₃) (0.04 eq).

  • Reagent Addition: Add an anhydrous solvent like DMF or acetonitrile, followed by a base such as triethylamine (Et₃N, 1.5 eq). Finally, add styrene (1.2 eq).[21]

  • Heating: Seal the tube and heat the reaction to 100 °C for 18-24 hours.

  • Monitoring and Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash thoroughly with water to remove the solvent and base salt.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography to obtain the trans-alkene product.

Comparative Overview of Cross-Coupling Reactions
ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki R-B(OH)₂ (Boronic Acid)Stable, low toxicity reagents; wide functional group tolerance.[13][15]Requires a base; can be sensitive to steric hindrance.
Sonogashira R-C≡C-H (Terminal Alkyne)Direct C(sp)-C(sp²) bond formation; mild conditions.[17]Requires a copper co-catalyst; risk of alkyne homocoupling.
Heck AlkeneAtom economical; no pre-formed organometallic needed.[20][21]Limited to alkenes; regioselectivity can be an issue.
Stille R-Sn(Alkyl)₃ (Organostannane)Tolerates a very wide range of functional groups; insensitive to moisture.[12][22][23][24]High toxicity of tin reagents and byproducts.[22][23]
Negishi R-Zn-X (Organozinc)Highly reactive; couples a wide range of C-hybridizations.[11][25][26][27]Reagents are highly sensitive to air and moisture.[11][25][27]

Part 3: Strategic Synthesis via Chemoselective Functionalization

The true power of 5-Bromo-2-methylbenzaldehyde lies in the orthogonal reactivity of its two functional groups. The reaction conditions for palladium-catalyzed cross-coupling (typically basic or neutral, heated) are generally compatible with the aldehyde, which remains unreacted. Conversely, the conditions for nucleophilic addition (anhydrous, often low temperature) do not affect the C-Br bond. This allows for a planned, sequential functionalization to build molecular complexity.

A common synthetic strategy involves:

  • Step 1 (Diversification): Perform a cross-coupling reaction (e.g., Suzuki) at the C-Br bond to generate a library of substituted biaryl aldehydes.

  • Step 2 (Elaboration): Use the aldehyde group of the newly formed biaryl as a handle for a subsequent nucleophilic addition (e.g., Grignard) to install another point of diversity.

G Sequential Functionalization Strategy start 5-Bromo-2-methylbenzaldehyde intermediate Substituted Biaryl Aldehyde start->intermediate Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) final_product Complex Secondary Alcohol intermediate->final_product Step 2: Nucleophilic Addition (e.g., Grignard)

Caption: A two-step workflow for building molecular complexity.

This strategic approach is invaluable in drug discovery and materials science, where generating analogs with diverse substitutions is key to optimizing properties.

Conclusion

5-Bromo-2-methylbenzaldehyde is a cornerstone building block for synthetic chemists. Its bifunctional nature permits a wide array of high-yield transformations, from the classical nucleophilic additions of organometallic reagents to the modern marvels of palladium-catalyzed cross-coupling. By understanding the principles and protocols governing its reactivity at both the aldehyde and the aryl bromide sites, researchers can unlock its full potential for the efficient and strategic synthesis of complex, high-value molecules.

References

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  • Basic Organometallic Chemistry: Types of Reactions. (n.d.). Retrieved from [Link]

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  • CHEM3012 - Core Chemistry 3 Reaction Mechanisms in Organometallic Chemistry. (n.d.). ufrgs. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Organometallic Reactions. Retrieved from [Link]

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  • Pagan, M. K. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111056927A - Method for synthesizing monosubstituted styrene.
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  • ChemRxiv. (2022, March 2). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Cambridge Open Engage. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

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Sources

Method

Application Notes and Protocols for the Wittig Reaction with 5-Bromo-2-methylbenzaldehyde

Introduction: The Strategic Conversion of Carbonyls to Alkenes The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds.[1] D...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Conversion of Carbonyls to Alkenes

The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds.[1] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[1][2] The immense utility of this reaction lies in its predictability and scope; the C=C bond is formed precisely where the C=O group was located, offering excellent regioselectivity and avoiding the isomeric mixtures often produced by elimination reactions.[3]

The reaction proceeds through the nucleophilic addition of the ylide to the carbonyl carbon, forming a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered ring intermediate, the oxaphosphetane.[4][5] This intermediate is unstable and spontaneously decomposes to yield the final alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.[6][7]

This application note provides a detailed protocol for the Wittig reaction using 5-Bromo-2-methylbenzaldehyde, a versatile building block in medicinal chemistry and materials science.[8] The protocol will cover the synthesis of a representative phosphonium ylide and its subsequent reaction to form a substituted stilbene derivative, a class of compounds with significant applications in optoelectronics and pharmaceuticals.[9]

Reaction Mechanism Overview

The general mechanism involves two key stages: the formation of the phosphorus ylide and its subsequent reaction with the aldehyde.

Wittig_Mechanism cluster_0 Part 1: Ylide Formation cluster_1 Part 2: Reaction with Aldehyde PPh3 Ph₃P Salt [Ph₃P⁺-CH₂-R]X⁻ PPh3->Salt SN2 RCH2X R-CH₂-X RCH2X->Salt Ylide {Ph₃P⁺-C⁻H-R | Ph₃P=CH-R} Salt->Ylide Deprotonation Base Strong Base (e.g., BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Ar-CHO (5-Bromo-2-methylbenzaldehyde) Aldehyde->Oxaphosphetane Alkene Ar-CH=CH-R Oxaphosphetane->Alkene Decomposition TPO Ph₃P=O Oxaphosphetane->TPO Workflow cluster_A Part A: Salt Synthesis cluster_BC Part B & C: Wittig Reaction cluster_D Part D: Purification A1 Combine Ph₃P and Benzyl Bromide in Toluene A2 Reflux for 12 hours A1->A2 A3 Cool and Filter A2->A3 A4 Wash with Et₂O and Dry A3->A4 A5 Benzyltriphenylphosphonium Bromide A4->A5 BC1 Suspend Salt in Anhydrous THF under N₂ A5->BC1 BC2 Cool to -78 °C BC1->BC2 BC3 Add n-BuLi dropwise to form Ylide BC2->BC3 BC4 Add 5-Bromo-2-methylbenzaldehyde in THF BC3->BC4 BC5 Warm to RT and Stir Overnight BC4->BC5 D1 Quench with aq. NH₄Cl BC5->D1 D2 Extract with DCM D1->D2 D3 Wash, Dry, and Concentrate D2->D3 D4 Purify via Column Chromatography D3->D4 D5 Characterize Pure Product D4->D5

Sources

Application

Application Note: A Robust Protocol for the Reductive Amination of 5-Bromo-2-methylbenzaldehyde

Abstract Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1] This application note provides an in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1] This application note provides an in-depth, field-proven guide to the reductive amination of 5-Bromo-2-methylbenzaldehyde, a versatile building block in medicinal chemistry. The presence of the ortho-methyl group and a synthetically valuable bromine handle makes its derivatives sought-after intermediates in the synthesis of novel therapeutic agents.[2][3][4] We present a detailed protocol centered on the use of sodium triacetoxyborohydride (STAB), elucidating the mechanistic rationale behind reagent selection and providing a step-by-step workflow from reaction setup to product characterization.

Scientific Rationale and Mechanistic Overview

The reductive amination of a carbonyl compound, such as 5-Bromo-2-methylbenzaldehyde, proceeds through a two-stage mechanism that can be executed in a single pot.[5][6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the aldehyde's carbonyl carbon. This is typically catalyzed by a weak acid, like acetic acid, which protonates the carbonyl oxygen to enhance its electrophilicity.[7][8] The resulting carbinolamine intermediate then dehydrates to form a Schiff base (imine), which is in equilibrium with its protonated, more reactive form, the iminium ion.[9]

  • Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[10]

The choice of reducing agent is critical for the success of a one-pot reductive amination. While powerful reductants like sodium borohydride (NaBH₄) would prematurely reduce the starting aldehyde, and reagents like sodium cyanoborohydride (NaBH₃CN) generate toxic cyanide waste, sodium triacetoxyborohydride [NaBH(OAc)₃, or STAB] has emerged as the reagent of choice.[6][9]

Why Sodium Triacetoxyborohydride (STAB)?

  • Chemoselectivity: STAB is a mild and sterically hindered hydride donor.[11][12] The electron-withdrawing acetate groups temper its reactivity, making it slow to reduce aldehydes and ketones but highly reactive towards the more electrophilic iminium ion intermediate.[9][13] This selectivity is the key to achieving high yields in a one-pot procedure.[14]

  • Mild Conditions: The reaction proceeds efficiently at room temperature and does not require harsh acidic or basic conditions, preserving sensitive functional groups on the substrates.[11]

  • Broad Substrate Scope: STAB is effective for a wide range of aldehydes and ketones, including those reacting with weakly basic amines.[14]

  • Solvent Compatibility: It performs well in common aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[11][15] It is, however, sensitive to water and incompatible with protic solvents like methanol.[13][15]

Reductive_Amination_Mechanism Mechanism of STAB-mediated Reductive Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Aldehyde 5-Bromo-2-methyl- benzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + R-NH₂ - H₂O (H⁺ cat.) Amine Primary/Secondary Amine (R-NH₂) Product N-Substituted (5-bromo-2-methylbenzyl)amine Iminium->Product Hydride Attack STAB NaBH(OAc)₃ (STAB)

Caption: Mechanism of STAB-mediated Reductive Amination.

Detailed Experimental Protocol

This protocol details the reaction of 5-Bromo-2-methylbenzaldehyde with benzylamine as a representative primary amine. The stoichiometry and reaction times can be adapted for other amines.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molarity/PurityNotes
5-Bromo-2-methylbenzaldehyde7310-95-4199.04>98%Starting aldehyde
Benzylamine100-46-9107.15>99%Amine nucleophile
Sodium triacetoxyborohydride (STAB)56553-60-7211.94>95%Reducing agent; handle under N₂
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96>99.8%Reaction solvent
Acetic Acid, Glacial64-19-760.05>99.7%Catalyst for imine formation
Saturated aq. NaHCO₃ solutionN/AN/ASaturatedUsed for aqueous work-up
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousDrying agent
Reaction Stoichiometry (Example Scale)
ReagentAmount (mg)Amount (mmol)Equivalents
5-Bromo-2-methylbenzaldehyde2001.001.0
Benzylamine1181.101.1
STAB3181.501.5
Acetic Acid60.100.1
1,2-Dichloroethane (DCE)5 mLN/AN/A
Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-methylbenzaldehyde (200 mg, 1.00 mmol).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (5 mL) and stir until the aldehyde is fully dissolved. Add benzylamine (118 mg, 1.10 mmol) followed by glacial acetic acid (6 mg, 0.10 mmol) via syringe.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.50 mmol) to the reaction mixture in portions over 5 minutes. Note: STAB is hygroscopic; minimize exposure to air.

  • Reaction Monitoring: Seal the flask under a nitrogen or argon atmosphere and stir vigorously at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Aqueous Work-up: Carefully quench the reaction by slowly adding 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.[16][17]

  • Drying and Concentration: Wash the combined organic phase with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[16]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(5-bromo-2-methylphenyl)methanamine.

Experimental_Workflow General Experimental Workflow A 1. Dissolve Aldehyde & Amine in Anhydrous DCE B 2. Add Acetic Acid Catalyst A->B C 3. Stir 30 min for Imine Formation B->C D 4. Add STAB Portion-wise C->D E 5. Stir 12-18h at RT under N₂ Atmosphere D->E F 6. Quench with sat. aq. NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: General Experimental Workflow.

Product Characterization

The identity and purity of the final product, N-(5-bromo-2-methylbenzyl)amine, should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The most telling signs of a successful reaction are the disappearance of the aldehyde proton signal (δ ≈ 9.9-10.1 ppm) from the starting material and the appearance of new signals corresponding to the newly formed methylene bridge (a singlet typically around δ ≈ 3.8-4.0 ppm). The aromatic and methyl signals will remain, albeit with potential slight shifts.[18][19]

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (δ ≈ 190-192 ppm) will be absent in the product spectrum, replaced by a new aliphatic carbon signal for the methylene bridge (δ ≈ 45-55 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product. The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity, M+ and M+2), confirming the retention of the bromine atom.[18][20]

Applications and Further Synthetic Utility

The resulting N-substituted (5-bromo-2-methylbenzyl)amine is a valuable intermediate in drug discovery and materials science. The aryl bromide provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of further molecular complexity.[21] This scaffold is a precursor to a wide array of heterocyclic systems and other complex molecules that are frequently explored for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][22]

References

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  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
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  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery . Mini-Reviews in Medicinal Chemistry, 21(11). Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights . Molecules, 27(1), 229. Retrieved from [Link]

  • Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b) . (n.d.). ResearchGate. Retrieved from [Link]

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  • Kumar, R., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design . Journal of Molecular Structure, 1276, 134771. Retrieved from [Link]

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Method

The Synthetic Chemist's Guide to Palladium-Catalyzed Reactions of 5-Bromo-2-methylbenzaldehyde: Applications and Protocols

Introduction: Unlocking Molecular Complexity In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively and efficiently construct complex molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively and efficiently construct complex molecular architectures is paramount. 5-Bromo-2-methylbenzaldehyde stands as a versatile and strategically important building block. Its disubstituted pattern—featuring a reactive bromine atom amenable to a host of cross-coupling reactions and an aldehyde group for subsequent derivatization—offers a powerful entry point into a diverse chemical space. The ortho-methyl group provides steric influence and can be a key element in tuning the electronic and conformational properties of the final products. Derivatives of 2-methylbenzaldehyde have shown potential in various applications, including the development of biologically active compounds.[1][2]

This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing 5-Bromo-2-methylbenzaldehyde. As a Senior Application Scientist, the focus extends beyond mere procedural recitation. We will delve into the mechanistic underpinnings of each transformation, providing a rationale for the selection of catalysts, ligands, bases, and solvents. This approach is designed to empower researchers, scientists, and drug development professionals to not only replicate these protocols but also to rationally troubleshoot and adapt them for their specific synthetic challenges.

Core Palladium-Catalyzed Transformations

The bromine atom at the 5-position of the benzaldehyde ring is the focal point for a suite of powerful palladium-catalyzed cross-coupling reactions. These transformations are foundational for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the assembly of complex scaffolds from simpler precursors. We will explore the following key reactions in detail:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Heck Reaction: For the synthesis of substituted alkenes.

  • Sonogashira Coupling: For the creation of aryl alkynes.

  • Buchwald-Hartwig Amination: For the construction of C-N bonds.

  • Carbonylation: For the introduction of a carbonyl group.

The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron species with an organohalide.[3] This reaction is particularly favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-Bromo-2-methylbenzaldehyde. This forms a Pd(II) complex.[3][4]

  • Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]

  • Reductive Elimination: The final step involves the expulsion of the newly formed biaryl product from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-Br) Pd(0)L2->Ox_Add Pd(II)_Complex Ar-Pd(II)(Br)L₂ Ox_Add->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Diorgano_Pd Ar-Pd(II)(Ar')L₂ Transmetalation->Diorgano_Pd Red_Elim Reductive Elimination Diorgano_Pd->Red_Elim Red_Elim->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 5-Aryl-2-methylbenzaldehydes

This protocol is a general starting point, and optimization may be required for specific boronic acids.

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene and Water (4:1 mixture), degassed

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-methylbenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene/water mixture (5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 6-18 hours), cool the reaction to room temperature.[3] Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, often effective for sterically hindered substrates.[6]
Base K₃PO₄A moderately strong base effective in promoting transmetalation without causing side reactions with the aldehyde functionality.[7]
Solvent Toluene/H₂OThe biphasic system allows for the dissolution of both the organic substrates and the inorganic base.[3]
Temperature 100 °CProvides sufficient thermal energy to overcome activation barriers in the catalytic cycle.

The Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction is a powerful tool for forming a carbon-carbon bond between an aryl halide and an alkene, resulting in a substituted alkene.[8][9] This reaction is highly valuable for introducing vinyl groups, which are versatile handles for further synthetic transformations.

Mechanistic Insight

The Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle.[9]

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species inserts into the C-Br bond of 5-Bromo-2-methylbenzaldehyde to generate a Pd(II) complex.[10]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[10]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species. This step typically proceeds to give the more thermodynamically stable trans isomer.[10][11]

  • Base-Promoted Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate, completing the cycle.[10]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-Br) Pd(0)L2->Ox_Add Pd(II)_Complex Ar-Pd(II)(Br)L₂ Ox_Add->Pd(II)_Complex Insertion Migratory Insertion (Alkene) Pd(II)_Complex->Insertion Alkyl_Pd R-Pd(II)(Br)L₂ Insertion->Alkyl_Pd Beta_Elim β-Hydride Elimination Alkyl_Pd->Beta_Elim Substituted Alkene Hydride_Complex [HPd(II)(Br)L₂] Beta_Elim->Hydride_Complex Hydride_Complex->Pd(0)L2 Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of 5-Styryl-2-methylbenzaldehyde

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Styrene (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Sealable reaction tube

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 5-Bromo-2-methylbenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).[12]

  • Reagent Addition: Add anhydrous acetonitrile (5 mL), followed by triethylamine (1.5 mmol) and styrene (1.2 mmol).[12]

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 24 hours.[12] High temperatures are often required for Heck reactions.[13]

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.[12]

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A classic catalyst system for Heck reactions. The phosphine ligand stabilizes the palladium catalyst.
Base Et₃NAn organic base that neutralizes the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.
Solvent ACN or DMFPolar aprotic solvents that are suitable for the temperatures required and can dissolve the reaction components.
Temperature 100-110 °CNecessary to drive the reaction, particularly the oxidative addition and elimination steps.

The Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling is the most common method for forming a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl halide.[7] This reaction is indispensable for synthesizing arylalkynes, which are versatile intermediates in organic synthesis and common motifs in functional materials and pharmaceuticals.[14]

Mechanistic Insight

The Sonogashira reaction uniquely involves a dual catalytic cycle with both palladium and copper.[14]

  • Palladium Cycle: This cycle is similar to those previously discussed, beginning with the oxidative addition of the Pd(0) catalyst to 5-Bromo-2-methylbenzaldehyde.[14][15]

  • Copper Cycle: In parallel, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper acetylide intermediate.[14]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the bromide.[14][15]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[14][15]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex Ar-Pd(II)(Br)L₂ Pd(0)L2->Pd(II)_Complex Oxidative Addition (Ar-Br) Diorgano_Pd Ar-Pd(II)(C≡CR)L₂ Pd(II)_Complex->Diorgano_Pd Transmetalation Diorgano_Pd->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Alkyne R-C≡CH + Base Cu(I)X->Alkyne Cu_Acetylide Cu-C≡CR Cu_Acetylide->Pd(II)_Complex Cu_Acetylide->Cu(I)X Transmetalation to Pd(II) Alkyne->Cu_Acetylide

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 5-(Alkynyl)-2-methylbenzaldehydes

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-methylbenzaldehyde (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).[7][14]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.[14]

  • Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe. Stir for 10-15 minutes. Add the terminal alkyne (1.2 mmol) dropwise.[14][15]

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C.[14] Monitor progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate.[14]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIThe classic co-catalyst system for Sonogashira couplings. Pd facilitates the C-C bond formation while Cu activates the alkyne.[14][16]
Base Et₃NActs as both a base to form the copper acetylide and as a solvent in some cases.
Solvent DMF or THFPolar aprotic solvents suitable for dissolving the reagents and facilitating the reaction at moderate temperatures.
Temperature 60-80 °CMild heating is typically sufficient to promote the reaction without causing significant side reactions like alkyne homocoupling (Glaser coupling).[14]

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[17][18] This reaction has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals.[19]

Mechanistic Insight

The catalytic cycle for the Buchwald-Hartwig amination shares features with other cross-coupling reactions but is distinct in its C-N bond-forming step.[17]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 5-Bromo-2-methylbenzaldehyde.[19]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[19][20]

  • Reductive Elimination: This is the C-N bond-forming step. The desired arylamine product is formed, and the Pd(0) catalyst is regenerated.[19][20]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-Br) Pd(0)L2->Ox_Add Pd(II)_Complex Ar-Pd(II)(Br)L₂ Ox_Add->Pd(II)_Complex Amido_Formation Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Amido_Formation Amido_Complex Ar-Pd(II)(NR₂)L₂ Amido_Formation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L2 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5-(Amino)-2-methylbenzaldehydes

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 5-Bromo-2-methylbenzaldehyde (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.[19]

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.[19]

  • Reaction: Seal the tube tightly and heat the mixture in a preheated oil bath at 100-110 °C for 16-24 hours.[19]

  • Work-up: Upon completion, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.[7][19]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / RuPhosModern Buchwald-Hartwig protocols often employ bulky, electron-rich phosphine ligands like RuPhos, which facilitate the reductive elimination step and improve reaction scope.[20]
Base NaOt-BuA strong, non-nucleophilic base is required to deprotonate the amine, forming the key palladium-amido intermediate.[20]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are crucial to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 100-110 °CElevated temperatures are generally needed to promote the C-N bond-forming reductive elimination.

Palladium-Catalyzed Carbonylation: Synthesis of Carboxylic Acid Derivatives

Palladium-catalyzed carbonylation reactions are highly effective methods for converting aryl halides into a variety of carbonyl-containing compounds, such as esters, amides, and carboxylic acids, by introducing a molecule of carbon monoxide (CO).[21]

Mechanistic Insight

The carbonylation reaction follows a pathway involving CO insertion.

  • Oxidative Addition: As in the other cycles, a Pd(0) catalyst adds to 5-Bromo-2-methylbenzaldehyde to form an arylpalladium(II) complex.

  • CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and then inserts into the aryl-palladium bond to form a palladium-acyl (benzoyl) complex.[22]

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol for ester formation, an amine for amide formation) attacks the acyl-palladium intermediate.

  • Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

Experimental Protocol: Synthesis of Methyl 4-formyl-3-methylbenzoate

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)

  • Xantphos (4-6 mol%)

  • Methanol (nucleophile/solvent)

  • A base, e.g., Triethylamine (Et₃N) (3.0 equivalents)

  • Carbon monoxide (CO) gas (balloon or atmospheric pressure setup)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Bromo-2-methylbenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and Xantphos (0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with CO gas from a balloon. Repeat this cycle three times.

  • Reagent Addition: Add methanol (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C under a CO atmosphere (balloon).[23] Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XantphosXantphos is a bidentate ligand with a large bite angle, which has been shown to be highly effective for carbonylation reactions at atmospheric pressure.[21]
CO Source CO Gas (balloon)While higher pressures can be used, modern catalyst systems allow for efficient carbonylation at atmospheric pressure, simplifying the experimental setup.[21][23]
Nucleophile MethanolServes as both the nucleophile to form the methyl ester and as the solvent.
Base Et₃NNeutralizes the HBr formed during the reaction.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed in this guide represent a powerful and versatile toolkit for the functionalization of 5-Bromo-2-methylbenzaldehyde. By understanding the mechanistic principles behind each transformation—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Carbonylation—researchers can effectively leverage this key building block to construct a vast array of complex molecules. The provided protocols serve as robust starting points for synthesis, and the rationale behind the choice of reagents should empower scientists to adapt and optimize these methods for novel applications in drug discovery, agrochemicals, and materials science. The continued evolution of catalyst and ligand design promises to further expand the scope and efficiency of these indispensable synthetic transformations.

References

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Application

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-methylbenzaldehyde

Introduction: The Strategic Importance of C-C Bond Formation The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridiz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium and copper co-catalyzed transformation has become indispensable for the construction of complex molecular architectures, finding widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] The reaction's utility is underscored by its typically mild conditions and tolerance for a diverse array of functional groups.[4][5]

This guide provides a comprehensive experimental procedure for the Sonogashira coupling of 5-Bromo-2-methylbenzaldehyde, a versatile building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step protocols for both standard and copper-free conditions, and provide insights into reaction optimization and troubleshooting.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The classical Sonogashira coupling operates through two interconnected catalytic cycles, orchestrated by palladium and copper catalysts.[1]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (5-Bromo-2-methylbenzaldehyde), forming a Pd(II) intermediate.[1][4]

  • The Copper Cycle: Concurrently, in the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to generate a copper acetylide species.

  • Transmetalation: The pivotal transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the common side reaction of alkyne homocoupling (Glaser coupling), which can be promoted by the presence of copper.[1]

Reagent Selection and Considerations

The success of the Sonogashira coupling is highly dependent on the judicious choice of reagents and reaction conditions. For a substrate such as 5-Bromo-2-methylbenzaldehyde, which is an electron-rich and sterically hindered aryl bromide due to the ortho-methyl group, careful consideration of the catalytic system is crucial. Such substrates may necessitate higher catalyst loadings for efficient conversion.[6][7]

Reagent Structure MW Purpose Key Considerations
5-Bromo-2-methylbenzaldehydeO=C([H])C1=C(C)C=CC(Br)=C1199.04 g/mol Aryl HalideStarting material. Purity should be assessed before use.
Terminal AlkyneR-C≡CHVariableCoupling PartnerA slight excess (1.1-1.5 eq) is typically used.
PdCl₂(PPh₃)₂701.90 g/mol Palladium CatalystA common and effective catalyst for Sonogashira couplings.
Copper(I) Iodide (CuI)190.45 g/mol Co-catalystEssential for the classical Sonogashira mechanism.
Triethylamine (Et₃N)101.19 g/mol Base & SolventServes to neutralize the HBr byproduct and can act as the solvent.
Tetrahydrofuran (THF)72.11 g/mol SolventAnhydrous and degassed THF is recommended.
Palladium(II) Acetate (Pd(OAc)₂)224.50 g/mol Palladium CatalystOften used in copper-free protocols.
Triphenylphosphine (PPh₃)262.29 g/mol LigandUsed in conjunction with Pd(OAc)₂ in copper-free systems.
Cesium Carbonate (Cs₂CO₃)325.82 g/mol BaseA strong base often employed in copper-free conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of 5-Bromo-2-methylbenzaldehyde.

Caption: General experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocols

Protocol 1: Standard Copper-Palladium Catalyzed Sonogashira Coupling

This protocol provides a robust starting point for the coupling of 5-Bromo-2-methylbenzaldehyde with a terminal alkyne.

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methylbenzaldehyde, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere (e.g., Argon or Nitrogen).

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous and degassed solvent, followed by triethylamine, via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture using a syringe.

  • Heat the reaction mixture to a temperature between 60-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2-methylbenzaldehyde.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize the formation of alkyne homocoupling byproducts.

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methylbenzaldehyde, Pd(OAc)₂, PPh₃, and Cs₂CO₃ under an inert atmosphere.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-100 °C.[1]

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse fresh, high-quality palladium and copper catalysts.
Insufficient temperatureFor aryl bromides, heating is often necessary. Gradually increase the temperature.
Impure reagentsEnsure starting materials and solvents are pure and anhydrous.
Significant Homocoupling Presence of oxygenEnsure the reaction is performed under strictly anaerobic conditions.
Copper-catalyzed side reactionSwitch to the copper-free protocol.
Formation of Palladium Black Catalyst decompositionUse fresh, high-purity reagents and solvents. Consider a different solvent or ligand.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

  • Solvents such as THF and toluene are flammable.

  • Amines like triethylamine are corrosive and have strong odors.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Exothermic behavior has been reported for some Sonogashira couplings, so careful temperature monitoring is advised, especially during scale-up.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
  • BenchChem. (2025). Sonogashira Coupling: A Comparative Guide to Aryl Bromide and Aryl Chloride Reactivity.
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Retrieved from [Link]

  • ACS Publications. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of Pittsburgh. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.

Sources

Method

use of 5-Bromo-2-methylbenzaldehyde in the synthesis of bioactive molecules

An Application Note on the Strategic Use of 5-Bromo-2-methylbenzaldehyde in the Synthesis of Bioactive Molecules Introduction: Identifying a Privileged Scaffold Intermediate In the landscape of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Use of 5-Bromo-2-methylbenzaldehyde in the Synthesis of Bioactive Molecules

Introduction: Identifying a Privileged Scaffold Intermediate

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a cornerstone of efficient drug discovery. 5-Bromo-2-methylbenzaldehyde is a versatile organic compound that serves as a critical building block for the synthesis of a wide array of bioactive molecules.[1][2] Its structure, featuring a reactive aldehyde group and a bromine atom on a substituted benzene ring, offers two orthogonal points for chemical modification. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems, while the aldehyde functionality provides a gateway to a multitude of condensation reactions to form imines, chalcones, and other key pharmacophores.[3][4] This application note provides an in-depth guide for researchers, elucidating the key synthetic transformations of 5-Bromo-2-methylbenzaldehyde and presenting detailed protocols for its application in the synthesis of molecules with therapeutic potential.

PART 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerhouse in pharmaceutical development, celebrated for its reliability in forming C-C bonds with exceptional functional group tolerance.[3][5] For 5-Bromo-2-methylbenzaldehyde, the bromine atom at the 5-position allows for its selective coupling with a diverse range of arylboronic acids. This transformation is fundamental for creating biaryl scaffolds, which are prevalent in numerous approved drugs, including kinase inhibitors and receptor antagonists.

Principle of the Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-methylbenzaldehyde, forming a Pd(II) complex.[6]

  • Transmetalation: A base activates the arylboronic acid to form a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center.[5][6] This step is often rate-limiting, and the choice of base is critical for reaction efficiency.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product (Ar-Ar') ArylHalide 5-Bromo-2-methylbenzaldehyde (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Base Base (e.g., K2CO3) Base->Transmetal caption Suzuki-Miyaura Catalytic Cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of 5-Bromo-2-methylbenzaldehyde with a generic arylboronic acid.

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 5-Bromo-2-methylbenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[7]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the Pd(0) catalyst.[7][8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq). Then, add the degassed solvent mixture via syringe.[6][7]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[6][7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[3][6][7]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[7]

Data Presentation: Typical Suzuki Coupling Parameters
ParameterRecommended ConditionRationale / Causality
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ (2-5 mol%)Dppf-based catalysts are often robust and effective for a wide range of substrates. Catalyst loading is optimized to balance reaction rate and cost.[3][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 eq)The base is essential for activating the boronic acid. The choice can significantly impact yield, with K₃PO₄ often being effective for heteroaromatic substrates.[5]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFA biphasic solvent system is common, with the aqueous phase helping to dissolve the inorganic base.[6]
Temperature 80-100 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature may vary with the specific substrates.[7]

PART 2: Synthesis of Bioactive Imines (Schiff Bases) via Condensation

The aldehyde group of 5-Bromo-2-methylbenzaldehyde is a versatile functional handle for forming imines, also known as Schiff bases, through condensation with primary amines. Schiff bases are a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11][12] The resulting imine linkage (-C=N-) is often crucial for their biological function.[11]

Principle of Schiff Base Formation

This reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a small amount of acid and proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine product. The removal of water drives the equilibrium towards the product.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of a Schiff base from 5-Bromo-2-methylbenzaldehyde and a primary amine.

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 eq)

  • Substituted primary amine (1.0 eq)

  • Solvent (e.g., Ethanol or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-Bromo-2-methylbenzaldehyde (1.0 eq) in a minimal amount of warm ethanol.[9][13]

  • Amine Addition: To this solution, add an equimolar amount (1.0 eq) of the desired primary amine.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[9][13]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[9][13]

  • Monitoring: The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The precipitated Schiff base product is often collected by filtration.[9][13]

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[9][13]

Workflow Start 5-Bromo-2-methylbenzaldehyde + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Purification Purification (Filtration/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, FT-IR, MS) Purification->Characterization Screening Biological Activity Screening (e.g., MIC, MTT Assay) Characterization->Screening Data Data Analysis (IC50 / MIC Determination) Screening->Data caption General workflow for synthesis and bioactivity screening.

Sources

Application

derivatization of the aldehyde functional group of 5-Bromo-2-methylbenzaldehyde

An In-Depth Technical Guide to the Derivatization of the Aldehyde Functional Group of 5-Bromo-2-methylbenzaldehyde Authored by: A Senior Application Scientist Abstract 5-Bromo-2-methylbenzaldehyde is a key bifunctional b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of the Aldehyde Functional Group of 5-Bromo-2-methylbenzaldehyde

Authored by: A Senior Application Scientist

Abstract

5-Bromo-2-methylbenzaldehyde is a key bifunctional building block in modern organic synthesis, valued for its utility in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[1] The strategic derivatization of its aldehyde group is a critical step in harnessing its synthetic potential. This guide provides an in-depth exploration of several robust and versatile methods for transforming the aldehyde functionality of 5-Bromo-2-methylbenzaldehyde. We will delve into the mechanistic underpinnings, provide field-proven, step-by-step protocols, and discuss the rationale behind the selection of specific synthetic strategies, including the formation of carbon-nitrogen double bonds (imines, oximes, hydrazones), carbon-carbon double bonds (Wittig reaction, Knoevenagel condensation), secondary amines via reductive amination, and secondary alcohols through Grignard reactions.

Introduction: The Synthetic Versatility of 5-Bromo-2-methylbenzaldehyde

The 5-Bromo-2-methylbenzaldehyde molecule presents two primary sites for chemical modification: the highly reactive aldehyde group (-CHO) and the bromine atom on the aromatic ring.[1] The aldehyde is a potent electrophile, readily participating in nucleophilic additions and condensation reactions.[1] This allows for the direct installation of a wide array of functional groups, profoundly altering the molecule's steric and electronic properties. The bromine atom, conversely, serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds at a different stage of the synthesis.[1]

This guide focuses exclusively on the derivatization of the aldehyde group, a fundamental step in leveraging this compound as a versatile scaffold for drug discovery and fine chemical synthesis.[1][2] The choice of derivatization strategy is dictated by the desired final product and its intended application.

Formation of Carbon-Nitrogen Double Bonds: Imines, Oximes, and Hydrazones

The condensation of the aldehyde with nitrogen-based nucleophiles is a foundational transformation. These reactions introduce a nitrogen atom and create a C=N double bond, a common feature in many biologically active molecules.[3][4]

Imine (Schiff Base) Formation

Principle & Mechanism: The reaction of 5-Bromo-2-methylbenzaldehyde with a primary amine yields an imine, also known as a Schiff base. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to produce the final imine product.[5] The use of a mild acid catalyst, such as glacial acetic acid, is often employed to facilitate the dehydration step.[5][6]

Causality & Application: Imine formation is a cornerstone of combinatorial chemistry and medicinal chemistry. The resulting Schiff bases are versatile ligands that can be complexed with metal ions to create catalysts or therapeutic agents with enhanced biological activity.[4][5]

Experimental Protocol: Synthesis of an Imine Derivative

  • Reagent Preparation: In a round-bottom flask, dissolve 5-Bromo-2-methylbenzaldehyde (1.0 mmol, 215 mg) in 10 mL of absolute ethanol.

  • Amine Addition: In a separate vial, dissolve the desired primary amine (e.g., aniline, 1.0 mmol, 93 mg) in 5 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[5]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours.[5]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The imine product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove impurities. Dry the purified product in a desiccator.[5]

G cluster_workflow Imine Synthesis Workflow Start Start Dissolve_Aldehyde Dissolve 5-Bromo-2-methylbenzaldehyde in Ethanol Start->Dissolve_Aldehyde Add_Amine Add Primary Amine Solution Dissolve_Aldehyde->Add_Amine Add_Catalyst Add Glacial Acetic Acid Add_Amine->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool_Isolate Cool to RT & Isolate Product Monitor->Cool_Isolate Purify Purify by Recrystallization Cool_Isolate->Purify End End Purify->End

Caption: Workflow for Imine (Schiff Base) Synthesis.

Oxime Formation

Principle & Mechanism: Aldehydes react with hydroxylamine (usually from hydroxylamine hydrochloride) in a condensation reaction to form oximes. The mechanism is analogous to imine formation, involving a nucleophilic addition followed by dehydration.[7] The reaction is pH-dependent, and a mild base like pyridine or sodium carbonate is typically added to neutralize the HCl released from hydroxylamine hydrochloride and facilitate the reaction.[7][8]

Causality & Application: Oximes are highly crystalline solids, making them excellent derivatives for the purification and characterization of aldehydes.[9] They also serve as important synthetic intermediates for rearrangements (e.g., Beckmann rearrangement) and can act as versatile ligands in coordination chemistry.[9]

Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzaldehyde Oxime

  • Reagent Preparation: In a round-bottom flask, dissolve 5-Bromo-2-methylbenzaldehyde (1.0 mmol, 215 mg) and hydroxylamine hydrochloride (1.2 mmol, 83 mg) in 10 mL of ethanol.[7]

  • Base Addition: Add pyridine (2.0 mmol, 158 mg) to the mixture to act as a base.[7]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours.[7]

  • Monitoring: Monitor the reaction progress using TLC.

  • Workup: After the reaction is complete, allow the mixture to cool and remove the ethanol via rotary evaporation.[7]

  • Extraction: Add 20 mL of deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).[7]

  • Purification: Combine the organic layers and wash with 1 M HCl (2 x 15 mL) to remove residual pyridine, followed by a wash with deionized water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the oxime product.[7]

Hydrazone Formation

Principle & Mechanism: The reaction between an aldehyde and hydrazine or a substituted hydrazine (e.g., phenylhydrazine) yields a hydrazone. This acid-catalyzed condensation reaction follows the same nucleophilic addition-elimination pathway as imine and oxime formation.[10][11]

Causality & Application: Hydrazone derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, and anticancer properties.[12][13] The hydrazone linkage is a key structural motif in many pharmaceutical agents.[10]

Experimental Protocol: Synthesis of a Hydrazone Derivative

  • Reagent Preparation: Dissolve 5-Bromo-2-methylbenzaldehyde (1.0 mmol, 215 mg) in 15 mL of ethanol in a round-bottom flask.

  • Hydrazine Addition: Add a solution of the desired hydrazine (e.g., hydrazine hydrate or phenylhydrazine, 1.0 mmol) in 5 mL of ethanol to the flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.[12]

  • Reaction: Heat the mixture to reflux for 3-7 hours.[12]

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The resulting solid hydrazone product is collected by vacuum filtration.

  • Purification: Wash the product with cold ethanol and dry it under vacuum. Recrystallization from a suitable solvent like ethanol can be performed if further purification is required.

Carbon-Carbon Bond Forming Reactions

Transforming the aldehyde into a new carbon-carbon bond is a powerful strategy for extending the molecular framework.

Reductive Amination

Principle & Mechanism: Reductive amination is a two-stage process that converts an aldehyde into an amine. First, the aldehyde reacts with an amine to form an imine (or an iminium ion intermediate). This intermediate is then reduced in situ by a mild reducing agent present in the reaction mixture to yield the final secondary or tertiary amine.[14] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), chosen for their selectivity in reducing the iminium ion over the starting aldehyde.[15][16]

Causality & Application: This method is one of the most efficient and widely used for synthesizing amines.[15] It offers a direct route to complex amines, which are prevalent in pharmaceuticals, without the need to isolate the intermediate imine. The choice of a mild reducing agent is critical to prevent the reduction of the starting aldehyde.

Experimental Protocol: One-Pot Reductive Amination

  • Reagent Preparation: In a round-bottom flask, combine 5-Bromo-2-methylbenzaldehyde (1.0 mmol, 215 mg) and the desired primary or secondary amine (1.1 mmol) in 10 mL of a suitable solvent like methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate. Adding a few drops of acetic acid can accelerate this step.[6]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise to the stirred solution. This reagent is often preferred as it is less toxic than NaBH₃CN and can be used in aprotic solvents.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde and imine intermediate.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G cluster_mechanism Reductive Amination Mechanism Aldehyde 5-Bromo-2-methyl- benzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine, -H₂O Amine Primary/Secondary Amine Amine->Iminium Product Secondary/Tertiary Amine Product Iminium->Product Reduction Reducer [H-] (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Key stages of the Reductive Amination reaction.

Wittig Reaction

Principle & Mechanism: The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[17] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The mechanism is thought to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[17][18]

Causality & Application: This reaction is exceptionally valuable for its reliability and the unambiguous placement of the newly formed double bond.[19] It allows for the conversion of the C=O bond into a C=C bond, providing a direct route to various substituted styrenes from 5-Bromo-2-methylbenzaldehyde.

Experimental Protocol: Synthesis of an Alkene via Wittig Reaction

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic color of the ylide appears (often orange or deep red). Stir for 1 hour at this temperature.

  • Aldehyde Addition: Dissolve 5-Bromo-2-methylbenzaldehyde (1.0 mmol, 215 mg) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC for the consumption of the aldehyde.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Knoevenagel Condensation

Principle & Mechanism: The Knoevenagel condensation is the reaction of an aldehyde with an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile or diethyl malonate) in the presence of a weak basic catalyst such as piperidine or ammonium acetate.[20] The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the aldehyde, and the resulting intermediate undergoes dehydration to yield a stable α,β-unsaturated product.

Causality & Application: This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.[21] The electron-withdrawing groups on the product are valuable functional handles for further synthetic manipulations.

Experimental Protocol: Knoevenagel Condensation

  • Reagent Setup: In a vial or flask, combine 5-Bromo-2-methylbenzaldehyde (1.0 mmol, 215 mg) and an active methylene compound (e.g., malononitrile, 1.0 mmol, 66 mg).

  • Solvent/Catalyst: This reaction can often be run under green conditions.

    • Option A (Catalyst in Water): Add 2 mL of deionized water and a catalytic amount of ammonium bicarbonate.

    • Option B (Base in Ethanol): Dissolve the reagents in 5 mL of ethanol and add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Stir the mixture vigorously at room temperature or warm gently to 50 °C for 1-3 hours.

  • Monitoring: The product often precipitates directly from the reaction mixture. Monitor completion by TLC.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold water or ethanol and dry under vacuum. The purity is often high, but recrystallization can be performed if needed.

Grignard Reaction

Principle & Mechanism: Grignard reagents (R-MgX) act as potent carbon nucleophiles (carbanion equivalents).[22][23] They readily attack the electrophilic carbonyl carbon of aldehydes in a nucleophilic addition reaction. The initial product is a magnesium alkoxide salt, which is then protonated during an acidic workup step to yield a secondary alcohol.[24][25]

Causality & Application: The Grignard reaction is a classic and highly effective method for forming a new carbon-carbon bond and a secondary alcohol in a single transformation. This reaction is fundamental to organic synthesis for building molecular complexity. Strict anhydrous (dry) conditions are critical, as Grignard reagents are strong bases and will be quenched by any protic solvent like water.[26]

Experimental Protocol: Grignard Addition to Form a Secondary Alcohol

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. All glassware must be scrupulously dry.

  • Grignard Formation (if not commercially available): Place magnesium turnings (1.2 mmol, 29 mg) in the flask. Add a solution of an alkyl or aryl halide (e.g., methyl iodide, 1.1 mmol) in 5 mL of anhydrous diethyl ether or THF dropwise. A crystal of iodine may be added to initiate the reaction.[26][27]

  • Aldehyde Addition: Once the Grignard reagent has formed, cool the flask to 0 °C. Dissolve 5-Bromo-2-methylbenzaldehyde (1.0 mmol, 215 mg) in 5 mL of anhydrous ether and add it dropwise to the Grignard solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup (Quenching): Cool the flask back to 0 °C and slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction & Purification: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting secondary alcohol by flash column chromatography.

G cluster_grignard Grignard Reaction Workflow Start Start Prepare_Grignard Prepare Grignard Reagent (Anhydrous Conditions) Start->Prepare_Grignard Cool Cool to 0 °C Prepare_Grignard->Cool Add_Aldehyde Add Aldehyde Solution (Dropwise) Cool->Add_Aldehyde React Stir at Room Temp Add_Aldehyde->React Quench Quench with aq. NH₄Cl React->Quench Extract Extract & Purify Quench->Extract Product Secondary Alcohol Extract->Product End End Product->End

Caption: Workflow for Grignard addition to an aldehyde.

Summary of Derivatization Strategies

The following table provides a comparative overview of the described derivatization methods.

Reaction TypeKey ReagentsProduct Functional GroupKey Advantages & Considerations
Imine Formation Primary Amine, Acid CatalystImine (C=N-R)Simple, versatile for creating ligands and biologically active scaffolds.[4][5]
Oxime Formation Hydroxylamine HCl, BaseOxime (C=N-OH)Forms crystalline products useful for purification; key synthetic intermediate.[7][9]
Hydrazone Formation Hydrazine/Derivative, AcidHydrazone (C=N-NHR)Important for synthesizing compounds with significant biological activity.[10][12]
Reductive Amination Amine, Mild Reducing AgentAmine (CH-NHR)Efficient one-pot synthesis of secondary/tertiary amines; avoids isolating imine.[14][15]
Wittig Reaction Phosphorus Ylide, Strong BaseAlkene (C=C)Unambiguous formation of C=C bonds; powerful tool for carbon skeleton extension.[17][19]
Knoevenagel Condensation Active Methylene Compound, Weak Baseα,β-Unsaturated SystemExcellent for C-C bond formation; amenable to green chemistry conditions.[20]
Grignard Reaction Organomagnesium HalideSecondary AlcoholClassic, robust C-C bond formation; requires strict anhydrous conditions.[22][26]

Conclusion

The aldehyde functional group of 5-Bromo-2-methylbenzaldehyde is a versatile platform for a vast array of chemical transformations. The choice of derivatization protocol—be it condensation with a nitrogen nucleophile, olefination, reductive amination, or addition of an organometallic reagent—is a strategic decision guided by the synthetic goal. The protocols detailed in this guide provide researchers, scientists, and drug development professionals with a robust toolkit for creating diverse molecular libraries from this valuable starting material. By understanding the underlying mechanisms and adhering to the outlined experimental procedures, practitioners can effectively unlock the synthetic potential of 5-Bromo-2-methylbenzaldehyde for their specific research and development needs.

References

  • An In-depth Technical Guide to the Mechanism of Oxime Formation
  • the practical synthesis of aryl oximes from aryl aldehydes under c
  • An Efficient Procedure for Synthesis of Oximes by Grinding.
  • A Simple Synthesis of Oximes. Semantic Scholar.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
  • 5-Bromo-2-hydroxy-3-methylbenzaldehyde. MySkinRecipes.
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  • 5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone. Smolecule.
  • Wittig Reaction: Mechanism and Examples. NROChemistry.
  • The Grignard Reaction.
  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
  • Knoevenagel condens
  • Wittig Reaction. Chemistry LibreTexts.
  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition. Scirp.org.
  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH.
  • Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry.
  • Application Notes: Derivatization of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde for Biological Screening. Benchchem.
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
  • The Wittig Reaction: Synthesis of Alkenes.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Solvent Free Wittig Reactions.
  • 5-BROMO-2-HYDROXYBENZALDEHYDE [3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE. Sigma-Aldrich.
  • Novel Methods of Knoevenagel Condens
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.
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  • Synthesis,Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone. Banaras Hindu University.
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  • Synthesis of some new substituted imines from aldehydes and ketones derived
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  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Grignard Reagent Reaction Mechanism. YouTube.
  • Hydrazone synthesis. Organic Chemistry Portal.
  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI.
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Method

Application Notes and Protocols for the Large-Scale Synthesis and Derivatization of 5-Bromo-2-methylbenzaldehyde

Introduction: The Strategic Importance of 5-Bromo-2-methylbenzaldehyde in Modern Drug Discovery 5-Bromo-2-methylbenzaldehyde is a pivotal building block in the landscape of medicinal chemistry and pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-methylbenzaldehyde in Modern Drug Discovery

5-Bromo-2-methylbenzaldehyde is a pivotal building block in the landscape of medicinal chemistry and pharmaceutical development. Its strategic value lies in the orthogonal reactivity of its functional groups: a versatile aldehyde ready for a myriad of transformations, and a bromo-substituted aromatic ring primed for sophisticated cross-coupling reactions. This unique combination allows for the efficient and controlled construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Notably, precursors to this compound are utilized in the synthesis of modern antidiabetic drugs, such as canagliflozin, highlighting its industrial relevance.[1] This guide provides a comprehensive overview of the large-scale synthesis of 5-Bromo-2-methylbenzaldehyde and detailed protocols for its subsequent derivatization, tailored for researchers, scientists, and professionals in drug development.

Part 1: Large-Scale Synthesis of 5-Bromo-2-methylbenzaldehyde

The industrial production of 5-Bromo-2-methylbenzaldehyde is primarily achieved through the electrophilic aromatic substitution of 2-methylbenzaldehyde. The key to a successful and scalable synthesis lies in the control of regioselectivity and the efficiency of the brominating agent.

Core Synthesis Workflow

cluster_synthesis Synthesis Workflow start Start: 2-Methylbenzaldehyde bromination Electrophilic Bromination start->bromination Brominating Agent (e.g., NBS, Br2) Catalyst (e.g., H2SO4, Lewis Acid) workup Aqueous Work-up & Quenching bromination->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation/Crystallization) extraction->purification product Product: 5-Bromo-2-methylbenzaldehyde purification->product cluster_derivatization Derivatization Pathways start 5-Bromo-2-methylbenzaldehyde suzuki Suzuki Coupling start->suzuki Ar-B(OH)2 Pd Catalyst, Base heck Heck Reaction start->heck Alkene Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine Pd Catalyst, Base product_biaryl Biaryl Aldehydes suzuki->product_biaryl product_styrenyl Styrenyl Aldehydes heck->product_styrenyl product_arylamine Arylamine Aldehydes buchwald->product_arylamine

Caption: Key cross-coupling reactions for derivatizing 5-Bromo-2-methylbenzaldehyde.

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds. [2] Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos)

  • Base (e.g., K2CO3, K3PO4)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add 5-Bromo-2-methylbenzaldehyde, the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

  • Solvent Addition: Seal the vessel and purge with an inert gas (e.g., Argon). Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Heck Reaction for Styrenyl Derivative Synthesis

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. [3][4] Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Alkene (e.g., Styrene, an acrylate)

  • Palladium Catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., P(o-tolyl)3)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine 5-Bromo-2-methylbenzaldehyde, the palladium catalyst, and the ligand.

  • Reagent Addition: Add the anhydrous solvent, the base, and the alkene.

  • Reaction: Seal the vessel and heat to the specified temperature (e.g., 100 °C) with stirring. Monitor the reaction's progress.

  • Work-up: Upon completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination for Arylamine Synthesis

This reaction is a powerful tool for the formation of C-N bonds by coupling aryl halides with amines. [5][6] Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Primary or Secondary Amine

  • Palladium Pre-catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K3PO4)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reaction vessel with 5-Bromo-2-methylbenzaldehyde, the palladium pre-catalyst, the ligand, and the base.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then brine. Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data: Cross-Coupling Reaction Parameters
ReactionCatalyst System (Example)Base (Example)Solvent (Example)Temperature (°C)Typical Yield
Suzuki Coupling Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95% [7]
Heck Reaction Pd(OAc)₂ / P(o-tolyl)₃TriethylamineDMF10080-95%
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOt-BuToluene100-11090-98%

Conclusion

5-Bromo-2-methylbenzaldehyde is a high-value intermediate whose large-scale synthesis can be achieved efficiently through controlled electrophilic bromination. Its true synthetic power is realized in its subsequent derivatization, where modern palladium-catalyzed cross-coupling reactions provide access to a vast chemical space of potential drug candidates. The protocols outlined in this guide offer robust and scalable methods for both the synthesis of the core molecule and its transformation into complex derivatives, empowering researchers in their quest for novel therapeutics.

References

  • Method for Producing 5-Bromo-2-alkylbenzoic Acid.Google Patents, JP2021127332A, published September 2, 2021.
  • Bromination of substituted benzaldehydes.Google Patents, US4551557A, published November 5, 1985.
  • Bromination of substituted benzaldehydes.Google Patents, US4551558A, published November 5, 1985.
  • 5-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10420289. PubChem. [Link]

  • United States Patent.Google Patents, US20160176881A1, published June 23, 2016.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde.Google Patents, CN105884591A, published August 24, 2016.
  • Preparation method of 2-bromo-5-chlorobenzaldehyde.Google Patents, CN107879918B, published April 10, 2018.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). [Link]

  • Continous production of meta bromo benzaldhyde. ResearchGate. [Link]

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  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. [Link]

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Application

Protecting Group Strategies for 5-Bromo-2-methylbenzaldehyde: An Application Guide for Researchers

Introduction: Navigating the Synthetic Utility of 5-Bromo-2-methylbenzaldehyde 5-Bromo-2-methylbenzaldehyde is a valuable trifunctional building block in organic synthesis, particularly in the realms of medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Utility of 5-Bromo-2-methylbenzaldehyde

5-Bromo-2-methylbenzaldehyde is a valuable trifunctional building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three key functional groups: a reactive aldehyde, a versatile bromine atom amenable to cross-coupling reactions, and a methyl group that can influence steric and electronic properties.[1][2] The aldehyde group, being highly susceptible to nucleophilic attack and oxidation, often necessitates protection to allow for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of protecting group strategies for the aldehyde functionality in 5-Bromo-2-methylbenzaldehyde, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

The Aldehyde Conundrum: Why Protection is Key

In a multi-step synthesis, the aldehyde group of 5-Bromo-2-methylbenzaldehyde can interfere with a wide range of reactions, including those targeting the bromo substituent for cross-coupling or modifications of the methyl group. For instance, organometallic reagents, such as Grignard or organolithium reagents, intended to react at the C-Br bond would readily add to the unprotected aldehyde. Similarly, many oxidation or reduction conditions are not selective for other functional groups in the presence of an aldehyde. Therefore, the temporary masking of the aldehyde as a less reactive functional group is a critical strategic consideration.

The most common and effective strategy for protecting aldehydes is their conversion to acetals. Acetals are stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions to regenerate the aldehyde.[3][4] This allows for a broad scope of chemical transformations to be performed on the protected 5-Bromo-2-methylbenzaldehyde scaffold.

Acetal Protection of 5-Bromo-2-methylbenzaldehyde: A Practical Guide

The protection of 5-Bromo-2-methylbenzaldehyde as a cyclic acetal, typically a 1,3-dioxolane using ethylene glycol, is a robust and high-yielding method. The reaction is acid-catalyzed and driven to completion by the removal of water.

Protocol 1: Synthesis of 2-(5-Bromo-2-methylphenyl)-1,3-dioxolane

This protocol details the formation of the ethylene glycol acetal of 5-Bromo-2-methylbenzaldehyde.

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-Bromo-2-methylbenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in toluene (approximately 5 mL per 1 g of aldehyde).

  • Add ethylene glycol (1.5-2.0 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.01-0.05 eq).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude 2-(5-Bromo-2-methylphenyl)-1,3-dioxolane can be purified by column chromatography on silica gel if necessary.

A similar procedure is employed for the synthesis of o-bromobenzaldehyde ethylene acetal, highlighting the general applicability of this method to substituted bromobenzaldehydes.[5]

Data Presentation: A Comparative Overview of Acetal Protection
Protecting GroupReagents and ConditionsTypical YieldStability
1,3-Dioxolane Ethylene glycol, cat. PTSA, Toluene, reflux with Dean-Stark>90%Stable to bases, nucleophiles, organometallics, and mild reducing agents.
Dimethyl Acetal Methanol, cat. acid (e.g., HCl, PTSA), with water removal>90%Similar to 1,3-dioxolane, though can be more labile to acid.
Experimental Workflow: Acetal Protection and Deprotection

G cluster_protection Protection cluster_synthesis Further Synthesis cluster_deprotection Deprotection Start 5-Bromo-2-methylbenzaldehyde Reagents_P Ethylene Glycol cat. PTSA, Toluene Reflux (Dean-Stark) Start->Reagents_P Acetalization Protected 2-(5-Bromo-2-methylphenyl)-1,3-dioxolane Reagents_P->Protected Reaction Perform desired reactions (e.g., Cross-coupling at C-Br) Protected->Reaction Stable to various reagents Intermediate Modified Protected Intermediate Reaction->Intermediate Reagents_D Aqueous Acid (e.g., HCl, Acetic Acid) Acetone/Water Intermediate->Reagents_D Hydrolysis Final_Product Modified Aldehyde Reagents_D->Final_Product

Caption: General workflow for the protection-synthesis-deprotection sequence.

Deprotection of the Acetal: Regenerating the Aldehyde

The cleavage of the acetal to regenerate the aldehyde is typically achieved by acid-catalyzed hydrolysis. The choice of acid and solvent system can be tailored to the sensitivity of the other functional groups in the molecule.

Protocol 2: Deprotection of 2-(5-Bromo-2-methylphenyl)-1,3-dioxolane

This protocol describes the hydrolysis of the ethylene glycol acetal to regenerate 5-Bromo-2-methylbenzaldehyde.

Materials:

  • 2-(5-Bromo-2-methylphenyl)-1,3-dioxolane

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 1-3 M) or another suitable acid

  • Ethyl acetate or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the 2-(5-Bromo-2-methylphenyl)-1,3-dioxolane in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting acetal is consumed.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-Bromo-2-methylbenzaldehyde can be purified by column chromatography or distillation if necessary.

For substrates sensitive to strong acids, milder deprotection methods can be employed, such as using catalytic amounts of iodine in acetone or cerium(III) triflate in wet nitromethane.[4]

Orthogonal Protecting Group Strategies

In more complex syntheses, it may be necessary to employ an orthogonal protecting group strategy, where multiple protecting groups can be removed selectively under different conditions.[6][7] For instance, if a molecule contains both an aldehyde and a hydroxyl group, the aldehyde could be protected as an acetal (acid-labile) and the alcohol as a silyl ether (fluoride-labile). This allows for the selective deprotection and reaction of one functional group in the presence of the other. While specific examples involving 5-Bromo-2-methylbenzaldehyde in complex orthogonal strategies are not abundant in the literature, the principles remain the same. The stability of the acetal group to a wide range of conditions makes it an excellent component of such strategies.

Conclusion

The judicious use of protecting groups is a cornerstone of modern organic synthesis. For a versatile building block like 5-Bromo-2-methylbenzaldehyde, the ability to selectively mask the highly reactive aldehyde functionality is paramount for unlocking its full synthetic potential. The formation of cyclic acetals, such as the 1,3-dioxolane, provides a robust and reliable method for this purpose. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical tools to confidently employ these strategies in their own synthetic campaigns, paving the way for the efficient construction of complex and novel molecules.

References

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  • Preparation method of 5-bromobenzofuran. CN103724304A, April 16, 2014.
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  • Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals. Org. Lett.2020, 22, 5422-5426.
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  • Acetaldehyde, bromo-, diethyl acetal. Org. Synth.1943, 23, 13.
  • Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-Hydroxy-2-butanone. Synth. Commun.1997, 27, 1857-1862.
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  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2007.
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Method

Application Notes and Protocols for the One-Pot Synthesis of a Dihydropyrimidinone Derivative from 5-Bromo-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 5-Bromo-2-methylbenzaldehyde in One-Pot Syntheses for Drug Discovery 5-Bromo-2-methylbenzaldehyde is a versatile buildi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Bromo-2-methylbenzaldehyde in One-Pot Syntheses for Drug Discovery

5-Bromo-2-methylbenzaldehyde is a versatile building block in organic synthesis, prized for its distinct functional handles that allow for sequential and diverse chemical modifications.[1] The presence of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group that can influence steric and electronic properties makes it a valuable starting material for the construction of complex molecular architectures.[1] One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, represent an efficient and sustainable approach in modern chemistry, minimizing waste, time, and resources.[2][3] This application note details a robust and high-yielding one-pot protocol for the synthesis of a novel dihydropyrimidinone (DHPM) derivative from 5-Bromo-2-methylbenzaldehyde, leveraging the classic Biginelli multicomponent reaction.[1][4][5]

DHPMs are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4][6] The incorporation of the 5-bromo-2-methylphenyl moiety into the DHPM scaffold offers a strategic advantage for drug discovery efforts, providing a site for further diversification through reactions at the bromine atom to generate extensive libraries of potential therapeutic agents.

Core Directive: A Guided Pathway to a Novel Dihydropyrimidinone

This guide provides a comprehensive, step-by-step protocol for the acid-catalyzed one-pot synthesis of 4-(5-Bromo-2-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. We will delve into the mechanistic underpinnings of this powerful multicomponent reaction, offer expert insights into critical experimental parameters, and present the information in a clear and accessible format to ensure reproducible results.

Scientific Integrity & Logic

Expertise & Experience: Understanding the "Why" Behind the "How"

The choice of an acid catalyst, typically a strong protic acid like hydrochloric acid, is crucial for the Biginelli reaction. The acid serves to activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the urea. Furthermore, the acidic medium facilitates the dehydration steps involved in the cyclization process. The reaction is typically conducted in a protic solvent such as ethanol, which effectively solubilizes the reactants and facilitates the reaction progress. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the point of completion and avoid the formation of byproducts due to prolonged reaction times or excessive heating.

Trustworthiness: A Self-Validating Protocol

The protocol described herein is based on the well-established and extensively documented Biginelli reaction.[1][4][5][6][7] The progress of the reaction can be reliably monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectroscopic data for the target compound are provided to serve as a benchmark for successful synthesis.

Experimental Protocol: One-Pot Synthesis of 4-(5-Bromo-2-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials
  • 5-Bromo-2-methylbenzaldehyde (C₈H₇BrO, MW: 199.04 g/mol )[8][9]

  • Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14 g/mol )

  • Urea (CH₄N₂O, MW: 60.06 g/mol )

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating mantle

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Bromo-2-methylbenzaldehyde (1.0 mmol, 199 mg), ethyl acetoacetate (1.2 mmol, 156 mg), and urea (1.5 mmol, 90 mg) in 20 mL of absolute ethanol.

  • To this stirred mixture, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure dihydropyrimidinone derivative.

Data Presentation

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (mg)
5-Bromo-2-methylbenzaldehydeC₈H₇BrO199.041.0199
Ethyl acetoacetateC₆H₁₀O₃130.141.2156
UreaCH₄N₂O60.061.590
Product C₁₅H₁₇BrN₂O₃ 369.21 (Theoretical) (Theoretical)

Visualization

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 5-Bromo-2-methylbenzaldehyde, ethyl acetoacetate, and urea in ethanol B Add catalytic HCl A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction complete F Filter the precipitate E->F G Wash with cold ethanol F->G H Recrystallize G->H I Pure Dihydropyrimidinone Derivative H->I

Caption: Workflow for the one-pot synthesis of a dihydropyrimidinone.

Proposed Reaction Mechanism

G RCHO 5-Bromo-2-methylbenzaldehyde Imine Acyliminium Ion Intermediate RCHO->Imine + Urea, -H₂O Urea Urea Ketoester Ethyl Acetoacetate Enamine Enamine Intermediate Ketoester->Enamine Tautomerization Cyclized Cyclized Intermediate Imine->Cyclized + Enamine DHPM Dihydropyrimidinone Product Cyclized->DHPM -H₂O

Caption: Simplified mechanism of the Biginelli reaction.

References

  • Ilfahmi, Y. A., et al. (2022). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Rasayan J. Chem., 15(1), 124-128.
  • ResearchGate. One-pot synthesis of dihydropyrimidinones. a | Download Table. [Link]

  • Ilfahmi, Y. A., et al. (2022). Synthesis of benzaldehyde-based dihydropyrimidinone via the Biginelli reaction. ResearchGate. [Link]

  • National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • Hilaris Publisher. Visible Light Promoted One-Pot, Three Component Reaction for the Synthesis of quinazolines. [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of Benzo[1][6]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. [Link]

  • Rojas, J. J., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3698. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • Fadlan, A., et al. (2022). Synthesis of benzaldehyde-based dihydropyrimidinone via the Biginelli reaction. J. Phys.: Conf. Ser., 1-7.
  • Hu, Z., et al. One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Indian J. Heterocycl. Chem., 25(1), 1-6.
  • ResearchGate. One-Pot Synthesis of Benzo[1][6]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies | Request PDF. [Link]

  • Semantic Scholar. Pot economy and one-pot synthesis. [Link]

  • Royal Society of Chemistry. ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. [Link]

  • ResearchGate. One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine. [Link]

  • Refubium. 1.2 Multicomponent reactions. [Link]

  • MDPI. Recent Developments on Five-Component Reactions. [Link]

  • PubChem. 5-Bromo-2-methylbenzaldehyde. [Link]

  • National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Bromo-2-methylbenzaldehyde

Welcome to the technical support resource for optimizing Suzuki-Miyaura coupling reactions with 5-Bromo-2-methylbenzaldehyde. This guide is specifically designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing Suzuki-Miyaura coupling reactions with 5-Bromo-2-methylbenzaldehyde. This guide is specifically designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the specific challenges presented by this substrate.

The structure of 5-Bromo-2-methylbenzaldehyde, featuring an electron-donating methyl group and an electron-withdrawing, potentially coordinating aldehyde group, presents a unique set of challenges in achieving high-yielding and clean Suzuki coupling reactions. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using 5-Bromo-2-methylbenzaldehyde in Suzuki coupling reactions. The question-and-answer format is designed to provide direct solutions to specific experimental problems.

Q1: My Suzuki coupling reaction with 5-Bromo-2-methylbenzaldehyde is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this substrate often stem from a combination of electronic and steric effects, as well as potential side reactions involving the aldehyde functionality. A systematic troubleshooting approach is crucial.[1]

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount.[1] For this sterically hindered aryl bromide, bulky and electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] Consider screening a panel of ligands such as SPhos, XPhos, or RuPhos.[2] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial as it doesn't require in-situ reduction.[2]

  • Base Selection: The base is critical for the transmetalation step.[3] Its strength and solubility can significantly affect the reaction rate.[2] A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is highly recommended.[2][4] For substrates sensitive to strong bases, milder options like KF can be advantageous.[2]

  • Solvent System: The solvent influences the solubility of reagents and the overall reaction kinetics.[3][5] Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often in a biphasic mixture with water, are common choices.[4][6] The aqueous component helps to dissolve inorganic bases.[4][6]

  • Reaction Temperature: While Suzuki reactions are often heated, excessively high temperatures can promote side reactions like dehalogenation.[7] It's advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.[1]

Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common side reaction.[8][9] It consumes your nucleophile, reduces the yield of the desired product, and complicates purification.[8]

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary culprit.[8][10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[8][10] It is critical to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[8][11]

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) species.[8] If this reduction is slow, the Pd(II) can directly react with the boronic acid to form the homocoupled product.[8]

  • Minimization Strategies:

    • Rigorous Degassing: Employ freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period.[11]

    • Ligand Choice: Bulky electron-rich ligands can sometimes suppress homocoupling.

    • Temperature Control: Lowering the reaction temperature may reduce the rate of homocoupling.[11]

Q3: I am seeing a byproduct that corresponds to the dehalogenated starting material (2-methylbenzaldehyde). What is causing this and how can I minimize it?

A3: Dehalogenation is the replacement of the bromine atom with a hydrogen atom, leading to a reduced, undesired byproduct.[7]

  • Mechanism: After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can sometimes react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated product.[10]

  • Potential Hydride Sources:

    • Bases: Some bases or their byproducts can act as hydride donors.

    • Solvents: Solvents like alcohols can sometimes be a source of hydrides.

  • Mitigation Strategies:

    • Base Selection: Screen different bases. Sometimes switching to a non-hydridic base can solve the problem.

    • Ligand Effects: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[7] Experimenting with different ligands is recommended.

    • Temperature and Time: High temperatures and long reaction times can favor dehalogenation.[7] Monitor the reaction closely and stop it once the starting material is consumed.

Q4: The aldehyde group on my starting material seems to be unstable under the reaction conditions. What are the potential side reactions and how can I protect the aldehyde?

A4: The aldehyde group can be sensitive to the basic conditions often employed in Suzuki couplings.

  • Potential Side Reactions:

    • Cannizzaro-type reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to an alcohol and a carboxylic acid.

    • Aldol reactions: While less likely with an aromatic aldehyde, self-condensation can occur under certain conditions.

  • Strategies for Aldehyde Protection:

    • Use Milder Bases: Opt for bases like K₃PO₄ or KF, which are generally less harsh than hydroxides or alkoxides.[1][2]

    • Protecting Groups: If the aldehyde continues to be problematic, consider protecting it as an acetal (e.g., using ethylene glycol). The acetal is stable to the basic reaction conditions and can be easily removed after the coupling reaction.

Q5: My boronic acid appears to be decomposing during the reaction, leading to low conversion. How can I address this?

A5: Boronic acids can be susceptible to decomposition, primarily through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][10]

  • Causes of Protodeboronation: This side reaction is often promoted by strong bases and the presence of water.[1]

  • Solutions:

    • Use a Milder Base: Screening bases is a good first step.[1]

    • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can minimize protodeboronation.[1]

    • More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate.[1][12] These reagents often release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[1][13][14]

Data Presentation: Starting Conditions for Optimization

The following table provides a set of recommended starting conditions for the Suzuki coupling of 5-Bromo-2-methylbenzaldehyde. These parameters should be systematically varied to find the optimal conditions for your specific boronic acid partner.

ParameterRecommended Starting ConditionAlternatives for ScreeningRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5%)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst. Pd(PPh₃)₄ is an air-sensitive but active Pd(0) catalyst.[2]
Ligand SPhos (2-4 mol%)XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are generally effective for sterically hindered and electron-rich aryl bromides.[2][15]
Base K₃PO₄ (2.5 equiv)K₂CO₃, Cs₂CO₃, KFK₃PO₄ is a moderately strong base that is often effective. Screening different bases is crucial for optimizing the transmetalation step.[1][2]
Solvent 1,4-Dioxane/H₂O (4:1 v/v)Toluene/H₂O, THF/H₂OA biphasic solvent system helps to dissolve both the organic reagents and the inorganic base.[4][6]
Temperature 80-100 °CRoom Temperature to 110 °CHigher temperatures can increase reaction rates but may also lead to side reactions.[1][7]

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid) start->check_reagents check_inert Ensure Strictly Inert Atmosphere check_reagents->check_inert screen_catalyst Screen Catalyst Systems (Pd Source & Ligand) check_inert->screen_catalyst screen_base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) screen_catalyst->screen_base screen_solvent Screen Solvents (Dioxane, Toluene, THF) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp side_reactions Identify Side Products (Homocoupling, Dehalogenation) optimize_temp->side_reactions homocoupling Address Homocoupling: - Rigorous Degassing - Lower Temperature side_reactions->homocoupling Homocoupling Observed dehalogenation Address Dehalogenation: - Screen Bases/Ligands - Lower Temperature side_reactions->dehalogenation Dehalogenation Observed success Optimized Reaction side_reactions->success No Significant Side Products homocoupling->screen_catalyst dehalogenation->screen_catalyst

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Experimental Protocols

General Procedure for Suzuki Coupling of 5-Bromo-2-methylbenzaldehyde

Note: This is a general starting protocol. The specific boronic acid, catalyst, ligand, base, and solvent may require optimization.

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., SPhos, 3 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-methylbenzaldehyde, the arylboronic acid, and the base.[1][11]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas. This is typically done by evacuating the flask and backfilling with argon or nitrogen three times.[6][8]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.[11]

  • Solvent Addition: Add the degassed solvent system via syringe.[1][11]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • BenchChem. (2025). How to avoid homocoupling in Suzuki reactions of aryl halides. BenchChem Technical Support.
  • Leadbeater, N. E. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Molander, G. A., & Lloyd-Jones, G. C. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
  • Molander, G. A., & Lloyd-Jones, G. C. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Anonymous. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Anonymous. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions. BenchChem Technical Support.
  • Anonymous. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Reddit User. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • BenchChem. (2025). Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. BenchChem Technical Support.
  • Anonymous. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem Technical Support.
  • Anonymous. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
  • BenchChem. (2025). Impact of solvent and base on 5-Bromo-2,3-dimethyl-2H-indazole reactivity. BenchChem Technical Support.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BenchChem Technical Support.
  • Reddit User. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Anonymous. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Technical Support.
  • Anonymous. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar.
  • Anonymous. (2020). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
  • Anonymous. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
  • Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem Technical Support.
  • Anonymous. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Anonymous. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing.
  • Anonymous. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science.
  • Anonymous. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde. BenchChem Technical Support.
  • Anonymous. (2026). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-methylbenzaldehyde

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this crit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this critical synthetic intermediate. My objective is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, common problems encountered during the purification of 5-Bromo-2-methylbenzaldehyde in a practical question-and-answer format.

Question 1: My isolated product is a yellow or brownish oil/solid, not the expected off-white solid. What causes this discoloration and how can I fix it?

Answer: Discoloration in the crude product is common and typically arises from two main sources: residual reagents from the synthesis and minor degradation byproducts. Aldehydes, in general, can be sensitive to air and light, which can lead to the formation of colored polymeric or oxidized species.

  • Probable Cause 1: Oxidized Impurities: The aldehyde group (-CHO) is susceptible to air oxidation, especially under non-inert conditions or upon prolonged storage, forming the corresponding 5-Bromo-2-methylbenzoic acid.[1][2] This carboxylic acid impurity can contribute to discoloration and downstream reaction failures.

  • Probable Cause 2: Residual Brominating Agent/Catalyst: If your synthesis involved bromination (e.g., using N-Bromosuccinimide or Br₂), trace amounts of these reagents or their byproducts can impart color.[3][4]

Solution Workflow:

  • Aqueous Workup: Before intensive purification, wash the crude product solution (e.g., in ethyl acetate or dichloromethane) with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic 5-Bromo-2-methylbenzoic acid impurity, converting it to its water-soluble sodium salt, which is then partitioned into the aqueous layer.

  • Decolorization with Activated Charcoal: If the product remains colored after the basic wash and solvent removal, you can use activated charcoal during recrystallization. Dissolve the crude solid in a minimum amount of a hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[5]

Question 2: My ¹H NMR spectrum shows a broad singlet peak downfield from the aldehyde proton (i.e., >10 ppm) and my product has poor solubility in non-polar solvents. What is this impurity?

Answer: This is a classic sign of the 5-Bromo-2-methylbenzoic acid impurity. The proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet between 10-13 ppm in the ¹H NMR spectrum. Its presence increases the overall polarity of your sample, reducing solubility in solvents like hexanes.

The flowchart below provides a decision-making framework for tackling common impurities.

G start_node Crude Product Analysis (¹H NMR, TLC) decision_node decision_node start_node->decision_node Identify Dominant Impurity process_node process_node impurity_node1 impurity_node1 decision_node->impurity_node1 Carboxylic Acid (>10 ppm peak) impurity_node2 impurity_node2 decision_node->impurity_node2 Starting Material / Isomers impurity_node3 impurity_node3 decision_node->impurity_node3 Baseline Impurities / Color impurity_node impurity_node result_node result_node process_node1 Mild Base Wash (e.g., aq. NaHCO₃) impurity_node1->process_node1 Solution process_node2 Column Chromatography (Silica Gel) impurity_node2->process_node2 Solution process_node3 Recrystallization (± Activated Charcoal) impurity_node3->process_node3 Solution result_node1 Pure Product process_node1->result_node1 Result process_node2->result_node1 process_node3->result_node1

Caption: Troubleshooting flowchart for impurity removal.

Question 3: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What's happening?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue when the boiling point of the solvent is too high or when significant impurities are present, which can cause melting point depression.

  • Cause: The melting point of the solute is lower than the boiling point of the chosen recrystallization solvent.[6]

  • Solution 1: Adjust the Solvent System. Add a co-solvent (an "anti-solvent") in which the compound is less soluble. For instance, if you are using hot ethyl acetate, you can add hexanes or heptane dropwise to the hot, clear solution until it just becomes cloudy. Then, add a few drops of hot ethyl acetate to redissolve the solid and make the solution clear again. This lowers the overall boiling point and solvation power of the system, promoting crystal formation upon slow cooling.[6][7]

  • Solution 2: Promote Nucleation. If the solution cools without forming crystals (supersaturation), induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed crystal" of the pure compound.[6]

Question 4: TLC analysis shows multiple spots with very similar Rf values that are difficult to separate. Are these isomers?

Answer: Yes, it is highly probable that you have isomeric byproducts. Depending on the synthetic route, particularly the direct bromination of 2-methylbenzaldehyde, electrophilic aromatic substitution can occur at different positions on the aromatic ring, leading to isomers like 2-Bromo-5-methylbenzaldehyde[8] or 3-Bromo-2-methylbenzaldehyde. These isomers often have very similar polarities.

  • Solution: High-Resolution Purification. Standard recrystallization may not be sufficient to separate isomers.

    • Flash Column Chromatography: This is the most effective method.[9][10] Use a high-quality silica gel and a carefully optimized eluent system. Start with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The key is to achieve differential migration of the spots on the TLC plate before scaling up to a column.[5][10]

    • Fractional Recrystallization: This is a more laborious technique but can be effective. It involves multiple, sequential recrystallization steps, where the crystals from each step are collected and re-processed.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for 5-Bromo-2-methylbenzaldehyde?

A1: A multi-step approach is often best.

  • Aqueous Workup: An initial wash with NaHCO₃ (aq) to remove acidic impurities.

  • Recrystallization: Excellent for removing baseline impurities and achieving high purity if no isomers are present.[9]

  • Column Chromatography: The gold standard for separating similarly polar compounds like isomers.[11]

  • Vacuum Distillation: Can be effective for separating from non-volatile materials or high-boiling solvents, although thermal sensitivity of the aldehyde should be considered.[4]

Q2: How should I store purified 5-Bromo-2-methylbenzaldehyde to prevent degradation?

A2: To maintain purity, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dry place. The aldehyde functionality is prone to slow oxidation to a carboxylic acid upon prolonged exposure to air.[1]

Q3: Which analytical methods are best for assessing the final purity?

A3: A combination of methods provides the most comprehensive assessment.

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can quantify impurities if an internal standard is used (qNMR).[12]

  • Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): Excellent for determining purity as a percentage (e.g., >95%) and identifying volatile impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially for non-volatile impurities.[9]

  • Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity. Compare the experimental value to the literature value.

Data & Protocols

Table 1: Common Impurities & Identification
ImpurityProbable SourceKey Analytical Signal (¹H NMR)Recommended Removal Method
5-Bromo-2-methylbenzoic acidAir oxidation of the aldehyde[2]Broad singlet, >10 ppmAqueous NaHCO₃ or Na₂CO₃ wash
Unreacted Starting MaterialIncomplete reactionSignals corresponding to the starting materialColumn Chromatography or Recrystallization
Isomeric BromobenzaldehydesNon-selective synthesisComplex aromatic region (7-8 ppm)Flash Column Chromatography[5]
Di-brominated ByproductsOver-bromination during synthesis[5]Higher molecular weight (MS), altered NMR integrationColumn Chromatography or Recrystallization
Table 2: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Ratios)Rationale & Notes
RecrystallizationEthyl Acetate / Hexanes[7]Good for inducing crystallization. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy.
RecrystallizationPetroleum Ether[3]A non-polar solvent, effective if impurities are significantly more polar than the product.
Column ChromatographyHexanes / Ethyl Acetate (98:2 to 90:10)Standard system for compounds of moderate polarity. Gradient elution is recommended for separating close spots.[10]
Column ChromatographyDichloromethaneCan be used as a single eluent if the Rf values of impurities are sufficiently different.

Experimental Protocols

Protocol 1: Purification via Flash Column Chromatography

This protocol is designed to separate 5-Bromo-2-methylbenzaldehyde from isomers and other similarly polar impurities.

  • TLC Analysis: Dissolve a small sample of the crude material in dichloromethane. Spot on a silica gel TLC plate and develop using a solvent system such as 95:5 Hexane:Ethyl Acetate. Visualize under UV light. Adjust the solvent system until the desired product has an Rf value of approximately 0.25-0.35.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" method typically results in better separation.

  • Elution & Fractionation: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity (e.g., from 100% Hexane to 98:2 Hexane:EtOAc, then 95:5, etc.) to elute the compounds from the column.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-2-methylbenzaldehyde.

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC 1. TLC Analysis (Optimize Solvents) Pack 2. Pack Column (Silica Gel Slurry) Load 3. Dry Load Sample on Silica Elute 4. Elute with Gradient (e.g., Hexane -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent (Rotovap) Combine->Evap Pure Pure Evap->Pure Pure Product

Caption: Workflow for flash column chromatography purification.

References

  • Hoover, J. M., & Stahl, S. S. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240-250. [Link]

  • Google Patents. (CN107879918B). Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • PubChem. (CID 10420289). 5-Bromo-2-methylbenzaldehyde. [Link]

  • Singh, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Google Patents. (CN105884591A). Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • PubChem. (CID 11845896). 2-Bromo-5-methylbenzaldehyde. [Link]

  • PubChem. (CID 90684). 5-Bromo-2-methoxybenzaldehyde. [Link]

  • NIST. (WebBook). Benzaldehyde, 5-bromo-2-hydroxy-. [Link]

  • LibreTexts, Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Magritek. (Application Note). Column Chromatography. [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • ChemSupply Australia. Product Page for 5-Bromo-2-methylbenzaldehyde. [Link]

  • Zhao, H., et al. (2008). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Synthetic Communications. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-methylbenzaldehyde

Welcome to the technical support center for the synthesis of 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction

5-Bromo-2-methylbenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom suitable for cross-coupling reactions, makes it a versatile building block in organic synthesis.[1] However, its preparation can be accompanied by several side reactions that can complicate purification and reduce yields. This guide aims to provide practical solutions to these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5-Bromo-2-methylbenzaldehyde, categorized by the synthetic route.

Route 1: Benzylic Bromination of 4-Bromo-1-methylbenzene followed by Oxidation

This common two-step approach first involves the radical bromination of the methyl group of 4-bromo-1-methylbenzene (p-bromotoluene) to form 4-bromo-1-(bromomethyl)benzene, followed by oxidation to the aldehyde.

Issue 1: Low Yield of 5-Bromo-2-methylbenzyl Bromide and Formation of Multiple Byproducts During Benzylic Bromination.

  • Probable Causes:

    • Di-bromination: Over-reaction with the brominating agent, typically N-Bromosuccinimide (NBS), can lead to the formation of 4-bromo-1-(dibromomethyl)benzene.

    • Ring Bromination: Although less likely under radical conditions, harsh conditions or the presence of ionic impurities can lead to electrophilic aromatic substitution on the benzene ring.

    • Decomposition of NBS: The initiator (e.g., AIBN or benzoyl peroxide) or light might be decomposing the NBS too rapidly, leading to a high concentration of bromine and promoting side reactions.[2]

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS. Adding the NBS portion-wise can help maintain a low, steady concentration of bromine.

    • Optimize Initiation: Ensure the radical initiator is used in catalytic amounts (1-5 mol%). If using photochemical initiation, control the intensity of the light source.

    • Solvent Choice: Carbon tetrachloride (CCl₄) is a traditional solvent, but due to its toxicity, alternatives like cyclohexane or acetonitrile are often used. The choice of solvent can influence the reaction rate and selectivity.

    • Purification: The desired mono-brominated product can typically be separated from the di-brominated byproduct and unreacted starting material by column chromatography or careful recrystallization.

Issue 2: Inefficient Oxidation of 5-Bromo-2-methylbenzyl Bromide to the Aldehyde.

  • Probable Causes:

    • Sommelet Reaction Issues: When using hexamine (hexamethylenetetramine), incomplete hydrolysis of the intermediate quaternary ammonium salt can occur.[3] A significant side reaction is the Delépine reaction, which produces the corresponding primary amine.[3]

    • Other Oxidation Methods: Reagents like DMSO (Kornblum oxidation) or N-oxides can also be sluggish or lead to over-oxidation to the carboxylic acid.

  • Solutions:

    • Sommelet Reaction Optimization: Ensure acidic hydrolysis conditions are adequate to break down the hexamine complex. The reaction is often performed in aqueous acetic acid.[4]

    • Alternative Oxidants: Consider using alternative, milder oxidation methods. For instance, oxidation with 2-nitropropane (Hass-Bender reaction) can be effective.[4] More modern methods using reagents like TEMPO with a co-oxidant can offer high selectivity for the aldehyde.[5]

    • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent over-oxidation.

Route 2: Electrophilic Bromination of 2-Methylbenzaldehyde

This route involves the direct bromination of 2-methylbenzaldehyde.

Issue 3: Formation of Isomeric Byproducts.

  • Probable Causes:

    • Directing Group Effects: The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director.[6] This leads to a mixture of products. The desired 5-bromo isomer is formed by bromination meta to the aldehyde and para to the methyl group. However, bromination ortho to the methyl group (to give 3-bromo-2-methylbenzaldehyde) can also occur.

    • Harsh Reaction Conditions: High temperatures or a highly active catalyst (e.g., excess Lewis acid) can reduce the selectivity of the reaction.

  • Solutions:

    • Choice of Brominating Agent and Catalyst: Use a milder brominating agent. Bromine with a catalytic amount of a Lewis acid like FeBr₃ is common. The choice of catalyst and solvent can significantly impact isomer distribution.

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to enhance selectivity.

    • Purification: Isomers can be challenging to separate. Fractional crystallization or careful column chromatography on silica gel is often required. Isomer ratios can be determined by ¹H NMR or GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing high-purity 5-Bromo-2-methylbenzaldehyde?

A1: The two-step route starting from 4-bromo-1-methylbenzene (benzylic bromination followed by oxidation) is often preferred for achieving higher purity. This is because the regioselectivity of the initial benzylic bromination is very high, targeting the methyl group exclusively under radical conditions.[7][8] The subsequent oxidation step can also be highly selective with the right choice of reagents. Direct electrophilic bromination of 2-methylbenzaldehyde almost inevitably leads to isomeric byproducts that can be difficult to separate.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The chemical shifts and coupling patterns of the aromatic protons and the aldehyde proton are characteristic. For 5-bromo-2-methylbenzaldehyde, you would expect to see three distinct aromatic proton signals and a singlet for the methyl group and the aldehyde proton.

  • ¹³C NMR Spectroscopy: Provides information on the number and type of carbon atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities or isomers.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The reported physical form is a colorless to white to yellow solid or liquid.[9]

Q3: What are the main safety precautions to consider during this synthesis?

A3:

  • Brominating Agents: NBS and especially elemental bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many of the solvents used (e.g., carbon tetrachloride, dichloromethane, ethers) are volatile and can be flammable or toxic. Ensure proper ventilation and avoid ignition sources.

  • Grignard Reactions (if applicable for alternative routes): Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Oxidizing Agents: Many oxidizing agents are hazardous. Handle with care and follow appropriate quenching procedures.

Q4: Can the aldehyde group be oxidized to a carboxylic acid during the reaction or workup?

A4: Yes, this is a common side reaction, especially if strong oxidizing agents are used or if the reaction is exposed to air for prolonged periods, particularly under basic conditions. To minimize this:

  • Use mild and selective oxidizing agents for the conversion of the benzyl bromide.

  • Keep the reaction and workup times as short as possible.

  • During workup, a neutral or slightly acidic aqueous wash is generally preferred over a basic wash if the aldehyde is sensitive to oxidation.

Detailed Experimental Protocol: Synthesis via Sommelet Reaction

This protocol details the synthesis of 5-Bromo-2-methylbenzaldehyde from 4-bromo-1-methylbenzene.

Step 1: Benzylic Bromination of 4-Bromo-1-methylbenzene

Caption: Benzylic Bromination of 4-Bromo-1-methylbenzene.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1-methylbenzene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, ~2 mol%).

  • Add a suitable solvent, such as cyclohexane or acetonitrile, to the flask.

  • Heat the mixture to reflux under stirring. The reaction can be initiated by the heat or by irradiation with a UV lamp.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide, which floats on the surface of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-bromo-1-(bromomethyl)benzene. This product is often used in the next step without further purification, but it can be purified by recrystallization from a suitable solvent like hexanes if necessary.

Step 2: Sommelet Oxidation to 5-Bromo-2-methylbenzaldehyde

Caption: Sommelet Oxidation to the Target Aldehyde.

  • In a round-bottom flask, dissolve the crude 4-bromo-1-(bromomethyl)benzene (1 equivalent) in a suitable solvent like chloroform.

  • Add hexamethylenetetramine (hexamine, 1.1-1.2 equivalents) to the solution and stir the mixture at room temperature or with gentle heating to form the quaternary ammonium salt.[3] The salt often precipitates from the solution.

  • After the formation of the salt is complete (as monitored by TLC), remove the solvent.

  • To the residue, add a mixture of water and glacial acetic acid (e.g., a 1:1 or 2:1 mixture).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.[4]

  • Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the combined organic extracts with water, a saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-Bromo-2-methylbenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure aldehyde.

Troubleshooting Flowchart

Caption: Troubleshooting Flowchart for Synthesis.

References

  • Sommelet Reaction. Name Reactions in Organic Synthesis. (URL: [Link])

  • Sommelet reaction - Wikipedia. (URL: [Link])

  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC - NIH. (URL: [Link])

  • Synthesis of 5-bromo-2-methoxybenzaldehyde - PrepChem.com. (URL: [Link])

  • Benzylic Bromination - Chemistry Steps. (URL: [Link])

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. (URL: [Link])

  • 5-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10420289 - PubChem. (URL: [Link])

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis method of 5-(2-bromoacetyl)
  • Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])

  • 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])

  • (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE - ResearchGate. (URL: [Link])

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (URL: [Link])

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (URL: [Link])

  • How do we get 4-bromotoluene from benzene if formation of diazonium salt is used as intermediate? - Quora. (URL: [Link])

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. (URL: [Link])

  • a) Reaction conditions; formylation of bromoarenes followed by in situ... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (URL: [Link])

  • Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. (URL: [Link])

  • aldehydes and Bromine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (URL: [Link])

  • Sommelet Reaction - YouTube. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • Preparation of Benzaldehydes, Part 3: From Methyl Arenes - YouTube. (URL: [Link])

  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google P
  • Synthesis of aldehydes by benzylic oxidation - Organic Chemistry Portal. (URL: [Link])

  • Benzene, 1-bromo-4-methyl- - the NIST WebBook. (URL: [Link])

  • One-step Green Conversion of Benzyl Bromide to Aldehydes on NaOH-modified g-C 3 N 4 with Dioxygen under LED Visible Light - ResearchGate. (URL: [Link])

  • Chapter 16.SE, Problem 24VC - bartleby. (URL: [Link])

  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (URL: [Link])

  • Allylic Bromination Practice Problems | Test Your Skills with Real Questions - Pearson. (URL: [Link])

  • Acetophenone, p-bromo - Organic Syntheses Procedure. (URL: [Link])

  • Practice Problems Allylic Halogenation with NBS (New Class 17 Handout Page 5). (URL: [Link])

  • Electrophilic Bromination of Benzaldehyde – Reaction Coordinates Basic problem: Can computational methods reproduce the experi. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing Reactions with 5-Bromo-2-methylbenzaldehyde

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile building block. Here, we address common challenges to help you improve reaction yields and obtain cleaner product profiles.

Frequently Asked Questions (FAQs)

Q1: My reaction with 5-Bromo-2-methylbenzaldehyde is showing low yield. What are the general first steps I should take?

A: Low yields can often be attributed to a few common factors. Before delving into reaction-specific troubleshooting, consider these general points:

  • Reagent Purity: Ensure the purity of your 5-Bromo-2-methylbenzaldehyde and all other reagents. Impurities can poison catalysts or participate in side reactions.[1]

  • Solvent Quality: Use dry, degassed solvents, especially for oxygen- and moisture-sensitive reactions like Suzuki couplings.

  • Inert Atmosphere: For many reactions, particularly those involving organometallics or palladium catalysts, maintaining a strict inert atmosphere (Nitrogen or Argon) is crucial to prevent degradation of reagents and catalysts.

  • Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[2]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reagent may be beneficial in some cases, but a large excess can lead to side product formation.[1]

Q2: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could be the cause?

A: The formation of multiple byproducts is a common issue. Potential causes include:

  • Side Reactions: Depending on the reaction type, various side reactions can occur. For example, in Suzuki couplings, homocoupling of the boronic acid is a frequent side reaction.[1][3]

  • Decomposition: 5-Bromo-2-methylbenzaldehyde or your product may be sensitive to the reaction conditions (e.g., high temperature, strong base) and could be decomposing.

  • Impurity-Driven Reactions: Impurities in your starting materials can lead to unexpected products.

To address this, consider running the reaction at a lower temperature, changing your base or solvent, and ensuring the purity of your starting materials.

Q3: How can I effectively remove unreacted 5-Bromo-2-methylbenzaldehyde from my final product?

A: Purification strategies depend on the properties of your product.

  • Column Chromatography: This is a highly effective method for separating the aldehyde from your product, especially if there is a significant polarity difference.[2]

  • Bisulfite Wash: If your product is not an aldehyde and is stable to aqueous conditions, washing the crude reaction mixture with a sodium bisulfite solution can selectively remove the unreacted 5-Bromo-2-methylbenzaldehyde by forming a water-soluble adduct.[4]

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification method.[2]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, achieving high yields with 5-Bromo-2-methylbenzaldehyde can be challenging.

Problem: Low to no conversion of 5-Bromo-2-methylbenzaldehyde in a Suzuki coupling reaction.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The palladium catalyst is susceptible to oxidation and deactivation.[1] This is a primary cause of reaction failure.Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture. Ensure thorough degassing of your reaction mixture and maintain a positive pressure of inert gas.
Inappropriate Base The choice of base is critical for the activation of the boronic acid.[1] An unsuitable base can lead to a sluggish or stalled reaction.Screen different bases. Potassium carbonate (K₂CO₃) is a good starting point.[1][5] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be necessary.[5]
Poor Ligand Choice The ligand plays a crucial role in the stability and activity of the palladium catalyst.For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[6]
Solvent System The solvent needs to solubilize all components of the reaction and facilitate the interaction between the organic and aqueous phases (if using a two-phase system).A mixture of an organic solvent like toluene or dioxane with water is common.[5] Ensure vigorous stirring to promote mixing between the phases.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dried flask, add 5-Bromo-2-methylbenzaldehyde (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Troubleshooting Suzuki Coupling

start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst Is catalyst fresh and handled under inert conditions? catalyst->start No, replace catalyst base Screen Different Bases catalyst->base Yes base->start No, screen bases (e.g., K2CO3, Cs2CO3) ligand Optimize Ligand base->ligand Is base appropriate for the boronic acid? ligand->start No, try bulky, electron-rich ligands solvent Adjust Solvent System ligand->solvent Is the ligand suitable for the substrate? solvent->start No, try different solvent mixtures temp Modify Temperature solvent->temp Are all components soluble? success High Yield Achieved temp->success Is reaction temperature optimized?

Caption: Troubleshooting decision tree for Suzuki coupling reactions.

Troubleshooting Guide: Wittig Reaction

The Wittig reaction is a reliable method for olefination. The stereochemical outcome and yield can be influenced by the nature of the ylide and the reaction conditions.

Problem: Low yield of the desired alkene product.

Potential Cause Explanation Recommended Solution
Inefficient Ylide Formation Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active ylide.Use a strong, appropriate base (e.g., n-BuLi, NaH, KHMDS) and ensure anhydrous conditions. The color change upon ylide formation is often a good indicator.
Ylide Reactivity Stabilized ylides (containing an electron-withdrawing group) are less reactive than non-stabilized ylides and may require more forcing conditions to react with the aldehyde.[7][8]For stabilized ylides, heating the reaction mixture may be necessary. For non-stabilized ylides, the reaction is often rapid even at low temperatures.
Steric Hindrance The methyl group ortho to the aldehyde in 5-Bromo-2-methylbenzaldehyde can sterically hinder the approach of bulky ylides.If possible, use a less sterically demanding ylide.
Side Reactions The aldehyde can undergo self-condensation or other side reactions under basic conditions.Add the aldehyde slowly to the pre-formed ylide solution, often at a reduced temperature, to minimize side reactions.[9]
Experimental Protocol: General Procedure for Wittig Reaction
  • Suspend the phosphonium salt (1.1 equiv.) in a dry solvent (e.g., THF) under an inert atmosphere.

  • Cool the suspension to 0 °C or -78 °C and add the base (e.g., n-BuLi, 1.05 equiv.) dropwise.

  • Allow the mixture to stir and form the ylide (often indicated by a color change).

  • Add a solution of 5-Bromo-2-methylbenzaldehyde (1.0 equiv.) in the same dry solvent dropwise at the same low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. The byproduct, triphenylphosphine oxide, can often be removed by precipitation or chromatography.

Diagram of the Wittig Reaction Mechanism

cluster_0 Ylide Formation cluster_1 Reaction with Aldehyde Ph3P+-CH2R Br- Ph3P+-CH2R Br- Ph3P=CHR Ph3P=CHR Ph3P+-CH2R Br-->Ph3P=CHR Base 5-Br-2-Me-Ar-CHOPh3P=CHR 5-Br-2-Me-Ar-CHOPh3P=CHR Betaine Betaine 5-Br-2-Me-Ar-CHOPh3P=CHR->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene + Ph3PO Alkene + Ph3PO Oxaphosphetane->Alkene + Ph3PO Elimination

Caption: Simplified workflow of the Wittig reaction.

Troubleshooting Guide: Reductive Amination

Reductive amination is a versatile method for synthesizing amines. The key is the formation of an imine or enamine intermediate, followed by reduction.

Problem: Low yield of the desired amine product and/or recovery of starting aldehyde.

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. This is a common reason for unreacted aldehyde.Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.[10] A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.
Premature Reduction of Aldehyde If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the aldehyde before it has a chance to form the imine.[10][11]Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃).[11] Alternatively, pre-form the imine before adding NaBH₄.[10]
Unreactive Amine Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow imine formation.The 2-methyl group on the benzaldehyde can add some steric hindrance. Consider using a Lewis acid like Ti(i-PrO)₄ to activate the aldehyde.[11] Higher reaction temperatures may also be beneficial.
Incorrect pH Imine formation is pH-dependent. The pH needs to be acidic enough to protonate the carbonyl oxygen but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.For reactions using NaCNBH₃, maintaining a pH of around 6-7 is often optimal. Acetic acid is a common additive for this purpose.
Experimental Protocol: General Procedure for Reductive Amination with STAB
  • Dissolve 5-Bromo-2-methylbenzaldehyde (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF)).

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) to the solution. A small amount of acetic acid can be added if necessary.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Troubleshooting Guide: Aldol Condensation

In aldol condensations, 5-Bromo-2-methylbenzaldehyde acts as the electrophilic partner as it has no α-hydrogens and cannot form an enolate.[12]

Problem: Formation of a complex mixture of products or low yield of the desired condensation product.

Potential Cause Explanation Recommended Solution
Self-Condensation of the Enolate Partner If the other carbonyl component (the one with α-hydrogens) is added to the base, it can self-condense before reacting with 5-Bromo-2-methylbenzaldehyde.Use a directed aldol approach. Slowly add the enolizable carbonyl compound to a mixture of the base and 5-Bromo-2-methylbenzaldehyde.
Cannizzaro Reaction Under strongly basic conditions, aldehydes without α-hydrogens can undergo the Cannizzaro reaction, where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.Use a milder base or carefully control the stoichiometry of a strong base like LDA to pre-form the enolate of the partner ketone/aldehyde before adding 5-Bromo-2-methylbenzaldehyde.
Reversibility of Aldol Addition The initial aldol addition can be reversible. If the subsequent dehydration to the α,β-unsaturated product is slow, the overall yield may be low.Heating the reaction mixture often promotes the irreversible dehydration step, driving the reaction to completion.[13]
Multiple Enolization Sites If the ketone partner has multiple non-equivalent α-protons, a mixture of regioisomeric products can be formed.Use conditions that favor the formation of either the kinetic or thermodynamic enolate to improve selectivity. For example, using LDA at low temperatures favors the kinetic enolate.
Experimental Protocol: General Procedure for a Directed Aldol Condensation
  • In a flask under an inert atmosphere, dissolve 5-Bromo-2-methylbenzaldehyde (1.0 equiv.) in a dry solvent (e.g., THF).

  • In a separate flask, prepare the enolate by adding the ketone or aldehyde with α-hydrogens (1.0 equiv.) to a solution of a strong base (e.g., LDA, 1.05 equiv.) in THF at -78 °C.

  • Slowly add the pre-formed enolate solution to the solution of 5-Bromo-2-methylbenzaldehyde at -78 °C.

  • Allow the reaction to proceed at low temperature, then warm to room temperature (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

References

  • BenchChem. (n.d.). Identifying and removing impurities in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde synthesis.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-bromo-2-hydroxybenzaldehyde.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
  • BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling for 5-aryl-pyrrolo[2,3-d]pyrimidines.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • ResearchGate. (2017). How to increase the product yield in chemical reaction mixture?
  • BenchChem. (n.d.). Optimization of reaction conditions for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde synthesis.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • BenchChem. (n.d.). Optimizing Wittig Reactions for High E-Alkene Selectivity: A Technical Support Guide.
  • BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Magritek. (n.d.). The Aldol Condensation.
  • ResearchGate. (2014). Is anyone familiar with a reductive amination?
  • Chemistry LibreTexts. (2025). Mixed Aldol Reactions.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-methylbenzaldehyde by Column Chromatography

Welcome to the technical support center for the purification of 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying 5-Bromo-2-methylbenzaldehyde using column chromatography. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Separation: Key Principles

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For 5-Bromo-2-methylbenzaldehyde, a moderately polar compound, silica gel is the most common stationary phase. The choice of the mobile phase (eluent) is critical and is determined by running preliminary Thin-Layer Chromatography (TLC) plates. The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.3-0.4, which generally provides the best separation from impurities.[2][3]

Common impurities in the synthesis of substituted benzaldehydes can include unreacted starting materials, which are often more polar, and non-polar byproducts.[4] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective in separating these different components.[2]

II. Experimental Protocol: Column Chromatography of 5-Bromo-2-methylbenzaldehyde

This protocol provides a general guideline. The specific solvent system and gradient should be optimized based on preliminary TLC analysis of your crude sample.

Materials:

  • Crude 5-Bromo-2-methylbenzaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane as a less toxic alternative)[5]

  • Ethyl acetate

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Step 1: TLC Analysis and Solvent System Optimization
  • Dissolve a small amount of your crude 5-Bromo-2-methylbenzaldehyde in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution on a TLC plate.

  • Develop the plate in a TLC chamber with a starting solvent system, for example, 9:1 Hexane:Ethyl Acetate.

  • Visualize the plate under a UV lamp.

  • Adjust the solvent polarity to achieve an Rf of ~0.3-0.4 for the product spot and good separation from other spots.[2][3][6]

    • If the Rf is too high, decrease the polarity (increase the proportion of hexane).

    • If the Rf is too low, increase the polarity (increase the proportion of ethyl acetate).

Step 2: Column Packing
  • Secure the chromatography column vertically in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[7]

  • Pour the slurry into the column, ensuring no air bubbles are trapped.[7]

  • Gently tap the column to ensure even packing.

  • Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.[8]

  • Drain the solvent until it is level with the top of the sand.

Step 3: Sample Loading
  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully pipette the solution onto the top of the silica bed.[7][9]

  • Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[7][9][10]

Step 4: Elution and Fraction Collection
  • Carefully add the eluent to the top of the column.

  • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound and any more polar impurities.[2]

  • Collect fractions in separate test tubes or flasks.

  • Monitor the fractions by TLC to identify which ones contain the pure 5-Bromo-2-methylbenzaldehyde.

Step 5: Product Isolation
  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Bromo-2-methylbenzaldehyde.

III. Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of 5-Bromo-2-methylbenzaldehyde.

Problem Potential Cause(s) Solution(s)
Product is not eluting from the column. 1. The eluent is not polar enough. 2. The compound may have decomposed on the silica gel.[11]1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Test the stability of your compound on a silica TLC plate. If it degrades, consider using deactivated silica (by adding ~1% triethylamine to the eluent) or an alternative stationary phase like alumina.[2][3][11]
Poor separation of product and impurities. 1. The chosen solvent system is not optimal. 2. The column was overloaded with the crude sample.[2] 3. The column was packed unevenly, or cracking/channeling occurred.1. Re-optimize the solvent system using TLC to achieve better separation.[2] 2. Use a larger column or reduce the amount of sample loaded. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[2] 3. Ensure the column is packed carefully as a slurry to avoid air bubbles and ensure a uniform bed.
Product elutes with the solvent front. The eluent is too polar.Use a less polar solvent system. Re-evaluate your initial TLC analysis.
Streaking or tailing of the product band. 1. The sample was too concentrated when loaded. 2. The compound is interacting strongly with the acidic silica gel.[6]1. Dilute the sample further before loading. Dry loading can also help achieve a more uniform initial band. 2. Consider using deactivated silica gel by adding a small amount of triethylamine to the eluent.[2][3][6]
Crystallization of the compound in the column. The compound has low solubility in the eluting solvent and is highly concentrated at a particular point in the column.[11]This is a challenging issue to resolve once it occurs. To prevent it, you can try using a wider column to reduce the concentration of the band or pre-purify the crude mixture to remove impurities that might be inducing crystallization.[11]

IV. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 5-Bromo-2-methylbenzaldehyde? A1: A mixture of hexane and ethyl acetate is a very common and effective solvent system for aromatic aldehydes.[5] A good starting point for your initial TLC analysis would be a 9:1 or 19:1 mixture of hexane:ethyl acetate. Adjust the ratio based on the observed Rf value.

Q2: My 5-Bromo-2-methylbenzaldehyde appears to be degrading on the column. What can I do? A2: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[3] You can try deactivating the silica by preparing your eluent with 1-2% triethylamine.[2][3] Alternatively, using a different stationary phase like neutral alumina might prevent degradation.[2][11]

Q3: Can I use a different non-polar solvent instead of hexane? A3: Yes, heptane or petroleum ether are common alternatives to hexane.[5] Heptane is often recommended as a less toxic option.[5]

Q4: How can I confirm the purity of my final product? A4: After purification, you can assess the purity using TLC by spotting the purified product alongside the crude material. A single spot for the purified sample indicates successful separation. For more quantitative analysis, techniques like ¹H NMR, GC-MS, or HPLC can be used.

Q5: What are the storage recommendations for purified 5-Bromo-2-methylbenzaldehyde? A5: Benzaldehyde derivatives can be susceptible to oxidation to the corresponding carboxylic acid.[2] It is advisable to store the purified compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), at a low temperature (2-8°C), and protected from light.[2]

V. Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Determines initial eluent Packing Pack Chromatography Column Slurry->Packing Loading Sample Loading (Wet or Dry) Packing->Loading Elution Elution with Optimized Solvent Loading->Elution Collection Fraction Collection Elution->Collection Monitor Monitor Fractions by TLC Collection->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure 5-Bromo-2-methylbenzaldehyde Evaporation->Pure_Product

Caption: Workflow for the purification of 5-Bromo-2-methylbenzaldehyde.

VI. References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Kromasil. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-methylbenzaldehyde (C8H7BrO). Retrieved from [Link]

  • ChemSupply Australia. (n.d.). 5-Bromo-2-methylbenzaldehyde >95.0%. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-fluoro-4-methylbenzaldehyde (C8H6BrFO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Retrieved from

  • Autechaux. (n.d.). The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 5-Bromo-2-methylbenzaldehyde

Welcome to the technical support center for the purification of 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the recrystallization of this compound. Here, you will find not just procedural steps, but the rationale behind them, empowering you to troubleshoot and optimize your purification processes effectively.

Introduction to Purifying 5-Bromo-2-methylbenzaldehyde

5-Bromo-2-methylbenzaldehyde is a solid organic compound that serves as a valuable intermediate in the synthesis of more complex molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, low yields, and complications in downstream applications. Recrystallization is a powerful and scalable technique for purifying solids, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

A primary challenge in handling substituted benzaldehydes is their susceptibility to oxidation, often forming the corresponding carboxylic acid (5-bromo-2-methylbenzoic acid). This guide will address this and other common issues to ensure you obtain a high-purity product.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the recrystallization of 5-Bromo-2-methylbenzaldehyde.

Q1: What is the best solvent system for the recrystallization of 5-Bromo-2-methylbenzaldehyde?

A1: While precise quantitative solubility data is not extensively published, empirical evidence from structurally similar compounds suggests that a mixed solvent system is highly effective. The goal is to find a solvent pair consisting of a "good" solvent in which the aldehyde is soluble, and a "poor" or "anti-solvent" in which it is much less soluble.

  • Recommended Starting Systems:

    • Ethyl Acetate / Hexanes (or Heptane): This is an excellent starting point. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until the solution becomes cloudy, indicating the saturation point.[1]

    • Ethanol / Water: Similar to the above, the compound is dissolved in hot ethanol, followed by the addition of water as the anti-solvent.[2]

    • Petroleum Ether: For some related bromo-benzaldehydes, petroleum ether alone has been used successfully.

A preliminary solvent screen with a small amount of your crude material is always the recommended first step to find the optimal system for your specific sample's impurity profile.

Q2: My 5-Bromo-2-methylbenzaldehyde is a yellow or brownish solid. Can recrystallization remove the color?

A2: Yes, recrystallization can be effective at removing colored impurities. If the colored impurity has a different solubility profile from your target compound, it will remain in the mother liquor upon cooling. For persistent color, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal adsorbs the colored impurities and is then removed by hot gravity filtration.[3] However, use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Q3: How can I confirm the purity of my recrystallized product?

A3: Purity should be assessed using multiple analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range that corresponds to the literature value (approximately 41-45°C). Impurities will typically cause the melting point to be lower and broader.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can confirm the structure and identify any remaining impurities.

Q4: How should I properly store purified 5-Bromo-2-methylbenzaldehyde?

A4: To prevent degradation, particularly oxidation, the purified compound should be stored in a tightly sealed container, protected from light and air.[4][5] For long-term storage, keeping it in a cool, dry place, or even under an inert atmosphere (like nitrogen or argon) at 2-8°C is recommended.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem Potential Cause(s) Solutions & Explanations
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. To avoid this, always use the minimum amount of hot solvent to dissolve the crude solid.[3]
2. Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not initiated.2. Induce Crystallization: First, try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. If that fails, add a "seed crystal" of pure 5-Bromo-2-methylbenzaldehyde.[3]
3. Insufficient cooling: The solubility at the current temperature is still too high.3. Enhance Cooling: After cooling to room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[3]
The product "oils out" instead of forming crystals. 1. High impurity concentration: Significant impurities can depress the melting point of the mixture.1. Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot "good" solvent (e.g., ethyl acetate) to lower the saturation point, then allow for very slow cooling.[2]
2. Rapid cooling: The solution cools too quickly, not allowing time for an ordered crystal lattice to form.2. Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow the cooling rate.
The yield of recrystallized product is very low. 1. Too much solvent was added initially: A significant portion of the product remains dissolved in the mother liquor.1. Minimize Initial Solvent: Use only the absolute minimum amount of hot solvent required for dissolution.
2. Premature crystallization during hot filtration: The product crystallized on the filter paper or in the funnel.2. Keep Everything Hot: Pre-heat the funnel and the receiving flask before hot filtration. Use a stemless funnel to reduce the surface area for cooling. If crystallization still occurs, add a small amount of hot solvent to redissolve the crystals and pass it through.
3. Washing with too much or warm solvent: The purified crystals were re-dissolved during the washing step.3. Use Ice-Cold Solvent for Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The final product is still impure (e.g., broad melting point). 1. Inappropriate solvent choice: The impurity has similar solubility to the product in the chosen solvent.1. Re-evaluate the Solvent System: Perform a new solvent screen to find a system where the impurity is either much more soluble or much less soluble than the product.
2. Crystals formed too quickly: Rapid crystal growth can trap impurities within the crystal lattice.2. Slow the Crystallization Rate: Ensure the solution cools slowly and undisturbed. Using a slightly larger volume of solvent can also help slow down crystallization.
3. Presence of the carboxylic acid impurity: The aldehyde has oxidized to 5-bromo-2-methylbenzoic acid.3. Perform a Base Wash: Before recrystallization, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous solution of sodium bicarbonate. The acidic impurity will be extracted into the aqueous layer.[4]

Experimental Protocol: Recrystallization of 5-Bromo-2-methylbenzaldehyde

This protocol details the steps for purifying crude 5-Bromo-2-methylbenzaldehyde using an ethyl acetate/hexanes solvent system.

Materials and Equipment:
  • Crude 5-Bromo-2-methylbenzaldehyde

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for optional hot filtration)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Glass stirring rod

Step-by-Step Procedure:
  • Dissolution: Place the crude 5-Bromo-2-methylbenzaldehyde into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethyl acetate, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add hot ethyl acetate in small portions until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, which is critical for maximizing crystal recovery upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: Remove the flask from the heat. Slowly add hexanes dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the point of saturation.

  • Clarification: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.

Data Summary

SolventSolubility at Room Temp.Solubility at Elevated Temp.Suitability for Recrystallization
Water InsolubleInsolublePoor (as a single solvent)
Hexanes / Heptane Sparingly SolubleModerately SolubleGood (as an anti-solvent or for single-solvent recrystallization if solubility is sufficient when hot)
Ethanol / Methanol Moderately SolubleVery SolubleGood (likely requires an anti-solvent like water for good recovery)
Ethyl Acetate Moderately SolubleVery SolubleGood (as the "good" solvent in a mixed system with an anti-solvent like hexanes)
Toluene SolubleVery SolublePoor (solubility is likely too high at all temperatures for good recovery)
Dichloromethane SolubleVery SolublePoor (low boiling point and high solubility make it difficult to use for recrystallization)

Process Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization & Isolation cluster_troubleshoot Troubleshooting Loops start Crude Solid dissolve Dissolve in Minimum Hot Ethyl Acetate start->dissolve hot_filter Hot Filtration (Optional, if insolubles present) dissolve->hot_filter Insolubles? add_anti Add Hexanes (Anti-solvent) until Cloudy dissolve->add_anti No Insolubles hot_filter->add_anti clarify Add drops of Hot Ethyl Acetate to Clarify add_anti->clarify cool_slow Slow Cooling to Room Temperature clarify->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Hexanes filtrate->wash dry Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product no_crystals No Crystals? oiling_out Oiling Out?

// No Crystals Path node [fillcolor="#FFFFFF"]; nc_q1 [label="Is solution cloudy?"]; no_crystals -> nc_q1; nc_a1 [label="Scratch flask / Add seed crystal"]; nc_q1 -> nc_a1 [label="Yes"]; nc_q2 [label="Is solution clear?"]; nc_q1 -> nc_q2 [label="No"]; nc_a2 [label="Evaporate some solvent,\nthen re-cool"]; nc_q2 -> nc_a2;

// Oiling Out Path oo_a1 [label="Re-heat to dissolve oil"]; oiling_out -> oo_a1; oo_a2 [label="Add more 'good' solvent"]; oo_a1 -> oo_a2; oo_a3 [label="Cool very slowly"]; oo_a2 -> oo_a3;

// Low Yield Path ly_q1 [label="Used minimum hot solvent?"]; low_yield -> ly_q1; ly_a1 [label="Review dissolution step"]; ly_q1 -> ly_a1 [label="No"]; ly_q2 [label="Washed with cold solvent?"]; ly_q1 -> ly_q2 [label="Yes"]; ly_a2 [label="Ensure wash solvent is ice-cold"]; ly_q2 -> ly_a2 [label="No"];

// Impure Product Path ip_q1 [label="Cooled slowly?"]; impure_product -> ip_q1; ip_a1 [label="Repeat, ensuring slow cooling"]; ip_q1 -> ip_a1 [label="No"]; ip_q2 [label="Carboxylic acid present?"]; ip_q1 -> ip_q2 [label="Yes"]; ip_a2 [label="Perform pre-recrystallization\nbase wash"]; ip_q2 -> ip_a2; } ends-in-dot Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • BenchChem Technical Support. (2025). Solubility Profile of 5-Bromo-2-chlorobenzaldehyde in Organic Solvents: A Technical Guide. BenchChem.
  • University of New South Wales School of Chemistry. (n.d.). Recrystallisation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem Technical Support. (2025). 5-Bromo-2-nitrobenzaldehyde: A Technical Guide for Researchers. BenchChem.
  • BenchChem Technical Support. (2025). Technical Support Center: Purification of 2-Bromo-5-hydroxybenzaldehyde. BenchChem.
  • BenchChem Technical Support. (2025). Identifying and removing impurities in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde synthesis. BenchChem.
  • BenchChem Technical Support. (2025). An In-depth Technical Guide to 5-Bromo-2-iodobenzoic Acid: Discovery and Historical Synthesis. BenchChem.
  • ChemSupply Australia. (n.d.). 5-Bromo-2-methylbenzaldehyde >95.0%. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

  • BenchChem Technical Support. (2025). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability. BenchChem.
  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

avoiding over-bromination in the synthesis of 5-Bromo-2-methylbenzaldehyde

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize your yield, and, most critically, avoid the common pitfall of over-bromination.

Understanding the Challenge: The Chemistry of Selectivity

The synthesis of 5-Bromo-2-methylbenzaldehyde via electrophilic bromination of 2-methylbenzaldehyde presents a classic regioselectivity challenge. The starting material, 2-methylbenzaldehyde, possesses two directing groups on the aromatic ring: an activating methyl group (-CH₃) and a deactivating aldehyde group (-CHO). The methyl group is an ortho, para-director, while the aldehyde group is a meta-director.

The interplay of these directing effects is crucial. The methyl group activates the positions ortho and para to it, making them more susceptible to electrophilic attack. The aldehyde group, being deactivating, directs incoming electrophiles to the positions meta to it. In the case of 2-methylbenzaldehyde, the position para to the activating methyl group (C5) is also meta to the deactivating aldehyde group, making it the most favorable site for bromination. However, the positions ortho to the methyl group (C3 and C6) are also activated, creating the potential for the formation of isomeric byproducts. Furthermore, the activating nature of the methyl group can make the mono-brominated product susceptible to a second bromination, leading to the formation of di-brominated impurities.

This guide will walk you through the best practices to selectively synthesize the desired 5-bromo isomer and troubleshoot common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-bromination in this synthesis?

A1: Over-bromination, the formation of dibromo-2-methylbenzaldehyde, is primarily caused by the electron-donating methyl group, which activates the aromatic ring. This activation makes the mono-brominated product, 5-Bromo-2-methylbenzaldehyde, more reactive than the starting material, 2-methylbenzaldehyde, towards further electrophilic substitution. If the reaction conditions are too harsh (e.g., high temperature, excess bromine, or a highly active catalyst), the rate of the second bromination becomes significant, leading to the formation of undesired di-brominated byproducts.

Q2: Which brominating agent is most suitable for this reaction to ensure selectivity?

A2: For selective mono-bromination of activated aromatic rings, it is often advantageous to use a milder brominating agent than molecular bromine (Br₂). N-Bromosuccinimide (NBS) is a highly recommended alternative.[1] NBS provides a low, steady concentration of bromine in the reaction mixture, which helps to control the reaction rate and minimize over-bromination. When using NBS, a catalytic amount of an acid, such as sulfuric acid, can be employed to generate the active brominating species.

Q3: What is the role of a Lewis acid catalyst in this reaction, and is it always necessary?

A3: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule, making it a more potent electrophile.[2] This is often necessary for the bromination of less reactive aromatic rings. However, for an activated ring like 2-methylbenzaldehyde, a strong Lewis acid can excessively increase the reaction rate and lead to a loss of selectivity and an increase in over-bromination. Therefore, for this specific synthesis, it is advisable to either use a very small, catalytic amount of a Lewis acid or, preferably, to avoid it altogether, especially when using a more reactive brominating agent like molecular bromine.

Q4: How critical is temperature control in preventing the formation of byproducts?

A4: Temperature control is a critical parameter for achieving high regioselectivity in electrophilic aromatic bromination.[3] Lowering the reaction temperature generally slows down the reaction rate, which can enhance selectivity. By conducting the reaction at a reduced temperature (e.g., 0-10 °C), you can often favor the formation of the thermodynamically more stable para isomer (5-bromo-2-methylbenzaldehyde) over the ortho isomers. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers and increase the likelihood of over-bromination.

Q5: What are the most common isomeric impurities I should expect, and how can I identify them?

A5: Besides the desired 5-bromo isomer, you can expect to see the formation of 3-bromo-2-methylbenzaldehyde as a major isomeric impurity. The position ortho to the activating methyl group (C3) is also susceptible to bromination. The other ortho position (C6) is sterically hindered by the adjacent aldehyde group, so the formation of 6-bromo-2-methylbenzaldehyde is less likely. These isomers can be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns of the aromatic protons in the ¹H NMR spectrum are particularly useful for distinguishing between the different isomers.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 5-Bromo-2-methylbenzaldehyde and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Deactivated brominating agent. 3. Inadequate mixing.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary. A slight, gradual increase in temperature can also be considered, but with caution to avoid byproduct formation. 2. Use a fresh batch of the brominating agent. If using NBS, ensure it has been stored in a cool, dark, and dry place. 3. Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Excessive Over-bromination (Formation of Di-bromo Products) 1. Reaction temperature is too high. 2. Stoichiometry of the brominating agent is too high. 3. Use of a highly reactive brominating agent (e.g., Br₂ with a strong Lewis acid). 4. High concentration of reactants.1. Conduct the reaction at a lower temperature (e.g., 0-10 °C).[3] 2. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. 3. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[1] If using Br₂, avoid or use only a catalytic amount of a Lewis acid. 4. Perform the reaction at a lower concentration by increasing the volume of the solvent.
Poor Regioselectivity (High Percentage of 3-Bromo Isomer) 1. Elevated reaction temperature. 2. Choice of solvent.1. Lowering the reaction temperature can favor the formation of the thermodynamically more stable 5-bromo isomer.[3] 2. The solvent can influence regioselectivity. Experiment with different solvents, such as halogenated hydrocarbons (e.g., dichloromethane) or acetic acid, to find the optimal conditions for your desired isomer.
Formation of Benzylic Bromination Side Product (2-(Bromomethyl)benzaldehyde) 1. Presence of radical initiators (e.g., light, peroxides). 2. Use of NBS under conditions that favor radical reactions (e.g., in non-polar solvents like carbon tetrachloride with a radical initiator).1. Conduct the reaction in the dark to avoid photochemical initiation of radical reactions. 2. For electrophilic aromatic substitution, use polar solvents and avoid radical initiators. If benzylic bromination is a persistent issue with NBS, consider using molecular bromine in a polar solvent.
Difficult Purification of the Final Product 1. Presence of unreacted starting material and isomeric impurities. 2. Co-crystallization of isomers.1. After the reaction work-up, unreacted 2-methylbenzaldehyde can often be removed by careful distillation under reduced pressure. 2. Isomeric impurities can be challenging to separate. Fractional crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective.[1] Column chromatography on silica gel is another powerful technique for separating isomers with different polarities.
Visualizing the Troubleshooting Process

Troubleshooting_Over_Bromination start Problem: Over-bromination Detected q1 Is the reaction temperature elevated? start->q1 sol1 Lower temperature to 0-10 °C q1->sol1 Yes q2 Is Br₂ with a strong Lewis acid being used? q1->q2 No sol1->q2 sol2 Switch to a milder brominating agent (e.g., NBS) q2->sol2 Yes q3 Is the bromine stoichiometry > 1.1 eq? q2->q3 No sol2->q3 sol3 Reduce brominating agent to 1.05 eq. q3->sol3 Yes end Over-bromination Minimized q3->end No sol3->end

Caption: A decision-making workflow for troubleshooting over-bromination.

Experimental Protocol: Selective Synthesis of 5-Bromo-2-methylbenzaldehyde

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 2-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzaldehyde (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

  • Brominating Agent Addition: In a separate beaker, prepare a solution of N-Bromosuccinimide (1.05 eq) in dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Visualizing the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-methylbenzaldehyde in CH₂Cl₂ and cool to 0 °C B 2. Add catalytic H₂SO₄ A->B C 3. Add NBS solution dropwise B->C D 4. Stir at 0-5 °C and monitor C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with CH₂Cl₂ and wash E->F G 7. Dry and concentrate F->G H 8. Purify by recrystallization or chromatography G->H I Pure 5-Bromo-2-methylbenzaldehyde H->I

Caption: A step-by-step workflow for the synthesis of 5-Bromo-2-methylbenzaldehyde.

References

  • BenchChem. (2025).
  • SlideServe. (2010).
  • Chem318. (2007).
  • MDPI. (n.d.).
  • BenchChem. (2025). preventing ring bromination during the synthesis of α,α'-Dibromo-p-xylene. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Optimizing Reactions with 5-Bromo-2-methylbenzaldehyde

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this ve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the critical role of base and solvent selection.

Introduction: The Dual Reactivity of 5-Bromo-2-methylbenzaldehyde

5-Bromo-2-methylbenzaldehyde is a bifunctional molecule offering two primary sites for chemical modification: the aldehyde group and the carbon-bromine bond on the aromatic ring. The aldehyde is amenable to a variety of classical transformations such as Wittig reactions, aldol condensations, and reductive aminations. Concurrently, the aryl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] The interplay of these reactive sites, influenced by the reaction environment, dictates the success of your synthetic strategy. The ortho-methyl group can also exert steric and electronic effects, influencing reaction kinetics and selectivity.

Part 1: Troubleshooting Guides for Common Reactions

This section is formatted in a question-and-answer style to directly address common problems encountered in the laboratory.

Palladium-Catalyzed Cross-Coupling Reactions

Q: I am attempting a Suzuki-Miyaura coupling with 5-Bromo-2-methylbenzaldehyde and an arylboronic acid, but the yield of my desired biaryl product is consistently low. What are the likely causes and how can I improve it?

A: Low yields in Suzuki-Miyaura couplings are a frequent issue and can often be traced back to the base and solvent system.

Probable Causes & Solutions:

  • Inadequate Base Solubility or Strength: The base is crucial for the transmetalation step.[2] If an inorganic base like K₂CO₃ or K₃PO₄ is not sufficiently dissolved, the reaction will be sluggish.

    • Solution 1 (Solvent System): Switch to a solvent system that enhances base solubility. A mixture of an aprotic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 or 5:1 v/v) is often effective.[3][4][5] The water helps dissolve the inorganic base, facilitating its role in the catalytic cycle.[4][6]

    • Solution 2 (Base Choice): Consider a stronger, more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility and basicity.[4][6] For particularly challenging couplings, a soluble organic base might be an option, but care must be taken to avoid side reactions.

  • Catalyst Deactivation: The pyridine nitrogen in some coupling partners can coordinate to the palladium center and inhibit catalysis.[6] While not an issue with 5-bromo-2-methylbenzaldehyde itself, it's a consideration for the coupling partner. More relevant to this substrate, impurities or side reactions can lead to catalyst deactivation.

    • Solution: Ensure your reagents and solvents are of high purity and adequately degassed to remove oxygen, which can lead to boronic acid homocoupling and catalyst oxidation.[6] Using a pre-catalyst or ensuring the in-situ formation of the active Pd(0) species is efficient can also help.[7]

  • Side Reaction: Protodeborylation/Dehalogenation: You may be losing your starting materials to side reactions.

    • Solution: This can be influenced by the base and solvent. A very strong base in a protic solvent might favor these pathways. Stick to moderately strong inorganic bases in aprotic/aqueous mixtures.

Troubleshooting Workflow for Low-Yield Suzuki Reactions

start Low or No Product Yield? inert_atm Was the reaction under a strictly inert atmosphere? start->inert_atm degas Degas all reagents and solvents thoroughly (e.g., freeze-pump-thaw). inert_atm->degas No base_sol Is the base soluble in your solvent? inert_atm->base_sol Yes base_choice Try a different base (e.g., Cs₂CO₃). Ensure base is finely ground. Add water as a co-solvent (e.g., Dioxane/H₂O). base_sol->base_choice No temp Is the reaction temperature optimal? base_sol->temp Yes inc_temp Increase temperature incrementally (e.g., 80-110 °C). temp->inc_temp No catalyst Is the catalyst active? temp->catalyst Yes catalyst_screen Use a pre-catalyst or fresh reagents. Screen different catalysts (e.g., Pd(dppf)Cl₂) and ligands. catalyst->catalyst_screen No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Q: My cross-coupling reaction is producing a significant amount of 2-methylbenzaldehyde (the dehalogenated byproduct). How can I suppress this side reaction?

A: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the bromine is replaced by a hydrogen atom.[8][9] This is often caused by the formation of a palladium-hydride (Pd-H) species.[8]

Probable Causes & Solutions:

  • Base-Promoted Pd-H Formation: Strong bases, particularly alkoxides like NaOtBu, can promote the formation of Pd-H species from sources like trace water, alcohols, or even phosphine ligands.[8]

    • Solution: Switch to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][8] These are less likely to generate the problematic Pd-H intermediate.

  • Solvent as a Hydride Source: Protic solvents (like alcohols) or even polar aprotic solvents like DMF can sometimes act as a source of hydride, leading to dehalogenation.[8]

    • Solution: Use anhydrous, non-protic solvents like toluene or 1,4-dioxane. Ensure all reagents and solvents are rigorously dried.[5]

  • Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination versus the undesired dehalogenation pathway.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[8] These ligands tend to accelerate the C-C bond-forming reductive elimination, outcompeting the dehalogenation pathway.[8]

Data Presentation: Effect of Base on Dehalogenation

EntryBase (2.0 equiv.)SolventDesired Product (%)Dehalogenated Byproduct (%)
1NaOtBuToluene4550
2K₃PO₄Toluene8510
3Cs₂CO₃Dioxane/H₂O (5:1)90<5

Note: Data is illustrative, based on general principles for aryl bromides.

Aldehyde-Based Reactions

Q: I'm performing a Wittig reaction with 5-Bromo-2-methylbenzaldehyde to form an alkene, but the reaction is incomplete. How can I drive it to completion?

A: The Wittig reaction's success hinges on the formation and reactivity of the phosphonium ylide.[10][11] The choice of base and solvent is critical for ylide generation.

Probable Causes & Solutions:

  • Insufficiently Strong Base: The acidity of the α-proton on the phosphonium salt determines the required base strength. For non-stabilized ylides (from alkyltriphenylphosphonium salts), a very strong base is needed.

    • Solution 1 (Base Selection): If you are using a base like NaH or an alkoxide and the reaction is still sluggish, consider stronger options like n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[12] These will irreversibly deprotonate the phosphonium salt to form the reactive ylide.

    • Solution 2 (Solvent for Ylide Formation): The ylide is typically formed in an anhydrous, aprotic solvent like THF or diethyl ether.[11] Ensure your solvent is rigorously dry, as any protic impurity will quench the strong base and the ylide.

  • Ylide Stability and Reactivity: If your phosphonium salt has an electron-withdrawing group alpha to the phosphorus, it forms a "stabilized ylide". These are less reactive and may not react well with sterically hindered or electron-rich ketones/aldehydes.[12][13] While 5-Bromo-2-methylbenzaldehyde is an aldehyde and generally reactive, the ortho-methyl group adds some steric hindrance.

    • Solution: For stabilized ylides, you might need to heat the reaction. If using a non-stabilized ylide, ensure it is formed at a low temperature (e.g., 0 °C or -78 °C with n-BuLi) before adding the aldehyde to prevent decomposition.

Experimental Protocol: General Wittig Olefination

  • Ylide Generation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the triphenylphosphonium salt (1.1 equiv.). Add anhydrous THF. Cool the suspension to 0 °C. Add the strong base (e.g., n-BuLi, 1.05 equiv.) dropwise. A color change (often to deep red or orange) indicates ylide formation. Stir for 30-60 minutes at this temperature.

  • Aldehyde Addition: Dissolve 5-Bromo-2-methylbenzaldehyde (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide, which can often be removed by crystallization or column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between polar protic and polar aprotic solvents, and why does it matter for my reaction? A: Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[14][15] Polar aprotic solvents (e.g., DMF, DMSO, THF, acetonitrile) have dipoles but lack these acidic protons.[14][16] This distinction is critical:

  • For Nucleophilic Reactions (e.g., SNAr): Polar protic solvents can solvate and stabilize nucleophiles through hydrogen bonding, reducing their reactivity. Polar aprotic solvents do not solvate nucleophiles as strongly, leaving them "naked" and more reactive, which can dramatically increase reaction rates.

  • For Cross-Coupling: Polar aprotic solvents like DMF or dioxane are often preferred as they effectively dissolve both the organic substrates and the inorganic bases (especially with added water), creating a homogeneous reaction environment.[15]

Q2: How do I choose the right base for a Sonogashira coupling of 5-Bromo-2-methylbenzaldehyde? A: The Sonogashira reaction typically requires a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.

  • Amine Bases: Liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common. They are strong enough to deprotonate the alkyne and can often serve as the solvent or a co-solvent.

  • Inorganic Bases: In some protocols, particularly copper-free versions, inorganic bases like K₂CO₃ or Cs₂CO₃ are used. The choice may depend on the specific catalyst system and the sensitivity of other functional groups in your molecules. For aryl bromides, which are less reactive than iodides, heating is often required, and a robust base is necessary.

Q3: Can the aldehyde group in 5-Bromo-2-methylbenzaldehyde interfere with my cross-coupling reaction? A: Yes, under certain conditions. The aldehyde group is generally stable to the neutral or basic conditions of most cross-coupling reactions. However, issues can arise:

  • Strongly Basic/Nucleophilic Conditions: If very strong, nucleophilic bases are used at high temperatures, the aldehyde can undergo side reactions like aldol condensations or Cannizzaro reactions. This is why moderately strong, non-nucleophilic inorganic bases (K₃PO₄, Cs₂CO₃) are often a safe choice.

  • Organometallic Reagents: When using highly nucleophilic organometallic reagents (like Grignard or organolithium reagents) in a coupling reaction, they will preferentially attack the aldehyde. This is a key consideration in reaction planning and may necessitate protecting the aldehyde group (e.g., as an acetal) before performing the cross-coupling.

Q4: I am observing homocoupling of my boronic acid in a Suzuki reaction. What can I do? A: Homocoupling of boronic acids to form a biaryl byproduct is primarily caused by the presence of oxygen.[6]

  • Solution: It is critical to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.

Visualization of Key Catalytic Cycles

cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)(OH)L₂]⁺ B->C Ligand Exchange (Base, e.g., OH⁻) D Ar-Pd(II)-Ar'L₂ C->D Transmetalation (Ar'-B(OH)₂) D->A Reductive Elimination E Ar-Ar' D->E

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

cluster_1 Heck Reaction Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ A->B Oxidative Addition (Ar-Br) C Alkene Complex B->C Alkene Coordination D Insertion Product C->D Migratory Insertion E H-Pd(II)(Br)L₂ D->E β-Hydride Elimination F Substituted Alkene D->F E->A Reductive Elimination (Base)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Available at: [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available at: [Link]

  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. Leading Chemical Supplier. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Available at: [Link]

  • Nucleophilic Aromatic Substitution Mechanism & Key Concepts –. Total Synthesis. Available at: [Link]

  • Wittig Reaction. gChem Global. Available at: [Link]

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  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]

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Troubleshooting

Technical Support Center: 5-Bromo-2-methylbenzaldehyde Purification

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the purificati...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the purification of 5-Bromo-2-methylbenzaldehyde. As a Senior Application Scientist, my focus is to deliver not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Introduction: 5-Bromo-2-methylbenzaldehyde is a crucial building block in organic synthesis, particularly for novel pharmaceuticals. Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and complications in subsequent biological assays. This guide addresses the common challenges encountered when purifying this compound from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 5-Bromo-2-methylbenzaldehyde?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, this compound is synthesized via bromination of 2-methylbenzaldehyde or formylation of a corresponding bromotoluene derivative. Consequently, the impurities listed in the table below are the most probable.

Table 1: Common Impurities in Crude 5-Bromo-2-methylbenzaldehyde

Impurity Probable Source Detection Method
Unreacted Starting Material Incomplete reaction TLC (different Rf), 1H NMR
5-Bromo-2-methylbenzoic acid Oxidation of the aldehyde 1H NMR (disappearance of aldehyde proton ~10 ppm, appearance of carboxylic acid proton >12 ppm), IR (broad O-H stretch)
Isomeric Byproducts Non-selective bromination TLC (often similar Rf), HPLC, GC-MS[1]
Di-brominated Byproducts Over-bromination Mass Spectrometry (higher M.W.), 1H NMR (fewer aromatic protons)

| Residual Solvents | Work-up/Extraction | 1H NMR |

Q2: How can I effectively assess the purity of my sample before and after purification?

A multi-tiered approach is recommended:

  • Thin-Layer Chromatography (TLC): This is your first line of analysis for a quick, qualitative assessment. It's invaluable for monitoring reaction progress and checking the purity of column chromatography fractions.[2] An ideal TLC solvent system (e.g., Hexane:Ethyl Acetate) should provide a good separation between your product (Rf ~0.3-0.4) and its impurities.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis, reversed-phase HPLC is the method of choice. It offers high resolution, sensitivity, and is ideal for separating non-volatile impurities like isomers or the corresponding benzoic acid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for identifying and quantifying impurities, especially unreacted starting materials or residual solvents. The aldehyde proton of 5-Bromo-2-methylbenzaldehyde has a characteristic chemical shift around 9.8-10.0 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and confirming the molecular weight of byproducts.[1]

Q3: What are the primary purification strategies for 5-Bromo-2-methylbenzaldehyde?

The two most effective and widely used methods are recrystallization and silica gel column chromatography.

  • Recrystallization is ideal when your crude material is mostly the desired product but contains minor impurities with different solubility profiles.

  • Column Chromatography is necessary when you have multiple impurities or impurities with polarities very similar to your product.[3][4]

  • Acid-Base Wash: If you suspect the presence of the acidic impurity, 5-Bromo-2-methylbenzoic acid, an initial wash of the crude organic solution with a weak base (e.g., aqueous sodium bicarbonate) can effectively remove it prior to other purification steps.[2]

Q4: How should I properly store purified 5-Bromo-2-methylbenzaldehyde to prevent degradation?

Aldehydes are susceptible to oxidation, especially in the presence of air and light. The methyl group can also be a site for radical reactions. Therefore, for long-term stability:

  • Storage Conditions: Store the solid compound in a tightly sealed amber glass vial.[5]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Keep in a cool, dark place. Refrigeration is recommended.

Purification Method Selection Workflow

This diagram outlines the decision-making process for choosing the most appropriate purification strategy.

PurificationWorkflow cluster_0 Start Crude Product AssessPurity Assess Purity (TLC, 1H NMR) Start->AssessPurity AcidImpurity Acidic Impurity (e.g., Benzoic Acid)? AssessPurity->AcidImpurity BaseWash Perform Aqueous NaHCO3 Wash AcidImpurity->BaseWash Yes ImpurityProfile Impurity Profile? AcidImpurity->ImpurityProfile No BaseWash->ImpurityProfile Recrystallize Recrystallization ImpurityProfile->Recrystallize One Major Impurity (Different Solubility) ColumnChrom Column Chromatography ImpurityProfile->ColumnChrom Multiple Impurities or Similar Polarity FinalPurity Assess Final Purity (HPLC, NMR) Recrystallize->FinalPurity ColumnChrom->FinalPurity

Caption: Decision workflow for purifying 5-Bromo-2-methylbenzaldehyde.

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Recrystallization Problems

Q: My product "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated and cools too quickly.[4] The solute separates as a liquid because it's easier than forming an ordered crystal lattice.

  • Probable Cause & Solution:

    • Rapid Cooling: You may have cooled the solution too fast (e.g., by placing it directly in an ice bath).

      • The Fix: Reheat the mixture until the oil redissolves completely. If necessary, add a minimal amount of hot solvent to ensure full dissolution. Then, allow the flask to cool slowly and undisturbed at room temperature. Insulating the flask can help. Only after it has reached room temperature should you consider further cooling in an ice bath.[6]

    • Solvent Choice: The chosen solvent's boiling point might be too high.

      • The Fix: Select a solvent or a solvent pair with a lower boiling point.

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a classic crystallization problem, usually caused by using too much solvent or a lack of nucleation sites for crystal growth to begin.

  • Probable Cause & Solution:

    • Excess Solvent: Your solution is not saturated enough for crystals to form.

      • The Fix: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Once you see slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool slowly.[6]

    • Lack of Nucleation: Crystal growth needs a starting point.

      • The Fix (Induce Crystallization):

        • Seeding: Add a tiny crystal of pure 5-Bromo-2-methylbenzaldehyde to the solution. This provides a perfect template for further crystal growth.[6]

        • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[6]

Q: My recrystallized product is still colored. How do I get a pure white/off-white solid?

A: The color is likely due to highly conjugated, non-polar impurities that co-crystallize with your product.

  • Probable Cause & Solution:

    • Colored Impurities: The crude material contains persistent colored byproducts.

      • The Fix (Charcoal Treatment): After dissolving your crude product in the hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal. Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.[4] Caution: Using too much charcoal can significantly reduce your yield by adsorbing your product.

Column Chromatography Problems

Q: My compounds are not separating well on the silica column. The spots on the TLC are too close.

A: This indicates that the polarity of your eluent (solvent system) is not optimized for separating the components of your mixture.

  • Probable Cause & Solution:

    • Incorrect Eluent Polarity: Your eluent may be too polar, causing all compounds to move too quickly up the column (high Rf values), or not polar enough, causing them to stick to the origin (low Rf values).

      • The Fix (TLC Optimization): The key is to find a solvent system where your desired product has an Rf value between 0.2 and 0.4 on a TLC plate.[4] This Rf range typically provides the best separation on a column.

        • If Rf is too high, decrease the eluent's polarity (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

        • If Rf is too low, increase the eluent's polarity (e.g., increase the percentage of ethyl acetate).

Q: The bands on my column are streaking or tailing, leading to poor separation and mixed fractions.

A: Tailing is often caused by overloading the column, applying the sample in a solvent that is too polar, or strong interactions between a polar compound and the acidic silica gel.[4]

  • Probable Cause & Solution:

    • Column Overload: You have loaded too much crude material relative to the amount of silica gel.

      • The Fix: Use a larger column or less crude material. A general rule of thumb is a 1:30 to 1:50 mass ratio of crude product to silica gel for good separation.

    • Poor Sample Loading: The initial band of your compound was too wide.

      • The Fix: Dissolve your crude product in the minimum amount of your eluent or a less polar solvent (like dichloromethane or toluene). Load this concentrated solution carefully onto the top of the silica bed in a narrow band.

    • Acidic Silica Interaction: The aldehyde may interact with the acidic nature of the silica gel.

      • The Fix: Add a very small amount of a modifier to your eluent, such as 0.1-0.5% triethylamine, to neutralize the acidic sites on the silica gel and improve band shape.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent must be determined experimentally. A good starting point is an isopropanol/water or hexane/ethyl acetate system.

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. Place the tube in an ice bath. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields good crystals upon cooling.

  • Dissolution: Place the crude 5-Bromo-2-methylbenzaldehyde in an Erlenmeyer flask. Add the chosen "good" solvent in small portions while heating the mixture with swirling (e.g., on a hot plate). Continue adding solvent until the solid completely dissolves.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Use TLC to determine the optimal solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf of ~0.3.[4]

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the concentrated sample to the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC. Start with a less polar mixture and, if necessary, gradually increase the polarity (gradient elution) to move your product down the column.[2]

  • Fraction Collection: Collect the eluent in small fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Bromo-2-methylbenzaldehyde.[7]

References

  • BenchChem. (2025). Identifying and removing impurities in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde synthesis.
  • BenchChem. (2025). 5-Bromo-2-nitrobenzaldehyde: A Technical Guide for Researchers.
  • BenchChem. (2025). A Comparative Guide to the Purity Validation of 5-Bromo-2-chlorobenzaldehyde by HPLC.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Bromo-2-(methylsulfonyl)benzaldehyde.
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylbenzaldehyde. PubChem.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methylbenzaldehyde.
  • TCI AMERICA. (n.d.). 5-Bromo-2-methylbenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
  • ECHEMI. (n.d.).
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.

Sources

Optimization

Technical Support Center: Monitoring Reactions of 5-Bromo-2-methylbenzaldehyde

Introduction Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile aromatic aldehyde i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile aromatic aldehyde in their synthetic workflows. 5-Bromo-2-methylbenzaldehyde is a key intermediate in the synthesis of complex molecules, frequently employed in cross-coupling reactions, nucleophilic additions, and condensations. Accurate reaction monitoring is critical for optimizing yields, minimizing impurities, and ensuring reproducible outcomes.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
General Monitoring Strategies

Q1: What are the primary analytical techniques for monitoring the progress of reactions involving 5-Bromo-2-methylbenzaldehyde?

A1: The most common and effective techniques for monitoring reactions with this substrate are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the specific reaction, the information required (qualitative vs. quantitative), and the available equipment.[1][2][3]

Q2: How do I select the most appropriate analytical technique for my specific reaction?

A2: The selection is a critical experimental design step. TLC is ideal for rapid, qualitative checks of reaction progress at the bench.[2][4] HPLC is superior for quantitative analysis of non-volatile and thermally sensitive compounds.[3] GC-MS is best suited for volatile compounds and for identifying trace volatile impurities.[3][5] NMR spectroscopy offers excellent structural information and is inherently quantitative, making it a powerful tool for both kinetic studies and final product confirmation.[1][6][7]

Table 1: Comparison of Common Analytical Techniques

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation by polarity on a solid stationary phase.Separation by differential partitioning between liquid mobile and solid stationary phases.Separation by volatility and boiling point, followed by mass-based detection.[3]Nuclear spin transitions in a magnetic field, providing structural and quantitative data.[6]
Primary Use Fast, qualitative reaction progress checks.[2]Quantitative analysis of reactants, products, and non-volatile impurities.[8]Quantitative analysis and identification of volatile components.[3]Structural elucidation and absolute quantification (qNMR).[1][7]
Speed Very Fast (~5-15 min)Moderate (~10-30 min per sample)Moderate (~15-40 min per sample)Fast to Moderate (~2-15 min per sample)
Cost LowHighHighVery High
Sample Type Non-volatile compoundsNon-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds
Key Advantage Simplicity, speed, low cost.High resolution, reproducibility, quantification.High sensitivity, structural information from MS.Non-destructive, highly specific, no calibration needed for qNMR.[9]
Technique-Specific Troubleshooting: Thin-Layer Chromatography (TLC)

Q3: How do I set up a TLC to monitor my reaction?

A3: Proper TLC setup is crucial for obtaining meaningful results. The "three-lane spotting" technique is considered best practice.[4][10][11] You spot the starting material (SM) in the left lane, the reaction mixture (RM) in the right lane, and a "co-spot" (C) containing both SM and RM in the center lane. The co-spot is vital for resolving compounds with similar Rf values.[10] The reaction is complete when the starting material spot is absent in the RM lane.

Below is a detailed protocol for effective TLC monitoring.

Protocol 1: Reaction Monitoring by Three-Lane TLC
  • Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced spots on this line for 'SM', 'C', and 'RM'.[10]

  • Sample Preparation:

    • SM (Starting Material): Dissolve a small amount of 5-Bromo-2-methylbenzaldehyde in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • RM (Reaction Mixture): At various time points, withdraw a tiny aliquot (a drop on the end of a glass capillary) from your reaction.[11] Dilute this aliquot in a small vial with the same solvent used for the SM.

  • Spotting:

    • Using a capillary tube, apply a small spot of the SM solution to the 'SM' mark.

    • Apply a spot of the SM solution to the 'C' (co-spot) mark.

    • Apply a spot of the RM solution directly on top of the SM spot at the 'C' mark.

    • Apply a spot of the RM solution to the 'RM' mark.

    • Ensure all spots are small and concentrated by allowing the solvent to evaporate completely between applications.[10]

  • Development: Place the plate in a covered TLC chamber containing a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The solvent level must be below the origin line.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots, typically under a UV lamp (254 nm), as aromatic aldehydes are UV-active.[10] Circle the spots with a pencil. If necessary, use a chemical stain (e.g., p-anisaldehyde or potassium permanganate) for compounds that are not UV-active.[8]

  • Analysis: Compare the lanes. The disappearance of the starting material spot in the 'RM' lane and the appearance of a new product spot indicates reaction progress.

Q4: My TLC spots are streaking or tailing. What causes this and how can I fix it?

A4: Streaking is a common issue that obscures results. It can be caused by several factors, which are addressed in the table below.

Table 2: Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Solution(s)
Streaking/Tailing Spots 1. Sample is too concentrated.[8] 2. The compound is acidic (e.g., carboxylic acid byproduct). 3. Strong interaction with the silica gel.1. Dilute your sample before spotting. 2. Add a small amount of acetic acid to the eluent.[8] 3. Try a different stationary phase (e.g., alumina) or a more polar eluent.
Spots Not Visible 1. Compound is not UV-active. 2. Sample is too dilute.1. Use a chemical stain for visualization (e.g., p-anisaldehyde, potassium permanganate).[8] 2. Concentrate the sample or spot multiple times in the same location.
Rf Value Too High/Low 1. Eluent polarity is incorrect.[8]1. If Rf is too high (spots near solvent front), decrease eluent polarity (more non-polar solvent). If Rf is too low (spots near origin), increase eluent polarity (more polar solvent).[8]
Uneven Solvent Front 1. TLC plate is touching the chamber wall. 2. Chamber is not level.1. Center the plate in the chamber. 2. Ensure the developing chamber is on a flat surface.[8]
Technique-Specific Troubleshooting: HPLC & GC-MS

Q5: When should I use HPLC instead of TLC for monitoring?

A5: Switch to HPLC when you need quantitative data (i.e., the percentage conversion of starting material to product) or when your reaction mixture contains components with very similar polarities that cannot be resolved by TLC. HPLC offers significantly higher resolution and reproducibility.[12] A reverse-phase C18 column is the standard choice for aromatic compounds like 5-Bromo-2-methylbenzaldehyde.[8][12]

Q6: My reaction involves volatile intermediates or byproducts. Is GC-MS a better choice?

A6: Yes. GC-MS is the preferred method for analyzing volatile and thermally stable compounds.[3] It provides not only quantitative data (from the GC chromatogram) but also structural information (from the mass spectrometer), which is invaluable for identifying unknown byproducts.[3][13]

Table 3: Typical Starting GC Parameters for 5-Bromo-2-methylbenzaldehyde

ParameterSettingRationale
Column Non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)Provides good separation for a wide range of aromatic compounds.[14]
Carrier Gas HeliumInert and provides good efficiency.[14]
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.[14]
Oven Program Start at 70°C, hold 2 min, ramp 10°C/min to 240°C, hold 5 minA general-purpose program to separate compounds with different boiling points.
Detector (MS) Full Scan (m/z 50-300)Allows for the identification of unknown peaks in the chromatogram.[15]

Q7: I'm seeing broad or tailing peaks in my HPLC/GC chromatogram. What should I do?

A7: Peak shape issues in chromatography often point to problems with the column, mobile/carrier phase, or sample interactions.

Table 4: Troubleshooting Poor Peak Shape in HPLC/GC

ProblemPossible Cause(s)Solution(s)
Broad or Tailing Peaks 1. Column degradation or contamination. 2. Inappropriate mobile phase pH (HPLC). 3. Column overloading.1. Use a guard column; flush the column or replace if necessary.[8] 2. Adjust mobile phase pH to ensure the analyte is in a single ionic form.[8] 3. Dilute the sample.[8]
Changes in Retention Time 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature changes.1. Prepare fresh mobile phase; check pump for leaks.[8] 2. Use a column oven to maintain constant temperature.[8]
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the injector.1. Include a wash step in the injection sequence.[8] 2. Flush the injection port and syringe with a strong solvent.[8]
Technique-Specific Troubleshooting: NMR Spectroscopy

Q8: Can I use ¹H NMR to monitor my reaction? What signals are important?

A8: Absolutely. ¹H NMR is an excellent quantitative monitoring tool.[7] For 5-Bromo-2-methylbenzaldehyde, you have two key diagnostic signals:

  • Aldehyde Proton (-CHO): A singlet typically found far downfield around δ 9.8-10.1 ppm . This peak is highly characteristic and is usually in a clean region of the spectrum.[16]

  • Methyl Protons (-CH₃): A singlet around δ 2.5-2.7 ppm .

To monitor the reaction, observe the disappearance of the aldehyde proton singlet at ~10 ppm. Its integration value will decrease as the reaction proceeds, while new signals corresponding to your product will appear.[7] For example, in a Wittig reaction, you would see the aldehyde peak disappear and new alkene proton signals appear between δ 5-7 ppm.

Reaction-Specific Troubleshooting Workflows

Many reactions fail due to subtle issues with reagents, setup, or conditions. Below are troubleshooting guides for common transformations of 5-Bromo-2-methylbenzaldehyde.

Q9: My Suzuki coupling reaction is not working or gives a low yield. What should I check?

A9: Suzuki couplings are powerful but sensitive to oxygen, catalyst activity, and base choice. The following workflow can help diagnose the issue.[17][18][19]

SuzukiTroubleshooting start Low Yield in Suzuki Coupling check_inert Is the reaction under a strict inert atmosphere (N₂ or Ar)? start->check_inert check_reagents Are the reagents (boronic acid, base) dry and pure? check_inert->check_reagents Yes no_inert Degradation of catalyst and boronic acid. check_inert->no_inert No check_catalyst Is the Palladium catalyst active? check_reagents->check_catalyst Yes bad_reagents Water can inhibit the catalyst and hydrolyze reagents. check_reagents->bad_reagents No check_solvent Is the solvent degassed and anhydrous? check_catalyst->check_solvent Yes bad_catalyst Pd(0) species is easily oxidized. Use fresh catalyst. check_catalyst->bad_catalyst No bad_solvent Oxygen in solvent deactivates the catalyst. check_solvent->bad_solvent No optimize_temp If all above are OK, consider optimizing temperature (80-100°C) or changing the base/ligand. check_solvent->optimize_temp Yes fix_inert Solution: Purge system with inert gas for >15 min. Use Schlenk techniques. no_inert->fix_inert fix_reagents Solution: Dry reagents in a vacuum oven. Use fresh, high-purity base (e.g., K₂CO₃). bad_reagents->fix_reagents fix_catalyst Solution: Store catalyst under inert gas. Try a different Pd source (e.g., Pd(dppf)Cl₂). bad_catalyst->fix_catalyst fix_solvent Solution: Degas solvent by sparging with N₂/Ar for 30 min before use. bad_solvent->fix_solvent

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Q10: I am attempting a reductive amination and the reaction is sluggish or failing. What are the common pitfalls?

A10: Reductive amination success hinges on the formation of an imine/iminium ion intermediate, which is then reduced.

  • Check pH: The reaction requires a mildly acidic pH (typically 5-7) to catalyze imine formation without protonating the starting amine into a non-nucleophilic ammonium salt.[20] You can add a catalytic amount of acetic acid.

  • Water Removal: Imine formation is an equilibrium reaction that produces water. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward.[21]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde and selectively reduces the iminium ion.[20][21] If you are using a stronger reductant like sodium borohydride (NaBH₄), it is best to perform the reaction in two steps: first form the imine completely (monitor by TLC/NMR), then add the reducing agent.[21][22]

Q11: My Wittig reaction is not producing the desired alkene. Why might this be?

A11: The Wittig reaction depends on the successful formation of the phosphorus ylide.

  • Ylide Formation: The most common point of failure is incomplete deprotonation of the phosphonium salt. Ensure your base is strong enough (e.g., n-BuLi, NaH, KHMDS) and the solvent is anhydrous. The characteristic color change (often to deep red or orange) is a good indicator of ylide formation.

  • Aldehyde Reactivity: Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to resonance stabilization.[23] While 5-Bromo-2-methylbenzaldehyde is reactive enough for most Wittig reactions, steric hindrance from the ortho-methyl group could slow the reaction. Gentle heating might be required.

  • Ylide Stability: The nature of the ylide affects the product stereochemistry. Non-stabilized ylides (e.g., from alkyl halides) typically give (Z)-alkenes, while stabilized ylides (with adjacent electron-withdrawing groups) favor (E)-alkenes.[9][24][25] Ensure you are using the correct type of ylide for your desired product.

General Experimental Workflow

The following diagram illustrates a universal workflow for setting up and monitoring a chemical reaction.

GeneralWorkflow cluster_prep 1. Preparation cluster_reaction 2. Execution & Monitoring cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Select & Weigh Reagents glassware Dry Glassware reagents->glassware atmosphere Establish Inert Atmosphere (if needed) glassware->atmosphere setup Assemble Reaction atmosphere->setup add_reagents Add Reagents & Solvents setup->add_reagents monitor Monitor Progress (TLC, HPLC, etc.) at t=0, 1h, 2h... add_reagents->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup / Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography, etc.) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for chemical synthesis and monitoring.

References
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethyl-2H-indazole.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Monitoring Reactions of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.
  • Gopinathan, M. B., et al. (2021). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry.
  • ResearchGate. (2015). NMR analysis of the reaction of benzaldehyde (2 M in CH3CN) and benzylamine (2 M in CH3CN) (1:1).
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC.
  • Washington State University. Monitoring Reactions by TLC.
  • SIELC Technologies. (2018). Separation of Benzaldehyde,2-bromo-5-hydroxy- on Newcrom R1 HPLC column.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021). Monitoring a Reaction by TLC.
  • Nanalysis Corp. Realtime monitoring of the Wittig reaction.
  • Pharmaceutical Technology. (2010). NMR Reaction-Monitoring as a Process Analytical Technique.
  • The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2015). Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number.
  • PubChem. 5-Bromo-2-methylbenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
  • Organic Chemistry Portal. Wittig Reaction.
  • BenchChem. (2025). HPLC vs.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to the Characterization of 2-Bromo-5-hydroxybenzaldehyde and its Impurities.
  • BenchChem. (2025). Application Notes and Protocols for Alkene Synthesis via Wittig Reaction with 6-Bromo-2-fluoro-3-methoxybenzaldehyde.
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
  • BenchChem. (2025). Technical Support Center: Monitoring Reactions of 2-Bromo-5-methylhexane.
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges for Reactions with 5-Bromo-2-methylbenzaldehyde

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of scaling up reactions involving this versatile aromatic aldehyde. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your scale-up process is both efficient and robust.

I. Understanding the Starting Material: 5-Bromo-2-methylbenzaldehyde

Before embarking on any reaction scale-up, a thorough understanding of the starting material is paramount. 5-Bromo-2-methylbenzaldehyde (C₈H₇BrO) is a solid at room temperature with a molecular weight of 199.04 g/mol .[1][2] Its structure, featuring an aldehyde, a bromine atom, and a methyl group on the aromatic ring, presents a unique combination of reactivity that can be both advantageous and challenging.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₇BrO[2]
Molecular Weight199.04 g/mol [1][2]
AppearanceSolid[2]
IUPAC Name5-bromo-2-methylbenzaldehyde[1]
CAS Number90050-59-2[1]

Safety First: 5-Bromo-2-methylbenzaldehyde is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

II. Frequently Asked Questions (FAQs) for Reaction Scale-Up

This section addresses common questions and challenges encountered during the scale-up of reactions involving 5-Bromo-2-methylbenzaldehyde.

A. General Considerations

Q1: What are the primary challenges I should anticipate when scaling up reactions with 5-Bromo-2-methylbenzaldehyde?

A1: The primary challenges stem from its trifunctional nature. The aldehyde group is susceptible to oxidation and can undergo various nucleophilic additions. The bromine atom offers a handle for cross-coupling reactions but can also be a leaving group in undesired side reactions. The methyl group, while seemingly innocuous, can influence the electronic properties and steric hindrance of the molecule. Key scale-up concerns include:

  • Exothermicity: Many reactions involving aldehydes and organometallics are exothermic. Proper heat management is critical to avoid runaway reactions and byproduct formation.

  • Solubility and Mass Transfer: As the scale increases, ensuring adequate mixing and maintaining all reactants in the appropriate phase becomes more challenging. Poor solubility can lead to localized "hot spots" and inconsistent reaction progress.

  • Purification: The separation of the desired product from starting materials, byproducts, and catalyst residues can become significantly more complex on a larger scale.

B. Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, scaling up can present several hurdles.

Q2: My Suzuki-Miyaura coupling with 5-Bromo-2-methylbenzaldehyde is sluggish and gives low yields upon scale-up. What are the likely causes?

A2: Several factors can contribute to this issue:

  • Catalyst Deactivation: The aldehyde functionality can potentially coordinate to the palladium catalyst, leading to deactivation.[3] On a larger scale, issues with mass and heat transfer can exacerbate this problem. The formation of palladium black, a sign of catalyst agglomeration and precipitation, is a common indicator of deactivation and can be caused by localized overheating or inadequate mixing.[3]

  • Poor Solubility: 5-Bromo-2-methylbenzaldehyde or the boronic acid partner may have limited solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.[4]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[3]

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

start Low Yield in Suzuki Coupling catalyst Catalyst Deactivation? start->catalyst solubility Solubility Issues? catalyst->solubility No solution_catalyst Optimize Catalyst & Ligand Ensure Inert Atmosphere catalyst->solution_catalyst Yes side_reactions Side Reactions Prevalent? solubility->side_reactions No solution_solubility Screen Solvents Consider Phase-Transfer Catalyst solubility->solution_solubility Yes solution_side_reactions Degas Solvents Thoroughly Use Pinacol Boronic Esters side_reactions->solution_side_reactions Yes

Caption: Troubleshooting Suzuki-Miyaura Coupling Issues.

Experimental Protocol: Scale-Up of a Suzuki-Miyaura Coupling

This protocol provides a general framework. Optimization for specific substrates is crucial.

  • Glassware and Reagent Preparation: Thoroughly oven-dry all glassware. Use anhydrous, degassed solvents. Ensure all solid reagents are of high purity and dry.[5]

  • Reaction Setup: To a appropriately sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a positive pressure of nitrogen, add 5-Bromo-2-methylbenzaldehyde, the boronic acid or ester (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, 2-MeTHF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand (if required) as a solution in the reaction solvent or as a solid under a stream of nitrogen.

  • Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

C. Troubleshooting Grignard Reactions

Grignard reactions are fundamental for C-C bond formation, but their scale-up requires stringent control over reaction conditions.

Q3: My Grignard reaction with 5-Bromo-2-methylbenzaldehyde is not initiating, or the yield is low on a larger scale. What should I investigate?

A3: Grignard reactions are notoriously sensitive to moisture and air. The primary culprits for initiation failure or low yields are:

  • Protic Contamination: Grignard reagents are strong bases and are readily quenched by water, alcohols, or even acidic protons on glassware.[6] Ensure all reagents and equipment are scrupulously dry.

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[6]

  • Wurtz Coupling: A significant side reaction is the coupling of the formed Grignard reagent with another molecule of 5-Bromo-2-methylbenzaldehyde, leading to a biaryl byproduct.[6]

Troubleshooting Workflow for Grignard Reactions:

start Grignard Reaction Failure initiation Initiation Problem? start->initiation yield Low Yield? initiation->yield No solution_initiation Activate Mg (I₂, 1,2-dibromoethane) Ensure Anhydrous Conditions initiation->solution_initiation Yes solution_yield Slow Addition of Aldehyde Maintain Low Temperature yield->solution_yield Yes

Caption: Troubleshooting Grignard Reaction Issues.

Experimental Protocol: Scale-Up of a Grignard Reaction

  • Preparation: Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere. Use anhydrous solvents (typically THF or diethyl ether).[7]

  • Grignard Reagent Formation: Place magnesium turnings in the reactor. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[6] Once activated, slowly add a solution of the appropriate alkyl or aryl halide in the anhydrous solvent. Maintain a gentle reflux.

  • Reaction with Aldehyde: Cool the prepared Grignard reagent to 0 °C. Slowly add a solution of 5-Bromo-2-methylbenzaldehyde in the anhydrous solvent, maintaining the temperature below 10 °C.

  • Quenching: After the reaction is complete (monitored by TLC or GC), slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify as needed.

D. Troubleshooting Reductive Amination

Reductive amination is a key transformation for the synthesis of amines.

Q4: I am observing the formation of significant amounts of byproducts in the reductive amination of 5-Bromo-2-methylbenzaldehyde. How can I improve the selectivity?

A4: The primary challenge in reductive amination is controlling the formation of secondary and tertiary amines, as well as the reduction of the aldehyde to the corresponding alcohol.[8]

  • Over-alkylation: The initially formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can then react further.

  • Aldehyde Reduction: The reducing agent can directly reduce the aldehyde to an alcohol, competing with the desired amination pathway.

Strategies for Improving Selectivity:

  • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred as they are less likely to reduce the aldehyde directly.[9]

  • Control of Stoichiometry: Using a large excess of the amine can favor the formation of the primary amine.

  • pH Control: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 5-6) is often optimal.

Experimental Protocol: Scale-Up of a Reductive Amination

  • Reaction Setup: In a suitable reactor, dissolve 5-Bromo-2-methylbenzaldehyde and the amine (or ammonia source) in a suitable solvent (e.g., methanol, dichloromethane).

  • pH Adjustment (if necessary): Add a mild acid (e.g., acetic acid) to adjust the pH.

  • Reducing Agent Addition: Add the reducing agent portion-wise, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the reaction until the starting aldehyde is consumed.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by standard methods.

III. Purification at Scale

Q5: What are the best practices for purifying the products of reactions with 5-Bromo-2-methylbenzaldehyde on a larger scale?

A5: While column chromatography is a staple in the research lab, it is often not practical for large-scale purification. Consider the following alternatives:

  • Recrystallization: If the product is a solid, recrystallization is often the most efficient and scalable purification method. Careful solvent screening is necessary to find a system that provides good recovery and high purity.

  • Distillation: For liquid products, vacuum distillation can be effective, provided the product is thermally stable.

  • Liquid-Liquid Extraction: Acid-base extractions can be very effective for removing acidic or basic impurities. For example, unreacted carboxylic acids can be removed by washing with a mild base like sodium bicarbonate.[10]

  • Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can then be filtered and the pure aldehyde regenerated by treatment with a base.[10]

IV. References

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and... Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (2022, May 26). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bromine as a Visible-Light-Mediated Polarity- Reversal Catalyst for the Functionalization of Aldehydes. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). 5-Bromo-2-methylbenzaldehyde >95.0%. Retrieved from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • ChemRxiv. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]

Sources

Optimization

minimizing byproduct formation in 5-Bromo-2-methylbenzaldehyde synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common issues, with a primary focus on minimizing byproduct formation.

Introduction

5-Bromo-2-methylbenzaldehyde is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1] Its synthesis, typically achieved through the electrophilic bromination of 2-methylbenzaldehyde, can be prone to the formation of undesired byproducts that complicate purification and reduce overall yield. This guide provides in-depth technical assistance to help you optimize your reaction conditions and achieve high purity of the desired product.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely byproducts and how can I prevent their formation?

Answer: The most common byproducts in the synthesis of 5-Bromo-2-methylbenzaldehyde via electrophilic bromination of 2-methylbenzaldehyde are dibrominated products, isomeric bromination products, and oxidation products.

Common Byproducts and Their Prevention:

ByproductFormation MechanismPrevention Strategies
Dibrominated Products (e.g., 3,5-Dibromo-2-methylbenzaldehyde) Over-bromination of the aromatic ring due to excess brominating agent or harsh reaction conditions.- Use a stoichiometric amount (or a slight excess) of the brominating agent (e.g., N-Bromosuccinimide or Bromine).- Control the reaction temperature; lower temperatures generally favor mono-substitution.- Monitor the reaction closely using TLC or GC to stop it once the starting material is consumed.
Isomeric Products (e.g., 3-Bromo-2-methylbenzaldehyde) The methyl group is an ortho, para-director, while the aldehyde group is a meta-director.[2] While the desired product is the result of para-bromination relative to the methyl group, some ortho-bromination can occur.- The choice of solvent can influence regioselectivity. Less polar solvents may favor the para-isomer.- Steric hindrance from the ortho-methyl group generally favors para-substitution.
Oxidation Product (2-Methylbenzoic acid) Oxidation of the aldehyde functional group, which can be promoted by certain brominating agents or impurities.[3][4]- Use a mild brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine where possible.- Ensure the reaction is carried out under anhydrous conditions to minimize side reactions.- Purify the starting 2-methylbenzaldehyde to remove any acidic impurities that could catalyze oxidation.

Byproduct_Formation_Pathways 2-Methylbenzaldehyde 2-Methylbenzaldehyde 5-Bromo-2-methylbenzaldehyde 5-Bromo-2-methylbenzaldehyde 2-Methylbenzaldehyde->5-Bromo-2-methylbenzaldehyde Desired Reaction (Electrophilic Bromination) Dibrominated Products Dibrominated Products 2-Methylbenzaldehyde->Dibrominated Products Over-bromination Isomeric Products Isomeric Products 2-Methylbenzaldehyde->Isomeric Products Alternative Bromination 2-Methylbenzoic Acid 2-Methylbenzoic Acid 2-Methylbenzaldehyde->2-Methylbenzoic Acid Oxidation

Question 2: My reaction yield is consistently low, even when my TLC shows a clean conversion to a single major product. What could be the issue?

Answer: Low isolated yields despite clean reaction profiles often point to issues during the work-up and purification stages.

Potential Causes and Solutions:

  • Product Solubility: 5-Bromo-2-methylbenzaldehyde has limited solubility in water. Ensure thorough extraction from the aqueous phase during work-up using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to maximize recovery.

  • Emulsion Formation: Emulsions can form during the aqueous wash steps, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.

  • Purification Losses: During column chromatography, the product can be lost if the incorrect solvent system is used or if the silica gel is too acidic, which can cause decomposition.

    • Solvent System: Use a solvent system with appropriate polarity to ensure good separation and elution of your product. A common eluent is a mixture of ethyl acetate and hexane.

    • Silica Gel: If you suspect decomposition on silica, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC. If the starting material remains, consider extending the reaction time or slightly increasing the temperature.

Troubleshooting_Workflow cluster_reaction Reaction Issues cluster_workup Work-up/Purification Issues start Low Yield of 5-Bromo-2-methylbenzaldehyde tlc_check TLC/GC Analysis start->tlc_check incomplete Incomplete Reaction tlc_check->incomplete Starting material present side_reactions Multiple Byproducts tlc_check->side_reactions Multiple spots extraction Inefficient Extraction tlc_check->extraction Clean conversion, but low isolated yield node_incomplete Optimize reaction time/temperature incomplete->node_incomplete node_side_reactions Adjust stoichiometry and temperature side_reactions->node_side_reactions purification Loss during Purification extraction->purification node_extraction Improve extraction protocol extraction->node_extraction node_purification Optimize chromatography conditions purification->node_purification

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and brominating agent for this synthesis?

A1: The standard starting material is 2-methylbenzaldehyde.[5][6] For the brominating agent, N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for laboratory-scale synthesis.[7][8] NBS is a solid, making it easier to handle, and it generates bromine in situ at a low concentration, which can help to minimize over-bromination and other side reactions.[9]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: The following parameters are crucial:

  • Temperature: Lower temperatures (e.g., 0-5 °C) are generally favored to control the reaction rate and improve selectivity.

  • Stoichiometry: A precise 1:1 molar ratio of 2-methylbenzaldehyde to the brominating agent is ideal. A slight excess of the brominating agent can be used to ensure complete conversion, but this should be carefully monitored to avoid byproduct formation.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride is commonly used.[10] The choice of solvent can influence the solubility of reagents and the reaction kinetics.

  • Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required when using elemental bromine to polarize the Br-Br bond and generate the electrophile.[11][12][13] When using NBS, a radical initiator like AIBN or benzoyl peroxide may be used, although the reaction can also proceed without it.[14]

Q3: How can I effectively purify the final product?

A3: Purification is typically achieved through the following steps:

  • Aqueous Work-up: After the reaction is complete, the mixture is quenched with water or a reducing agent solution (like sodium bisulfite) to remove any unreacted bromine. The organic layer is then washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, followed by a brine wash.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Column Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method for obtaining a highly pure product.

Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzaldehyde using NBS

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 2-Methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (anhydrous)

  • Anhydrous Iron(III) Chloride (FeCl₃) or Iron(III) Bromide (FeBr₃)

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add the Lewis acid catalyst (e.g., FeCl₃, 0.1 equivalents) to the stirred solution.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 1-3 hours), quench the reaction by slowly adding a saturated sodium bisulfite solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Bromo-2-methylbenzaldehyde.

References

  • Study.com. (n.d.). Draw the mechanism for the bromination of toluene. Retrieved from [Link]

  • SlideServe. (2010). Electrophilic Aromatic Substitution (Bromination of Toluene). Retrieved from [Link]

  • Chem318. (2007). Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • YouTube. (2018). Benzene Side Chain Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Pearson+. (n.d.). Write a mechanism for the reaction of toluene with bromine in the.... Retrieved from [Link]

  • Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.
  • ChemSupply Australia. (n.d.). 5-Bromo-2-methylbenzaldehyde >95.0%. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-methylbenzaldehyde (C8H7BrO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4551558A - Bromination of substituted benzaldehydes.
  • ResearchGate. (2018). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]

  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (2005). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

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Troubleshooting

impact of reaction temperature on 5-Bromo-2-methylbenzaldehyde reactivity

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the impact...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the impact of reaction temperature on the reactivity of this versatile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you to troubleshoot and optimize your reactions effectively.

Introduction: The Dual Reactivity of 5-Bromo-2-methylbenzaldehyde

5-Bromo-2-methylbenzaldehyde is a bifunctional molecule offering two primary sites for chemical modification: the aldehyde group, susceptible to nucleophilic attack, and the carbon-bromine bond on the aromatic ring, which is a handle for transition-metal-catalyzed cross-coupling reactions. The steric hindrance from the ortho-methyl group and the electronic effects of both the bromo and methyl substituents create a unique reactivity profile. Temperature is a critical parameter that must be carefully controlled to manage reaction rates, chemoselectivity, and the formation of byproducts.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The C-Br bond in 5-Bromo-2-methylbenzaldehyde is a prime target for forming new carbon-carbon and carbon-heteroatom bonds. However, the steric hindrance from the adjacent methyl group can make these reactions challenging.

Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: Why is my Suzuki-Miyaura coupling reaction with 5-Bromo-2-methylbenzaldehyde sluggish or failing to go to completion?

A1: This is a common issue stemming from the steric hindrance around the C-Br bond. The oxidative addition of the palladium(0) catalyst to the aryl bromide is often the rate-limiting step, and this steric impediment increases the activation energy of this step. Insufficient temperature is a primary suspect. While many Suzuki reactions proceed at 80-100 °C, for this substrate, you may need to increase the temperature to 100-120 °C to achieve a reasonable reaction rate.[1][2][3] Always monitor for thermal decomposition of your starting material or product at these higher temperatures.

Q2: I'm observing significant debromination of my starting material as a side product in my Heck coupling reaction. What is causing this?

A2: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings, particularly at elevated temperatures.[1] It occurs when the aryl-palladium(II) intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner. The hydride source can be the solvent (e.g., DMF, alcohols), the base, or even trace amounts of water.[1] If you are forced to use high temperatures to drive the reaction, ensure your solvent is anhydrous and consider using a non-coordinating, sterically hindered base to minimize this side reaction.

Q3: At higher temperatures in my Suzuki coupling, I see the formation of palladium black. How can I prevent this and maintain catalytic activity?

A3: The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst from the solution, rendering it inactive.[4][5] This is often accelerated at higher temperatures.[2][4] To mitigate this, ensure your reaction is properly degassed and maintained under an inert atmosphere, as oxygen can contribute to catalyst decomposition.[4] The choice of ligand is also critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and prevent aggregation, even at elevated temperatures.[1][6]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient Temperature: The oxidative addition step is sterically hindered and requires higher activation energy.1. Incrementally increase the reaction temperature in 10 °C steps, from 90 °C up to 120 °C. Use a high-boiling point solvent like dioxane, DMF, or toluene.[7]
2. Catalyst Deactivation: The Pd(0) catalyst has precipitated as palladium black.2. Use a more robust ligand system (e.g., bulky phosphines like XPhos or an NHC ligand) to stabilize the catalyst. Ensure rigorous degassing of solvents and reagents.[1][4]
Formation of Homocoupled Byproduct (Biphenyl) 1. High Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling of the aryl halide.1. Try to find the minimum temperature required for the cross-coupling to proceed. The addition of a suitable phosphine ligand can often suppress homocoupling.[4]
Debromination of Starting Material 1. Hydride Source Contamination: Presence of water or other hydride sources.1. Use anhydrous solvents and reagents. Consider a different, non-coordinating base.
Experimental Workflow: Optimizing Temperature in a Suzuki-Miyaura Coupling

G cluster_0 Initial Setup cluster_1 Temperature Screening A Assemble reaction under N2: - 5-Bromo-2-methylbenzaldehyde (1 eq) - Arylboronic acid (1.5 eq) - Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2 eq) - Degassed Solvent (e.g., Dioxane/H2O) B Set initial temperature to 80 °C. Monitor by TLC/GC-MS after 2h. A->B C No/Low Conversion? B->C D Increase temperature to 100 °C. Monitor again after 2h. C->D Yes F Reaction complete. Proceed to workup. C->F No E Significant Conversion? D->E E->F Yes G Increase temperature to 120 °C. Monitor again after 2h. E->G No H Decomposition or Side Products? G->H I Reaction complete or optimized. Proceed to workup. H->I No J Re-evaluate catalyst/ligand system. Consider a more active catalyst (e.g., with XPhos ligand). H->J Yes

Caption: Workflow for temperature optimization in Suzuki coupling.

Section 2: Reactions at the Aldehyde Functionality

The aldehyde group is a classic electrophile, readily undergoing nucleophilic addition. Temperature control is crucial for managing reaction kinetics, preventing side reactions, and in some cases, influencing stereoselectivity.

Frequently Asked Questions (FAQs): Aldehyde Reactions

Q1: My Grignard reaction with 5-Bromo-2-methylbenzaldehyde is giving a low yield of the desired secondary alcohol. What's going wrong?

A1: Grignard reactions are highly exothermic.[8] If the temperature is not controlled, several side reactions can occur. Firstly, the Grignard reagent can be consumed by reacting with the acidic protons of any water present, so strictly anhydrous conditions are essential.[9] Secondly, with sterically hindered aldehydes, if the temperature is too high, the Grignard reagent can act as a base and deprotonate any enolizable protons, or it can act as a reducing agent, leading to the formation of the corresponding primary alcohol after workup. It is standard practice to add the aldehyde solution slowly to the Grignard reagent at 0 °C to maintain a low temperature and control the exotherm.[10]

Q2: In my Wittig reaction, I'm getting a mixture of Z and E isomers. How can temperature influence the stereochemical outcome?

A2: The stereoselectivity of the Wittig reaction is complex and depends on the stability of the ylide. For non-stabilized ylides, the reaction is typically under kinetic control, and lower temperatures often favor the formation of the Z-alkene.[11][12] This is because the initial cycloaddition to form the oxaphosphetane is irreversible at low temperatures. At higher temperatures, this initial adduct can revert to the starting materials or equilibrate, potentially leading to a higher proportion of the thermodynamically more stable E-alkene. Therefore, running the reaction at low temperatures (e.g., -78 °C to 0 °C) is a good strategy to maximize Z-selectivity.[12][13]

Q3: When I perform a reductive amination, I get significant amounts of the corresponding alcohol as a byproduct. How can I favor the formation of the amine?

A3: In reductive amination, there is a competition between the reduction of the imine/iminium ion intermediate and the reduction of the starting aldehyde.[14][15] The formation of the imine from the aldehyde and amine is an equilibrium-driven process and can be slow.[16] If the reducing agent is too reactive or the temperature is too high, the aldehyde may be reduced before it has a chance to form the imine. Using a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for imines over aldehydes, can help.[17] Additionally, running the reaction at a moderate temperature (e.g., room temperature) allows sufficient time for imine formation before the reduction step. Elevated temperatures might be necessary to drive the initial condensation but can also accelerate the undesired reduction of the aldehyde.[15]

Troubleshooting Guide: Nucleophilic Addition to the Aldehyde
Reaction Symptom Potential Cause (Temperature-Related) Recommended Solution
Grignard Reaction Low yield of desired alcohol; formation of reduced (primary alcohol) byproduct.Reaction temperature too high, leading to side reactions (reduction, enolization).Add the aldehyde slowly to the Grignard reagent at 0 °C or lower to control the exotherm. Maintain low temperature throughout the addition.[9][10]
Wittig Reaction Poor stereoselectivity (mixture of E/Z isomers).Reaction temperature is too high, allowing for equilibration of intermediates.For non-stabilized ylides, perform the reaction at low temperatures (-78 °C to 0 °C) to favor the kinetically formed Z-alkene.[12][18]
Reductive Amination Formation of alcohol byproduct.Temperature is too high, causing rapid reduction of the aldehyde before imine formation.Use a milder, more selective reducing agent. Conduct the reaction at a moderate temperature (e.g., room temperature) to allow for imine formation.[17]
Oxidation to Carboxylic Acid Formation of over-oxidized or side products.Excessive temperature can lead to undesired side reactions or decomposition.Perform the oxidation at a controlled, moderate temperature. Monitor the reaction closely by TLC to avoid over-reaction.[19][20]
Visualization of Temperature Effects on Reaction Pathways

G cluster_0 Reductive Amination cluster_1 Temperature Influence A Aldehyde + Amine B Imine Intermediate A->B Condensation (Equilibrium) D Alcohol Byproduct A->D Reduction (Side Reaction) C Desired Amine Product B->C Reduction (Desired) LowT Low Temperature (e.g., RT) LowT->B Favors Imine Formation over Aldehyde Reduction HighT High Temperature HighT->D Increases Rate of Aldehyde Reduction

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Coupling Reactivity of 5-Bromo-2-methylbenzaldehyde and 2-Bromo-5-methylbenzaldehyde

Introduction In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Aryl halides, particularly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Aryl halides, particularly brominated aromatic compounds, are pivotal building blocks in this domain, serving as versatile synthons for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, substituted benzaldehydes are of particular interest due to the aldehyde's synthetic versatility, allowing for subsequent transformations. This guide provides an in-depth comparative analysis of two constitutional isomers, 5-Bromo-2-methylbenzaldehyde and 2-Bromo-5-methylbenzaldehyde, in the context of three major cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination.

The reactivity of these isomers is not identical, and understanding the nuanced differences governed by steric and electronic effects is paramount for reaction optimization, catalyst selection, and overall synthetic strategy. This guide will delve into the theoretical underpinnings of their differential reactivity and provide representative experimental protocols and data to support these principles. The insights presented herein are tailored for researchers, scientists, and drug development professionals who frequently employ these building blocks in their synthetic endeavors.

Structural and Electronic Properties: A Tale of Two Isomers

The differential reactivity of 5-Bromo-2-methylbenzaldehyde and 2-Bromo-5-methylbenzaldehyde in palladium-catalyzed cross-coupling reactions is primarily dictated by the steric and electronic influence of the methyl and bromo substituents relative to the site of reaction—the carbon-bromine bond.

5-Bromo-2-methylbenzaldehyde:

  • Steric Effects: The methyl group is positioned ortho to the aldehyde functionality but meta to the bromine atom. This placement does not impose significant steric hindrance on the carbon-bromine bond, which is crucial for the initial oxidative addition step in the catalytic cycle.

  • Electronic Effects: The methyl group is a weak electron-donating group. Its position meta to the bromine has a minimal electronic influence on the C-Br bond. The aldehyde group, being electron-withdrawing, deactivates the aromatic ring, which can influence the overall reactivity.

2-Bromo-5-methylbenzaldehyde:

  • Steric Effects: In this isomer, the bromine atom is in the ortho position relative to the aldehyde group, and the methyl group is in the meta position to the bromine. Crucially, the bromine atom is flanked by the aldehyde group on one side. While not as sterically demanding as a tertiary alkyl group, the proximity of the aldehyde can influence the approach of the bulky palladium catalyst.

  • Electronic Effects: The methyl group is in the para position relative to the bromine atom. This positioning allows for a more pronounced electron-donating effect on the C-Br bond through resonance, which can slightly modulate its reactivity.

The key distinction lies in the steric environment around the C-Br bond. The ortho-bromo substituent in 2-Bromo-5-methylbenzaldehyde is expected to present a greater steric challenge for the oxidative addition of the palladium catalyst compared to the relatively unhindered C-Br bond in 5-Bromo-2-methylbenzaldehyde. This difference is a critical factor influencing the choice of catalyst, particularly the ligand, and the reaction kinetics. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often essential to facilitate the oxidative addition step and promote efficient catalysis.[1]

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds.[2] The reaction typically involves a palladium catalyst, a base, and the coupling of an organohalide with an organoboron compound.

Expected Reactivity

Based on the structural analysis, 5-Bromo-2-methylbenzaldehyde is anticipated to be the more reactive substrate in Suzuki-Miyaura coupling. The unencumbered C-Br bond should readily undergo oxidative addition with a standard palladium catalyst. In contrast, 2-Bromo-5-methylbenzaldehyde may require more specialized catalytic systems, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos), to overcome the steric hindrance around the bromine atom and achieve comparable yields.[1]

Experimental Data Summary
SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylbenzaldehyde Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~85-95[3][4]
2-Bromo-5-methylbenzaldehyde Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~90[1][4]

Note: The presented data is a representative compilation from reactions with structurally similar substrates and should be used as a guideline for optimization.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates and coupling partners.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) to a dry flask. prep2 Add palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). prep1->prep2 prep3 Evacuate and backfill with inert gas (3x). prep2->prep3 react1 Add degassed solvent (e.g., Dioxane/H₂O 4:1). prep3->react1 react2 Heat to 90-100 °C with vigorous stirring. react1->react2 react3 Monitor by TLC/LC-MS (typically 12-24 h). react2->react3 workup1 Cool to room temperature. Dilute with organic solvent. react3->workup1 workup2 Wash with H₂O and brine. Dry over Na₂SO₄. workup1->workup2 workup3 Concentrate in vacuo. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (5-Bromo-2-methylbenzaldehyde or 2-Bromo-5-methylbenzaldehyde) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mizoroki-Heck Reaction: A Comparative Analysis

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, and it is a powerful tool for C-C bond formation.[5]

Expected Reactivity

Similar to the Suzuki-Miyaura coupling, the steric hindrance around the C-Br bond in 2-Bromo-5-methylbenzaldehyde is expected to make it less reactive than 5-Bromo-2-methylbenzaldehyde . The oxidative addition of the palladium(0) catalyst to the aryl bromide is the rate-determining step, and steric congestion slows this process.[6] Consequently, more forcing conditions (higher temperatures, longer reaction times) or more active catalyst systems may be necessary for the ortho-bromo isomer.

Experimental Data Summary
SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylbenzaldehyde Pd(OAc)₂ / PPh₃Et₃NAcetonitrile80-10012-24~70-85[7][8]
2-Bromo-5-methylbenzaldehyde Pd(OAc)₂K₂CO₃DMF100-1208-16~65-80[7][9]

Note: The presented data is a representative compilation from reactions with structurally similar substrates and should be used as a guideline for optimization.

Representative Experimental Protocol: Mizoroki-Heck Reaction

Heck_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-Br Pd0->PdII_complex Oxidative Addition (Ar-Br) Alkene_complex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ PdII_complex->Alkene_complex + Alkene Insertion_product R-CH₂-CH(Ar)-Pd(II)L₂-Br Alkene_complex->Insertion_product Migratory Insertion Hydride_complex [H-Pd(II)L₂(Product)]⁺Br⁻ Insertion_product->Hydride_complex β-Hydride Elimination Hydride_complex->Pd0 Reductive Elimination (+ Base)

Figure 2: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Materials:

  • Aryl bromide (5-Bromo-2-methylbenzaldehyde or 2-Bromo-5-methylbenzaldehyde) (1.0 mmol)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Ligand (e.g., Triphenylphosphine (PPh₃), 0.04 mmol, 4 mol%, if required)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the aryl bromide, palladium(II) acetate, and ligand (if used).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, base, and alkene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[10]

Expected Reactivity

The steric hindrance in 2-Bromo-5-methylbenzaldehyde is again the primary determinant of its reactivity compared to 5-Bromo-2-methylbenzaldehyde . The Buchwald-Hartwig amination is particularly sensitive to steric effects, and the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is often mandatory for achieving high yields with sterically demanding substrates.[11][12] Therefore, it is expected that 2-Bromo-5-methylbenzaldehyde will require a more specialized and typically more expensive ligand to achieve efficient coupling compared to its less hindered isomer.

Experimental Data Summary
SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylbenzaldehyde Pd₂(dba)₃ / RuPhosNaOtBuToluene100-11016-24~80-90[11]
2-Bromo-5-methylbenzaldehyde Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11018-24~75-85[13][14]

Note: The presented data is a representative compilation from reactions with structurally similar substrates and should be used as a guideline for optimization.

Representative Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction_bh Reaction cluster_workup_bh Work-up & Purification setup1 Add aryl bromide, Pd precatalyst, and ligand to a dry Schlenk tube. setup2 Add base (e.g., NaOtBu). setup1->setup2 setup3 Evacuate and backfill with inert gas (3x). setup2->setup3 reaction1 Add anhydrous solvent (e.g., Toluene). setup3->reaction1 reaction2 Add amine via syringe. reaction1->reaction2 reaction3 Heat to 100-110 °C with vigorous stirring. reaction2->reaction3 reaction4 Monitor by TLC/LC-MS. reaction3->reaction4 workup1_bh Cool to room temperature. Quench with aq. NH₄Cl. reaction4->workup1_bh workup2_bh Extract with organic solvent. workup1_bh->workup2_bh workup3_bh Wash with brine, dry, and concentrate. workup2_bh->workup3_bh workup4_bh Purify by column chromatography. workup3_bh->workup4_bh

Figure 3: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • Aryl bromide (5-Bromo-2-methylbenzaldehyde or 2-Bromo-5-methylbenzaldehyde) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Ligand (e.g., RuPhos or XPhos, 0.05 mmol, 5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, palladium precatalyst, ligand, and base to a dry Schlenk tube.[11]

  • Seal the tube, remove it from the glovebox, and add the anhydrous solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[11]

  • Purify the crude product by flash column chromatography.

Conclusion

The isomeric relationship between 5-Bromo-2-methylbenzaldehyde and 2-Bromo-5-methylbenzaldehyde provides a compelling case study in the influence of steric and electronic effects on cross-coupling reactivity. The key takeaway for the synthetic chemist is the pronounced impact of the ortho-bromo substituent in 2-Bromo-5-methylbenzaldehyde, which presents a significant steric barrier to the crucial oxidative addition step in palladium-catalyzed reactions.

Consequently, 5-Bromo-2-methylbenzaldehyde generally emerges as the more reactive and versatile substrate, often amenable to a broader range of standard cross-coupling conditions. In contrast, 2-Bromo-5-methylbenzaldehyde frequently necessitates the use of more sophisticated and sterically demanding catalyst systems, particularly those featuring bulky biarylphosphine ligands, to achieve high conversion and yields. This guide has provided a framework for understanding these differences and serves as a practical resource for selecting appropriate reaction conditions and anticipating the reactivity of these valuable synthetic intermediates.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • Chemistry LibreTexts. (2023).
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  • PubMed Central. (n.d.).
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  • PubMed Central. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem.
  • BenchChem. (2025). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine. BenchChem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine. BenchChem.
  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethyl-2H-indazole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
  • PubMed Central. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • PubMed Central. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction.
  • PubMed Central. (2024).
  • PubMed Central. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
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  • BenchChem. (n.d.). "low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid".
  • Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal.
  • ACS Publications. (2020).
  • PubMed Central. (n.d.).
  • Journal of the American Chemical Society. (2013).
  • University Digital Conservancy. (n.d.).
  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More.

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Comparative

A Researcher's Guide to the Reactivity of Substituted Bromobenzaldehydes

For the discerning researcher, scientist, and drug development professional, the selection of a synthetic building block is a critical decision point dictating the efficiency and success of a synthetic route. Substituted...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a synthetic building block is a critical decision point dictating the efficiency and success of a synthetic route. Substituted bromobenzaldehydes are a class of bifunctional reagents of immense value, offering two distinct points for chemical modification: the aldehyde carbonyl and the carbon-bromine bond. The reactivity of these sites, however, is not uniform and is profoundly influenced by the nature and position of other substituents on the aromatic ring.

This guide provides an in-depth, objective comparison of the reactivity of various substituted bromobenzaldehydes. Moving beyond a simple catalog of reactions, we will explore the underlying electronic and steric principles that govern their chemical behavior. This analysis is supported by established mechanistic insights and supplemented with detailed experimental protocols to empower you to validate these principles in your own laboratory.

The Duality of Reactivity: Aldehyde versus Aryl Bromide

Substituted bromobenzaldehydes are unique in that they present two electrophilic centers susceptible to different types of reagents and reaction conditions. The reactivity at one site can be modulated by substituents, which in turn can influence the reactivity at the other.

  • The Aldehyde Group: The carbonyl carbon is electrophilic and a prime target for nucleophilic attack. Reactions such as nucleophilic addition, condensation (e.g., Knoevenagel, Wittig), and oxidation are characteristic of this functional group.[1][2]

  • The Carbon-Bromine Bond: The C-Br bond is the reactive site for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[3][4]

The key to effectively utilizing these building blocks lies in understanding how substituents govern the reactivity at each of these sites.

The Electronic Influence of Substituents: A Decisive Factor

The rate and outcome of reactions involving substituted bromobenzaldehydes are largely dictated by the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects.[5]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and other carbonyl groups decrease the electron density of the aromatic ring.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), and alkyl groups (-CH₃) increase the electron density of the ring.

  • Halogens: Halogens, including the bromine atom already present, exhibit a dual nature. They are inductively electron-withdrawing (-I) but can donate electron density through resonance (+R). For halogens, the inductive effect typically dominates.[6]

Impact on Aldehyde Reactivity

The electrophilicity of the carbonyl carbon is paramount for reactions involving nucleophilic attack.

  • EWGs enhance the electrophilicity of the carbonyl carbon by withdrawing electron density from the ring and, by extension, from the aldehyde group. This makes the aldehyde more susceptible to nucleophilic attack, leading to faster reaction rates in reactions like nucleophilic additions and Wittig reactions.[1][7]

  • EDGs have the opposite effect. By donating electron density to the ring, they reduce the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack.[1]

The following diagram illustrates the influence of EWGs and EDGs on the electrophilicity of the benzaldehyde carbonyl group.

G cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG EWG (e.g., -NO2) Aldehyde_EWG Substituted Bromobenzaldehyde EWG->Aldehyde_EWG -I / -R Effect Carbonyl_EWG Carbonyl Carbon (More Electrophilic) Aldehyde_EWG->Carbonyl_EWG Increased δ+ EDG EDG (e.g., -OCH3) Aldehyde_EDG Substituted Bromobenzaldehyde EDG->Aldehyde_EDG +I / +R Effect Carbonyl_EDG Carbonyl Carbon (Less Electrophilic) Aldehyde_EDG->Carbonyl_EDG Decreased δ+

Caption: Electronic effects of substituents on carbonyl electrophilicity.

Impact on C-Br Bond Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-Br bond.[3]

  • EWGs generally accelerate the rate of oxidative addition by making the aryl halide more electron-deficient and thus more reactive towards the electron-rich palladium(0) catalyst.

  • EDGs can slow down the oxidative addition step by increasing the electron density at the C-Br bond.

Quantifying Substituent Effects: The Hammett Equation

A quantitative understanding of the electronic effects of substituents can be achieved using the Hammett equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted reactant.

  • k₀ is the rate constant for the reaction of the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[8][9]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[10][11]

Comparative Reactivity Data

The following table summarizes the expected relative reactivities of various para-substituted 4-bromobenzaldehydes in two key transformations: a nucleophilic addition reaction (represented by the Wittig reaction) and a palladium-catalyzed cross-coupling reaction (the Suzuki-Miyaura coupling). The relative rates are predicted based on the electronic effects of the substituents.

Substituent (at para-position)Electronic EffectPredicted Relative Rate (Wittig Reaction)Predicted Relative Rate (Suzuki Coupling)
-NO₂Strong EWGFastestFastest
-CNStrong EWGFastFast
-H (4-bromobenzaldehyde)ReferenceModerateModerate
-CH₃Weak EDGSlowSlow
-OCH₃Strong EDGSlowestSlowest

Experimental Verification: A Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity trends, a competitive Wittig reaction can be performed. This experiment allows for the direct comparison of the reactivity of two different substituted bromobenzaldehydes towards a common Wittig reagent.

Objective: To compare the relative reactivity of 4-bromo-3-nitrobenzaldehyde (an EWG-substituted example) and 4-bromo-3-methylbenzaldehyde (an EDG-substituted example) in a competitive Wittig reaction.
Materials:
  • 4-bromo-3-nitrobenzaldehyde

  • 4-bromo-3-methylbenzaldehyde

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow Diagram

G start Start ylide_prep Ylide Preparation: (Methoxymethyl)triphenylphosphonium chloride + K-tert-butoxide in THF start->ylide_prep aldehyde_mix Prepare Aldehyde Mixture: Equimolar amounts of 4-bromo-3-nitrobenzaldehyde and 4-bromo-3-methylbenzaldehyde + Internal Standard start->aldehyde_mix reaction Competitive Reaction: Add aldehyde mixture to ylide solution at 0°C, then warm to RT ylide_prep->reaction aldehyde_mix->reaction quench Reaction Quench: Add saturated aq. NH4Cl reaction->quench extraction Extraction: Extract with DCM quench->extraction dry_concentrate Drying and Concentration: Dry with MgSO4, filter, and concentrate under reduced pressure extraction->dry_concentrate analysis Analysis: GC-MS analysis of the crude product dry_concentrate->analysis end End analysis->end

Caption: Workflow for the competitive Wittig reaction experiment.

Step-by-Step Protocol:
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add potassium tert-butoxide (1.0 eq.) portion-wise. Stir the resulting deep red-orange mixture at 0°C for 30 minutes to ensure complete ylide formation.[1]

  • Aldehyde Mixture Preparation: In a separate vial, prepare a stock solution containing equimolar amounts (e.g., 0.5 mmol each) of 4-bromo-3-nitrobenzaldehyde and 4-bromo-3-methylbenzaldehyde, and a known amount of an internal standard (e.g., dodecane) in anhydrous THF.

  • Competitive Reaction: To the ylide solution at 0°C, add the aldehyde mixture dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS. Identify the peaks corresponding to the unreacted starting aldehydes and the respective alkene products. Quantify the relative amounts of the unreacted aldehydes and the formed products by integrating the peak areas relative to the internal standard.

Expected Outcome and Interpretation

Based on electronic principles, the 4-bromo-3-nitrobenzaldehyde, with its strong electron-withdrawing nitro group, is expected to be significantly more reactive than the 4-bromo-3-methylbenzaldehyde. Therefore, the GC-MS analysis should reveal a higher consumption of 4-bromo-3-nitrobenzaldehyde and a correspondingly higher formation of its alkene product compared to the methyl-substituted analog. This result would provide direct experimental evidence for the governing role of substituent electronic effects on aldehyde reactivity.

Conclusion

The reactivity of substituted bromobenzaldehydes is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles is indispensable for the strategic design of synthetic pathways in pharmaceutical and materials science research. Electron-withdrawing groups generally enhance the reactivity of both the aldehyde function towards nucleophiles and the C-Br bond towards oxidative addition in cross-coupling reactions. Conversely, electron-donating groups tend to diminish the reactivity at both sites. By employing comparative experimental techniques, such as the competitive Wittig reaction detailed herein, researchers can empirically validate these foundational principles and make more informed decisions in their synthetic endeavors.

References

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  • Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104.
  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • Benchchem. A Comparative Analysis of the Reactivity of 2-(Allyloxy)-3-bromobenzaldehyde and Its Isomers.
  • Scribd. Reactions of Aldehydes and Ketones: Learning Activity No. 17.
  • ResearchGate. Hammett plot for the selective –C=O group reduction of para-substituted benzaldehydes.
  • ResearchGate. Hammett plot for the para -substituted benzaldehydes in the B.–V. reaction.
  • Benchchem. Reactivity of the Aldehyde Group in 4-Bromobenzaldehyde: An In-depth Technical Guide.
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  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Reddit.
  • ResearchGate. Hammett plot for C-3 substituted benzaldehydes.
  • Wikipedia. 4-Bromobenzaldehyde. [Link]

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  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

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Validation

A Comparative Guide to Catalyst Efficacy in 5-Bromo-2-methylbenzaldehyde Coupling Reactions

Introduction: The Strategic Importance of 5-Bromo-2-methylbenzaldehyde in Synthesis 5-Bromo-2-methylbenzaldehyde is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-methylbenzaldehyde in Synthesis

5-Bromo-2-methylbenzaldehyde is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde and a carbon-bromine bond amenable to cross-coupling, allows for sequential and diverse functionalization. The aldehyde can participate in nucleophilic additions, reductive aminations, and condensations, while the aryl bromide is a prime handle for the construction of carbon-carbon and carbon-heteroatom bonds. The steric hindrance imparted by the ortho-methyl group presents a unique challenge and necessitates the careful selection of a highly efficient catalytic system to achieve optimal yields and selectivities. This guide provides a comparative analysis of palladium-, nickel-, and copper-based catalytic systems for the cross-coupling of 5-Bromo-2-methylbenzaldehyde, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic endeavors.

I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis

Palladium catalysis is the most established and widely employed method for the formation of C-C and C-N bonds involving aryl halides.[1] The versatility of palladium catalysts, tunable through the rational design of ligands, allows for a broad substrate scope and high functional group tolerance.[2][3]

A. Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organohalide, is a cornerstone of modern organic synthesis.[4] For a substrate like 5-Bromo-2-methylbenzaldehyde, the choice of phosphine ligand is critical to overcome the steric hindrance from the ortho-methyl group.[5]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)ObservationsReference(s)
Pd(OAc)₂ / SPhos SPhosK₃PO₄TolueneRT298Highly efficient for sterically hindered aryl chlorides, suggesting high reactivity for the analogous bromide.[2]
Pd(OAc)₂ / XPhos XPhosK₃PO₄TolueneRT2>95Excellent for sterically demanding couplings.[2]
Pd(dppf)Cl₂dppfK₂CO₃DME802-1267-97A versatile and commonly used catalyst, effective for a range of brominated heterocycles.[6][7]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-24VariableConsidered a first-generation catalyst; may show lower efficacy with sterically hindered substrates.[8]

Causality Behind Experimental Choices:

  • Ligands: Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are paramount for coupling sterically hindered substrates.[2] Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, which readily undergoes oxidative addition. The electron-donating nature of these ligands also accelerates this rate-limiting step.[9]

  • Bases: Strong, non-nucleophilic bases like K₃PO₄ are often employed to facilitate the transmetalation step without interfering with the aldehyde functionality. Weaker bases like K₂CO₃ can also be effective but may require higher temperatures.[10]

  • Solvents: Aprotic solvents like toluene or ethereal solvents like 1,4-dioxane and DME are commonly used. The addition of water can sometimes be beneficial for dissolving the base and facilitating the reaction.[11]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(Br)L_n] TM_intermediate [Ar-Pd(II)(R)L_n] OA_complex->TM_intermediate Transmetalation Product Ar-R TM_intermediate->Product Reductive Elimination Catalyst_regen Pd(0)L_n ArBr 5-Bromo-2-methyl- benzaldehyde (Ar-Br) ArBr->Pd0 Oxidative Addition Boronic_acid R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

B. Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction provides a powerful method for the formation of a new C-C bond by coupling the aryl bromide with an alkene.[12]

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(Br)L_n] Alkene_complex [Ar-Pd(II)(Alkene)L_n]Br Insertion_product [R-CH₂-CH(Ar)-Pd(II)L_n]Br Alkene_complex->Insertion_product Migratory Insertion Product_complex [HPd(II)L_n]Br + Ar-CH=CH-R Insertion_product->Product_complex β-Hydride Elimination Catalyst_regen Pd(0)L_n Product_complex->Catalyst_regen Base-assisted Regeneration ArBr Ar-Br ArBr->Pd0 Oxidative Addition Alkene Alkene Alkene->OA_complex Alkene Coordination Base Base Buchwald_Hartwig_Cycle cluster_2 Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(Br)L_n] Amine_complex [Ar-Pd(II)(HNR₂)L_n]Br Amido_complex [Ar-Pd(II)(NR₂)L_n] Product Ar-NR₂ Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L_n ArBr Ar-Br ArBr->Pd0 Oxidative Addition Amine HNR₂ Amine->OA_complex Amine Coordination Base Base Base->Amine_complex Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination. [10]

II. Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. [13]Nickel's unique electronic properties can enable the activation of less reactive C-Br bonds and offer complementary reactivity. [14][15] Comparative Performance of Nickel vs. Palladium in Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)ObservationsReference(s)
NiCl₂(dme) / IPr IPrK₃PO₄Dioxane8012HighHighly effective for C-F bond activation, suggesting high reactivity for C-Br bonds.[16]
NiCl₂ / 2,2'-bipyridine 2,2'-bipyridineK₂CO₃TolueneRT24GoodA simple and cost-effective system.[14]
Pd(OAc)₂ / SPhosSPhosK₃PO₄TolueneRT298Palladium often offers faster reaction times at room temperature for activated bromides.[2]

Causality Behind Experimental Choices:

  • Reactivity: Nickel catalysts can be particularly effective for coupling with sp³-hybridized organoboron reagents and can sometimes offer better performance with electron-rich aryl bromides where oxidative addition to palladium can be sluggish.

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.

III. Copper-Catalyzed Coupling: A Classic Revitalized

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have been known for over a century. [17]Modern advancements with the use of ligands have revitalized these methods, offering a palladium-free alternative for C-C, C-N, and C-O bond formation.

Comparative Aspects of Copper vs. Palladium in Sonogashira Coupling

Catalyst SystemCoupling PartnersBaseSolventTemp. (°C)ObservationsReference(s)
PdCl₂(PPh₃)₂ / CuI Aryl bromide, Terminal alkyneEt₃NDMF25-100The classic Sonogashira system; copper co-catalyst is crucial for the activation of the alkyne.[18][19]
Cu(I) salts / Ligand Aryl bromide, Terminal alkyneK₂CO₃DMSO100-140Can be effective but often requires higher temperatures and more polar solvents than palladium-catalyzed reactions.[17]

Causality Behind Experimental Choices:

  • Mechanism: In Sonogashira reactions, the role of copper is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. [18]In Ullmann-type reactions, a copper(I) salt is the primary catalyst.

  • Cost and Toxicity: Copper is significantly cheaper and less toxic than palladium, making it an environmentally and economically favorable choice. However, reaction conditions can be harsher.

IV. Experimental Protocols

A. General Workflow for Catalyst Screening

Workflow cluster_workflow Experimental Workflow start Reaction Setup reagents Add 5-Bromo-2-methylbenzaldehyde, Coupling Partner, and Base to Flask start->reagents inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat to Desired Temperature and Stir solvent->reaction monitoring Monitor Progress by TLC or LC-MS reaction->monitoring workup Cool, Quench, and Extract monitoring->workup purification Purify by Column Chromatography workup->purification end Characterize Product purification->end

Sources

Comparative

The Unique Structural and Electronic Profile of 5-Bromo-2-methylbenzaldehyde

An In-Depth Guide to the Reaction Kinetics of 5-Bromo-2-methylbenzaldehyde: A Comparative Analysis for Synthetic Optimization Executive Summary: 5-Bromo-2-methylbenzaldehyde is a key bifunctional intermediate in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 5-Bromo-2-methylbenzaldehyde: A Comparative Analysis for Synthetic Optimization

Executive Summary: 5-Bromo-2-methylbenzaldehyde is a key bifunctional intermediate in the synthesis of pharmaceuticals and fine chemicals, prized for its distinct reactivity profile.[1] Understanding the kinetics of its transformations is paramount for researchers and process chemists seeking to optimize reaction conditions, improve yields, and control selectivity. This guide provides a comprehensive analysis of the expected reaction kinetics for 5-Bromo-2-methylbenzaldehyde in three fundamental classes of reactions: oxidation, nucleophilic addition (the Wittig reaction), and condensation. Lacking direct empirical data for this specific molecule in the literature, this guide establishes a predictive framework grounded in the principles of physical organic chemistry and supported by comparative data from structurally analogous benzaldehydes. We further provide detailed, self-validating experimental protocols to enable researchers to quantify these kinetics empirically.

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon, which is modulated by the electronic and steric effects of its substituents.[2] In 5-Bromo-2-methylbenzaldehyde, two substituents dictate its chemical behavior: an ortho-methyl group and a meta-bromo group (relative to the aldehyde).

  • Ortho-Methyl Group (-CH₃): This group exerts two primary influences. Electronically, it is a weak electron-donating group (EDG) through induction, which slightly decreases the electrophilicity of the carbonyl carbon. Sterically, its proximity to the aldehyde function creates significant hindrance, impeding the approach of bulky nucleophiles or reagents.

  • Meta-Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group (EWG) through its strong inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon. Its resonance effect (+R) is weaker and, from the meta position, does not directly conjugate with the aldehyde. Therefore, the net effect is strongly electron-withdrawing.

The interplay of these factors—strong electronic activation from the bromine and steric hindrance from the ortho-methyl group—creates a unique kinetic profile that must be carefully considered in reaction design.

G cluster_molecule 5-Bromo-2-methylbenzaldehyde cluster_effects Influencing Factors mol steric Steric Hindrance steric->mol Ortho-Methyl Group inductive Inductive Effect (-I) (Electron Withdrawing) inductive->mol Meta-Bromo Group donating Inductive Effect (+I) (Electron Donating) donating->mol

Caption: Electronic and steric effects influencing the reactivity of 5-Bromo-2-methylbenzaldehyde.

Comparative Kinetic Analysis of Key Reaction Classes

To predict the kinetic performance of 5-Bromo-2-methylbenzaldehyde, we compare its expected reactivity with unsubstituted benzaldehyde (the baseline) and other substituted analogues.

Oxidation Reactions

The oxidation of benzaldehydes to carboxylic acids is a fundamental transformation. Using chromium(VI) reagents like benzyltrimethylammonium chlorobromate (BTMACB) or dichromate in an acidic medium, the reaction mechanism often involves the formation of a chromate ester, followed by a rate-determining hydride shift.[2][3] The reaction is generally accelerated by electron-donating groups that stabilize the developing positive charge on the carbonyl carbon during the hydride transfer.[2]

Expected Kinetic Profile for 5-Bromo-2-methylbenzaldehyde:

  • The electron-withdrawing bromo group will likely decelerate the reaction compared to unsubstituted benzaldehyde.

  • The electron-donating methyl group will have an accelerating effect.

  • The net electronic effect is ambiguous without experimental data, but the strong deactivating nature of halogens often dominates. The ortho-steric hindrance may also slow the initial formation of the bulky chromate ester intermediate.

Table 1: Comparative Reactivity in Oxidation with BTMACB

Compound Substituent(s) Relative Rate Constant (k/k₀) Rationale for 5-Bromo-2-methylbenzaldehyde
Benzaldehyde (Reference) H 1.00 Baseline for comparison.
p-Nitrobenzaldehyde p-NO₂ (EWG) 1.62[2] Strong EWG accelerates, suggesting the rate-determining step is influenced by stabilizing an electron-deficient intermediate.[2]
p-Chlorobenzaldehyde p-Cl (EWG) 0.55[2] EWG decelerates, consistent with a mechanism where electron density at the aldehyde is crucial.
p-Methylbenzaldehyde p-CH₃ (EDG) 2.51[2] EDG accelerates, supporting stabilization of a positive charge in the transition state.

| 5-Bromo-2-methylbenzaldehyde | 2-CH₃, 5-Br | Predicted: < 1.0 | The potent deactivating inductive effect of bromine is expected to outweigh the donating effect of the methyl group. Steric hindrance from the ortho-methyl group may further reduce the rate. |

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is a cornerstone of organic synthesis.[4][5] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon; electron-withdrawing groups enhance the partial positive charge on this carbon, making it more susceptible to nucleophilic attack by the ylide.[2][6]

Expected Kinetic Profile for 5-Bromo-2-methylbenzaldehyde:

  • The strong electron-withdrawing inductive effect of the bromine atom is expected to significantly accelerate the rate of ylide attack compared to unsubstituted benzaldehyde.

  • However, the steric bulk of the ortho-methyl group will likely counteract this electronic acceleration by hindering the approach of the triphenylphosphonium ylide, which is itself sterically demanding. The balance of these two effects will determine the overall rate.

Table 2: Comparative Reactivity in the Wittig Reaction

Compound Substituent(s) Relative Rate Constant (k/k₀) Rationale for 5-Bromo-2-methylbenzaldehyde
Benzaldehyde (Reference) H 1.00 Baseline for comparison.
p-Nitrobenzaldehyde p-NO₂ (EWG) 14.7[2] Strong EWG dramatically increases carbonyl electrophilicity, accelerating the reaction.
p-Chlorobenzaldehyde p-Cl (EWG) 2.75[2] EWG enhances reactivity as expected.
p-Methylbenzaldehyde p-CH₃ (EDG) 0.45[2] EDG reduces carbonyl electrophilicity, slowing the reaction.

| 5-Bromo-2-methylbenzaldehyde | 2-CH₃, 5-Br | Predicted: > 1.0 (but less than analogues without steric hindrance) | The strong electronic activation from the bromo group should lead to a net rate increase, but this will be tempered by the steric clash between the ortho-methyl group and the incoming ylide. |

Condensation Reactions: The Knoevenagel Condensation

Similar to the Wittig reaction, Knoevenagel condensation with active methylene compounds (like Meldrum's acid) is driven by the nucleophilic attack on the carbonyl carbon.[7] Therefore, the reaction kinetics are similarly influenced by the aldehyde's electrophilicity, with electron-withdrawing groups accelerating the reaction.[7][8]

Expected Kinetic Profile for 5-Bromo-2-methylbenzaldehyde:

  • The bromo group will electronically accelerate the reaction.

  • The ortho-methyl group will sterically hinder the approach of the nucleophile, potentially slowing the reaction. The outcome will depend on the size of the nucleophile generated from the active methylene compound.

Table 3: Comparative Reactivity in Knoevenagel Condensation

Compound Substituent(s) Qualitative Rate Rationale for 5-Bromo-2-methylbenzaldehyde
Benzaldehyde (Reference) H Moderate Baseline for comparison.
p-Nitrobenzaldehyde p-NO₂ (EWG) Fast Electron-poor benzaldehydes show increased reactivity.[2]
p-Methoxybenzaldehyde p-OCH₃ (EDG) Slow Electron-rich benzaldehydes show decreased reactivity.

| 5-Bromo-2-methylbenzaldehyde | 2-CH₃, 5-Br | Predicted: Moderate to Fast | The electronic acceleration from the bromo group is expected to be a dominant factor. Steric hindrance may be less of a factor with smaller nucleophiles compared to the bulky Wittig ylide. |

Experimental Design for Kinetic Analysis

To move from prediction to empirical fact, a robust experimental plan is essential. UV-Vis spectrophotometry offers a convenient and widely accessible method for monitoring the kinetics of these reactions in real-time.[9][10][11]

General Experimental Workflow

The workflow for a kinetic study involves careful preparation, execution under controlled conditions, and rigorous data analysis.

Caption: General workflow for a spectrophotometric kinetic study of an aldehyde reaction.

Detailed Protocol: Spectrophotometric Monitoring of the Knoevenagel Condensation

This protocol describes the kinetic analysis of the reaction between 5-Bromo-2-methylbenzaldehyde and Meldrum's acid, catalyzed by piperidine. The reaction is monitored by observing the formation of the colored arylidene product.[7]

1. Reagent and Solution Preparation:

  • Solvent: Use spectroscopic grade ethanol or another suitable solvent.

  • Aldehyde Stock Solution: Prepare a 0.1 M solution of 5-Bromo-2-methylbenzaldehyde in the chosen solvent.

  • Meldrum's Acid Stock Solution: Prepare a 1.0 M solution of Meldrum's acid in the same solvent. This high concentration ensures pseudo-first-order conditions with respect to the aldehyde.

  • Catalyst Solution: Prepare a 0.1 M solution of piperidine in the same solvent.

2. Determination of λmax (Wavelength of Maximum Absorbance):

  • Run a small-scale reaction to completion to generate the product.

  • Scan the UV-Vis spectrum of the resulting solution from 200-800 nm to identify the λmax of the product, where the starting materials have minimal absorbance.[12]

3. Kinetic Measurement:

  • Causality: To simplify the rate law, the reaction is run under pseudo-first-order conditions where the concentration of Meldrum's acid is in large excess (at least 10-fold) compared to the aldehyde.[10] This makes the rate of reaction dependent only on the concentration of the aldehyde.

  • Set the spectrophotometer to the predetermined λmax and maintain a constant temperature (e.g., 25.0 ± 0.1 °C) using a thermostatted cell holder.

  • In a 3 mL quartz cuvette, add the solvent, the aldehyde stock solution, and the catalyst solution. Use this mixture to zero the spectrophotometer (as the blank).

  • To an identical cuvette, add the same amounts of solvent, aldehyde, and catalyst. Initiate the reaction by adding a small, precise volume of the concentrated Meldrum's acid stock solution.

  • Immediately mix the contents by inverting the cuvette and start recording the absorbance at fixed time intervals until the reaction is >80% complete.

4. Data Analysis:

  • The observed pseudo-first-order rate constant, kobs, is determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -kobs.

  • The second-order rate constant, k₂, is then calculated using the equation: k₂ = kobs / [Meldrum's Acid].

  • Repeat the experiment at several different temperatures (e.g., 298 K, 303 K, 308 K) to determine the activation parameters (Ea, ΔH‡, ΔS‡) from an Arrhenius or Eyring plot.[13]

Conclusion and Outlook

5-Bromo-2-methylbenzaldehyde presents a fascinating case study in chemical kinetics, where potent electronic activation is challenged by significant steric hindrance. Our comparative analysis predicts that its reactivity will be highly dependent on the steric demands of the specific reaction. In nucleophilic additions like the Wittig reaction, the steric clash is expected to temper the rate enhancement from the electron-withdrawing bromo group. For oxidations, a slower rate compared to unsubstituted benzaldehyde is anticipated. This guide provides both a robust theoretical framework for predicting these kinetic outcomes and a practical, detailed protocol for their empirical validation. The experimental data generated using these methods will be invaluable for drug development professionals and synthetic chemists in the rational design of processes involving this versatile building block.

References

  • Unknown. (2016, October 7).
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  • Unknown. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
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  • Unknown. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. PMC - NIH.
  • Unknown. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine.
  • Unknown. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar.
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  • Unknown. Plots of relative kinetic data obtained from the reaction of aromatic....
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  • Unknown. (PDF) Kinetics and specificity of guinea pig liver aldehyde oxidase and bovine milk xanthine oxidase towards substituted benzaldehydes.
  • Unknown. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. PubMed.
  • Unknown. (2021, July 16). Experimental No. (13) Aldehydes and ketones.
  • Unknown. Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com.
  • Unknown. The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),....
  • Unknown. The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis.
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  • Chem-Impex. 5-Bromo-2-methoxybenzaldehyde.
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  • Unknown. (1993, June). Difference spectrophotometric assay of benzaldehyde in benzyl alcohol. PubMed.
  • NROChemistry. Wittig Reaction: Mechanism and Examples.
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  • Unknown. Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
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  • Unknown. (2022, August 22). The modern interpretation of the Wittig reaction mechanism. SciSpace.
  • Unknown. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube.
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Validation

A Comparative Guide to the Synthesis of 5-Bromo-2-methylbenzaldehyde: A Validation of a Novel Synthetic Pathway

For professionals in medicinal chemistry and drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromo-2-methylbenzaldehyde is a valuable building block, and its synthetic accessib...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in medicinal chemistry and drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromo-2-methylbenzaldehyde is a valuable building block, and its synthetic accessibility directly impacts the progress of research and development pipelines. This guide provides an in-depth comparison of a traditional, established method for its synthesis against a novel, multi-step strategic route. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to empower researchers in selecting the optimal pathway for their specific needs.

Introduction: The Strategic Importance of 5-Bromo-2-methylbenzaldehyde

5-Bromo-2-methylbenzaldehyde, with its distinct substitution pattern—a bromine atom, a methyl group, and a reactive aldehyde function—serves as a versatile precursor in the synthesis of complex organic molecules. The aldehyde group is amenable to a wide range of transformations, including nucleophilic additions and condensation reactions, while the bromo- and methyl- substituents provide steric and electronic handles for further functionalization and molecular scaffolding.[1] The challenge in its synthesis lies in achieving high regioselectivity, yield, and purity, which are critical for downstream applications in drug discovery.

Route 1: The Established Method - Direct Electrophilic Bromination

The most conventional approach to synthesizing 5-Bromo-2-methylbenzaldehyde is through the direct electrophilic aromatic substitution of 2-methylbenzaldehyde. This method is conceptually straightforward but presents significant challenges in controlling selectivity.

Mechanistic Considerations & Rationale

The aromatic ring of 2-methylbenzaldehyde is activated by the electron-donating methyl group and deactivated by the electron-withdrawing aldehyde group. Both are ortho, para-directing. The methyl group strongly directs incoming electrophiles to its ortho and para positions. The aldehyde group, while deactivating, also directs to its meta position (which corresponds to the 5-position of the ring). The interplay of these directing effects can lead to a mixture of isomers, primarily the desired 5-bromo product and the undesired 3-bromo isomer, making purification challenging. The reaction is typically carried out in a strong acid to protonate the aldehyde, further deactivating the ring and enhancing selectivity for the 5-position.

Experimental Protocol: Direct Bromination of 2-Methylbenzaldehyde
  • Materials : 2-methylbenzaldehyde, Sulfuric Acid (conc.), N-Bromosuccinimide (NBS), Dichloromethane, Sodium Bicarbonate solution (sat.), Brine, Anhydrous Magnesium Sulfate.

  • Procedure :

    • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-methylbenzaldehyde (1.0 eq) in concentrated sulfuric acid (4.0 vol) at 0°C.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature is maintained below 5°C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer with dichloromethane (3 x 2 vol).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 5-Bromo-2-methylbenzaldehyde.

Workflow for Established Route: Direct Bromination

cluster_0 Direct Bromination Start 2-Methylbenzaldehyde Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents NBS, H₂SO₄ Reagents->Reaction Workup Quench, Extract, Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Bromo-2-methylbenzaldehyde Purification->Product

Workflow for the direct bromination of 2-methylbenzaldehyde.

Route 2: A Novel Approach - Synthesis via Oxidation State Manipulation

This alternative route begins with 2-methylbenzoic acid, a readily available starting material. The strategy involves brominating the benzoic acid derivative first and then selectively reducing the carboxylic acid to the aldehyde. This approach offers superior regioselectivity compared to the direct bromination of the aldehyde.

Mechanistic Considerations & Rationale

The carboxyl group (-COOH) is a meta-directing deactivator. The methyl group (-CH₃) is an ortho, para-directing activator. In 2-methylbenzoic acid, the position para to the methyl group (C5) is also meta to the carboxyl group. Both groups, therefore, direct the incoming electrophile (bromine) to the same position (C5), leading to the highly selective formation of 5-bromo-2-methylbenzoic acid.[2] This high regioselectivity in the bromination step is the core advantage of this route. The subsequent selective reduction of the carboxylic acid to an aldehyde is a well-established transformation that can be achieved with high efficiency using modern reagents.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid [2]

  • Materials : 2-methylbenzoic acid, Sulfuric Acid (conc.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

  • Procedure :

    • To a mixture of 2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (4.0 vol), add 1,3-dibromo-5,5-dimethylhydantoin (0.55 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Pour the mixture onto ice-cold water.

    • The solid precipitate is filtered, washed with water, and dried under vacuum to afford 5-bromo-2-methylbenzoic acid with high purity.

Step 2: Reduction to 5-Bromo-2-methylbenzaldehyde

  • Materials : 5-Bromo-2-methylbenzoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Sodium borohydride (NaBH₄), Pyridine.

  • Procedure :

    • Convert the carboxylic acid to the acid chloride: Gently reflux a solution of 5-bromo-2-methylbenzoic acid (1.0 eq) in thionyl chloride (2.0 eq) for 2 hours. Remove excess thionyl chloride under reduced pressure.

    • In a separate flask, prepare a solution of sodium borohydride (1.0 eq) in dry DCM.

    • Cool the borohydride solution to -78°C and slowly add a solution of the crude acid chloride in DCM.

    • Add pyridine (1.0 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction by the slow addition of 1M HCl.

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify via column chromatography to yield the final product.

Workflow for Novel Route: Oxidation State Manipulation

cluster_1 Novel Two-Step Synthesis Start_2 2-Methylbenzoic Acid Bromination_Step Regioselective Bromination Start_2->Bromination_Step Bromination_Reagents DBDMH, H₂SO₄ Bromination_Reagents->Bromination_Step Intermediate 5-Bromo-2-methylbenzoic Acid Bromination_Step->Intermediate Reduction_Step Selective Reduction Intermediate->Reduction_Step Reduction_Reagents 1. SOCl₂ 2. NaBH₄, Pyridine Reduction_Reagents->Reduction_Step Product_2 5-Bromo-2-methylbenzaldehyde Reduction_Step->Product_2

Workflow for the novel two-step synthesis of 5-Bromo-2-methylbenzaldehyde.

Performance Comparison: Established vs. Novel Route

The choice of a synthetic route is a multi-faceted decision. The following table provides a direct comparison of the two methodologies based on key performance indicators.

ParameterEstablished Route (Direct Bromination)Novel Route (via Benzoic Acid)Rationale & Field Insights
Overall Yield Moderate (50-65%)High (75-85% over two steps)The high regioselectivity of the novel route's bromination step significantly reduces product loss during purification, boosting the overall yield.[2]
Purity & Selectivity Moderate; isomeric impurities commonHigh; excellent regioselectivityThe directing groups in 2-methylbenzoic acid work in concert, while those in 2-methylbenzaldehyde are competing, leading to superior selectivity in the novel route.
Number of Steps 12The direct route is more atom-economical in theory, but the extra step in the novel route is justified by the increase in purity and yield.
Scalability ChallengingFavorableThe formation of isomeric mixtures in the direct route complicates large-scale purification. The novel route yields a cleaner product, simplifying scale-up.
Safety & Handling Use of NBS is standard.Involves thionyl chloride (corrosive, toxic) and NaBH₄ (flammable).Both routes require careful handling of hazardous reagents. Standard laboratory safety protocols are sufficient for both.
Cost-Effectiveness Lower reagent cost per step.Higher overall reagent cost.While starting materials are inexpensive for both, the cost-benefit of the novel route becomes apparent in reduced purification costs and higher final product output on larger scales.

Conclusion and Recommendation

This guide validates a new synthetic route to 5-Bromo-2-methylbenzaldehyde that proceeds via the bromination of 2-methylbenzoic acid followed by selective reduction. While the established direct bromination method appears simpler with a single step, it is fundamentally hampered by a lack of regioselectivity, leading to lower yields and complex purification challenges.

The novel two-step route, by contrast, leverages the synergistic directing effects of the methyl and carboxyl groups to achieve excellent regioselectivity in the critical bromination step. This strategic choice results in a significantly purer intermediate, which translates to a higher overall yield and greater ease of scalability. For researchers, scientists, and drug development professionals who prioritize purity, yield, and reliable scalability, the novel synthetic pathway represents a superior and more robust method for the preparation of 5-Bromo-2-methylbenzaldehyde.

References

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Comparative

A Comparative Guide to 5-Bromo-2-methylbenzaldehyde and its Chloro-Analogue for Synthetic Chemistry Professionals

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Among the vast array of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Among the vast array of available building blocks, halogenated benzaldehydes are workhorse intermediates, prized for their dual reactivity. The aldehyde functionality serves as a versatile handle for countless transformations, while the aryl halide moiety opens the door to powerful cross-coupling methodologies. This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct reagents: 5-Bromo-2-methylbenzaldehyde and its chloro-analogue, 5-Chloro-2-methylbenzaldehyde. Our objective is to equip researchers, particularly those in drug development and materials science, with the nuanced understanding required to make informed decisions in substrate selection and reaction design.

Physicochemical Properties: A Foundation for Comparison

A molecule's physical properties govern its behavior in a reaction vessel, influencing solubility, reaction kinetics, and purification strategies. While 5-Bromo-2-methylbenzaldehyde and 5-Chloro-2-methylbenzaldehyde share a common structural framework, the difference in the halogen atom imparts subtle yet significant variations in their characteristics.

Property5-Bromo-2-methylbenzaldehyde5-Chloro-2-methylbenzaldehydeRationale for a Scientist
Molecular Formula C₈H₇BrO[1][2]C₈H₇ClO[3][4]The higher mass of bromine directly impacts molecular weight and density.
Molecular Weight 199.04 g/mol [2]154.59 g/mol [3][4]Crucial for stoichiometric calculations and assessing cost-per-mole.
Appearance Solid[2]Solid[4]Both are conveniently handled solids at room temperature.
CAS Number 90050-59-2[1]58966-34-0[3]Essential for unambiguous identification and procurement.

The most apparent distinction lies in their molecular weights, a direct consequence of the mass difference between bromine and chlorine. This seemingly trivial difference has practical implications for cost analysis, as reagents are typically priced by weight. Furthermore, the electronic and steric properties of the halogen influence intermolecular forces, which can affect melting points and solubility, although specific data for these are not consistently reported across all databases.

Synthetic Accessibility: Pathways to Key Intermediates

Both compounds are typically synthesized from the corresponding halogenated toluenes. The general strategy involves the introduction of the aldehyde group onto the aromatic ring. While multiple methods exist, a common approach is the oxidation of the methyl group or a formylation reaction.

Diagram: General Synthetic Workflow

G cluster_start Starting Material cluster_reaction Formylation/Oxidation cluster_product Product start_Br 4-Bromo-1-methylbenzene reaction Introduction of CHO group (e.g., Gattermann-Koch, Vilsmeier-Haack, or side-chain oxidation) start_Br->reaction Halogen = Br start_Cl 4-Chloro-1-methylbenzene start_Cl->reaction Halogen = Cl prod_Br 5-Bromo-2-methylbenzaldehyde reaction->prod_Br prod_Cl 5-Chloro-2-methylbenzaldehyde reaction->prod_Cl

Caption: Generalized synthetic route to 5-halo-2-methylbenzaldehydes.

The choice of starting material, 4-chlorotoluene versus 4-bromotoluene, is often the primary cost driver. Chlorinated aromatics are generally more abundant and less expensive than their brominated counterparts, making 5-chloro-2-methylbenzaldehyde an economically attractive option for large-scale synthesis, provided its reactivity profile is suitable for the intended application.

The Crux of the Matter: Comparative Reactivity

The true divergence between these two molecules lies in their chemical reactivity, specifically at the carbon-halogen bond. This difference is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[5]

The Reactivity Hierarchy: A Mechanistic Perspective

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br >> Ar-Cl .[5][6] This trend is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[6][7]

Diagram: Oxidative Addition - The Rate-Determining Step

G ArBr 5-Bromo-2-methylbenzaldehyde TS_Br [Ar---Pd(L)₂---Br]‡ ArBr->TS_Br Lower Ea Product_Br Ar-Pd(II)(Br)L₂ TS_Br->Product_Br Faster Rate ArCl 5-Chloro-2-methylbenzaldehyde TS_Cl [Ar---Pd(L)₂---Cl]‡ ArCl->TS_Cl Higher Ea Product_Cl Ar-Pd(II)(Cl)L₂ TS_Cl->Product_Cl Slower Rate Pd(0)L2_Br Pd(0)L2_Br Pd(0)L2_Br->TS_Br Pd(0)L2_Cl Pd(0)L2_Cl Pd(0)L2_Cl->TS_Cl

Caption: Energy profile comparison for the oxidative addition of Pd(0) to Ar-Br vs. Ar-Cl.

This difference in activation energy (Ea) means that reactions with 5-bromo-2-methylbenzaldehyde typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to its chloro-analogue.[8] Conversely, activating the more robust C-Cl bond in 5-chloro-2-methylbenzaldehyde often necessitates more forceful conditions, such as higher temperatures, and, crucially, the use of specialized, electron-rich, and bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[6][9]

Implications for Synthetic Strategy:

  • For rapid, small-scale synthesis and discovery chemistry: The higher reactivity of 5-bromo-2-methylbenzaldehyde often makes it the substrate of choice. It is compatible with a wider range of standard palladium catalysts and conditions, offering greater flexibility and a higher probability of success without extensive optimization.

  • For large-scale, process chemistry: The cost-effectiveness of 5-chloro-2-methylbenzaldehyde becomes a compelling factor.[6] While initial investment in catalyst screening and process optimization may be higher, the lower cost of the starting material can lead to significant savings on an industrial scale. The development of highly active catalyst systems has made the use of aryl chlorides increasingly viable for manufacturing.[10]

Experimental Protocol: A Head-to-Head Suzuki-Miyaura Coupling

To provide a tangible illustration of these reactivity differences, we present a comparative protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of C-C bond formation.

Objective: To couple the respective benzaldehydes with 4-methoxyphenylboronic acid and compare the reaction efficiency.

Table: Comparative Suzuki-Miyaura Reaction Setup

ComponentReaction A (Bromo-analogue)Reaction B (Chloro-analogue)Rationale for Differences
Aryl Halide 5-Bromo-2-methylbenzaldehyde (1.0 eq)5-Chloro-2-methylbenzaldehyde (1.0 eq)The substrates being compared.
Boronic Acid 4-Methoxyphenylboronic acid (1.2 eq)4-Methoxyphenylboronic acid (1.2 eq)Kept constant for a fair comparison.
Palladium Source Pd(OAc)₂ (1 mol%)Pd₂(dba)₃ (2 mol%)A more active precursor is often chosen for the less reactive chloride.
Ligand SPhos (2.2 mol%)Buchwald-Johnphos (4.4 mol%)A more electron-rich, bulky ligand is required to activate the C-Cl bond.
Base K₃PO₄ (2.0 eq)K₃PO₄ (2.0 eq)A common and effective base for this transformation.
Solvent Toluene/H₂O (10:1)Toluene/H₂O (10:1)A standard biphasic solvent system for Suzuki couplings.
Temperature 80 °C110 °CHigher temperature is needed to overcome the activation barrier for the C-Cl bond.
Time 4 hours18 hoursThe reaction with the aryl chloride is expected to be significantly slower.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the specified palladium source and ligand.

  • Solvent Addition: Add the toluene/H₂O solvent mixture (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the specified temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

This protocol serves as a self-validating system. The expected outcome is a significantly higher yield in a shorter time for Reaction A compared to Reaction B under these "standard" advanced conditions. Achieving a comparable yield for Reaction B would likely require further optimization, such as using a more specialized catalyst system or higher temperatures, underscoring the inherent reactivity difference.[11][12]

Applications in Drug Discovery and Beyond

Both 5-bromo- and 5-chloro-2-methylbenzaldehyde are valuable intermediates in the synthesis of complex organic molecules.[13][14] Their utility stems from the ability to perform sequential or orthogonal reactions on the aldehyde and aryl halide groups.

  • Pharmaceuticals: These building blocks are used in the synthesis of a wide range of biologically active compounds. The benzaldehyde moiety can be transformed into heterocycles, while the halide allows for the introduction of diverse aryl or alkyl groups via cross-coupling, enabling the exploration of structure-activity relationships.[15][16]

  • Agrochemicals: Similar to pharmaceuticals, these intermediates are employed in the synthesis of novel pesticides and herbicides.[14]

  • Materials Science: The resulting biaryl structures from cross-coupling reactions can be incorporated into organic light-emitting diodes (OLEDs), polymers, and other functional materials.

The choice between the bromo- and chloro-analogue in these applications will be guided by the same principles of reactivity versus cost discussed previously.

Conclusion and Expert Recommendation

The comparative study of 5-Bromo-2-methylbenzaldehyde and 5-Chloro-2-methylbenzaldehyde offers a classic textbook case of the trade-offs encountered in synthetic chemistry.

  • 5-Bromo-2-methylbenzaldehyde is the reagent of choice for versatility and speed , particularly in a research and development setting. Its high reactivity in cornerstone reactions like Suzuki-Miyaura coupling ensures reliable and efficient bond construction under relatively mild conditions.

  • 5-Chloro-2-methylbenzaldehyde represents the economical and scalable option. While its lower reactivity presents a greater synthetic challenge, requiring more specialized catalysts and forcing conditions, its significantly lower cost makes it the preferred intermediate for large-scale industrial production where process optimization can justify the initial development effort.

Ultimately, the optimal choice is context-dependent. A deep understanding of the mechanistic principles governing aryl halide reactivity, coupled with a pragmatic assessment of the project's scale, budget, and timeline, will empower the synthetic chemist to select the right tool for the job. The continuous evolution of catalyst technology is steadily closing the reactivity gap, making aryl chlorides increasingly attractive substrates for even complex synthetic endeavors.[6]

References

  • Benchchem. Aryl Bromides vs. Aryl Chlorides in Cross-Coupling Reactions: A Comparative Guide.
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  • RSC Advances, 2021. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
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  • PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde.
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  • PubChem. 5-Chloro-2-methylbenzaldehyde.
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  • Benchchem. 5-Bromo-2-nitrobenzaldehyde: A Technical Guide for Researchers.
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  • Santa Cruz Biotechnology. 5-Chloro-2-hydroxy-3-methylbenzaldehyde.
  • ChemSupply Australia. 5-Bromo-2-methylbenzaldehyde >95.0%.
  • PubChemLite. 5-bromo-2-methylbenzaldehyde (C8H7BrO).
  • PubChem. 2-Chloro-5-methylbenzaldehyde.
  • Benchchem. The Versatile Scaffold: 4-Chloro-2-hydroxybenzaldehyde in Medicinal Chemistry.
  • Sigma-Aldrich. 5-Chloro-2-methylbenzaldehyde.
  • BLD Pharm. 5-Chloro-2-hydroxybenzaldehyde.
  • Sigma-Aldrich. 5-Chloro-2-methylbenzaldehyde.
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  • Exploring the Applications of 2-Methylbenzaldehyde: From Flavors to Fine Chemicals.

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Validation

A Senior Application Scientist's Guide to Purity Assessment of 5-Bromo-2-methylbenzaldehyde by HPLC

In the synthesis of pharmaceutical intermediates and fine chemicals, the structural integrity and purity of every building block are non-negotiable. 5-Bromo-2-methylbenzaldehyde is a critical intermediate whose purity di...

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmaceutical intermediates and fine chemicals, the structural integrity and purity of every building block are non-negotiable. 5-Bromo-2-methylbenzaldehyde is a critical intermediate whose purity directly impacts the yield, impurity profile, and overall safety of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the rigorous purity assessment of this compound. We will delve into the causality behind methodological choices, present self-validating protocols, and compare analytical alternatives to equip researchers with a robust framework for quality control.

The Analytical Imperative: Why HPLC is the Gold Standard

Synthesizing 5-Bromo-2-methylbenzaldehyde, often via electrophilic bromination of 2-methylbenzaldehyde or other multi-step routes, can introduce a variety of impurities.[2][3] These may include unreacted starting materials, isomeric byproducts (e.g., 3-Bromo-2-methylbenzaldehyde), over-brominated species (dibrominated products), and oxidation products (e.g., 5-bromo-2-methylbenzoic acid).

A reliable analytical method must possess the selectivity to resolve the target analyte from these structurally similar compounds and the sensitivity to detect them at trace levels. Reverse-Phase HPLC (RP-HPLC) is exceptionally well-suited for this task. It separates molecules based on their hydrophobicity, a property that is finely tuned by the presence and position of substituent groups on the benzaldehyde ring.[4][5] This makes it the primary workhorse for purity and assay determination in both process development and final quality control.

Core Methodology: A Validated RP-HPLC Protocol

The foundation of trustworthy analysis is a robust and well-characterized method. The following protocol is designed for high resolution and is grounded in established principles for the separation of aromatic aldehydes.[6][7][8]

Experimental Protocol: RP-HPLC Purity Determination
ParameterSpecificationRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The length and particle size ensure high efficiency and resolution.[4]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is used to acidify the mobile phase, which suppresses the ionization of any acidic impurities (like benzoic acid derivatives) and the silanol groups on the silica support, leading to sharper, more symmetrical peaks.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with a low UV cutoff and is effective at eluting nonpolar compounds from the C18 column.
Elution Mode GradientA gradient elution is crucial for this analysis. It ensures that early-eluting, more polar impurities are well-resolved while also efficiently eluting the more hydrophobic main compound and any late-eluting, nonpolar impurities within a reasonable runtime.
Gradient Program 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% BThis program provides a shallow gradient at the start to separate closely related isomers and a steeper gradient to elute the main peak and any highly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.
Detector UV-Vis Diode Array Detector (DAD)A DAD allows for monitoring at multiple wavelengths. The primary wavelength should be set at the absorbance maximum (λmax) of 5-Bromo-2-methylbenzaldehyde, typically around 250-254 nm, to maximize sensitivity.[9][10] It also enables peak purity analysis by comparing spectra across a single peak.
Sample Prep. Dissolve ~1 mg of sample in 1 mL of Acetonitrile.Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase, preventing peak distortion due to solvent effects.
Workflow for Purity Assessment

The entire process, from sample preparation to final data analysis, must be systematic to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing Sample Weigh ~1mg of Synthesized Product Solvent Dissolve in 1mL Acetonitrile Sample->Solvent Filter Filter with 0.45µm Syringe Filter Solvent->Filter Inject Inject 10µL onto Equilibrated HPLC System Filter->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate All Peaks in Chromatogram Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report with Purity & Impurity Profile Calculate->Report

Caption: A streamlined workflow for HPLC purity analysis.

A Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method for quantitative purity assessment, other techniques provide complementary information. The choice of method depends on the specific question being asked—be it routine quality control, structural confirmation, or volatile impurity analysis.[11]

TechniquePrincipleAdvantages for This ApplicationDisadvantages
HPLC-UV Separation by polarity, UV detection.[5]High precision and sensitivity for non-volatile impurities; excellent for resolving isomers; robust and widely available.Provides limited structural information on unknown impurities; requires reference standards for definitive identification.[12]
GC-MS Separation by boiling point/polarity, mass spec detection.Superior for analyzing volatile impurities (e.g., residual solvents) and thermally stable, low molecular weight byproducts.Not suitable for non-volatile or thermally labile compounds (like potential oxidation products); may require derivatization.[11]
¹H NMR Spectroscopy Nuclear spin resonance in a magnetic field.Excellent for absolute structural confirmation of the main component; can quantify impurities if they are present at >1% and have unique, resolved signals.[13]Low sensitivity for trace impurities (<1%); complex spectra can make quantification of minor components difficult.[12][14]

As the table illustrates, a comprehensive quality control strategy might use HPLC for routine purity testing, complemented by GC-MS for residual solvent analysis and NMR for the definitive structural confirmation of the primary reference standard.[11][15]

System Trustworthiness: The Role of System Suitability

To ensure that the HPLC system and method are performing correctly for each run, a series of system suitability tests (SSTs) must be conducted. This is a core tenet of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[16][17][18]

Mandatory System Suitability Parameters:

  • Tailing Factor (T): For the main 5-Bromo-2-methylbenzaldehyde peak, T should be ≤ 2.0. This ensures the peak is symmetrical, which is critical for accurate integration.

  • Theoretical Plates (N): Should be > 2000. This demonstrates the efficiency of the column and its ability to produce narrow peaks.

  • Reproducibility (%RSD): The relative standard deviation for the peak area of six replicate injections of a standard solution should be ≤ 2.0%. This confirms the precision of the injector and system.

Passing these checks before analyzing any samples validates that the system is fit for its intended purpose on that day, making the protocol a self-validating system.

Conclusion

For the critical task of assessing the purity of synthesized 5-Bromo-2-methylbenzaldehyde, Reverse-Phase HPLC stands out as the most robust, selective, and reliable technique. Its ability to resolve structurally similar isomers and related impurities provides a detailed and quantitative picture of product quality. While techniques like GC-MS and NMR offer valuable, complementary information for specific investigations, HPLC remains the gold standard for routine quality control in a drug development environment. By implementing a well-designed protocol, complete with rigorous system suitability checks, researchers can ensure the integrity of their synthetic intermediates and the ultimate quality of their final products.

References

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  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. [Link]

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Comparative

Unlocking Reaction Mechanisms: A Comparative Guide to Hammett Plot Analysis for Reactions of Substituted Benzaldehydes

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of rational design and optimization. The Hammett plot, a co...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of rational design and optimization. The Hammett plot, a cornerstone of physical organic chemistry, offers a powerful quantitative tool to probe the electronic effects of substituents on reaction rates and equilibria. This guide provides an in-depth, comparative analysis of Hammett plots for various reactions involving substituted benzaldehydes, moving beyond a simple recitation of steps to explain the causality behind experimental choices and the profound mechanistic insights that can be gleaned.

The Power of Linear Free-Energy Relationships: The Hammett Equation

The Hammett equation is a classic example of a linear free-energy relationship (LFER), which empirically relates changes in reaction rates or equilibrium constants to changes in the structure of the reactants.[1] Developed by Louis P. Hammett, the equation takes the form:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for a reaction with a substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (e.g., benzaldehyde).

  • σ (sigma) is the substituent constant , which quantifies the electronic influence (both inductive and resonance effects) of a particular substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.[2] These constants are determined from a standard reaction: the ionization of substituted benzoic acids in water at 25°C.[1]

  • ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of the substituents.[1][3] The sign and magnitude of ρ provide invaluable information about the reaction mechanism.

Interpreting the Reaction Constant (ρ): A Window into the Transition State

The value of ρ is the slope of the Hammett plot and is a direct indicator of the electronic demands of the rate-determining step of a reaction.

  • Positive ρ (ρ > 0): The reaction is accelerated by electron-withdrawing groups (EWGs). This indicates the development of a negative charge or the loss of a positive charge in the transition state relative to the reactants. The more positive the ρ value, the more sensitive the reaction is to the stabilizing effect of EWGs.

  • Negative ρ (ρ < 0): The reaction is accelerated by electron-donating groups (EDGs). This signifies the development of a positive charge or the loss of a negative charge in the transition state. A more negative ρ value implies a greater demand for electronic stabilization from EDGs.

  • Magnitude of ρ: A large absolute value of ρ (|ρ|) suggests a high sensitivity to substituent effects and significant charge development in the transition state. A small |ρ| value indicates low sensitivity and minimal charge development.

Experimental Workflow: From Reaction Kinetics to Mechanistic Insight

The following diagram illustrates the typical workflow for a Hammett plot analysis.

Hammett_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Interpretation A Select a series of meta- and para-substituted benzaldehydes B Choose a reaction to study (e.g., nucleophilic addition, oxidation) A->B C Determine the rate constant (k) for each substituted benzaldehyde under identical conditions B->C D Obtain literature values for the substituent constants (σ) C->D E Plot log(k/k₀) vs. σ D->E F Perform linear regression to determine the reaction constant (ρ) E->F G Interpret the sign and magnitude of ρ to elucidate the reaction mechanism F->G

Caption: Workflow for Hammett Plot Analysis.

A Practical Protocol: The Knoevenagel Condensation of Substituted Benzaldehydes with Meldrum's Acid

This protocol outlines the determination of reaction rates for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.

Materials:

  • Substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, benzaldehyde, 4-methylbenzaldehyde, 4-methoxybenzaldehyde)

  • Meldrum's acid

  • Catalyst (e.g., piperidine)

  • Solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each substituted benzaldehyde, Meldrum's acid, and the catalyst in the chosen solvent at known concentrations.

  • Kinetic Runs: a. Equilibrate the UV-Vis spectrophotometer and a cuvette containing the solvent and catalyst at a constant temperature (e.g., 25°C). b. Initiate the reaction by adding the substituted benzaldehyde and Meldrum's acid solutions to the cuvette. c. Monitor the increase in absorbance of the product over time at its λ_max. d. Repeat the kinetic run for each substituted benzaldehyde under identical conditions.

  • Data Analysis: a. Determine the initial rate of the reaction from the slope of the absorbance vs. time plot. b. Calculate the pseudo-first-order rate constant (k_obs) for each reaction. c. The second-order rate constant (k) can be determined from k_obs.

Comparative Analysis: Unveiling Mechanistic Nuances in Benzaldehyde Reactions

By comparing the Hammett plots for different reactions of substituted benzaldehydes, we can gain a deeper understanding of their respective mechanisms.

Case Study 1: Knoevenagel Condensation with Meldrum's Acid

In the Knoevenagel condensation of substituted benzaldehydes with Meldrum's acid, the reaction is accelerated by electron-withdrawing groups.[4] A study on this reaction yielded a positive ρ value of +1.226.[4] This indicates the development of a negative charge in the transition state of the rate-determining step. The proposed mechanism involves the nucleophilic attack of the enolate of Meldrum's acid on the carbonyl carbon of the benzaldehyde. The positive ρ value supports a mechanism where the rate-determining step is the initial nucleophilic addition, which is favored by the increased electrophilicity of the carbonyl carbon due to electron-withdrawing substituents.

Case Study 2: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of substituted benzaldehydes to the corresponding formates can also be analyzed using a Hammett plot. In a study involving a biomimetic iron complex, the Hammett plot for the relative reactivities of para-substituted benzaldehydes gave a ρ value of -0.71.[5] The negative ρ value suggests the development of a positive charge in the transition state. This is consistent with a mechanism where the benzaldehyde acts as a nucleophile, and the rate-determining step involves the attack of the aldehyde on an electrophilic oxygen species. Electron-donating groups on the benzaldehyde stabilize the developing positive charge, thus accelerating the reaction.

Case Study 3: Selective Reduction to Benzyl Alcohol

The selective hydrogenation of the carbonyl group of substituted benzaldehydes to benzyl alcohols over a gold catalyst has been studied.[6] The Hammett plot for this reaction would likely show a positive ρ value. This is because electron-withdrawing groups would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride species from the catalyst surface.

The following table summarizes hypothetical and literature-based data for these reactions:

Substituent (X)σ_plog(k/k₀) Knoevenagel (ρ ≈ +1.2)log(k/k₀) B-V Oxidation (ρ ≈ -0.7)log(k/k₀) Reduction (ρ ≈ +0.8)
-OCH₃-0.27-0.320.19-0.22
-CH₃-0.17-0.200.12-0.14
-H0.000.000.000.00
-Cl0.230.28-0.160.18
-NO₂0.780.94-0.550.62

Note: The log(k/k₀) values are calculated based on the hypothetical ρ values for illustrative purposes.

Visualizing the Electronic Demands

The following diagram visually compares the electronic demands of the Knoevenagel condensation and the Baeyer-Villiger oxidation.

Reaction_Comparison cluster_knoevenagel Knoevenagel Condensation (ρ > 0) cluster_bv Baeyer-Villiger Oxidation (ρ < 0) K_TS Transition State (Negative charge buildup on oxygen) K_Reactants Reactants (Benzaldehyde + Enolate) K_Reactants->K_TS Favored by EWGs BV_TS Transition State (Positive charge buildup on carbonyl carbon) BV_Reactants Reactants (Benzaldehyde + Peroxyacid) BV_Reactants->BV_TS Favored by EDGs

Sources

Validation

yield comparison of different synthetic methods for 5-Bromo-2-methylbenzaldehyde

An In-Depth Comparative Guide to the Synthesis of 5-Bromo-2-methylbenzaldehyde This guide provides a detailed comparison of prevalent synthetic methodologies for producing 5-Bromo-2-methylbenzaldehyde, a key building blo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 5-Bromo-2-methylbenzaldehyde

This guide provides a detailed comparison of prevalent synthetic methodologies for producing 5-Bromo-2-methylbenzaldehyde, a key building block in the synthesis of pharmaceuticals and complex organic molecules. We will dissect each method, offering not just protocols but also the underlying chemical principles and field-proven insights to guide researchers in selecting the optimal route for their specific needs.

Introduction to 5-Bromo-2-methylbenzaldehyde

5-Bromo-2-methylbenzaldehyde is a bifunctional aromatic compound featuring an aldehyde group and a bromine atom positioned meta to each other. This substitution pattern makes it a valuable intermediate. The aldehyde allows for a host of transformations such as reductive aminations, Wittig reactions, and condensations, while the bromine atom provides a reactive handle for cross-coupling reactions like Suzuki and Sonogashira couplings.[1] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for any research or development program that relies on this intermediate. This guide compares three primary synthetic strategies: direct electrophilic bromination, a multi-step oxidation pathway, and the Sandmeyer reaction.

Method 1: Direct Electrophilic Bromination of 2-Methylbenzaldehyde

This approach is the most direct, involving the introduction of a bromine atom onto the commercially available 2-methylbenzaldehyde starting material.

Reaction Overview and Mechanistic Rationale

The synthesis proceeds via electrophilic aromatic substitution. The methyl group (-CH₃) and the aldehyde group (-CHO) on the aromatic ring are the key directors of this reaction. The methyl group is an ortho-, para-director and an activating group. Conversely, the aldehyde group is a meta-director and a deactivating group. The combined influence of these two groups directs the incoming electrophile (Br⁺) primarily to the position that is para to the activating methyl group and meta to the deactivating aldehyde group, which is the desired C-5 position.

Common brominating agents for this transformation include molecular bromine (Br₂) in the presence of a strong acid like sulfuric acid, or N-Bromosuccinimide (NBS) in an acidic medium. It is critical to use conditions that favor electrophilic substitution on the ring rather than free-radical bromination on the benzylic methyl group. Free-radical conditions, such as NBS with a radical initiator like AIBN, would lead to the undesired 2-(bromomethyl)benzaldehyde.[2]

Experimental Protocol: Bromination using Br₂ in H₂SO₄
  • In a reaction vessel equipped with a mechanical stirrer and cooled in an ice bath, dissolve 2-methylbenzaldehyde (1.0 equivalent) in concentrated sulfuric acid.

  • While maintaining the temperature below 10°C, add molecular bromine (1.1 to 1.5 equivalents) dropwise over a period of 10-20 minutes.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 5-20 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid product is collected by filtration and washed thoroughly with cold water to remove residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Bromo-2-methylbenzaldehyde.[3]

Yield and Performance Analysis
  • Yield: Reported yields for the bromination of similar substrates are often high, in the range of 85-97% before purification.[3] However, the formation of isomeric impurities, such as 3-bromo-2-methylbenzaldehyde, can reduce the isolated yield of the desired product after purification.[3]

  • Advantages: This is a one-step synthesis from a readily available starting material, making it highly atom-economical and efficient.

  • Disadvantages: The reaction uses highly corrosive concentrated sulfuric acid and bromine. The primary challenge is controlling the regioselectivity to minimize the formation of the 3-bromo isomer, which can be difficult to separate from the desired 5-bromo product.

Workflow Visualization

Caption: Workflow for Direct Electrophilic Bromination.

Method 2: Oxidation of 5-Bromo-2-methylbenzyl Alcohol

This two-step method involves first synthesizing the corresponding benzyl alcohol and then performing a selective oxidation to the aldehyde.

Reaction Overview and Mechanistic Rationale

Step 1: Synthesis of 5-Bromo-2-methylbenzyl Alcohol. This intermediate can be prepared by the bromination of 2-methylbenzyl alcohol under similar electrophilic conditions as described in Method 1.

Step 2: Selective Oxidation. The critical part of this route is the chemoselective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.[4] Numerous reagents are available for this transformation. Mild oxidizing agents are preferred. A common and effective method is the TEMPO-catalyzed oxidation, which uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant like sodium hypochlorite (bleach).[5] Copper-catalyzed aerobic oxidation also provides an efficient and green alternative.[6]

The mechanism of TEMPO-based oxidation involves the formation of a more potent oxidant, the N-oxoammonium ion, which then oxidizes the alcohol to the aldehyde while being reduced itself. The co-oxidant's role is to regenerate the N-oxoammonium ion from the reduced TEMPO, allowing it to act catalytically.

Experimental Protocol: TEMPO-Catalyzed Oxidation
  • Dissolve 5-Bromo-2-methylbenzyl alcohol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add a catalytic amount of TEMPO (e.g., 1 mol%) and a co-catalyst like potassium bromide (KBr, ~10 mol%).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 equivalents), ensuring the temperature remains below 10°C.

  • Stir the biphasic mixture vigorously at 0°C until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude aldehyde can be purified by flash column chromatography if necessary.

Yield and Performance Analysis
  • Yield: TEMPO-catalyzed oxidations are known for being highly efficient and clean, with yields for similar alcohol oxidations often exceeding 90-95%.[5][6] The overall yield will depend on the efficiency of the initial bromination step.

  • Advantages: This method offers excellent control and selectivity, virtually eliminating the risk of over-oxidation to the carboxylic acid. The reaction conditions are typically mild.

  • Disadvantages: This is a two-step process, which is less direct than Method 1. It requires the synthesis and isolation of an intermediate, and the final product may require chromatographic purification.

Workflow Visualization

Caption: Workflow for Oxidation of the Precursor Alcohol.

Method 3: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful and reliable method for introducing halides to an aromatic ring via a diazonium salt intermediate.[7] This route would typically start from 2-methyl-5-aminobenzaldehyde or a precursor that can be converted to it. A more practical starting point is often 2-methyl-5-nitroaniline.

Reaction Overview and Mechanistic Rationale

Step 1: Reduction. The nitro group of 2-methyl-5-nitroaniline is reduced to an amine, typically using a reducing agent like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation.

Step 2: Diazotization. The resulting aniline derivative is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HBr or HCl) at low temperatures (0-5°C), to form a diazonium salt.[8][9]

Step 3: Sandmeyer Reaction. The diazonium salt is then treated with a copper(I) bromide (CuBr) solution.[8] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where copper(I) catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical, which then abstracts a bromine atom from a copper(II) species.[7][9]

Experimental Protocol (Starting from 2-Methyl-5-nitroaniline)
  • Reduction: Reduce 2-methyl-5-nitroaniline to 5-amino-2-methylaniline using standard procedures (e.g., SnCl₂/HCl).

  • Diazotization: Dissolve the resulting aniline in an aqueous solution of HBr (~48%). Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents) dropwise, keeping the temperature strictly below 5°C. Stir for 20-30 minutes after addition.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure complete decomposition.

  • Cool the mixture, extract the product with a solvent like diethyl ether or DCM, wash the organic layer, dry, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Yield and Performance Analysis
  • Yield: The Sandmeyer reaction itself is typically high-yielding, often in the 70-90% range.[8] The overall yield depends on the efficiency of the preceding reduction and diazotization steps.

  • Advantages: This is a highly reliable and general method for introducing a bromine atom with unambiguous regiochemistry, avoiding the isomeric mixture issues of direct bromination.

  • Disadvantages: This is a multi-step synthesis. It involves the handling of potentially unstable diazonium salts, which requires strict temperature control. The use of copper salts results in waste that requires proper disposal.

Workflow Visualization

Caption: Workflow for the Sandmeyer Reaction Pathway.

Comparative Summary of Synthetic Methods

FeatureMethod 1: Direct BrominationMethod 2: Oxidation of AlcoholMethod 3: Sandmeyer Reaction
Starting Material 2-Methylbenzaldehyde2-Methylbenzyl alcohol2-Methyl-5-nitroaniline
Number of Steps 123+
Typical Yield 85-97% (crude)[3]>90% (for oxidation step)[6]70-90% (for Sandmeyer step)[8]
Key Reagents Br₂, H₂SO₄TEMPO, NaOClNaNO₂, CuBr, HBr
Advantages Highly direct, atom-economical.Excellent selectivity, mild conditions, high purity.Unambiguous regiochemistry, reliable.
Disadvantages Isomeric impurity formation, corrosive reagents.Multi-step, requires chromatography.Multi-step, requires strict temperature control, unstable intermediates.

Conclusion and Recommendations

The choice of synthetic route for 5-Bromo-2-methylbenzaldehyde depends heavily on the specific requirements of the project, including scale, purity needs, and available equipment.

  • For large-scale, cost-sensitive applications where minor isomeric impurities can be tolerated or removed, Method 1 (Direct Bromination) is likely the most attractive due to its directness and high throughput.

  • For applications demanding the highest purity and where yield is paramount, Method 2 (Oxidation of Alcohol) offers superior control and avoids the formation of hard-to-separate isomers, albeit at the cost of an additional synthetic step.

  • Method 3 (Sandmeyer Reaction) is the method of choice when absolute regiochemical control is necessary and the starting materials are readily available. It is a classic, robust, though more laborious, alternative.

Each method presents a viable pathway, and this guide provides the foundational data and rationale for researchers to make an informed decision tailored to their synthetic goals.

References

  • PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]

  • Unknown Author. Grignard Reaction. [Link]

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  • Jinan University. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Eureka | Patsnap. [Link]

  • Google Patents. Method for Producing 5-Bromo-2-alkylbenzoic Acid.
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  • Elsevier. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-Bromo-2-methylbenzaldehyde: A Cost-Benefit Analysis for Researchers

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-methylbenzaldehyde is a valuable building block in the synthesis of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-methylbenzaldehyde is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an in-depth technical comparison of various synthetic pathways to this compound, offering a cost-benefit analysis supported by experimental data to inform your selection of the most appropriate method for your research and development needs.

Introduction

5-Bromo-2-methylbenzaldehyde, with its strategic placement of bromo, methyl, and aldehyde functional groups, serves as a versatile precursor in a multitude of synthetic applications. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost and scalability of the process. This guide will explore three primary synthetic strategies:

  • Direct Bromination of 2-methylbenzaldehyde: An electrophilic aromatic substitution approach.

  • Oxidation of 5-bromo-2-methylbenzyl alcohol: A two-step process involving the preparation of the corresponding alcohol followed by oxidation.

  • Formylation of 4-bromo-1-methylbenzene: Introducing the aldehyde group onto a pre-brominated scaffold.

Each pathway will be evaluated based on reagent cost, reaction efficiency, ease of execution, and potential for scale-up.

Pathway 1: Direct Bromination of 2-methylbenzaldehyde

This method represents the most direct approach, introducing the bromine atom onto the commercially available 2-methylbenzaldehyde. The methyl group is an ortho-, para-director, and the aldehyde group is a meta-director. The interplay of these directing effects, along with steric hindrance from the methyl group, favors the formation of the desired 5-bromo isomer.

Reaction Mechanism & Causality

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. A bromine source, often in the presence of a Lewis acid catalyst or in a strong protic acid, generates an electrophilic bromine species. The electron-rich aromatic ring of 2-methylbenzaldehyde then attacks this electrophile. The regioselectivity is primarily governed by the activating and ortho-, para-directing methyl group, leading to substitution at the position para to it, which is the C5 position.

Experimental Protocol:

A representative procedure for the direct bromination is as follows:

  • In a reaction vessel, 2-methylbenzaldehyde is dissolved in a suitable solvent, such as concentrated sulfuric acid.

  • A brominating agent, like N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature, typically between 0 and 25°C.

  • The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it into ice water, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed, and purified, often by recrystallization or column chromatography.

A patent describes a method where 2-fluoro-5-bromobenzaldehyde is prepared by reacting 2-fluorobenzaldehyde with N-bromosuccinimide in concentrated sulfuric acid, with a reported yield of 80%[1]. While the substrate is different, the underlying principle of electrophilic bromination of a benzaldehyde derivative is analogous.

Cost-Benefit Analysis:

FactorAnalysis
Reagent Cost The starting material, 2-methylbenzaldehyde, is relatively inexpensive. Brominating agents like bromine and NBS are also cost-effective.
Yield & Purity Yields can be moderate to good. However, the formation of isomeric byproducts, such as 3-bromo-2-methylbenzaldehyde, can occur, necessitating careful purification and potentially lowering the isolated yield of the desired product. One study on the bromination of 2-methylbenzoic acid reported a mixture of 5-bromo and 3-bromo isomers[2].
Scalability The directness of this one-step reaction makes it attractive for large-scale synthesis. However, the handling of corrosive reagents like bromine and strong acids requires specialized equipment and safety protocols.
Environmental & Safety The use of elemental bromine and strong acids poses significant safety and environmental concerns. Waste disposal of acidic and halogenated streams needs careful consideration.

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"2-Methylbenzaldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Brominating Agent (Br2 or NBS)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Lewis Acid / H2SO4" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "5-Bromo-2-methylbenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isomeric Byproducts" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"2-Methylbenzaldehyde" -> "Reaction"; "Brominating Agent (Br2 or NBS)" -> "Reaction"; "Lewis Acid / H2SO4" -> "Reaction"; "Reaction" -> "5-Bromo-2-methylbenzaldehyde"; "Reaction" -> "Isomeric Byproducts"; }

Caption: Direct Bromination of 2-methylbenzaldehyde.

Pathway 2: Oxidation of 5-bromo-2-methylbenzyl alcohol

This two-step pathway involves the initial synthesis of 5-bromo-2-methylbenzyl alcohol, followed by its oxidation to the desired aldehyde. This approach can offer higher selectivity and purity compared to direct bromination.

Reaction Mechanism & Causality

Step 1: Synthesis of 5-bromo-2-methylbenzyl alcohol: This intermediate can be prepared from 5-bromo-2-methylbenzoic acid via reduction. Lithium aluminum hydride (LiAlH4) is a common and effective reducing agent for this transformation.

Step 2: Oxidation: The selective oxidation of a primary alcohol to an aldehyde is a well-established transformation in organic synthesis.[3] A variety of reagents can be employed, ranging from chromium-based oxidants to milder, more selective methods like Swern or Dess-Martin periodinane oxidations.[4][5][6] The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.[3][6]

Experimental Protocol:

Step 1: Reduction of 5-bromo-2-methylbenzoic acid

  • 5-bromo-2-methylbenzoic acid is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • The solution is cooled in an ice bath, and LiAlH4 is added portion-wise.

  • The reaction is stirred until the reduction is complete, followed by a careful workup to quench the excess hydride and hydrolyze the aluminum salts.

  • The product, 5-bromo-2-methylbenzyl alcohol, is then extracted and purified.

Step 2: Oxidation to 5-bromo-2-methylbenzaldehyde

  • The 5-bromo-2-methylbenzyl alcohol is dissolved in a suitable solvent like dichloromethane (DCM).

  • An oxidizing agent, for example, pyridinium chlorochromate (PCC) or a TEMPO-catalyzed system, is added.[5]

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to remove the oxidant byproducts.

  • The crude aldehyde is then purified, typically by column chromatography.[7]

Cost-Benefit Analysis:

FactorAnalysis
Reagent Cost The starting material, 5-bromo-2-methylbenzoic acid, is more expensive than 2-methylbenzaldehyde. Reducing agents like LiAlH4 and selective oxidizing agents can also be costly, especially on a large scale.
Yield & Purity This route generally provides high yields and excellent purity, as the formation of isomers is avoided. The purification of the final aldehyde can be more straightforward than in the direct bromination pathway.
Scalability While the individual steps are scalable, the use of hazardous reagents like LiAlH4 and some oxidizing agents can present challenges for large-scale production. The multi-step nature also increases the overall process time.
Environmental & Safety LiAlH4 is highly reactive and requires careful handling in an inert atmosphere. Chromium-based oxidants are toxic and generate hazardous waste. Milder, catalytic oxidation methods are more environmentally benign but may be more expensive.

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"5-Bromo-2-methylbenzoic acid" -> "Reduction (LiAlH4)" -> "5-Bromo-2-methylbenzyl alcohol" -> "Oxidation (PCC, TEMPO, etc.)" -> "5-Bromo-2-methylbenzaldehyde"; }

Caption: Synthesis via Oxidation of 5-bromo-2-methylbenzyl alcohol.

Pathway 3: Formylation of 4-bromo-1-methylbenzene

This strategy involves introducing the aldehyde group onto the pre-functionalized 4-bromo-1-methylbenzene (p-bromotoluene). Several named reactions can achieve this transformation, including the Vilsmeier-Haack and Gattermann-Koch reactions.

Reaction Mechanism & Causality

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3).[8][9][10][11][12] The Vilsmeier reagent is a mild electrophile that attacks the electron-rich aromatic ring of p-bromotoluene. The methyl group directs the formylation to the ortho position, yielding the desired product after hydrolysis of the intermediate iminium salt.[12]

Gattermann-Koch Reaction: This method employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a copper(I) chloride co-catalyst to generate a formyl cation equivalent.[13][14][15][16] This highly reactive electrophile then undergoes an electrophilic aromatic substitution with p-bromotoluene.

Experimental Protocol (Vilsmeier-Haack):
  • The Vilsmeier reagent is prepared in situ by adding POCl3 to DMF at a low temperature.

  • 4-bromo-1-methylbenzene is then added to the reagent, and the mixture is heated to drive the reaction.

  • After the reaction is complete, the mixture is cooled and hydrolyzed, often by adding it to a solution of sodium acetate or another base.[9]

  • The product is then extracted and purified.

Cost-Benefit Analysis:

FactorAnalysis
Reagent Cost 4-bromo-1-methylbenzene is a readily available and relatively inexpensive starting material. The reagents for the Vilsmeier-Haack reaction (DMF, POCl3) are also common and affordable. The Gattermann-Koch reaction requires handling of toxic carbon monoxide gas and strong Lewis acids.
Yield & Purity The Vilsmeier-Haack reaction can provide good yields, and the regioselectivity is generally high due to the directing effect of the methyl group. The Gattermann-Koch reaction can also be efficient but is often less tolerant of a wide range of functional groups.
Scalability The Vilsmeier-Haack reaction is generally considered scalable, with well-established procedures. The Gattermann-Koch reaction, due to the use of gaseous CO and highly reactive catalysts, can be more challenging to scale up safely.
Environmental & Safety POCl3 is corrosive and reacts violently with water. The Gattermann-Koch reaction involves the highly toxic carbon monoxide gas. Both methods require careful handling and appropriate safety measures.

graph "Formylation_Pathway" {
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"4-Bromo-1-methylbenzene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Formylating Agent" [label="Vilsmeier Reagent (DMF/POCl3)\nor Gattermann-Koch (CO/HCl/AlCl3)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "5-Bromo-2-methylbenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4-Bromo-1-methylbenzene" -> "Reaction"; "Formylating Agent" -> "Reaction"; "Reaction" -> "5-Bromo-2-methylbenzaldehyde"; }

Caption: Synthesis via Formylation of 4-bromo-1-methylbenzene.

Comparative Summary and Recommendations

Synthetic PathwayStarting Material CostNumber of StepsTypical YieldPurity ConcernsScalabilitySafety/Environmental Concerns
Direct Bromination Low1ModerateIsomer formationGoodHigh (Bromine, Strong Acids)
Oxidation of Alcohol High2HighHighModerateHigh (LiAlH4, Oxidants)
Formylation Low1GoodGenerally GoodGood (Vilsmeier)Moderate to High
Recommendations for Researchers:
  • For rapid, cost-effective synthesis where moderate purity is acceptable and purification capabilities are robust, the Direct Bromination of 2-methylbenzaldehyde is a viable option.

  • When high purity is critical and cost is a secondary concern, the Oxidation of 5-bromo-2-methylbenzyl alcohol is the preferred route, as it offers excellent control over the final product's quality.

  • For a balance of cost-effectiveness, good yield, and high regioselectivity on a potentially large scale, the Vilsmeier-Haack formylation of 4-bromo-1-methylbenzene presents a compelling alternative.

Ultimately, the optimal synthetic pathway will depend on the specific requirements of your project, including budget, timeline, required purity, and available equipment and expertise. This guide provides the foundational data and analysis to make an informed decision for the synthesis of 5-Bromo-2-methylbenzaldehyde.

References

  • Hoover, J. M., & Stahl, S. S. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Organic Syntheses, 90, 240-250. [Link]

  • Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 587-590. [Link]

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  • Li, L., Liu, J., & Zhao, X. (2008). Synthesis of new chiral ligands and their application in the synthesis of key intermediates of salmeterol. Chinese Journal of Medicinal Chemistry, (3), 175-179.
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  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). [Link]

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  • Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde. CN105884591A.
  • ChemSupply Australia. 5-Bromo-2-methylbenzaldehyde >95.0%. [Link]

  • Chemistry with Caroline. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. [Link]

  • XMB 1.9.11. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • PubChemLite. 5-bromo-2-methylbenzaldehyde (C8H7BrO). [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 89, 220. [Link]

  • Nine Chongqing Chemdad Co. 5-BROMO-2-METHYLBENZALDEHYDE. [Link]

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  • Google Patents. (2014). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. CN103025696B.
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  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. [Link]

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Validation

A Comparative Performance Guide to Novel Bioactive Compounds Derived from 5-Bromo-2-methylbenzaldehyde

This guide provides an in-depth technical comparison of novel heterocyclic compounds synthesized from the versatile starting material, 5-Bromo-2-methylbenzaldehyde. We will explore the synthesis, characterization, and co...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel heterocyclic compounds synthesized from the versatile starting material, 5-Bromo-2-methylbenzaldehyde. We will explore the synthesis, characterization, and comparative performance of these derivatives, primarily focusing on their potential as anticancer agents, benchmarked against established alternatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.

Introduction: The Rationale for 5-Bromo-2-methylbenzaldehyde as a Core Scaffold

5-Bromo-2-methylbenzaldehyde is a valuable starting reagent in medicinal chemistry. Its structure offers a unique combination of features that make it an attractive scaffold for library synthesis and lead optimization:

  • The Aldehyde Group: This functional group is highly reactive and serves as a key handle for a variety of classical organic reactions, including condensations, reductive aminations, and Wittig reactions, allowing for the construction of diverse molecular architectures.

  • The Bromine Atom: Positioned on the aromatic ring, the bromine atom provides a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of additional complexity and the fine-tuning of steric and electronic properties.

  • The Methyl Group: The ortho-methyl group provides steric bulk and influences the conformation of the molecule, which can be critical for achieving selective binding to biological targets.

These features allow for the systematic exploration of chemical space to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide will focus on two prominent classes of compounds derived from this aldehyde: Chalcones and Pyrazoles .

Synthesis and Characterization of Novel Derivatives

The synthesis of bioactive compounds from 5-Bromo-2-methylbenzaldehyde typically follows established, high-yielding reaction pathways. Below, we detail the synthesis and characterization of representative chalcone and pyrazole derivatives.

Synthesis Pathway: From Aldehyde to Bioactive Heterocycle

The general workflow involves a two-step process: first, the synthesis of an intermediate chalcone, followed by its cyclization to form a pyrazole. This approach allows for the creation of two distinct classes of compounds from a single starting material.

G A 5-Bromo-2-methylbenzaldehyde (Starting Material) C Claisen-Schmidt Condensation (Base-catalyzed) A->C B Acetophenone Derivative B->C D Novel Chalcone Intermediate (α,β-Unsaturated Ketone) C->D Yields: 85-95% F Cyclocondensation Reaction D->F E Hydrazine Hydrate E->F G Novel Pyrazole Derivative (Bioactive Heterocycle) F->G Yields: 70-90% G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assay Assay & Readout Phase A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adhesion) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate 48-72h (Drug Exposure) C->D E Add MTT Reagent (Incubate 4h) D->E F Add Solubilizer (Dissolve Formazan) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Comparative

A Senior Application Scientist's Guide to Mechanistic Strategies in the Functionalization of 5-Bromo-2-methylbenzaldehyde

For researchers, medicinal chemists, and professionals in drug development, 5-bromo-2-methylbenzaldehyde is a pivotal building block. Its bifunctional nature—a reactive aldehyde and a versatile aryl bromide—offers a gate...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 5-bromo-2-methylbenzaldehyde is a pivotal building block. Its bifunctional nature—a reactive aldehyde and a versatile aryl bromide—offers a gateway to a diverse array of complex molecular architectures. However, the successful transformation of this substrate hinges on a nuanced understanding of the underlying reaction mechanisms and the judicious selection of reagents and conditions. The ortho-methyl group and the para-bromo substituent exert significant steric and electronic influences that must be carefully managed to achieve optimal outcomes.

This guide provides an in-depth comparative analysis of key synthetic transformations involving 5-bromo-2-methylbenzaldehyde. We will dissect the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and reductive aminations, offering field-proven insights to navigate the challenges and unlock the full synthetic potential of this versatile intermediate.

Part 1: Palladium-Catalyzed C-C Bond Formation: A Comparative Study of Suzuki-Miyaura Coupling

The formation of a biaryl scaffold from 5-bromo-2-methylbenzaldehyde is a common and critical transformation. The Suzuki-Miyaura coupling is a powerful tool for this purpose, but its success with this particular substrate is highly dependent on the catalyst system.[1] The steric hindrance from the ortho-methyl group can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, necessitating the use of bulky, electron-rich phosphine ligands to promote these key transformations.[2]

Mechanistic Considerations for 5-Bromo-2-methylbenzaldehyde

The generalized catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 5-formyl-4-methylphenyl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R 5-Bromo-2-methylbenzaldehyde 5-Bromo-2-methylbenzaldehyde 5-Bromo-2-methylbenzaldehyde->Oxidative_Addition Ar-Br R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Base Base Base R-B(OH)3-->Transmetalation

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

For 5-bromo-2-methylbenzaldehyde, the ortho-methyl group introduces steric bulk near the reaction center. This can slow down the oxidative addition of the Pd(0) complex into the C-Br bond. To overcome this, bulky, electron-rich phosphine ligands like SPhos or XPhos are often essential.[3] These ligands promote the formation of a monoligated Pd(0) species, which is less sterically hindered and more reactive in the oxidative addition step.[4] Furthermore, these bulky ligands accelerate the final reductive elimination step, which can also be sterically hindered.[4]

Comparative Performance of Catalyst Systems

The choice of ligand is critical for achieving high yields and reaction efficiency. Below is a comparison of catalyst systems for the Suzuki coupling of substrates structurally similar to 5-bromo-2-methylbenzaldehyde.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, tolerates various functional groups.[3]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered and electron-rich or -poor substrates.[3]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90>15Moderate to GoodA more traditional catalyst, may require longer reaction times for hindered substrates.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-aryl-2-methylbenzaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • K₃PO₄ (2.0 equivalents)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylbenzaldehyde, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas. Repeat this cycle three times.

  • Add degassed toluene and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of toluene and 1 mL of water).

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot (the product).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Part 2: Introduction of a Cyano Group: Palladium-Catalyzed vs. Copper-Catalyzed Cyanation

The cyano group is a versatile functional group that can be readily converted into amines, carboxylic acids, and other functionalities. For the cyanation of 5-bromo-2-methylbenzaldehyde, both palladium- and copper-catalyzed methods are viable options, each with its own mechanistic nuances and practical considerations.

Mechanistic Pathways

Palladium-Catalyzed Cyanation: This reaction typically proceeds through a catalytic cycle similar to the Suzuki coupling.[5] A key challenge is the potential for cyanide to poison the palladium catalyst.[6] The use of less toxic and more manageable cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is now common practice.[6][7]

Cyanation_Workflow cluster_Pd Palladium-Catalyzed Cyanation cluster_Cu Rosenmund-von Braun Reaction Pd_Start 5-Bromo-2-methylbenzaldehyde + Cyanide Source (e.g., Zn(CN)2) Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Start->Pd_Catalyst Pd_Reaction Reaction in Organic Solvent (e.g., DMF, DMAc) Pd_Catalyst->Pd_Reaction Pd_Product 5-Cyano-2-methylbenzaldehyde Pd_Reaction->Pd_Product Cu_Start 5-Bromo-2-methylbenzaldehyde + CuCN (stoichiometric) Cu_Reaction High Temperature in Polar Aprotic Solvent (e.g., DMF, NMP) Cu_Start->Cu_Reaction Cu_Product 5-Cyano-2-methylbenzaldehyde Cu_Reaction->Cu_Product

Caption: Comparative Workflow for Cyanation Reactions.

Rosenmund-von Braun Reaction (Copper-Catalyzed): This classical method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[8] The mechanism is thought to involve the formation of a Cu(III) intermediate via oxidative addition.[8]

Comparative Analysis
FeaturePalladium-Catalyzed CyanationRosenmund-von Braun Reaction
Catalyst Loading Catalytic (typically 0.1-5 mol%)Stoichiometric CuCN
Cyanide Source Various (Zn(CN)₂, K₄[Fe(CN)₆], etc.)[9]CuCN
Toxicity Can use less toxic cyanide sources.[7]High toxicity of CuCN.
Reaction Conditions Milder temperatures (80-120 °C).[10]High temperatures (150-200 °C).[8]
Functional Group Tolerance Generally higher.[6]Lower due to harsh conditions.[8]
Substrate Scope Broader, including many heteroaryl halides.[6]More limited.
Workup Generally simpler.Can be challenging due to copper salts.[8]

For 5-bromo-2-methylbenzaldehyde, the palladium-catalyzed approach is generally preferred due to its milder conditions, which are less likely to affect the aldehyde functionality, and its higher functional group tolerance.

Self-Validating Experimental Protocol: Palladium-Catalyzed Cyanation

Objective: To synthesize 5-cyano-2-methylbenzaldehyde via a palladium-catalyzed cyanation.

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Zinc Cyanide (Zn(CN)₂) (0.6 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • Xantphos (0.02 equivalents)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a glovebox, charge a dry reaction tube with Zn(CN)₂, Pd₂(dba)₃, and Xantphos.

  • Add 5-bromo-2-methylbenzaldehyde and DMAc.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Validation Checkpoint 1: Monitor the reaction by GC-MS. The disappearance of the starting material and the appearance of a new peak corresponding to the product's mass indicates a successful reaction.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Validation Checkpoint 2: Purify the crude product by column chromatography. Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong C≡N stretch should be visible around 2230 cm⁻¹).

Part 3: C-N Bond Formation via Reductive Amination

Reductive amination is a highly efficient method for converting the aldehyde functionality of 5-bromo-2-methylbenzaldehyde into a primary, secondary, or tertiary amine.[11] This transformation proceeds in two stages: the formation of an imine or iminium ion, followed by its reduction.[12]

Mechanistic Insights and Comparison of Reducing Agents

The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reducing agent must be selective for the iminium ion over the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[11]

Reductive_Amination_Mechanism Start 5-Bromo-2-methylbenzaldehyde + Amine (R-NH2) Imine_Formation Imine Formation (reversible) Start->Imine_Formation Imine Imine intermediate Imine_Formation->Imine Protonation Protonation (mild acid) Imine->Protonation Iminium Iminium ion Protonation->Iminium Reduction Reduction by Hydride Source Iminium->Reduction Product Amine Product Reduction->Product

Caption: General Mechanism of Reductive Amination.

Comparative Analysis of Common Reducing Agents:

Reducing AgentSelectivityProsCons
Sodium Borohydride (NaBH₄) LowInexpensive, readily available.Can reduce the starting aldehyde; often requires a two-step procedure.[12]
Sodium Cyanoborohydride (NaBH₃CN) HighHighly selective for the iminium ion, allowing for one-pot reactions.[11]Highly toxic, generates cyanide waste.[12]
Sodium Triacetoxyborohydride (STAB) HighMild, highly selective, less toxic than NaBH₃CN, effective for a wide range of substrates.[12]More expensive than NaBH₄.

For the reductive amination of 5-bromo-2-methylbenzaldehyde, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its excellent selectivity, operational simplicity in a one-pot procedure, and lower toxicity profile.[12]

Self-Validating Experimental Protocol: Reductive Amination with STAB

Objective: To synthesize a secondary amine from 5-bromo-2-methylbenzaldehyde and a primary amine using STAB.

Materials:

  • 5-Bromo-2-methylbenzaldehyde

  • Primary amine (1.1 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-methylbenzaldehyde, the primary amine, and DCE.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add STAB in portions over 15 minutes.

  • Validation Checkpoint 1: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Validation Checkpoint 2: Purify the product by column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The strategic functionalization of 5-bromo-2-methylbenzaldehyde requires a deep, mechanistically-grounded approach. For Suzuki-Miyaura couplings, the steric hindrance of the ortho-methyl group necessitates the use of bulky phosphine ligands to achieve high yields. In cyanation reactions, modern palladium-catalyzed methods offer a milder and more versatile alternative to the classical Rosenmund-von Braun reaction. For the conversion of the aldehyde to an amine, reductive amination with a selective reducing agent like STAB provides a reliable and efficient one-pot procedure. By understanding and applying the principles outlined in this guide, researchers can confidently and effectively utilize 5-bromo-2-methylbenzaldehyde as a key building block in the synthesis of complex and valuable molecules.

References

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link][8]

  • RSC Publishing. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link][13]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][14]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link][1]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link][15]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][16]

  • National Institutes of Health. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link][6]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][11]

  • ResearchGate. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link][5]

  • Wikipedia. Suzuki reaction. [Link][17]

  • ResearchGate. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). [Link][4]

  • JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link][18]

  • SynArchive. Rosenmund-von Braun Reaction. [Link][19]

  • ResearchGate. (PDF) Advancements in Palladium-Catalyzed Cyanation: Evaluating Potassium Hexacyanoferrate(II) as a Safer Cyanide Source for Palladium catalyzed cyanation [1.1] Environmental Awareness and the Development of Sustainable Chemistry. [Link][7]

  • Wikipedia. Rosenmund–von Braun reaction. [Link][20]

  • RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link][21]

  • Wikipedia. Reductive amination. [Link][22]

  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link][23]

  • Wikipedia. Cyanation. [Link][24]

  • ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters. [Link][25]

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link][26]

  • Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link][10]

  • SciSpace. Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System †. [Link][27]

  • EliScholar - Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link][28]

  • SciSpace. One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. [Link][29]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link][2]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link][30]

  • National Institutes of Health. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. [Link][31]

  • National Institutes of Health. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link][32]

  • Unacademy. Reductive Amination of Aldehydes and Ketones. [Link][33]

  • SciSpace. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors. [Link][34]

  • National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link][35]

  • National Institutes of Health. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link][36]

  • ACS Publications. Palladium Monophosphine Intermediates in Catalytic Cross-Coupling Reactions: A DFT Study | Organometallics. [Link][37]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Bromo-2-methylbenzaldehyde

An In-Depth Technical Guide for Laboratory Professionals As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, from procurem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, from procurement to its safe and compliant disposal. 5-Bromo-2-methylbenzaldehyde is a valuable substituted benzaldehyde derivative in synthetic chemistry, but its hazardous properties necessitate a rigorous and informed disposal protocol. This guide provides the essential, step-by-step procedures for its proper disposal, grounded in safety, regulatory compliance, and scientific integrity. Our goal is to empower you to manage this chemical waste stream confidently, ensuring the safety of your laboratory and the protection of our environment.

Hazard Profile and Immediate Safety Imperatives

Before handling or disposing of 5-Bromo-2-methylbenzaldehyde, a complete understanding of its hazard profile is non-negotiable. This compound is not benign and presents multiple health risks upon exposure.[1]

GHS Hazard Summary

The Globally Harmonized System (GHS) provides a clear classification of the risks associated with 5-Bromo-2-methylbenzaldehyde.[1]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)H302WarningHarmful if swallowed.[1][2]
Skin Irritation (Category 2)H315WarningCauses skin irritation.[1][3]
Serious Eye Irritation (Category 2)H319WarningCauses serious eye irritation.[1][3]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335WarningMay cause respiratory irritation.[1][3]
Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling 5-Bromo-2-methylbenzaldehyde in any capacity, including disposal. The causality is clear: creating an impermeable barrier between you and the chemical is the only way to mitigate exposure risk.

  • Hand Protection: Wear nitrile gloves.[3][4] Change them immediately if contamination is suspected.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[5] A face shield should be used if there is any risk of splashing.[5]

  • Skin and Body Protection: A long-sleeved laboratory coat is required to prevent skin contact.[3]

  • Respiratory Protection: All handling and disposal preparations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 5-Bromo-2-methylbenzaldehyde is its correct segregation as halogenated organic waste .[6] The bromine atom in its structure places it in this special category.

Why is this segregation so vital? Halogenated and non-halogenated organic wastes cannot be mixed because they require different disposal technologies.[6][7][8] Halogenated compounds, when incinerated, can form highly toxic and environmentally persistent byproducts like dioxins and furans if not processed in specialized high-temperature incinerators equipped with acid gas scrubbers.[9][10] Mixing these waste streams leads to regulatory non-compliance and improper, unsafe disposal.

The following diagram illustrates the critical decision-making process for waste segregation in the laboratory.

WasteSegregation Start Waste Generated IsHalogenated Is the waste 5-Bromo-2-methylbenzaldehyde or contaminated with it? Start->IsHalogenated IsSolid Is the waste primarily solid? IsHalogenated->IsSolid Yes NonHalogenated Segregate into appropriate Non-Halogenated or Aqueous Waste Stream IsHalogenated->NonHalogenated No IsLiquid Is the waste primarily liquid? IsSolid->IsLiquid No HalogenatedSolid Container: 'Solid Halogenated Organic Waste' IsSolid->HalogenatedSolid Yes (e.g., unused solid, contaminated filter paper) HalogenatedLiquid Container: 'Liquid Halogenated Organic Waste' IsLiquid->HalogenatedLiquid Yes (e.g., dissolved in solvent, reaction mixture)

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

Follow this self-validating protocol to ensure every container of 5-Bromo-2-methylbenzaldehyde waste is handled correctly from the point of generation to its final collection.

Step 1: Characterize the Waste
  • Unused Product: If disposing of the original, unused chemical, it should be kept in its primary container with the manufacturer's label intact.[5]

  • Contaminated Materials: Any item that has come into contact with the chemical, such as gloves, weigh boats, paper towels, or silica gel, must be treated as hazardous waste.[5]

  • Solutions: Solutions of 5-Bromo-2-methylbenzaldehyde must be disposed of based on the solvent. Since the solute is halogenated, the entire solution is classified as halogenated waste.

Step 2: Select the Correct Waste Container
  • Obtain a designated hazardous waste container that is compatible with the waste. For organic solvents, this is typically a high-density polyethylene (HDPE) carboy.[7]

  • Ensure the container is specifically marked for HALOGENATED ORGANIC WASTE .[6] These are often color-coded (e.g., green-labeled carboys) or explicitly labeled by your institution's EHS department.[6]

  • The container must have a secure, vapor-tight screw cap.[8][11]

Step 3: Label the Container Correctly
  • Proper labeling is a legal requirement and essential for safety.

  • Attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Clearly write the full chemical name: "5-Bromo-2-methylbenzaldehyde " and list any solvents present with their approximate percentages.[5][6]

  • Do not use abbreviations or chemical formulas.

  • Ensure the appropriate hazard pictograms are visible.

Step 4: Transfer the Waste Safely
  • Perform all transfers inside a chemical fume hood.

  • For solids, use a dedicated spatula or scoop.

  • For liquids, use a funnel. Do not leave the funnel in the container.[11]

  • Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[7]

  • Securely close the cap immediately after adding waste.[8][11]

Step 5: Store the Waste Container
  • Store the sealed waste container in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within your laboratory.[5][11]

  • The SAA must be at or near the point of waste generation.[11]

  • Use secondary containment (e.g., a chemical-resistant bin) to capture any potential leaks.[11]

  • Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents.[2][12]

Step 6: Arrange for Final Disposal
  • Once the container is full or you are discontinuing the project, arrange for pickup.

  • Contact your institution's EHS department or follow its established procedure to request a hazardous waste collection.[5][11]

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [8][13]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.

  • Don PPE: Before addressing the spill, don the full mandatory PPE listed in Section 1.[4]

  • Containment: For this solid compound, prevent it from becoming airborne. Do not sweep with a dry broom.

  • Collection: Gently scoop or sweep the solid material into a sealable, compatible container.[5] If a solvent is used to clean the residue, use absorbent pads to wipe the area.

  • Decontaminate: Wipe the spill area with a cloth dampened with a detergent solution, followed by a wipe with clean water.[4]

  • Dispose: Place all contaminated cleaning materials (scoops, pads, gloves) into the hazardous waste container with the spilled chemical. Seal and label it as hazardous waste.[4][5]

First-Aid for Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][12] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility. Proper chemical waste management is a fundamental pillar of professional scientific conduct, protecting you, your colleagues, and the integrity of your research environment.

References

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of Wyoming. (2022). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Kemicentrum, Lund University. (2023). Organic solvent waste. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • University of Flensburg. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • GovInfo. (1998). Federal Register, Volume 63 Issue 85. Retrieved from [Link]

  • Unknown Source. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • University of Canterbury. (2023). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

Handling

Essential Personal Protective Equipment (PPE) Protocol for Handling 5-Bromo-2-methylbenzaldehyde

As a Senior Application Scientist, this guide provides mission-critical safety protocols for researchers and drug development professionals handling 5-Bromo-2-methylbenzaldehyde. This document moves beyond a simple check...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides mission-critical safety protocols for researchers and drug development professionals handling 5-Bromo-2-methylbenzaldehyde. This document moves beyond a simple checklist to instill a deep, causal understanding of why specific protective measures are non-negotiable. Adherence to this self-validating protocol is paramount for ensuring personal safety, maintaining experimental integrity, and fostering a culture of uncompromising safety in the laboratory.

Hazard Analysis: The Foundation of Your Safety Protocol

5-Bromo-2-methylbenzaldehyde is a solid organic compound that, while valuable in synthesis, presents a multi-faceted hazard profile that dictates our equipment and handling strategy.[1] Understanding these risks is the first step in mitigating them. The Globally Harmonized System (GHS) classification for this compound identifies it as a significant irritant and acutely toxic if ingested.[1][2]

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[2][3] This is the primary driver for mandatory, stringent eye protection.

  • Skin Irritation (H315): The compound is classified as a skin irritant, meaning contact can lead to inflammation, redness, and discomfort.[2][3] This necessitates robust hand and body protection.

  • Respiratory Tract Irritation (H335): As a solid, the compound can form dust. Inhalation of these airborne particles may cause irritation to the respiratory system.[2][3] This hazard makes controlled ventilation an absolute requirement.

  • Harmful if Swallowed (H302): Accidental ingestion of the compound is harmful.[1][2] This underscores the importance of preventing hand-to-mouth contamination through proper glove use and hygiene.

Mandatory Personal Protective Equipment (PPE) Ensemble

A comprehensive risk assessment mandates the following PPE for any procedure involving 5-Bromo-2-methylbenzaldehyde. This ensemble is designed to create a complete barrier between the researcher and the chemical, addressing all identified hazards.

PPE CategoryMinimum RequirementSpecification & Best PracticesRationale (Linked to GHS Hazard Code)
Eye & Face Protection Chemical Safety GogglesMust be splash-proof and conform to OSHA 29 CFR 1910.133 or EN166 standards.[4][5] For tasks with a high splash potential (e.g., dissolving large quantities), a full-face shield must be worn over the goggles.[6]Mitigates the risk of Serious Eye Irritation (H319) from airborne dust or accidental splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.Prevents direct contact, mitigating the risk of Skin Irritation (H315) .[3]
Skin & Body Protection Fully-Buttoned Laboratory CoatA flame-resistant lab coat provides a barrier against incidental contact. Long pants and fully enclosed, non-permeable shoes are also mandatory.Protects skin on the arms and body from contamination, addressing Skin Irritation (H315) .[7]
Respiratory Protection Engineering ControlsAll handling of the solid compound that may generate dust must be performed inside a certified chemical fume hood to ensure adequate ventilation.[4]Directly addresses the risk of Respiratory Tract Irritation (H335) by capturing dust at the source.[2]

Operational Plan: A Step-by-Step Procedural Guide

This workflow integrates the use of PPE into a logical sequence, ensuring safety at every stage of handling.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current. Ensure the sash is at the appropriate working height.

  • Assemble all Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is inside the fume hood to minimize movement in and out of the controlled space.

  • Don PPE: Put on your lab coat, followed by chemical safety goggles, and finally, your gloves. Ensure gloves are pulled over the cuffs of your lab coat.

Step 2: Handling and Experimental Use
  • Minimize Dust Generation: When weighing and transferring the solid 5-Bromo-2-methylbenzaldehyde, use smooth, deliberate motions. Avoid scooping or dropping the material in a way that could create airborne dust.

  • Maintain Containment: Keep the primary container of the chemical sealed when not in active use. All transfers and manipulations should occur deep within the fume hood.

  • Immediate Cleanup: Address any minor spills within the fume hood immediately using an inert absorbent material.

Step 3: Post-Handling and Decontamination
  • Equipment Cleaning: Clean all contaminated reusable equipment (e.g., spatulas, glassware) within the fume hood. The rinsate should be collected as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves using a skin-to-skin and glove-to-glove technique. Next, remove your lab coat, and finally, your eye protection.

  • Personal Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water after the procedure is complete.[8]

Step 4: Waste Management and Disposal
  • Segregate Waste: All disposable items contaminated with 5-Bromo-2-methylbenzaldehyde (gloves, weigh boats, paper towels) are considered hazardous waste.

  • Containerization: Collect all solid and liquid waste in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[9]

  • Final Disposal: The sealed waste container must be disposed of through an approved waste disposal plant in accordance with institutional and regulatory guidelines.[8][10]

Visualized Workflows for Safety and Emergency Response

The following diagrams provide a clear, at-a-glance summary of the standard operating procedure and the critical first steps in an emergency.

G cluster_prep 1. Preparation cluster_handling 2. Handling Operations cluster_post 3. Post-Handling cluster_disposal 4. Disposal Prep Verify Fume Hood & Don PPE Ensemble Handling Weigh & Transfer Compound Minimize Dust Maintain Containment Prep->Handling Proceed to handling Post Decontaminate Equipment & Doff PPE Correctly Handling->Post Experiment complete Disposal Segregate and Contain Hazardous Waste Post->Disposal Dispose of waste

Caption: Standard workflow for safely handling 5-Bromo-2-methylbenzaldehyde.

G cluster_actions Immediate First Aid Response Exposure Exposure Event Occurs Skin Skin Contact: Wash area with soap and plenty of water for 15 min. Exposure->Skin Eyes Eye Contact: Rinse cautiously with water for several minutes. Remove contacts. Continue rinsing. Exposure->Eyes Inhalation Inhalation: Remove person to fresh air. Keep comfortable. Exposure->Inhalation Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical

Caption: Emergency first aid procedures for accidental exposure.

References

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methylbenzaldehyde
Reactant of Route 2
5-Bromo-2-methylbenzaldehyde
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